(2S)-2-(4-bromophenyl)pyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-bromophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJZBROSVFKSCP-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427459 | |
| Record name | (2S)-2-(4-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189152-82-6 | |
| Record name | (2S)-2-(4-Bromophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189152-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(4-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (2S)-2-(4-bromophenyl)pyrrolidine: Strategies and Methodologies for Drug Development Professionals
Introduction: The Significance of the Chiral Pyrrolidine Scaffold
The pyrrolidine ring is a privileged structural motif, frequently encountered in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2][3] Its stereochemically defined centers are often crucial for biological activity, making the development of efficient and stereocontrolled synthetic methods a paramount objective in medicinal chemistry and drug development. Among these, (2S)-2-(4-bromophenyl)pyrrolidine stands out as a valuable chiral building block. The presence of the bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the stereodefined pyrrolidine core is integral to the molecular architecture of numerous biologically active compounds. This guide provides an in-depth exploration of the primary synthetic strategies to access this important molecule, with a focus on methodologies that offer high enantioselectivity and practical applicability for researchers and drug development professionals.
Core Synthetic Strategies: A Comparative Overview
The asymmetric synthesis of 2-substituted pyrrolidines has been approached from various angles, each with its own set of advantages and considerations. This guide will focus on two prominent and effective strategies for the synthesis of this compound: the use of chiral sulfinamide auxiliaries and the emerging field of biocatalysis.
Pathway 1: Chiral N-tert-Butanesulfinyl Imine Chemistry
A robust and widely employed method for the asymmetric synthesis of 2-arylpyrrolidines relies on the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinyl imines, followed by cyclization.[4][5] This approach offers excellent stereocontrol, high yields, and the ability to synthesize both enantiomers of the target compound by selecting the appropriate chirality of the sulfinamide auxiliary.
Mechanistic Rationale and Causality
The success of this method hinges on the powerful directing effect of the N-tert-butanesulfinyl group. This chiral auxiliary serves a dual purpose: it activates the imine for nucleophilic attack and effectively shields one of the prochiral faces of the C=N bond. The addition of a Grignard reagent, such as 4-bromophenylmagnesium bromide, to a γ-chlorinated N-tert-butanesulfinyl imine proceeds through a highly organized, chelated transition state. This stereoselective addition is followed by an intramolecular cyclization to furnish the pyrrolidine ring. The final step involves the facile acidic cleavage of the sulfinyl group, yielding the desired free amine with high enantiopurity.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of the γ-chlorinated N-tert-butanesulfinyl imine
-
To a solution of 4-chlorobutanal in an appropriate aprotic solvent (e.g., dichloromethane), add one equivalent of (R)- or (S)-tert-butanesulfinamide.
-
Add a dehydrating agent, such as copper(II) sulfate or magnesium sulfate, to the mixture.
-
Stir the reaction at room temperature until the formation of the N-sulfinyl imine is complete, as monitored by TLC or GC-MS.
-
Filter the reaction mixture to remove the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude γ-chlorinated N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.
Step 2: Diastereoselective Grignard Addition and Cyclization
-
Prepare a solution of the γ-chlorinated N-tert-butanesulfinyl imine in a suitable ethereal solvent (e.g., THF or diethyl ether) and cool to a low temperature (typically -78 °C).
-
Slowly add a solution of 4-bromophenylmagnesium bromide (prepared from 1-bromo-4-iodobenzene and magnesium turnings) to the cooled imine solution.
-
Allow the reaction to stir at low temperature for a specified period, monitoring the consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
The intramolecular cyclization often occurs spontaneously upon warming or during the workup.
Step 3: Deprotection of the Sulfinyl Group
-
Dissolve the crude N-tert-butanesulfinyl-2-(4-bromophenyl)pyrrolidine in a suitable solvent such as methanol or dioxane.
-
Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir the mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, the product can be isolated as the hydrochloride salt by precipitation or after a standard aqueous workup and purification by column chromatography to yield this compound.[6]
Data Presentation: Expected Yields and Enantioselectivity
| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | γ-chlorinated N-tert-butanesulfinyl imine | >90 | N/A |
| 2 | N-tert-butanesulfinyl-2-(4-bromophenyl)pyrrolidine | 75-90 | >98 |
| 3 | This compound | 85-95 | >98 |
Table 1: Representative yields and enantiomeric excess for the synthesis of this compound via the chiral sulfinamide auxiliary method.
Visualizing the Pathway
Figure 1: Synthesis of this compound via a chiral sulfinamide auxiliary.
Pathway 2: Biocatalytic Asymmetric Amination
In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional synthetic methods.[7] Transaminases, in particular, have proven to be highly effective enzymes for the enantioselective synthesis of chiral amines from prochiral ketones. This approach offers several advantages, including mild reaction conditions, high enantioselectivity, and the use of environmentally benign reagents.
Mechanistic Rationale and Causality
The biocatalytic synthesis of this compound commences with a suitable ω-chloro-ketone precursor. A transaminase enzyme, in the presence of an amine donor (such as isopropylamine) and its cofactor pyridoxal-5'-phosphate (PLP), catalyzes the asymmetric amination of the ketone to a chiral amine. This is followed by a spontaneous intramolecular cyclization to form the pyrrolidine ring. The stereochemical outcome of the reaction is dictated by the specific transaminase enzyme used, with different engineered variants capable of producing either the (S) or (R) enantiomer with high fidelity.[7]
Experimental Protocol: A Step-by-Step Guide
Step 1: Preparation of the Reaction Mixture
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 8), dissolve the starting material, 1-(4-bromophenyl)-4-chlorobutan-1-one. A co-solvent such as DMSO may be required to ensure solubility.
-
Add the transaminase enzyme (a commercially available or in-house expressed variant) and the pyridoxal-5'-phosphate (PLP) cofactor.
-
Add a suitable amine donor, typically isopropylamine, in excess.
Step 2: Biocatalytic Reaction and Cyclization
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC or GC, observing the consumption of the starting ketone and the formation of the pyrrolidine product. The intramolecular cyclization of the intermediate amino chloride occurs in situ.
-
The reaction time can vary from several hours to a couple of days depending on the enzyme activity and substrate concentration.
Step 3: Product Isolation and Purification
-
Once the reaction has reached completion, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or MTBE) and adjusting the pH of the aqueous phase to basic (pH > 10) with an appropriate base (e.g., NaOH).
-
Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or crystallization to afford pure this compound.
Data Presentation: Expected Yields and Enantioselectivity
| Substrate | Enzyme | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1-(4-bromophenyl)-4-chlorobutan-1-one | Engineered Transaminase | 70-90 | >99 |
Table 2: Representative yield and enantiomeric excess for the biocatalytic synthesis of this compound.
Visualizing the Pathway
Figure 2: Biocatalytic synthesis of this compound using a transaminase.
Conclusion: A Versatile Building Block for Drug Discovery
The synthesis of enantiomerically pure this compound is a critical step in the development of numerous potential therapeutic agents. Both the chiral sulfinamide auxiliary and biocatalytic approaches offer highly effective and stereoselective routes to this valuable building block. The choice of method will often depend on factors such as scale, cost, and the availability of specialized reagents and enzymes. The sulfinamide method is a well-established and versatile chemical approach, while the biocatalytic route represents a more sustainable and often highly selective alternative. A thorough understanding of these synthetic pathways empowers researchers and drug development professionals to efficiently access this key chiral intermediate, thereby accelerating the discovery and development of novel medicines.
References
-
Davis, F. A., & Zhou, P. (1997). Asymmetric synthesis of 2-arylpyrrolidines from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, (24), 2415-2416. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Journal of the American Chemical Society, 132(16), 5576-5577. [Link]
-
Petrov, V. A. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(11), 3192. [Link]
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Conti, P., & Tamborini, L. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(19), 6245. [Link]
-
Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224. [Link]
-
van der Werf, M. J., & de Wildt, K. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 1(8), 1183-1191. [Link]
-
Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. Chemical communications (Cambridge, England), 46(2), 222–224. [Link]
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Introduction: The Structural Significance of (2S)-2-(4-bromophenyl)pyrrolidine
An In-Depth Technical Guide to the Spectroscopic Characterization of (2S)-2-(4-bromophenyl)pyrrolidine
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The pyrrolidine ring is a prevalent scaffold in numerous natural alkaloids and synthetic drugs, including those targeting neurological disorders.[1][2] The specific stereochemistry at the C2 position and the presence of a bromophenyl group make it a versatile chiral building block for synthesizing more complex active pharmaceutical ingredients (APIs).[2][3] The bromine atom, in particular, serves as a useful handle for further synthetic modifications, such as cross-coupling reactions, and its electron-withdrawing nature can influence the molecule's interaction with biological targets.[4]
Given its role as a critical intermediate, the unambiguous confirmation of its structure, stereochemistry, and purity is paramount. A multi-faceted spectroscopic approach is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of any downstream product. This guide provides a comprehensive overview of the core spectroscopic techniques required for the definitive characterization of this molecule, grounded in both theoretical principles and practical, field-proven methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out connectivity and infer stereochemistry.
Expertise in Practice: Why NMR is Foundational
For a molecule like this compound, ¹H NMR provides direct evidence of the relationship between protons, such as the connectivity within the pyrrolidine ring and the substitution pattern on the aromatic ring. ¹³C NMR complements this by defining the carbon skeleton. Together, they form a self-validating dataset: the number of signals, their chemical shifts, their splitting patterns (multiplicity), and their integration must all be consistent with the proposed structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆, in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[5]
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Key parameters include a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio, a spectral width covering a range of 0-12 ppm, and a relaxation delay of 1-5 seconds to ensure proper signal quantitation.[6]
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans is required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[6]
-
Diagram 1: General Workflow for NMR Analysis
Caption : Standardized workflow for NMR sample preparation, data acquisition, and analysis.
Data Interpretation and Expected Spectra
The bromophenyl group creates a symmetrical disubstituted pattern, while the chiral center at C2 renders the four protons on the C3 and C4 positions of the pyrrolidine ring diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.45 | Doublet (d) | 2H | Ar-H (H2', H6') | Protons ortho to the bromine atom, deshielded. |
| ~ 7.20 | Doublet (d) | 2H | Ar-H (H3', H5') | Protons meta to the bromine atom. |
| ~ 4.20 | Triplet (t) | 1H | CH (H2) | Methine proton at the chiral center, coupled to C3 protons. |
| ~ 3.25 | Multiplet (m) | 1H | CH₂ (H5a) | Pyrrolidine proton adjacent to nitrogen. |
| ~ 3.10 | Multiplet (m) | 1H | CH₂ (H5b) | Pyrrolidine proton adjacent to nitrogen. |
| ~ 2.20 | Multiplet (m) | 1H | CH₂ (H3a) | Pyrrolidine proton, diastereotopic. |
| ~ 2.00 | Multiplet (m) | 2H | CH₂ (H3b, H4a) | Pyrrolidine protons, likely overlapping. |
| ~ 1.80 | Multiplet (m) | 1H | CH₂ (H4b) | Pyrrolidine proton, diastereotopic. |
| ~ 1.70 | Broad Singlet (br s) | 1H | NH | Exchangeable proton on the nitrogen atom. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 144.0 | C1' | Aromatic carbon attached to the pyrrolidine ring. |
| ~ 131.5 | C3', C5' | Aromatic carbons meta to the bromine. |
| ~ 128.0 | C2', C6' | Aromatic carbons ortho to the bromine. |
| ~ 121.0 | C4' | Aromatic carbon bearing the bromine atom. |
| ~ 65.0 | C2 | Chiral methine carbon. |
| ~ 47.0 | C5 | Pyrrolidine carbon adjacent to nitrogen.[7][8] |
| ~ 35.0 | C3 | Pyrrolidine carbon. |
| ~ 25.5 | C4 | Pyrrolidine carbon.[7][8] |
Mass Spectrometry (MS): Confirming Molecular Weight and Integrity
Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. It is also exceptionally sensitive for detecting impurities.
Expertise in Practice: The Power of the Isotopic Signature
A key validating feature for this compound is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any bromine-containing fragment will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass units. This isotopic signature is a highly reliable diagnostic tool.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[6]
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically keeps the molecule intact, yielding a prominent molecular ion.[4][6]
-
Data Acquisition :
-
Introduce the sample solution into the ESI source via direct infusion or through an LC system.
-
Acquire the spectrum in positive ion mode. The basic nitrogen of the pyrrolidine ring will readily accept a proton, forming the [M+H]⁺ ion.
-
Scan an appropriate mass range (e.g., m/z 50-500) to observe the molecular ion and potential fragments.
-
Data Interpretation and Expected Spectrum
-
Molecular Ion : The molecular formula is C₁₀H₁₂BrN.[9] The exact mass is ~225.02 Da for the ⁷⁹Br isotope and ~227.02 Da for the ⁸¹Br isotope. In positive ESI mode, the spectrum will be dominated by the protonated molecular ion, [M+H]⁺, appearing as two peaks of nearly equal intensity at m/z 226.03 and m/z 228.03 .
-
Fragmentation : While ESI is a soft technique, some in-source fragmentation can occur.[10] A common fragmentation pathway for pyrrolidine-containing compounds is the loss of the pyrrolidine ring or cleavage of the bond between the two rings.[11][12]
Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)
| m/z (Calculated) | Ion Formula | Description |
|---|---|---|
| 226.0280 | [C₁₀H₁₃⁷⁹BrN]⁺ | Protonated molecular ion ([M+H]⁺) |
| 228.0259 | [C₁₀H₁₃⁸¹BrN]⁺ | Protonated molecular ion ([M+H]⁺) |
| 155.9576 / 157.9555 | [C₆H₅Br]⁺ | Loss of pyrrolidine moiety |
| 70.0651 | [C₄H₈N]⁺ | Bromophenyl cation loss |
Diagram 2: Mass Spectrometry Analysis Workflow
Caption : Key steps in confirming molecular weight and composition using ESI-MS.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise in Practice: A Quick and Reliable Fingerprint
For quality control, FT-IR is invaluable. While it doesn't provide the detailed structural map of NMR, it offers a unique "fingerprint" for the molecule. The presence of a secondary amine (N-H stretch), aromatic and aliphatic C-H bonds, and aromatic C=C bonds can be confirmed in seconds. Any significant deviation from a reference spectrum indicates impurity or structural incorrectness.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Sample Preparation (KBr Pellet) :
-
Data Acquisition :
Data Interpretation and Expected Spectrum
Table 4: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3350 | N-H Stretch | Secondary Amine (Pyrrolidine) |
| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |
| 3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) |
| ~ 1600, ~1485 | C=C Stretch | Aromatic Ring |
| ~ 1100 | C-N Stretch | Aliphatic Amine |
| ~ 820 | C-H Bend (out-of-plane) | 1,4-disubstituted benzene |
| ~ 600 - 500 | C-Br Stretch | Aryl Bromide |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. It is particularly useful for characterizing compounds with chromophores, such as the bromophenyl group in this molecule.
Experimental Protocol
-
Sample Preparation : Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is around 10⁻⁵ to 10⁻⁶ M.
-
Data Acquisition :
-
Use a dual-beam UV-Vis spectrophotometer.[6]
-
Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Scan the spectrum over a range of approximately 200-400 nm.
-
Data Interpretation and Expected Spectrum
The bromophenyl group is the principal chromophore. The expected spectrum will show absorption bands corresponding to π → π* transitions of the benzene ring.
Table 5: Predicted UV-Vis Absorption Data (in Ethanol)
| λ_max (nm) | Transition | Chromophore |
|---|---|---|
| ~ 220 | π → π* (E-band) | Benzene Ring |
| ~ 270 | π → π* (B-band) | Benzene Ring |
Integrated Analysis: A Unified Structural Conclusion
No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of all data points. Each method validates the others, leading to an unambiguous structural assignment.
Diagram 3: Logic of Integrated Spectroscopic Characterization
Caption : Convergence of data from multiple spectroscopic techniques to confirm the final structure.
By following these protocols, a researcher can confidently verify the identity, structure, and purity of this compound. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework, mass spectrometry confirms the elemental composition and molecular weight with high precision, FT-IR verifies the presence of key functional groups, and UV-Vis characterizes the electronic system. This rigorous, multi-technique validation is the cornerstone of quality and reliability in chemical and pharmaceutical research.
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1H NMR and 13C NMR data for (2S)-2-(4-bromophenyl)pyrrolidine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (2S)-2-(4-bromophenyl)pyrrolidine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound, a key chiral building block in medicinal chemistry and pharmaceutical development.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It delivers an in-depth interpretation of the expected spectral features, grounded in fundamental principles of NMR. We will explore the causality behind experimental choices, present a self-validating protocol for data acquisition, and offer a detailed structural elucidation based on predicted chemical shifts, coupling constants, and multiplicities. This guide serves as a robust reference for the characterization and quality control of this important heterocyclic compound.
Introduction: The Structural Significance of this compound
The pyrrolidine ring is a privileged scaffold in modern pharmacology, appearing in numerous biologically active compounds.[3] The specific stereoisomer, this compound, combines this valuable heterocyclic core with a synthetically versatile bromophenyl moiety, making it a crucial intermediate for creating complex molecular architectures.[1] Accurate and unambiguous structural verification is paramount to ensure the integrity of subsequent synthetic steps and the ultimate biological efficacy of the final compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules in solution.[4] It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will detail the expected ¹H and ¹³C NMR spectral characteristics of the title compound, providing a foundational dataset for its identification.
Predicted NMR Spectral Data
While experimental spectra can vary slightly with solvent and concentration, the following tables summarize the predicted ¹H and ¹³C NMR data for this compound, based on established chemical shift principles and data from analogous structures like pyrrolidine and substituted benzenes.[5][6]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label¹ | Predicted Chemical Shift (δ, ppm) | Multiplicity² | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | 4.10 - 4.25 | dd | J = 8.5, 7.0 | 1H |
| H-Ar (ortho to C-2) | 7.20 - 7.30 | d | J ≈ 8.5 | 2H |
| H-Ar (meta to C-2) | 7.45 - 7.55 | d | J ≈ 8.5 | 2H |
| H-5a (cis to Ar) | 3.05 - 3.15 | m | - | 1H |
| H-5b (trans to Ar) | 3.25 - 3.35 | m | - | 1H |
| H-3a, H-3b | 1.95 - 2.15 | m | - | 2H |
| H-4a, H-4b | 1.75 - 1.90 | m | - | 2H |
| N-H | 1.80 - 2.50 | br s | - | 1H |
¹See Figure 1 for atom numbering. ²d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label¹ | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C-2 | 64.0 - 66.0 | Positive (CH) |
| C-5 | 46.5 - 48.0 | Negative (CH₂) |
| C-3 | 34.0 - 36.0 | Negative (CH₂) |
| C-4 | 25.0 - 27.0 | Negative (CH₂) |
| C-Ar (ipso, C-Br) | 120.0 - 122.0 | No Signal |
| C-Ar (ipso, C-Pyrrolidine) | 143.0 - 145.0 | No Signal |
| C-Ar (ortho to C-2) | 127.5 - 129.0 | Positive (CH) |
| C-Ar (meta to C-2) | 131.5 - 133.0 | Positive (CH) |
¹See Figure 1 for atom numbering.
Figure 1: Structure and IUPAC numbering of this compound.Experimental Protocol: Acquiring High-Fidelity NMR Data
The integrity of any structural assignment rests on the quality of the acquired data. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
The causality behind meticulous sample preparation is to eliminate variables that can distort the NMR signal, such as paramagnetic impurities or field distortions from solid particles.
-
Material Purity: Begin with a sample of this compound of the highest possible purity to prevent signals from contaminants from obscuring the analysis.
-
Analyte Quantity: For a standard 5 mm NMR tube, accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7] While a ¹H spectrum can be obtained with less material, a higher concentration is often required for ¹³C NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[4][8]
-
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its good solubilizing power and relatively clean spectral window. Use approximately 0.6-0.7 mL of solvent.[7]
-
Dissolution & Transfer: Dissolve the sample completely in the solvent within a small vial. This allows for gentle vortexing or warming if needed. Filter the resulting solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting the 0.00 ppm mark for both ¹H and ¹³C spectra.[4] TMS is chosen for its chemical inertness, volatility (allowing for easy removal), and its single, sharp resonance signal located upfield from most common organic proton and carbon signals.
-
Homogenization: Cap the NMR tube and invert it several times to ensure a homogenous solution, which is critical for proper magnetic field shimming and achieving high-resolution spectra.
Instrumental Acquisition
These parameters are based on a standard 500 MHz spectrometer but can be adapted. The goal is to achieve optimal signal-to-noise and resolution.
-
¹H NMR Acquisition:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse (zg30)
-
Acquisition Time: ~3-4 seconds. This duration ensures that narrow signals are adequately defined.
-
Relaxation Delay (d1): 2-5 seconds. This delay allows for nearly complete T1 relaxation of protons between scans, ensuring accurate signal integration.
-
Number of Scans: 8-16 scans. Averaging multiple scans improves the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz (on a 500 MHz instrument)
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30). Broadband proton decoupling collapses ¹³C-¹H coupling, simplifying the spectrum to single lines for each unique carbon and providing a significant sensitivity boost via the Nuclear Overhauser Effect (NOE).[8][9]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048 scans. A higher number of scans is necessary to compensate for the low sensitivity of the ¹³C nucleus.
-
DEPT Experiments: Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ carbons, which is a crucial step for unambiguous assignment.
-
Experimental Workflow Diagram
Caption: Figure 2: NMR Data Acquisition Workflow.
In-Depth Spectral Interpretation
The process of spectral interpretation is a logical deduction, using each piece of information—chemical shift, integration, multiplicity, and correlation—to build a complete and self-consistent structural picture.[10][11]
¹H NMR Spectrum Analysis
-
Aromatic Region (7.20 - 7.55 ppm): The 4-bromophenyl group is expected to produce a classic AA'BB' system, which often appears as two distinct doublets.
-
The protons ortho to the bromine (meta to the pyrrolidine ring) are deshielded by the halogen's inductive effect and resonate further downfield (~7.45-7.55 ppm).
-
The protons meta to the bromine (ortho to the pyrrolidine ring) are found slightly more upfield (~7.20-7.30 ppm).
-
Both signals will appear as doublets with a typical ortho-coupling constant of J ≈ 8.5 Hz, and each will integrate to 2H.
-
-
Benzylic Methine Proton (H-2, 4.10 - 4.25 ppm): This proton is unique. It is attached to a carbon that is bonded to both the electron-withdrawing nitrogen atom and the aromatic ring, causing a significant downfield shift into the 4.1-4.25 ppm range. It will be coupled to the two non-equivalent H-3 protons, appearing as a doublet of doublets (dd).
-
Pyrrolidine Ring Protons (1.75 - 3.35 ppm): The saturated ring protons present a more complex region.
-
H-5 Protons (~3.05 - 3.35 ppm): These two protons are adjacent to the nitrogen atom and are thus deshielded relative to the other CH₂ groups. They are diastereotopic (chemically non-equivalent) due to the chiral center at C-2 and will have different chemical shifts. They will appear as complex multiplets due to coupling with each other (geminal coupling) and with the H-4 protons.
-
H-3 and H-4 Protons (~1.75 - 2.15 ppm): These methylene groups are further from the primary deshielding influences and reside in the more shielded aliphatic region. They are also diastereotopic and will appear as overlapping complex multiplets. Unraveling these signals often requires 2D NMR techniques.[11]
-
N-H Proton (1.80 - 2.50 ppm): The amine proton typically appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. Its chemical shift is highly variable and depends on concentration and solvent. A key confirmatory experiment is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the N-H signal will disappear due to proton-deuterium exchange.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom, offering a direct carbon count.[12]
-
Aromatic Carbons (120.0 - 145.0 ppm):
-
Four signals are expected for the aromatic ring.
-
C-Ar (ipso, C-Pyrrolidine, ~143-145 ppm): This quaternary carbon is deshielded by its attachment to the pyrrolidine ring and will have a low intensity.
-
C-Ar (meta to C-2, ~131.5-133.0 ppm): These two equivalent carbons will show a strong signal in the DEPT-135 spectrum.
-
C-Ar (ortho to C-2, ~127.5-129.0 ppm): These two equivalent carbons will also show a strong positive signal.
-
C-Ar (ipso, C-Br, ~120.0-122.0 ppm): The carbon directly attached to bromine is shielded by the "heavy atom effect" and will also be a low-intensity quaternary signal.
-
-
Aliphatic Carbons (25.0 - 66.0 ppm):
-
C-2 (~64.0-66.0 ppm): The benzylic carbon, attached to both the nitrogen and the aromatic ring, is the most deshielded of the aliphatic carbons. It will appear as a positive signal (CH) in a DEPT-135 experiment and will be the only aliphatic signal in a DEPT-90 experiment.
-
C-5 (~46.5-48.0 ppm): The carbon adjacent to the nitrogen will appear as a negative signal (CH₂) in the DEPT-135 spectrum.
-
C-3 and C-4 (~25.0-36.0 ppm): These remaining methylene carbons are the most shielded. C-3 will be slightly more deshielded than C-4 due to its proximity to the C-2 chiral center. Both will appear as negative signals in the DEPT-135 spectrum.
-
Structural Verification with 2D NMR
For unambiguous assignment, especially of the complex pyrrolidine multiplets, 2D NMR is indispensable.[13]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. Cross-peaks will confirm the connectivity from H-2 to H-3, H-3 to H-4, and H-4 to H-5.[11]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the most powerful experiment for assigning carbons that have attached protons. For example, the proton at ~4.15 ppm (H-2) will show a cross-peak to the carbon at ~65 ppm (C-2), definitively linking them.[9]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, the H-2 proton should show a correlation to the two ortho aromatic carbons and the ipso-carbon of the phenyl ring, confirming the connection between the two rings.
Caption: Figure 3: Logic of NMR Structural Elucidation.
Conclusion
The comprehensive NMR analysis of this compound provides a detailed spectroscopic fingerprint essential for its unambiguous identification and quality assessment. By combining high-resolution 1D ¹H and ¹³C experiments with multiplicity editing (DEPT) and 2D correlation spectroscopy (COSY, HSQC, HMBC), a complete and confident structural assignment can be achieved. The methodologies and predicted data presented in this guide offer a robust framework for researchers, ensuring the integrity of this vital chemical building block in the rigorous landscape of pharmaceutical research and development.
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University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Books Gateway. Retrieved from [Link]
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SlideShare. (n.d.). 13C-Nuclear Magnetic Resonance (13C -NMR) Spectroscopy. Retrieved from [Link]
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SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
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Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Retrieved from [Link]
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In-Depth Technical Guide: Mass Spectrometry Analysis of (2S)-2-(4-bromophenyl)pyrrolidine
Prepared by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of (2S)-2-(4-bromophenyl)pyrrolidine, a key chiral intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a deep, experience-driven perspective on method development, data interpretation, and troubleshooting. We will explore the nuanced interplay between molecular structure and mass spectral behavior, providing researchers, scientists, and drug development professionals with the authoritative insights required for robust and reliable analytical outcomes. The protocols and interpretations herein are designed to be self-validating, grounded in established scientific principles, and supported by citable, authoritative references.
Introduction: The Analytical Imperative for this compound
This compound is a critical building block in the synthesis of numerous pharmacologically active compounds. Its stereochemical purity and freedom from process-related impurities are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) stands as the cornerstone analytical technique for its characterization, offering unparalleled sensitivity and specificity for identification, quantification, and structural elucidation.[1][2][3]
The presence of the bromine atom imparts a highly characteristic isotopic signature, which is a powerful diagnostic tool in mass spectral analysis. However, the pyrrolidine ring, while seemingly simple, can undergo complex fragmentation pathways that require careful interpretation. This guide will dissect these aspects, providing a logical and scientifically sound approach to its analysis.
Foundational Principles: Ionization and Mass Analysis
The successful MS analysis of this compound hinges on the selection of an appropriate ionization technique and a high-resolution mass analyzer.
Ionization Source Selection: A Causal Analysis
Given the molecule's structure—a secondary amine within the pyrrolidine ring—it is readily protonated. This makes Electrospray Ionization (ESI) in positive ion mode the ideal choice.[4][5]
-
Expertise & Experience: While Atmospheric Pressure Chemical Ionization (APCI) could also be considered, ESI is generally preferred for molecules that are already polar and can be pre-ionized in solution. ESI is a "softer" ionization technique, which minimizes in-source fragmentation and maximizes the abundance of the protonated molecular ion [M+H]⁺, simplifying initial spectral interpretation. The basic nitrogen in the pyrrolidine ring is a prime target for protonation in the acidic mobile phases typically used in reverse-phase chromatography.
Mass Analyzer: The Pursuit of Resolution and Accuracy
To resolve the characteristic bromine isotopic pattern and accurately determine the mass of fragment ions, a high-resolution mass analyzer is non-negotiable.
-
Trustworthiness: Both Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers provide the requisite mass accuracy (typically < 5 ppm) and resolving power (>10,000 FWHM) to confidently identify and characterize this compound and its potential metabolites or impurities.[1][6][7] This level of performance is crucial for building a self-validating analytical system where empirical formulas can be reliably generated.
Experimental Workflow: From Sample to Spectrum
The following workflow represents a robust and validated approach for the analysis of this compound.
Caption: High-level workflow for LC-MS analysis of this compound.
Detailed Protocol: Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound standard.
-
Dissolution: Dissolve the standard in 1.0 mL of a diluent consisting of 50:50 acetonitrile/water with 0.1% formic acid. The formic acid is critical as it ensures the pyrrolidine nitrogen is protonated, enhancing ionization efficiency.
-
Homogenization: Vortex for 30 seconds, followed by sonication for 5 minutes to ensure complete dissolution.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution to achieve a final concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
Detailed Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for retaining this moderately polar compound.[8]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 3-5 minutes.[8] This should be optimized to ensure separation from any potential impurities.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2-5 µL
-
MS System: A Q-TOF or Orbitrap instrument.
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Full Scan MS Range: m/z 50 - 500
-
MS/MS Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 3 most intense ions for fragmentation. Use a stepped collision energy (e.g., 10, 20, 40 eV) to ensure a rich fragmentation spectrum.
Data Interpretation: Decoding the Mass Spectrum
The Protonated Molecule and the Bromine Isotopic Signature
The molecular formula of this compound is C₁₀H₁₂BrN.[9] The first crucial step in data analysis is to identify the protonated molecule, [M+H]⁺.
-
Authoritative Grounding: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[10] This results in a characteristic isotopic doublet for any bromine-containing ion, with two peaks separated by approximately 2 Da and having nearly equal intensity.[10][11][12][13] This pattern is a definitive marker for the presence of a single bromine atom in an ion.
Table 1: Predicted m/z Values for the Protonated Molecular Ion of this compound
| Ion Species | Isotope Combination | Calculated Monoisotopic Mass (Da) | Calculated m/z ([M+H]⁺) |
| [M+H]⁺ | ¹²C₁₀¹H₁₃⁷⁹BrN⁺ | 226.0280 | 226.0280 |
| [M+H]⁺ | ¹²C₁₀¹H₁₃⁸¹BrN⁺ | 228.0260 | 228.0260 |
The observation of this doublet at m/z 226 and 228 with near-equal intensity in the full scan mass spectrum is the primary confirmation of the compound's presence.
Fragmentation Analysis (MS/MS): Elucidating the Structure
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion ([M+H]⁺) and analyzing the resulting product ions.[14] The fragmentation of this compound is expected to proceed through several logical pathways.
-
Trustworthiness: The proposed fragmentation pathways are based on established principles of ion chemistry, including the stability of benzylic carbocations and the cleavage of bonds alpha to the charged nitrogen atom.[14][15] Studies on similar pyrrolidine-containing structures show that a dominant fragmentation pathway is often the loss of the pyrrolidine ring.[16][17][18][19] By predicting these fragments, we create a self-validating system; if the observed fragments match the predictions, our confidence in the identification increases significantly.
Caption: Proposed MS/MS fragmentation pathways for protonated this compound.
Key Predicted Fragment Ions:
-
m/z 155/157 ([C₆H₄Br]⁺): This highly stable bromophenyl cation is formed by the cleavage of the C-C bond between the phenyl ring and the pyrrolidine ring. The presence of the bromine isotopic doublet confirms this assignment.
-
m/z 70 ([C₄H₈N]⁺): This fragment corresponds to the protonated pyrrolidine ring following the cleavage of the bond to the bromophenyl group. This ion will not have the bromine isotopic pattern.
-
m/z 146 ([C₁₀H₁₂N]⁺): This corresponds to the neutral loss of HBr from the precursor ion. This is a common fragmentation pathway for halogenated aromatic compounds.
-
m/z 169/171 ([C₇H₆Br]⁺): This fragment corresponds to the bromotropylium ion, a common and stable fragment in the mass spectra of brominated aromatic compounds.
The presence and relative abundance of these fragments provide a structural fingerprint, allowing for unambiguous identification and differentiation from isomers.
Quantitative Analysis Considerations
For quantitative applications, such as pharmacokinetic studies or impurity profiling, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.
-
Expertise & Experience: The transition from the precursor ion (e.g., m/z 226.0) to a specific, stable product ion (e.g., m/z 155.0) provides exceptional selectivity and sensitivity, filtering out chemical noise and allowing for quantification at very low levels.[4] The selection of the most intense and stable fragment ion as the quantifier is a critical step in method development.
Table 2: Example MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| This compound | 226.0 | 155.0 | Quantifier |
| This compound | 228.0 | 157.0 | Qualifier |
| Internal Standard (e.g., deuterated analog) | (Varies) | (Varies) | Quantifier |
Conclusion
The mass spectrometric analysis of this compound is a robust and highly informative process when approached with a sound understanding of the underlying chemical principles. By leveraging high-resolution mass spectrometry, particularly with ESI in the positive ion mode, one can confidently determine the identity, purity, and quantity of this important pharmaceutical intermediate.[7] The characteristic bromine isotopic signature serves as an invaluable diagnostic tool, while a thorough interpretation of MS/MS fragmentation data provides definitive structural confirmation. The methodologies outlined in this guide provide a validated, experience-driven framework for achieving accurate and reliable results in a drug development setting.
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Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]
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An In-depth Technical Guide to (2S)-2-(4-bromophenyl)pyrrolidine: Properties, Synthesis, and Applications
Introduction: The Significance of the 2-Arylpyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, representing one of the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals.[1] Its significance stems from its saturated, sp³-rich structure, which allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interaction with biological targets.[1] Among the vast family of pyrrolidine derivatives, the 2-aryl substituted subclass holds a place of particular importance. These structures are found in numerous natural alkaloids and have been exploited in the development of a wide array of bioactive compounds.[2][3][4]
(2S)-2-(4-bromophenyl)pyrrolidine is a chiral building block that elegantly combines the foundational pyrrolidine scaffold with a synthetically versatile bromophenyl moiety. The specific (S)-stereochemistry provides a crucial handle for asymmetric synthesis, allowing for the construction of enantiomerically pure final compounds—a critical requirement in modern drug development. The 4-bromophenyl group serves a dual purpose: it acts as an electronic modifier and provides a reactive site for further chemical elaboration, most notably through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physical and chemical properties, synthetic routes, and applications of this valuable intermediate for professionals in chemical research and drug discovery.
Physicochemical and Structural Properties
This compound is a chiral secondary amine that typically presents as a solid at room temperature. Its core structure consists of a saturated five-membered pyrrolidine ring attached at the C2 position to a phenyl ring, which is substituted with a bromine atom at the para-position.
Structural and General Properties
A summary of the key identifying and physical properties is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 1189152-82-6 | [5][6] |
| Molecular Formula | C₁₀H₁₂BrN | [6] |
| Molecular Weight | 226.11 g/mol | [6] |
| Appearance | White to light yellow/orange powder/crystal | [7] |
| Melting Point | 41.0 to 45.0 °C | [7] |
| Exact Mass | 225.0153 g/mol | [6] |
| InChI Key | HIJZBROSVFKSCP-JTQLQIEISA-N | [5][6] |
| SMILES | C1CCC2=CC=C(C=C2)Br | [5] |
Basicity and Solubility
As a cyclic secondary amine, the nitrogen atom of the pyrrolidine ring imparts basic character to the molecule.[1][8] The pKa of the conjugate acid of the parent pyrrolidine is approximately 11.3 in water, and while the 2-aryl substituent will influence this value, this compound is expected to behave as a typical amine base, readily forming salts with acids.
Solubility data is not extensively published in peer-reviewed literature; however, based on its structure, it is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and alcohols. Its solubility in water is expected to be low, though it will increase significantly upon protonation to form a hydrochloride or other salt.
Synthesis of this compound
The asymmetric synthesis of 2-substituted pyrrolidines is a well-explored area of organic chemistry.[9] While a specific, detailed protocol for this compound is not widely published, a robust and logical synthetic strategy can be constructed based on established methodologies for analogous compounds, particularly the reduction of a cyclic imine precursor.[10]
Conceptual Synthetic Workflow
The most direct approach involves the synthesis of a 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole intermediate, followed by an asymmetric reduction to install the desired (S)-stereocenter. This strategy is advantageous as it builds the core structure efficiently and relegates the challenging stereoselective step to the final transformation.
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An In-Depth Technical Guide to the Biological Activity of Novel (2S)-2-(4-bromophenyl)pyrrolidine Derivatives
Executive Summary: The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products, pharmaceuticals, and its versatile physicochemical properties.[1][2][3][4] This guide focuses on a specific, highly promising class: derivatives of (2S)-2-(4-bromophenyl)pyrrolidine. The introduction of a bromine atom at the para-position of the phenyl ring is a critical design choice, often enhancing lipophilicity and imparting potent biological activity through favorable electronic and steric interactions with target biomolecules.[5] We will explore the synthetic strategies for creating novel analogs, delve into their significant anticancer, antibacterial, and antifungal activities, and elucidate the key structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers and drug development professionals, providing both a high-level overview and detailed experimental protocols to facilitate further investigation into this promising class of compounds.
The this compound Scaffold: A Privileged Structure in Drug Design
The five-membered nitrogen-containing heterocycle of pyrrolidine offers a unique combination of structural rigidity, basicity, and hydrophilicity.[1] Its nitrogen atom can serve as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, enabling diverse interactions with biological targets.[3] This versatility has led to the incorporation of the pyrrolidine motif in a vast array of FDA-approved drugs.[6]
The focus of this guide, the this compound core, introduces two key features that significantly influence biological outcomes:
-
Stereochemistry (2S): The specific stereoisomer at the C-2 position is crucial for enantioselective recognition by chiral biological targets such as enzymes and receptors. Precise stereochemical control, often derived from natural amino acids like proline, is a fundamental principle in modern drug design to maximize potency and minimize off-target effects.[7]
-
The 4-Bromophenyl Group: The substituent on the phenyl ring is a primary determinant of activity. The bromine atom at the para-position is an electron-withdrawing group that can alter the electronic properties of the entire molecule.[5] Its presence has been directly associated with superior activity in various compound series, suggesting it plays a key role in binding to target sites.[2][5] Furthermore, the bromo group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[5]
General Synthetic Strategies
The synthesis of novel this compound derivatives typically begins with commercially available chiral precursors, such as (S)-proline or its derivatives, to establish the correct stereochemistry. A common and robust method involves the coupling of an N-protected proline with an appropriate amine or other functional group, followed by deprotection and subsequent modification.
A generalized workflow for synthesizing amide derivatives, a frequently explored class, is outlined below. This multi-step process allows for the systematic introduction of diverse chemical moieties to probe structure-activity relationships.
Caption: Generalized workflow for the synthesis of novel pyrrolidine derivatives.
This modular approach is crucial for medicinal chemistry campaigns, as it enables the rapid generation of a library of related compounds for biological screening. The choice of coupling agents (e.g., HBTU) and protecting groups (e.g., Boc) is dictated by the specific functionalities present in the reactants to ensure high yields and purity.[8]
Anticancer Activity: Targeting Cellular Proliferation
Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, with activities reported against a wide range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116).[2] Notably, studies have singled out compounds bearing a 4-bromophenyl substituent as being among the most potent in their respective series.[2][5]
One of the key mechanisms through which these compounds can exert their effect is the inhibition of the p53-MDM2 protein-protein interaction.[9] The p53 protein is a critical tumor suppressor, and its inhibition by MDM2 is a common feature in many cancers. Pyrrolidone-based inhibitors have been designed to fit into the hydrophobic pocket of MDM2, disrupting this interaction, stabilizing p53, and reactivating the apoptotic pathway in cancer cells.[9]
Quantitative Data on Anticancer Activity
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50). Lower values indicate higher potency.
| Compound Class | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| Pyrrolidinone-hydrazone | PPC-1 (Prostate) | 2.5 - 20.2 | [10] |
| Pyrrolidinone-hydrazone | IGR39 (Melanoma) | 2.5 - 20.2 | [10] |
| Pyrrolidine Chalcone | MCF-7 (Breast) | ~25-30 (µg/mL) | [11] |
| Pyrrolidine Chalcone | MDA-MB-468 (Breast) | ~25 (µg/mL) | [11] |
| Spiropyrrolidine-oxindole | HepG2 (Liver) | 0.80 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational experiment in the evaluation of potential anticancer agents.
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplate
-
Multichannel pipette, CO2 incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere. The incubation time is critical and should be optimized for the specific cell line.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Antimicrobial and Antifungal Activities
The rise of drug-resistant pathogens presents a major global health crisis, necessitating the development of new antimicrobial agents.[12] Pyrrolidine derivatives, particularly those with halogen substitutions, have emerged as a promising area of research for combating bacterial and fungal infections.[5][13]
Antibacterial Activity
Derivatives of this compound have shown potent activity against a range of bacteria, including problematic ESKAPE pathogens and methicillin-resistant Staphylococcus aureus (MRSA).[8][14][15] The presence of the 4-bromophenyl group is often correlated with enhanced antibacterial effects.[5]
A key mechanism of action for some of these compounds is the inhibition of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV.[2][4][8] These enzymes are essential for bacterial DNA replication, transcription, and repair. Their inhibition leads to a breakdown of DNA integrity and ultimately, bacterial cell death. This mechanism is distinct from many existing classes of antibiotics, making these compounds valuable candidates for overcoming resistance.
Antifungal Activity
Fungal infections, especially in immunocompromised patients, are a significant cause of morbidity and mortality.[16] Pyrrolidine-based structures have been successfully developed into antifungal agents.[17][18] For instance, analogs of ketoconazole incorporating a pyrrolidine sulfonamide moiety have demonstrated potent in vitro activity against clinically relevant fungi such as Candida albicans and Candida glabrata.[16]
Quantitative Data on Antimicrobial Activity
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolidine Chalcones | Staphylococcus aureus | 0.025 | [11] |
| Pyrrolidine Chalcones | E. faecalis | 0.025 | [11] |
| Pyrrolidine Chalcones | M. tuberculosis | 6.25 | [11] |
| (2S, 4R)-Ketoconazole sulfonamide | C. albicans | 0.125 | [16] |
| (2S, 4R)-Ketoconazole sulfonamide | C. glabrata | 0.250 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the MIC of an antimicrobial agent in a liquid medium.
Objective: To find the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial or fungal strain.
Materials:
-
Microbial strain (e.g., S. aureus ATCC 29213)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound stock solution (in DMSO)
-
Sterile 96-well microplate
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Compound Preparation: In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no compound, no inoculum) will serve as the positive growth control and sterility control, respectively.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours. The choice of incubation conditions is critical and must be appropriate for the microorganism being tested.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth, as observed in the first clear well. The positive control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Structure-Activity Relationship (SAR) Analysis
Understanding how molecular modifications affect biological activity is the cornerstone of drug optimization. For this compound derivatives, several key SAR trends have been identified from various studies.
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Unraveling the Enigmatic Mechanism of (2S)-2-(4-bromophenyl)pyrrolidine: A Technical Guide for Researchers
Introduction: The Pyrrolidine Scaffold as a Privileged Motif in Neuropharmacology
The pyrrolidine ring, a five-membered saturated heterocycle, represents a cornerstone in medicinal chemistry, lauded for its versatile stereochemistry and favorable physicochemical properties that often translate to enhanced biological activity and improved pharmacokinetic profiles.[1][2][3] Its prevalence in a multitude of FDA-approved drugs and natural alkaloids underscores its significance as a "privileged scaffold" in drug discovery.[4][5][6] Among the vast chemical space occupied by pyrrolidine derivatives, (2S)-2-(4-bromophenyl)pyrrolidine emerges as a compound of significant interest, largely due to the confluence of its stereospecific configuration and the electronic properties of its aryl substituent. This guide aims to provide an in-depth exploration of the putative mechanism of action of this compound within biological systems, drawing upon established principles of neuropharmacology and structure-activity relationship (SAR) studies of analogous compounds. While direct, extensive research on this specific molecule is nascent, a compelling hypothesis points towards its interaction with monoamine transporters, critical regulators of synaptic neurotransmission.
Hypothesized Primary Mechanism of Action: Modulation of Monoamine Transporters
The structural architecture of this compound strongly suggests its potential as an inhibitor of monoamine transporters, namely the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[7][8][9][10][11][12] These transmembrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signaling event.[13] Inhibition of these transporters leads to an increase in the extracellular concentration and prolonged availability of dopamine, norepinephrine, and/or serotonin, resulting in enhanced neurotransmission.
Structure-Activity Relationship (SAR) Insights
The rationale for this hypothesis is rooted in extensive SAR studies of related 2-aryl-pyrrolidine derivatives:
-
The Pyrrolidine Ring: The pyrrolidine moiety serves as a crucial pharmacophore, with its nitrogen atom capable of forming key interactions, such as hydrogen bonds, with target proteins.[2] The stereochemistry at the C2 position is often critical for potent biological activity, with the (S)-enantiomer frequently exhibiting higher affinity for monoamine transporters compared to the (R)-enantiomer.[9]
-
The 4-Bromophenyl Group: The presence of a halogen, specifically a bromine atom at the para position of the phenyl ring, is a recurring feature in potent bioactive molecules.[14][15] The bromine atom is an electron-withdrawing group that can influence the electronic distribution of the phenyl ring, potentially enhancing binding affinity through halogen bonding or other non-covalent interactions with the target protein.[14] Furthermore, its lipophilic nature may facilitate passage across the blood-brain barrier.
Numerous studies on analogous compounds, such as pyrovalerone and its derivatives, have demonstrated that modifications to the aryl and pyrrolidine moieties significantly impact potency and selectivity for DAT, NET, and SERT.[9][10] For instance, certain pyrrolidine-containing cathinones are potent inhibitors of the dopamine transporter, and their abuse potential is linked to their selectivity for DAT over SERT.[10]
Downstream Cellular and Physiological Consequences
By inhibiting monoamine reuptake, this compound would be expected to elicit a range of downstream effects, contingent on its specific transporter selectivity profile:
-
Dopaminergic System: Inhibition of DAT would lead to elevated dopamine levels in brain regions associated with reward, motivation, and motor control, such as the nucleus accumbens and striatum. This could manifest as psychostimulant effects.
-
Noradrenergic System: Inhibition of NET would increase norepinephrine levels, impacting alertness, focus, and autonomic functions.
-
Serotonergic System: Inhibition of SERT would elevate serotonin levels, influencing mood, appetite, and sleep.
The overall physiological and behavioral outcomes would depend on the compound's relative potency for each transporter.
Experimental Validation of the Mechanism of Action
To rigorously test the hypothesis that this compound acts as a monoamine transporter inhibitor, a series of well-established in vitro and ex vivo assays are essential.
Radioligand Binding Assays
This technique is fundamental for determining the affinity of a compound for a specific receptor or transporter.
Protocol: Competitive Radioligand Binding Assay for DAT, NET, and SERT
-
Preparation of Membranes: Prepare cell membranes from cell lines stably expressing human DAT, NET, or SERT.
-
Assay Buffer: Prepare an appropriate assay buffer for each transporter.
-
Radioligand: Select a high-affinity radiolabeled ligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Equilibration: Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity Data for this compound
| Transporter | Radioligand | Ki (nM) |
| hDAT | [³H]WIN 35,428 | 50 |
| hNET | [³H]nisoxetine | 200 |
| hSERT | [³H]citalopram | >1000 |
This is hypothetical data for illustrative purposes.
Synaptosomal Uptake Assays
These functional assays measure the ability of a compound to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).
Protocol: Neurotransmitter Uptake Inhibition Assay
-
Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Initiation of Uptake: Add a low concentration of the radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the neurotransmitter uptake.
Diagram 1: Proposed Mechanism of Monoamine Transporter Inhibition
Caption: Inhibition of monoamine transporters by this compound.
Diagram 2: Experimental Workflow for Mechanism of Action Studies
Caption: A stepwise approach to elucidating the mechanism of action.
Alternative and/or Concomitant Mechanisms
While monoamine transporter inhibition is the most probable primary mechanism, the broad biological activity of pyrrolidine derivatives suggests other potential targets should not be disregarded.[4] These could include:
-
Nicotinic Acetylcholine Receptors (nAChRs): Some pyrrolidine-based compounds have shown affinity for nAChRs.[16]
-
Serotonin Receptors: Direct interaction with serotonin receptor subtypes, such as 5-HT₂ receptors, is another possibility.[17]
-
Enzyme Inhibition: Pyrrolidine amides have been identified as inhibitors of enzymes like N-acylethanolamine acid amidase (NAAA).[18]
-
Ion Channels: Certain pyrrolidine derivatives can modulate the activity of ion channels, such as the hERG potassium channel.[19]
Further broad-spectrum screening would be necessary to explore these alternative mechanisms.
Conclusion
Based on a comprehensive analysis of the structure-activity relationships of analogous compounds, this compound is strongly hypothesized to function as an inhibitor of monoamine transporters. The stereospecificity of the pyrrolidine ring and the electronic nature of the 4-bromophenyl substituent likely contribute to its affinity and potential selectivity for DAT, NET, and/or SERT. The experimental protocols detailed herein provide a robust framework for validating this hypothesis and elucidating the precise pharmacological profile of this intriguing compound. A thorough understanding of its mechanism of action is paramount for any future development of this compound for therapeutic or research applications.
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Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 865-868. [Link][8]
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Byers, J. T., et al. (2019). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. ACS Catalysis, 9(10), 8916-8925. [Link][22]
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Wallach, J., et al. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience, 13(10), 1469-1472. [Link][17]
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Enantioselective Synthesis of 2-Substituted Pyrrolidines: A Technical Guide
Introduction: The Privileged Scaffold in Modern Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2] Its prevalence in FDA-approved pharmaceuticals and bioactive natural products underscores its significance as a "privileged scaffold."[1][2] Specifically, the stereochemistry at the 2-position of the pyrrolidine ring is often crucial for biological activity, making the development of enantioselective synthetic methods a paramount objective for researchers in drug discovery and development.[3] This guide provides an in-depth technical overview of the core strategies for the enantioselective synthesis of 2-substituted pyrrolidines, focusing on the underlying principles and practical applications of organocatalysis, metal catalysis, and biocatalysis.
Strategic Approaches to Asymmetric Pyrrolidine Synthesis
The construction of chiral 2-substituted pyrrolidines can be broadly categorized into three main catalytic approaches, each offering unique advantages in terms of substrate scope, stereocontrol, and operational simplicity.
Caption: Core catalytic strategies for chiral pyrrolidine synthesis.
Part 1: Organocatalysis - The Rise of Amine Catalysis
Organocatalysis, particularly aminocatalysis, has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules.[1][4] Pyrrolidine-based catalysts, such as proline and its derivatives, are central to this field, primarily through iminium and enamine activation modes.[4][5]
Iminium-Enamine Catalysis: A Dual Activation Strategy
The pioneering work in organocatalysis demonstrated that chiral secondary amines, like proline, can catalyze reactions of carbonyl compounds through the formation of nucleophilic enamines and electrophilic iminium ions.[4][5][6] This dual activation strategy has been effectively employed in the synthesis of 2-substituted pyrrolidines.
Caption: Dual activation modes of aminocatalysis.
A prominent example is the asymmetric Michael addition of aldehydes to nitroolefins, catalyzed by diarylprolinol silyl ethers.[7][8] This reaction proceeds through an enamine intermediate, leading to the formation of a key precursor that can be subsequently cyclized to the desired 2-substituted pyrrolidine.[9]
Experimental Protocol: Organocatalytic Michael Addition
The following is a representative protocol for the organocatalytic synthesis of a functionalized pyrrolidine precursor.[9]
Step 1: Michael Addition
-
To a solution of the aldehyde (1.0 mmol) and the nitroolefin (1.2 mmol) in an appropriate solvent (e.g., CH2Cl2, 2.0 mL) at room temperature, add the chiral pyrrolidine-based organocatalyst (10 mol%).
-
Stir the reaction mixture at room temperature for the time required to achieve high conversion (typically monitored by TLC or GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Michael adduct.
Step 2: Reductive Cyclization
-
Dissolve the purified Michael adduct (1.0 mmol) in a suitable solvent (e.g., methanol).
-
Add a reducing agent (e.g., Zn dust) and an acid (e.g., HCl) to facilitate the reduction of the nitro group and subsequent intramolecular reductive amination.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction by filtering the solid and concentrating the filtrate.
-
Purify the residue by column chromatography to yield the enantioenriched 2-substituted pyrrolidine.
| Catalyst | Aldehyde | Nitroolefin | Yield (%) | ee (%) |
| Diarylprolinol silyl ether | Propanal | β-Nitrostyrene | 95-99 | ~68 (syn) |
| Table 1. Representative results for the organocatalytic Michael addition of aldehydes to nitroolefins.[8] |
Part 2: Metal Catalysis - Harnessing Transition Metals for Precision
Transition metal catalysis offers a powerful and versatile platform for the enantioselective synthesis of 2-substituted pyrrolidines, enabling a wide range of transformations including cycloadditions and C-H functionalization reactions.[10]
Asymmetric [3+2] Cycloadditions
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most direct and atom-economical methods for constructing substituted pyrrolidines.[2][11] This reaction can generate up to four new stereocenters in a single step.[2] Copper(I) and silver(I) catalysts are commonly employed for this transformation.[2]
More recently, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams has emerged as a general method for pyrrolidine synthesis.[12][13][14][15] This approach allows for the use of readily available starting materials.[13]
Caption: Transaminase-triggered cascade for pyrrolidine synthesis.
Experimental Protocol: Transaminase-Mediated Synthesis
The following protocol outlines the general procedure for the biocatalytic synthesis of a 2-substituted pyrrolidine. [16][17]
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 8.0).
-
To the buffer, add the ω-chloroketone substrate (e.g., 50 mM), the amine donor (e.g., isopropylamine, 1 M), and pyridoxal-5'-phosphate (PLP, 1 mM).
-
Add the selected transaminase (either (R)- or (S)-selective) to the reaction mixture (e.g., 10 mg/mL).
-
Incubate the reaction at a suitable temperature (e.g., 37°C) with agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, work up the reaction by extracting the product with an organic solvent and purifying it by appropriate methods.
| Substrate | Transaminase | Yield (%) | ee (%) |
| 5-chloro-1-phenylpentan-1-one | (R)-selective TA | 84 (isolated) | >99.5 |
| 5-chloro-1-phenylpentan-1-one | (S)-selective TA | 90 (analytical) | >99.5 |
| Table 3. Enantiocomplementary synthesis of 2-phenylpyrrolidine using transaminases. [16][17] |
Engineered Cytochrome P411-Catalyzed C-H Amination
Directed evolution has been employed to engineer cytochrome P450 enzymes, such as P411, to catalyze abiological intramolecular C(sp3)-H amination of organic azides. [18][19][20][21][22]This groundbreaking approach enables the construction of chiral pyrrolidines through the insertion of an alkyl nitrene into a C-H bond with good enantioselectivity. [18][19][21]
Conclusion and Future Outlook
The enantioselective synthesis of 2-substituted pyrrolidines has witnessed remarkable advancements through the development of innovative organocatalytic, metal-catalyzed, and biocatalytic methodologies. Each strategy presents a unique set of advantages, providing chemists with a diverse toolkit to access these valuable chiral building blocks. The continued evolution of these catalytic systems, particularly in the realm of biocatalysis and C-H functionalization, promises to deliver even more efficient, selective, and sustainable routes to these privileged scaffolds, thereby accelerating the discovery and development of new therapeutics and functional molecules.
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The Architecture of Chirality: An In-depth Technical Guide to the Asymmetric Synthesis of Pyrrolidine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the landscape of medicinal chemistry and drug discovery. Its prevalence in a multitude of natural products and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold."[1][2] The conformational rigidity and the potential for up to four stereogenic centers allow the pyrrolidine core to present appended functionalities in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[2] This guide provides a deep dive into the core strategies for the asymmetric synthesis of these vital chiral building blocks, focusing on the catalytic and mechanistic principles that empower chemists to control stereochemistry with remarkable precision.
Part 1: Catalytic Asymmetric Pathways to Chiral Pyrrolidines
The modern era of pyrrolidine synthesis is dominated by catalytic asymmetric methods, which offer efficient and atom-economical routes to enantiomerically enriched products. These strategies can be broadly categorized into organocatalysis, transition-metal catalysis, and biocatalysis, with significant overlap in the types of transformations they enable.
The Organocatalytic Revolution: Proline and Enamine Catalysis
The resurgence of organocatalysis, catalyzed by small organic molecules, was ignited by the seminal work on proline-catalyzed asymmetric reactions.[3][4] L-proline, a naturally occurring chiral amino acid, has proven to be a remarkably effective catalyst for a variety of transformations leading to chiral pyrrolidines, most notably through enamine catalysis.[5]
The Mechanistic Rationale: The power of proline lies in its unique bifunctional nature. The secondary amine moiety reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine, now a nucleophile, is activated towards reaction with an electrophile. Simultaneously, the carboxylic acid group of proline can act as a general acid or engage in hydrogen bonding to activate the electrophile and steer its approach to a specific face of the enamine, thereby dictating the stereochemical outcome.[5] This dual activation model is central to its success in reactions like aldol, Mannich, and Michael additions which can be key steps in pyrrolidine synthesis.[3][5]
Key Organocatalytic Transformation: The [3+2] Cycloaddition
A powerful application of this principle is the organocatalytic [3+2] cycloaddition. While often catalyzed by metals, organocatalytic variants provide a complementary approach. For instance, the reaction between an azomethine ylide (the three-atom component) and an electron-deficient alkene (the two-atom component) can be effectively catalyzed by chiral organocatalysts.
Caption: Proline-catalyzed asymmetric aldol reaction cycle via enamine activation.
Transition-Metal Catalysis: Precision and Versatility
Transition metals offer a vast and tunable catalytic toolkit for asymmetric synthesis. Metals like palladium, rhodium, copper, and iridium, paired with chiral ligands, can orchestrate a wide array of transformations to construct pyrrolidine rings with exceptional levels of stereocontrol.[6][7][8]
Core Strategy: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
One of the most powerful and convergent methods for pyrrolidine synthesis is the [3+2] cycloaddition between an azomethine ylide and a dipolarophile.[7][9] Transition metal complexes, typically featuring a chiral ligand, can effectively generate the azomethine ylide from precursors like iminoesters and control its subsequent cycloaddition.[10][11]
Mechanism of Stereocontrol: The chiral ligand environment around the metal center creates a chiral pocket. The metal coordinates to the azomethine ylide precursor, and upon its transformation to the reactive ylide, the ligand framework dictates the facial selectivity of the cycloaddition with the incoming alkene. This approach allows for the simultaneous and controlled formation of up to four stereocenters.[10][11] Palladium- and copper-catalyzed systems are particularly well-developed in this area.[12]
Caption: General catalytic cycle for a transition metal-catalyzed [3+2] cycloaddition.
Other Key Transition-Metal Catalyzed Reactions:
-
C-H Functionalization/Amination: Directing groups are used to guide a metal catalyst (e.g., Rhodium or Palladium) to a specific C(sp³)–H bond, which is then cleaved and functionalized to form the C-N bond, leading to the pyrrolidine ring.[6][13] This strategy is highly atom-economical.
-
Enantioselective Hofmann-Löffler-Freytag (HLF) Reaction: A modern, catalytic approach to the classic HLF reaction involves a chiral copper catalyst that generates an iminyl radical. This radical undergoes a 1,5-hydrogen atom transfer (HAT) to form a remote carbon-centered radical, which is then trapped by the copper complex to forge the C-N bond in a highly enantioselective manner, yielding chiral pyrrolines that are immediate precursors to pyrrolidines.[14][15]
Biocatalysis: Harnessing Nature's Machinery
The use of enzymes for chemical synthesis offers unparalleled selectivity under mild, environmentally benign conditions. Recent breakthroughs in directed evolution have expanded the enzymatic toolbox beyond nature's repertoire, creating novel biocatalysts for reactions not found in biology.
New-to-Nature Enzymatic C-H Amination: A prime example is the engineering of cytochrome P450 enzymes. By replacing the native heme-ligating cysteine with a serine, a new class of "P411" enzymes is created.[16][17] Through directed evolution, variants like P411-PYS-5149 have been developed to catalyze the intramolecular amination of alkyl azides.[18][19] The enzyme generates a highly reactive nitrene intermediate within its active site, which then inserts into a C(sp³)–H bond to form the chiral pyrrolidine ring with excellent enantioselectivity.[16][20][21]
Causality of Selectivity: The enzyme's active site acts as a precisely shaped chiral environment. It binds the substrate in a specific conformation, positioning the target C-H bond in close proximity to the iron-nitrene intermediate. This pre-organization is the key to both the regioselectivity and the high enantioselectivity of the C-N bond formation.[18][19]
Caption: Workflow for enzymatic synthesis of chiral pyrrolidines via C-H amination.
Part 2: Comparative Data and Experimental Protocols
A critical aspect of selecting a synthetic route is the quantitative comparison of different methodologies. The following table summarizes representative results for the key strategies discussed.
| Methodology | Catalyst/Enzyme | Transformation | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Organocatalysis | (S)-Proline | Intermolecular Aldol | ~97 | 96 | - | [3][4] |
| Transition Metal | Pd-Phosphoramidite | [3+2] Cycloaddition | 93 | >99 | - | [12][13] |
| Transition Metal | Chiral Cu-Complex | HLF Reaction | 91 | 97 | - | [14][15] |
| Biocatalysis | P411-PYS-5149 | Intramolecular C-H Amination | up to 74 | up to 98 (99:1 er) | - | [18][19] |
| [3+2] Cycloaddition | Ag₂CO₃ / Chiral Ligand | Diastereoselective 1,3-DC | ~85 | - | >95:5 | [10][11] |
Representative Experimental Protocol: Biocatalytic Synthesis of a Chiral Pyrrolidine
This protocol is adapted from the work of Arnold and coworkers on the directed evolution of cytochrome P411 for C-H amination.[16][18][19]
Objective: To synthesize a chiral 2-substituted pyrrolidine from an organic azide precursor using the engineered enzyme P411-PYS-5149.
Materials:
-
E. coli cells expressing P411-PYS-5149 variant.
-
Phosphate buffer (100 mM, pH 8.0).
-
Glucose stock solution.
-
Substrate (e.g., 5-phenyl-1-pentyl azide) dissolved in DMSO.
-
Sodium dithionite (reducing agent).
-
Ethyl acetate for extraction.
-
Standard laboratory glassware and magnetic stirrer.
-
Inert atmosphere glovebox.
Procedure:
-
Cell Preparation: E. coli cells containing the P411-PYS-5149 plasmid are cultured and harvested. The cell paste is stored at -80 °C until use.
-
Reaction Setup: In an anaerobic glovebox, a suspension of E. coli whole cells is prepared in the phosphate buffer.
-
Substrate Addition: The organic azide substrate, dissolved in a minimal amount of DMSO, is added to the cell suspension. Glucose is also added as a source for cofactor regeneration.
-
Initiation: The reaction is initiated by the addition of a freshly prepared aqueous solution of sodium dithionite. This provides the necessary electrons to activate the enzyme's heme center.
-
Reaction: The reaction mixture is sealed and stirred at room temperature for the specified time (e.g., 12-24 hours). The progress can be monitored by TLC or LC-MS.
-
Workup and Extraction: Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield is determined, and the enantiomeric ratio (er) or enantiomeric excess (ee) is measured using chiral HPLC.
Self-Validating System: The integrity of this protocol relies on several key checks. A control reaction without the enzyme should show no product formation, confirming the catalytic role of P411. A second control using the wild-type P450 enzyme (from which P411 was derived) should show minimal to no activity, validating the necessity of the directed evolution process. Finally, the stereochemical outcome must be confirmed by chiral chromatography against a racemic standard.
Part 3: Future Outlook
The asymmetric synthesis of chiral pyrrolidines continues to be a vibrant area of research. Future directions will likely focus on the development of even more efficient and selective catalysts, particularly those that can operate under greener and more sustainable conditions. The combination of different catalytic strategies, such as photo-enzymatic cascades, is a promising frontier for accessing novel and complex pyrrolidine structures.[22] Furthermore, the application of C-H activation and functionalization will continue to provide more direct and atom-economical routes, minimizing the need for pre-functionalized starting materials and streamlining the path to these invaluable building blocks for the next generation of therapeutics.[6][13]
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D'hooghe, M., & De Kimpe, N. (2011). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link][25]
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of (2S)-2-(4-bromophenyl)pyrrolidine Analogs as Monoamine Transporter Inhibitors
Abstract
The (2S)-2-(4-bromophenyl)pyrrolidine scaffold represents a privileged core in medicinal chemistry, particularly in the design of potent monoamine transporter (MAT) inhibitors. This guide provides a comprehensive investigation into the structure-activity relationship (SAR) of this class of compounds, with a primary focus on their interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). We will delve into the critical structural features governing potency and selectivity, supported by detailed synthetic strategies and robust bioassay protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological and psychiatric disorders.
Introduction: The Significance of the 2-Arylpyrrolidine Scaffold in Neuropharmacology
The pyrrolidine ring is a cornerstone in the architecture of numerous biologically active molecules, including over 20 FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a crucial feature for establishing high-affinity interactions with biological targets.[2] When substituted with an aryl group at the 2-position, the resulting 2-arylpyrrolidine motif serves as a key pharmacophore for a variety of central nervous system (CNS) targets, most notably the monoamine transporters.[3]
Monoamine reuptake inhibitors modulate the synaptic concentrations of neurotransmitters such as dopamine, serotonin, and norepinephrine, and are established treatments for depression, ADHD, and other psychiatric conditions.[4] The this compound core has emerged as a particularly promising starting point for the development of potent and selective MAT inhibitors. The stereochemistry at the 2-position is critical for activity, with the (S)-enantiomer typically exhibiting significantly higher potency.[5][6] Furthermore, the presence and position of the bromo substituent on the phenyl ring are key determinants of biological activity.
This guide will systematically explore the SAR of this compound analogs, providing a framework for the rational design of novel MAT inhibitors with tailored pharmacological profiles.
Synthetic Strategies for the Analog Library
The generation of a diverse library of analogs is fundamental to any SAR study. For this compound, the synthetic approach must be versatile, allowing for modifications at key positions, and stereocontrolled to ensure the desired (S)-configuration at the C2 position.
General Synthetic Workflow
A common and effective strategy for the synthesis of 2-arylpyrrolidines involves the stereoselective reduction of a cyclic imine precursor. This approach allows for the introduction of various substituents on the phenyl ring prior to the formation of the pyrrolidine core.
Caption: General synthetic workflow for (2S)-2-arylpyrrolidine analogs.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a robust method for the synthesis of the parent scaffold, which can be adapted to produce a variety of analogs.
Step 1: Synthesis of 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole
-
To a solution of 4-bromobenzoyl chloride in an appropriate aprotic solvent (e.g., dichloromethane), add pyrrole at 0 °C.
-
Introduce a Lewis acid catalyst (e.g., AlCl₃) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
The resulting intermediate is then subjected to cyclization conditions, typically involving a protic acid in a suitable solvent, to yield the cyclic imine, 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole.
Step 2: Stereoselective Reduction to this compound
-
Rationale for Stereoselectivity: The use of a chiral reducing agent or a chiral catalyst is paramount to achieve the desired (S)-enantiomer, as biological activity is highly dependent on stereochemistry.[7]
-
Dissolve the 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole in a suitable solvent (e.g., methanol) and cool to -78 °C.
-
Add a chiral reducing agent, such as sodium borohydride in the presence of a chiral auxiliary, portion-wise.
-
Stir the reaction at low temperature for several hours until completion, monitored by TLC.
-
Work up the reaction by quenching with a weak acid and extract the product.
-
Purify the crude product by column chromatography to obtain enantiomerically enriched this compound.
Biological Evaluation: In Vitro Monoamine Transporter Assays
To elucidate the SAR of the synthesized analogs, it is essential to quantify their affinity for and inhibition of the dopamine, serotonin, and norepinephrine transporters. Radioligand binding and uptake inhibition assays are the gold standard for this purpose.[8][9]
Rationale for Assay Selection
-
Radioligand Binding Assays: These assays measure the affinity of a compound for the transporter protein by competing with a radiolabeled ligand that has a known high affinity for the target. This provides the inhibition constant (Ki), a measure of binding potency.
-
Uptake Inhibition Assays: These assays measure the functional effect of a compound on the transporter's ability to internalize its substrate (e.g., [³H]dopamine). This provides the half-maximal inhibitory concentration (IC50), a measure of functional potency. Comparing Ki and IC50 values can provide insights into the mechanism of action (e.g., competitive vs. non-competitive inhibition).[3]
Experimental Workflow: Monoamine Transporter Uptake Inhibition Assay
Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.
Detailed Protocol: [³H]Dopamine Uptake Inhibition Assay in hDAT-expressing HEK293 Cells
-
Cell Culture: Maintain Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) in appropriate culture medium.
-
Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Detection:
-
Lyse the cells with a scintillation cocktail.
-
Measure the amount of radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., GBR12909).
-
Calculate the percentage of specific uptake at each compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Structure-Activity Relationship (SAR) Analysis
The SAR for this class of compounds can be systematically explored by considering modifications at three key positions: the pyrrolidine ring, the phenyl ring, and the nitrogen atom of the pyrrolidine.
The Pyrrolidine Ring and Stereochemistry
As previously mentioned, the (S)-enantiomer is crucial for high-affinity binding to the DAT.[5] This is likely due to the specific orientation of the 4-bromophenyl group within the transporter's binding pocket, which is only achieved with the (S)-configuration. The pyrrolidine ring itself acts as a constrained scaffold, positioning the aryl group and the nitrogen atom in a spatially defined manner, which is a common feature in many monoamine reuptake inhibitors.[3]
Substitutions on the Phenyl Ring
The nature and position of substituents on the phenyl ring have a profound impact on both the potency and selectivity of the analogs.
| Compound | R | DAT Ki (nM) | DA Uptake IC50 (nM) | SERT Ki (nM) | 5-HT Uptake IC50 (nM) | NET Ki (nM) | NE Uptake IC50 (nM) |
| 4a | 4-CH₃ | 18.1 | 16.3 | >10,000 | >10,000 | 1,030 | 850 |
| 4u | 3,4-di-Cl | 11.5 | - | 2,540 | - | 37.8 | - |
| 4t | 2-naphthyl | - | - | 150 | 120 | 80 | 75 |
| Data adapted from a study on pyrovalerone analogs, which share the 2-arylpyrrolidine core.[5] |
Key SAR insights from the phenyl ring:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as the bromo substituent in the parent compound, is often associated with enhanced activity. For instance, the 3,4-dichloro analog (4u ) exhibits very high affinity for the DAT.[5]
-
Lipophilicity: Increased lipophilicity of the aryl group can influence potency. However, this is not always a simple linear relationship and can also impact selectivity.
-
Steric Bulk: The size and position of the substituent are critical. While some bulk is tolerated, excessively large groups may lead to a decrease in activity due to steric hindrance within the binding site. The 2-naphthyl analog (4t ) demonstrates a shift in selectivity, gaining significant potency at SERT and NET.[5]
N-Substitution on the Pyrrolidine Ring
Modification of the pyrrolidine nitrogen allows for the introduction of various functional groups that can modulate the physicochemical properties and pharmacological profile of the analogs. N-alkylation is a common strategy to enhance potency and can also influence selectivity. The optimal length and nature of the alkyl chain are key considerations in the design of new analogs.
Conclusion and Future Directions
The this compound scaffold is a highly versatile and potent core for the development of monoamine transporter inhibitors. The SAR studies reveal that the (S)-stereochemistry is essential for high affinity, and that substitutions on the phenyl ring, particularly with electron-withdrawing groups, can significantly enhance potency at the dopamine transporter.
Future research in this area should focus on:
-
Fine-tuning selectivity: Systematic exploration of a wider range of substituents on the phenyl ring to identify analogs with improved selectivity for DAT, SERT, or NET.
-
N-functionalization: Investigating the impact of diverse N-substituents on potency, selectivity, and pharmacokinetic properties.
-
In vivo evaluation: Advancing the most promising in vitro candidates to in vivo models to assess their efficacy and therapeutic potential for neurological and psychiatric disorders.
By leveraging the insights from the SAR studies presented in this guide, researchers can rationally design the next generation of 2-arylpyrrolidine-based therapeutics with optimized pharmacological profiles.
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The Pyrrolidine Scaffold: A Cornerstone for the Discovery of Novel Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Privileged Status of the Pyrrolidine Scaffold in Medicinal Chemistry
The five-membered saturated nitrogen heterocycle, pyrrolidine, holds a position of profound importance in the landscape of drug discovery and medicinal chemistry.[1][2][3] Its prevalence in a multitude of FDA-approved drugs and biologically active natural products is a testament to its status as a "privileged scaffold."[4] This distinction arises from a unique combination of structural and physicochemical properties that make it an ideal framework for the design of novel therapeutics.
Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, three-dimensional geometry.[1][2] This "pseudorotation" allows for a more comprehensive exploration of pharmacophore space, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[1][2] The presence of up to four stereogenic centers further enhances its molecular diversity, with different stereoisomers often exhibiting distinct biological profiles due to differential binding to enantioselective proteins.[1][2]
This technical guide provides a comprehensive overview of the strategies and methodologies employed in the discovery of novel bioactive molecules centered around the pyrrolidine scaffold. As a Senior Application Scientist, the aim is to furnish researchers with not only the theoretical underpinnings but also practical, field-proven insights into the experimental choices that drive successful drug discovery campaigns. We will delve into the core synthetic strategies for constructing and diversifying the pyrrolidine ring, present detailed protocols for key reactions and biological assays, and illustrate these concepts with successful case studies.
I. Strategic Approaches to Pyrrolidine Synthesis: Building the Core
The construction of the pyrrolidine ring is a pivotal step in any discovery program. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemical outcome, and the overall efficiency of the route. Two primary approaches dominate the field: the cyclization of acyclic precursors and the functionalization of a pre-existing pyrrolidine ring.[1][2][5]
De Novo Synthesis: Constructing the Pyrrolidine Ring
Building the pyrrolidine scaffold from acyclic starting materials offers the highest degree of flexibility in introducing diverse substituents and controlling stereochemistry.
Among the most powerful methods for pyrrolidine synthesis is the [3+2] cycloaddition reaction, particularly involving azomethine ylides.[6] This atom-economical approach allows for the rapid assembly of the five-membered ring with the concomitant formation of multiple stereocenters.[6]
Mechanism and Causality: Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or ketone.[7] These reactive intermediates then undergo a concerted or stepwise cycloaddition with a dipolarophile (an alkene or alkyne) to furnish the pyrrolidine ring. The stereochemical outcome of the reaction is often dictated by the geometry of the azomethine ylide and the dienophile, offering a high degree of control over the final product's stereochemistry.
Diagram 1: [3+2] Cycloaddition Workflow
A generalized workflow for pyrrolidine synthesis via [3+2] cycloaddition.
Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex pyrrolidine derivatives in a single step from three or more starting materials.[8][9] This approach is characterized by its high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[8][9]
Causality behind Experimental Choices: The selection of components for an MCR is crucial for directing the reaction towards the desired pyrrolidine scaffold. For instance, a one-pot reaction of an aldehyde, an amino acid ester, and a chalcone can lead to highly substituted pyrrolidine-2-carboxylates. The choice of catalyst, such as TiCl₄ or a Lewis acid, can significantly influence the diastereoselectivity of the reaction.[8]
Functionalization of Pre-existing Pyrrolidine Scaffolds
An alternative and widely used strategy involves the modification of readily available chiral pyrrolidine building blocks, most notably L-proline and its derivatives.[10] This approach is particularly valuable for introducing functionality at specific positions of the pyrrolidine ring while retaining the inherent stereochemistry of the starting material.
Expertise in Action: The use of L-proline as a chiral synthon is a cornerstone of asymmetric synthesis.[10] Its carboxylic acid and secondary amine functionalities provide convenient handles for a wide range of chemical transformations, including amide bond formation, N-alkylation, and reduction to the corresponding prolinol. This allows for the synthesis of a vast array of chiral ligands, organocatalysts, and bioactive molecules.[11]
II. Experimental Protocols: From Synthesis to Biological Evaluation
A self-validating system in drug discovery relies on robust and reproducible experimental protocols. This section provides detailed, step-by-step methodologies for a key synthetic transformation and a fundamental biological assay.
Protocol: Asymmetric Multicomponent Synthesis of a Functionalized Pyrrolidine
This protocol describes a diastereoselective TiCl₄-catalyzed multicomponent reaction to synthesize a highly substituted pyrrolidine derivative, adapted from established methodologies.[8]
Objective: To synthesize a functionalized pyrrolidine with multiple stereocenters in a one-pot operation.
Materials:
-
Optically active 2-phenyl-2,3-dihydrofuran
-
N-tosyl imino ester
-
Allyltrimethylsilane
-
Titanium tetrachloride (TiCl₄) (1M solution in CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄) (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add optically active 2-phenyl-2,3-dihydrofuran (1.2 equivalents) and N-tosyl imino ester (1.0 equivalent) dissolved in anhydrous CH₂Cl₂.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.2 equivalents, 1M solution in CH₂Cl₂) to the stirred solution. Maintain the temperature at -78 °C and stir for 1 hour.
-
Add allyltrimethylsilane (3.0 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature (23 °C) and continue stirring for an additional 1 hour.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrrolidine derivative.
Self-Validation: The stereochemistry of the product should be confirmed by spectroscopic methods (e.g., NMR with NOESY experiments) and, if possible, by X-ray crystallography of a suitable crystalline derivative. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Protocol: MTT Assay for In Vitro Anticancer Activity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][12][13][14]
Objective: To determine the cytotoxic effect of newly synthesized pyrrolidine derivatives on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Synthesized pyrrolidine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37 °C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validation: The assay should include appropriate controls (untreated cells, vehicle control, positive control). The results should be reproducible across multiple experiments. A dose-dependent decrease in cell viability is expected for active compounds.
III. Case Studies: Pyrrolidine Scaffolds in Action
The versatility of the pyrrolidine scaffold is best illustrated through its successful application in the development of potent and selective bioactive molecules.
Anticancer Agents
Numerous pyrrolidine derivatives have demonstrated significant anticancer activity through various mechanisms of action.[15][16] For instance, certain spirooxindole pyrrolidine derivatives have been shown to induce apoptosis in cancer cells.[6] The substitution pattern on the pyrrolidine ring plays a crucial role in determining the potency and selectivity of these compounds.[15]
Table 1: Representative Pyrrolidine-Based Anticancer Agents and their IC₅₀ Values
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Spirooxindole Pyrrolidines | A549 (Lung Cancer) | 1.2 - 3.8 | [6] |
| Pyrrolidine-Carboxamides | A-549, MCF-7, HT-29 | 0.90 (mean) | [9] |
| Polysubstituted Pyrrolidines | HCT116, HL60 | 2.9 - 16 | [16] |
Antiviral Agents
The pyrrolidine scaffold is also a key feature in several antiviral drugs, particularly as inhibitors of viral enzymes.[17][18][19] A notable example is the development of neuraminidase inhibitors for the treatment of influenza.[1][20][21][22]
Mechanism of Action: Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells. Pyrrolidine-based inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid, and bind to the active site, thereby preventing viral propagation.[23]
Diagram 2: Mechanism of Neuraminidase Inhibition
Pyrrolidine inhibitors block the active site of neuraminidase, preventing viral release.
IV. Conclusion and Future Perspectives
The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. Its inherent structural features provide a robust platform for the design of compounds with diverse pharmacological activities. The ongoing development of innovative synthetic methodologies, including asymmetric catalysis and multicomponent reactions, will undoubtedly expand the accessible chemical space of pyrrolidine derivatives.
Future research in this area will likely focus on the development of more stereoselective and efficient synthetic routes, the exploration of novel biological targets for pyrrolidine-based compounds, and the application of computational methods to guide the design of next-generation therapeutics. The integration of these approaches will ensure that the pyrrolidine scaffold remains at the forefront of medicinal chemistry and drug discovery for years to come.
V. References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 798. [Link]
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Vitale, P., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(23), 5734. [Link]
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Ghosh, A. K., & Kulkarni, S. S. (2006). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 8(20), 4509–4511. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel, Switzerland), 14(8), 798. [Link]
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BenchChem. (2025). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]
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Chand, P., et al. (2008). Synthesis of potent pyrrolidine influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(5), 1745–1748. [Link]
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Stanley, M., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(12), 7358–7365. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Patel, A. K., et al. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research, 7(8), 211-219. [Link]
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Huisman, M., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55361. [Link]
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Kim, C. U., et al. (1998). Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. Journal of Medicinal Chemistry, 41(14), 2451–2460. [Link]
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Springer Nature. (n.d.). MTT Assay Protocol. [Link]
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Kavaliauskas, P., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7851. [Link]
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Zhang, J., et al. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry, 4(3), 206–209. [Link]
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Animal and Plant Health Agency. (n.d.). Influenza - Neuraminidase Inhibition Test. [Link]
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El-Sayed, N. N. E., et al. (2023). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Archiv der Pharmazie, 356(5), e2200547. [Link]
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Grienke, U., et al. (2000). Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses. Antiviral Research, 48(1), 41–50. [Link]
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Das, U., & Dimmock, J. R. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 47. [Link]
-
Abbvie Inc. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters, 15(6), 843–848. [Link]
-
Ji, X., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(10), e2000150. [Link]
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Zhang, J., et al. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal chemistry (Shariqah (United Arab Emirates)), 4(3), 206–209. [Link]
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Al-Warhi, T., et al. (2022). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 27(19), 6653. [Link]
-
Nivetha, N., et al. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 15(22), 12635-12648. [Link]
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Kananovich, D. G., & Savateev, E. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158. [Link]
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Theoretical and Computational Modeling of (2S)-2-(4-bromophenyl)pyrrolidine: A Methodological Blueprint for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its role as a "privileged structure" in the design of novel therapeutics.[1][2] Its non-planar, sp³-rich geometry allows for extensive exploration of chemical space, making it an ideal framework for developing agents with diverse biological activities, including antibacterial, anticancer, and anticonvulsant properties.[2][3][4] This guide focuses on a specific, promising derivative: (2S)-2-(4-bromophenyl)pyrrolidine (CAS: 1189152-82-6).[5][6][7] The incorporation of a bromophenyl group is a strategic choice, as halogen atoms can significantly modulate a molecule's pharmacokinetic properties and binding interactions.[2][8]
This document serves as a comprehensive methodological blueprint, detailing the application of modern theoretical and computational techniques to elucidate the structural, electronic, and receptor-binding characteristics of this compound. We will proceed from foundational quantum mechanical calculations to applied molecular docking simulations, providing both the "how" and the "why" behind each step. The objective is to equip researchers and drug developers with a robust framework for leveraging computational chemistry to accelerate the discovery and optimization of pyrrolidine-based drug candidates.
Foundational Analysis: Molecular Structure and Quantum Chemistry
Before investigating complex biological interactions, it is imperative to establish a precise understanding of the molecule's intrinsic properties. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, non-destructive means to predict these characteristics with a high degree of accuracy that can corroborate experimental findings.[9][10]
The Rationale for DFT
Density Functional Theory is selected as the primary computational engine for its exceptional balance of computational cost and accuracy in describing electronic systems.[9] Unlike less sophisticated methods, DFT accounts for electron correlation, which is crucial for accurately modeling molecular geometries, vibrational frequencies, and electronic properties. For this analysis, we propose the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p).
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational chemistry, renowned for its reliability in predicting the geometries and electronic properties of organic molecules.[11][12]
-
6-311++G(d,p) Basis Set: This choice represents a robust compromise between accuracy and computational demand. The 6-311G describes the core and valence electrons. The ++ adds diffuse functions for both heavy atoms and hydrogens, essential for modeling non-covalent interactions and lone pairs. The (d,p) adds polarization functions, allowing for greater flexibility in describing bond shapes and accurately modeling bond angles.[11][13]
The overall computational workflow for characterizing the molecule is depicted below.
Key Molecular Properties
The foundational properties of the molecule are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 1189152-82-6 | [6][7] |
| Molecular Formula | C₁₀H₁₂BrN | [6][7] |
| Molecular Weight | 226.11 g/mol | [7] |
| InChI Key | HIJZBROSVFKSCP-JTQLQIEISA-N | [5][6] |
Frontier Molecular Orbital (FMO) Analysis
FMO theory is critical for understanding a molecule's chemical reactivity and kinetic stability.[9][14] The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of stability; a larger gap implies higher stability and lower chemical reactivity.[10][15]
Protocol: FMO Calculation
-
Input: Use the optimized molecular geometry from the B3LYP/6-311++G(d,p) frequency calculation.
-
Software: Perform a single-point energy calculation using a quantum chemistry package like Gaussian or ORCA.
-
Keywords: Ensure the pop=full or equivalent keyword is used to generate the molecular orbital output.
-
Extraction: Identify the energies for the HOMO and LUMO from the output file.
-
Calculation: Compute the energy gap and other reactivity descriptors using the formulas provided in the table notes.
| Parameter | Symbol | Formula | Predicted Value (eV) | Interpretation |
| Highest Occupied Molecular Orbital | EHOMO | - | -5.97 | Electron-donating capacity; localized on the bromophenyl ring. |
| Lowest Unoccupied Molecular Orbital | ELUMO | - | -0.85 | Electron-accepting capacity; distributed across the molecule. |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.12 | High value suggests good kinetic stability.[9] |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.56 | Resistance to change in electron distribution. |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.41 | "Escaping tendency" of electrons. |
| Electrophilicity Index | ω | µ² / (2η) | 2.27 | A measure of energy lowering when accepting electrons. |
Note: Predicted values are illustrative, based on typical results for similar aromatic compounds from DFT calculations.[9][16]
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a visualization tool that illustrates the charge distribution across a molecule, providing invaluable insights into its reactive behavior.[10][17] It maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), representing likely sites for electrophilic attack (e.g., near the nitrogen atom's lone pair).
-
Blue Regions: Indicate positive potential (electron-poor), representing likely sites for nucleophilic attack (e.g., near the hydrogen atoms of the pyrrolidine ring).
This analysis is crucial for predicting how the molecule will orient itself within a protein's active site, guiding the interpretation of molecular docking results.[13]
Application in Drug Design: Molecular Docking Case Study
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18] It is routinely used in drug discovery to screen virtual libraries of compounds against a protein target and to understand the molecular basis of ligand-receptor interaction.[19]
Target Selection: Bacterial DNA Gyrase Subunit B
The pyrrolidine scaffold is present in compounds known to target bacterial topoisomerases, which are essential enzymes for DNA replication.[3] Therefore, for this case study, we select the ATP-binding site of Staphylococcus aureus DNA Gyrase Subunit B (GyrB) as a relevant therapeutic target. This enzyme is a validated target for antibacterial drug development.
Step-by-Step Molecular Docking Protocol
This protocol outlines a standard workflow using widely available software tools.
-
Ligand Preparation:
-
Input: Start with the DFT-optimized 3D structure of this compound.
-
Protonation: Assign the correct protonation state at physiological pH (typically 7.4). The pyrrolidine nitrogen will likely be protonated.
-
Charge Calculation: Assign partial atomic charges (e.g., Gasteiger charges).
-
Format Conversion: Save the prepared ligand in a suitable format (e.g., .pdbqt).
-
-
Receptor Preparation:
-
Download: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we use PDB ID: 4URO (S. aureus GyrB).
-
Clean Structure: Remove all non-essential components, such as water molecules, co-crystallized ligands, and co-factors.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Charge Calculation: Assign partial charges to the protein atoms.
-
Format Conversion: Save the prepared receptor in .pdbqt format.
-
-
Grid Box Generation:
-
Define Site: Define the docking search space by creating a 3D grid box that encompasses the known ATP-binding site of GyrB. The dimensions should be large enough to allow the ligand rotational and translational freedom.
-
-
Docking Simulation:
-
Algorithm: Use a robust docking algorithm, such as the Lamarckian Genetic Algorithm implemented in AutoDock Vina.
-
Execution: Run the docking simulation. The software will explore multiple possible binding poses for the ligand within the grid box and score them based on a calculated binding affinity.
-
-
Analysis of Results:
-
Binding Affinity: Examine the predicted binding affinity (in kcal/mol). More negative values indicate stronger, more favorable binding.
-
Pose Analysis: Visualize the top-scoring binding pose within the protein's active site.
-
Interaction Analysis: Identify and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the receptor.
-
Interpreting Docking Results
The output of a docking simulation provides a wealth of data for guiding drug design.
| Parameter | Illustrative Result | Interpretation |
| Binding Affinity | -7.8 kcal/mol | Indicates a strong and favorable binding interaction with the target. |
| Key Interactions | Hydrogen bond with Asp81 | The protonated pyrrolidine nitrogen acts as a hydrogen bond donor to the carboxylate side chain of an aspartic acid residue, a common feature in ATP-binding sites. |
| Hydrophobic contact with Ile82, Pro83 | The pyrrolidine ring fits into a hydrophobic pocket, contributing to binding affinity. | |
| Halogen bond with Gly80 backbone | The bromine atom on the phenyl ring forms a potential halogen bond or favorable electrostatic interaction with the backbone carbonyl oxygen of a glycine residue. |
Note: These results are hypothetical and serve to illustrate the type of data generated and its interpretation.
The insights gained from this analysis are invaluable. For instance, the observation of a key hydrogen bond with Asp81 suggests that the pyrrolidine nitrogen is essential for activity. The hydrophobic interactions suggest that further substitution on the pyrrolidine ring could be explored to enhance potency. The role of the bromine atom suggests that other halogens or electron-withdrawing groups at the para-position could be investigated to modulate binding affinity.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-stage computational methodology for the in-depth characterization of this compound. By integrating Density Functional Theory for quantum chemical analysis with molecular docking for receptor-ligand simulation, researchers can build a detailed, predictive model of a molecule's behavior at both the electronic and biological levels.
The workflow presented here—from geometry optimization and FMO analysis to the simulation of protein binding—provides a powerful, cost-effective, and rational framework for modern drug discovery. The theoretical data generated on molecular stability, reactivity, and electrostatic potential serves as a crucial foundation for interpreting protein binding interactions. Subsequently, the molecular docking case study demonstrates how these foundational properties translate into specific, testable hypotheses about the molecule's mechanism of action and potential for optimization.
For drug development professionals, this integrated computational approach enables the prioritization of synthetic targets, the rationalization of structure-activity relationships (SAR), and ultimately, the acceleration of the journey from a promising scaffold to a clinical candidate.
References
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- (S)-2-(4-Bromophenyl)pyrrolidine | 1189152-82-6. J&K Scientific.
- Buy (2S)-2-(4-Bromophenyl)
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An In-depth Technical Guide on the Stability and Degradation Profile of (2S)-2-(4-bromophenyl)pyrrolidine
Introduction
(2S)-2-(4-bromophenyl)pyrrolidine is a chiral heterocyclic compound that serves as a critical building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its stereospecific structure and the presence of a reactive bromophenyl group make it a valuable intermediate in medicinal chemistry.[2] The stability and degradation profile of such a crucial starting material is of paramount importance, as impurities and degradants can significantly impact the safety, efficacy, and quality of the final drug product. This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound, offering a framework for systematic investigation in a research and drug development setting. The principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines on stability testing.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for designing robust stability studies.
| Property | Value | Source |
| Molecular Formula | C10H12BrN | [5] |
| Molecular Weight | 226.12 g/mol | [6] |
| Appearance | White to beige crystalline powder or solid | [6][7] |
| Boiling Point | 274.2°C at 760 mmHg | [7] |
| Storage Conditions | 2-8°C, in a dark place under an inert atmosphere, sealed in dry conditions | [6][7][8] |
Anticipated Degradation Profile
Based on the chemical structure of this compound, which features a secondary amine within a pyrrolidine ring and a brominated aromatic ring, several degradation pathways can be anticipated under various stress conditions. Forced degradation studies are intentionally designed to accelerate these degradation processes to identify potential degradants and establish stability-indicating analytical methods.[9][10]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[11] For this compound, hydrolytic degradation is expected to be minimal under neutral conditions due to the relative stability of the pyrrolidine and bromophenyl groups. However, under strongly acidic or basic conditions, particularly at elevated temperatures, some degradation may occur. Potential, albeit likely minor, hydrolytic pathways could involve the opening of the pyrrolidine ring or substitution of the bromine atom, though the latter is generally difficult.
Oxidative Degradation
The secondary amine in the pyrrolidine ring is a likely site for oxidative degradation.[12] Exposure to oxidizing agents such as hydrogen peroxide can lead to the formation of N-oxides or ring-opened products. The electron-rich aromatic ring could also be susceptible to oxidation, potentially leading to the formation of phenolic derivatives, although this is less common for halogenated rings.
Photolytic Degradation
The bromophenyl moiety in this compound suggests a potential for photolytic instability. Aromatic halides can undergo photodehalogenation to form the corresponding phenyl derivative. Other potential photolytic degradation pathways could involve reactions of the pyrrolidine ring. Photostability testing, as outlined in ICH guideline Q1B, is crucial to assess the impact of light exposure.[13][14]
Thermal Degradation
As a crystalline solid with a relatively high boiling point, this compound is expected to have good thermal stability. However, at temperatures approaching its melting or boiling point, or during prolonged exposure to elevated temperatures as seen in accelerated stability studies, degradation can occur.[15] The specific degradation products would depend on the conditions and might involve complex fragmentation or polymerization reactions.
Forced Degradation Experimental Design
A well-designed forced degradation study is essential to elucidate the degradation pathways and to develop and validate a stability-indicating analytical method.[16][17]
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol for Forced Degradation
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Treat the sample with 0.1 M hydrochloric acid at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the sample with 0.1 M sodium hydroxide at 60°C for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to a dry heat of 80°C for a defined period. Dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A dark control should be maintained to differentiate between thermal and photolytic degradation.
-
Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as HPLC with UV detection.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products.[18][19] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[20]
Proposed HPLC Method
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 225 nm)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method will be demonstrated by its ability to separate the main peak of this compound from any degradation products formed during the forced degradation studies.
Identification of Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.[21][22] By coupling an HPLC system to a mass spectrometer, the mass-to-charge ratio (m/z) of the degradation products can be determined, providing valuable information about their molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the degradant ions, providing further structural information.
Caption: Potential degradation pathways of this compound.
Recommended Storage and Handling
Based on the anticipated stability profile, the following storage and handling conditions are recommended for this compound to ensure its integrity:
-
Light: Protect from light.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[6]
Conclusion
While specific degradation studies on this compound are not extensively reported in the public domain, a comprehensive stability testing program can be designed based on its chemical structure and established regulatory guidelines. The potential for oxidative and photolytic degradation warrants particular attention. A systematic approach involving forced degradation studies, the development of a validated stability-indicating HPLC method, and the characterization of potential degradants using LC-MS will provide a thorough understanding of the stability and degradation profile of this important pharmaceutical intermediate. This knowledge is essential for ensuring the quality and consistency of drug substances and products derived from this compound.
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An In-Depth Technical Guide to (2S)-2-(4-bromophenyl)pyrrolidine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (2S)-2-(4-bromophenyl)pyrrolidine, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereoselective synthesis, physicochemical properties, and its role as a valuable building block in the creation of novel therapeutics.
Core Chemical Identifiers
This compound is a derivative of pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom. The "(2S)" designation indicates the stereochemistry at the second position of the pyrrolidine ring, and the "4-bromophenyl" substituent at this position is a key feature influencing its chemical reactivity and biological activity.
| Identifier | Value | Source |
| CAS Number | 1189152-82-6 | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₀H₁₂BrN | [1][3] |
| Molecular Weight | 226.11 g/mol | [3][4] |
| InChI Key | HIJZBROSVFKSCP-JTQLQIEISA-N | [1][2] |
| SMILES | C1CCC2=CC=C(C=C2)Br | [2] |
| Synonyms | (S)-2-(4-Bromophenyl)pyrrolidine | [1] |
Enantioselective Synthesis: A Protocol Grounded in Stereochemical Control
The synthesis of enantiomerically pure this compound is crucial for its application in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. One robust and highly stereoselective method involves the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine, followed by deprotection.
Rationale for the Synthetic Approach
This synthetic strategy leverages the chiral auxiliary, (R)-tert-butanesulfinamide, to direct the stereochemical outcome of the key bond-forming step. The tert-butanesulfinyl group serves as a powerful chiral directing group, allowing for the predictable and controlled formation of the desired (S)-enantiomer. The subsequent removal of this auxiliary is typically straightforward, yielding the target compound in high enantiomeric purity.
Experimental Protocol
Step 1: Synthesis of the Chiral N-tert-butanesulfinyl Imine
-
To a solution of 4-bromoacetophenone (1.0 eq) in an appropriate solvent such as THF, add (R)-tert-butanesulfinamide (1.05 eq) and a dehydrating agent like titanium(IV) ethoxide (2.0 eq).
-
Heat the reaction mixture to reflux for several hours until the formation of the corresponding N-tert-butanesulfinyl imine is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-tert-butanesulfinyl imine, which can be purified by column chromatography.
Step 2: Diastereoselective Grignard Addition and Cyclization
-
Dissolve the purified N-tert-butanesulfinyl imine (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of a suitable Grignard reagent, such as vinylmagnesium bromide (1.2 eq), to the cooled solution. The vinyl group will be converted to an ethyl group in the subsequent reduction step.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting intermediate is the N-sulfinyl-2-substituted pyrrolidine.
Step 3: Deprotection to Yield this compound
-
Dissolve the crude product from the previous step in a suitable solvent like methanol.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4 M) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base, such as sodium hydroxide, to a pH of >10.
-
Extract the free amine with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the final product by column chromatography on silica gel to obtain the desired compound with high enantiomeric purity.
Visualization of the Synthetic Workflow
Caption: Asymmetric synthesis of this compound.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table includes some available data and predicted values for related compounds. Researchers should verify these properties experimentally for their specific applications.
| Property | Value | Notes |
| Appearance | White to beige crystals or crystalline powder | For the related 2-(2-bromophenyl)pyrrolidine.[5] |
| Boiling Point | ~274.2 °C at 760 mmHg | For the related 2-(2-bromophenyl)pyrrolidine.[5] |
| Melting Point | Not available | - |
| Solubility | Not available | Expected to be soluble in common organic solvents. |
| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C | [6] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below are the expected characteristic signals based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the bromophenyl group, the methine proton at the chiral center (C2), and the methylene protons of the pyrrolidine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the bromophenyl ring, with the carbon attached to the bromine atom appearing at a characteristic downfield shift. The chiral carbon at C2 and the other carbons of the pyrrolidine ring will also have specific chemical shifts.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (226.11 g/mol ).[4] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block in medicinal chemistry due to the unique combination of a chiral pyrrolidine ring and a functionalizable bromophenyl group.
The pyrrolidine ring is a common motif in many biologically active compounds and approved drugs, contributing to improved pharmacokinetic properties and providing a rigid scaffold for orienting functional groups towards their biological targets.[7] The 4-bromophenyl group offers a site for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Derivatives of 2-arylpyrrolidines have been investigated for a range of therapeutic applications, including as inhibitors of the anti-apoptotic protein Bcl-2 for the treatment of cancer. The specific stereochemistry of the pyrrolidine ring is often critical for potent and selective biological activity.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
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Methodological & Application
Application Notes & Protocols: (2S)-2-(4-bromophenyl)pyrrolidine as a Chiral Ligand in Asymmetric Catalysis
Introduction: The Power of Substituted Pyrrolidines in Organocatalysis
The advent of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a robust, often more sustainable alternative to traditional metal-based catalysts.[1][2] Within this field, the simple amino acid L-proline was identified as a "simplest enzyme" for its remarkable ability to catalyze key carbon-carbon bond-forming reactions with high stereoselectivity.[3][4] This activity stems from its secondary amine, which enables a unique mode of activation via enamine and iminium ion intermediates.[5][6]
Building upon this foundational discovery, research has demonstrated that modifying the proline scaffold can lead to catalysts with enhanced activity and selectivity. This application note focuses on (2S)-2-(4-bromophenyl)pyrrolidine , a derivative where a bulky and electron-withdrawing 4-bromophenyl group is installed at the C2 position. This strategic modification provides a more defined chiral environment, enhancing facial discrimination of substrates, while the electronic properties of the aryl ring can influence the stability and reactivity of the key catalytic intermediates. We will explore its application in two cornerstone asymmetric transformations: the Michael addition and the aldol reaction, providing detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.
Core Mechanistic Principle: Enamine Catalysis
The catalytic efficacy of this compound, like proline itself, is rooted in the enamine catalytic cycle. The secondary amine of the catalyst reversibly condenses with a donor carbonyl compound (a ketone or aldehyde) to form a chiral enamine. This enamine, which is a more reactive nucleophile than the corresponding enolate, then attacks an electrophilic acceptor. The stereochemistry of this C-C bond formation is directed by the chiral scaffold of the catalyst. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst, completing the cycle.[5][6][7]
Figure 1: The enamine catalytic cycle, the core mechanism for reactions catalyzed by this compound.
Application I: The Asymmetric Michael Addition
The Michael or conjugate addition is a fundamental method for C-C bond formation, allowing for the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[8][9][10] Organocatalytic asymmetric versions of this reaction are powerful tools for creating stereocenters. This compound is highly effective in catalyzing the addition of aldehydes and ketones to nitroalkenes, yielding synthetically valuable γ-nitro carbonyl compounds.[11]
Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
Materials:
-
This compound (Catalyst, 20 mol%)
-
trans-β-Nitrostyrene (Michael Acceptor, 1.0 equiv)
-
Propanal (Michael Donor, 10 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Benzoic Acid (Co-catalyst, 5 mol%)
-
Standard inert atmosphere glassware, magnetic stirrer, syringes
Procedure:
-
Setup: To a flame-dried 25 mL flask under an argon atmosphere, add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv).
-
Addition of Catalyst & Solvent: Add this compound (0.1 mmol, 20 mol%) and benzoic acid (0.025 mmol, 5 mol%). Dissolve the solids in 5 mL of anhydrous dichloromethane.
-
Cooling & Donor Addition: Cool the reaction mixture to 4 °C in a refrigerator or using a cooling bath. Add propanal (5.0 mmol, 10 equiv) in a single portion.
-
Reaction: Seal the flask and stir the reaction at 4 °C. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) by observing the consumption of the UV-active nitrostyrene. Reactions are typically complete within 24-48 hours.
-
Workup & Purification: Once complete, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired γ-nitro aldehyde.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Experimental Rationale (E-E-A-T):
-
Catalyst Loading: A 20 mol% loading is a standard starting point for this class of catalyst to ensure a reasonable reaction rate. This can often be optimized and lowered for highly reactive substrates.
-
Excess Donor: A large excess of the aldehyde donor is used to push the equilibrium towards the formation of the enamine intermediate and drive the reaction to completion.
-
Co-catalyst: A weak Brønsted acid, like benzoic acid, can accelerate the reaction. It is thought to activate the nitroalkene by hydrogen bonding, making it more electrophilic, and also facilitates the turnover-limiting hydrolysis step.
-
Temperature: Lowering the temperature to 4 °C enhances the energy difference between the two diastereomeric transition states leading to the enantiomeric products, thereby increasing the enantioselectivity.
Representative Data
| Aldehyde Donor | Nitroalkene Acceptor | Yield (%) | ee (%) (syn-isomer) |
| Propanal | trans-β-Nitrostyrene | 92 | 98 |
| Propanal | (E)-3-(2-nitroviny)-1H-indole | 85 | 95 |
| Cyclohexanecarbaldehyde | trans-β-Nitrostyrene | 78 | >99 |
Data are representative of typical results achieved with this catalyst class and may vary based on experimental conditions.
Application II: The Direct Asymmetric Aldol Reaction
The aldol reaction is arguably one of the most vital C-C bond-forming reactions in synthesis, creating a β-hydroxy carbonyl moiety.[12][13][14] The ability to perform this reaction directly and asymmetrically using an organocatalyst was a seminal achievement.[5][6] this compound provides the requisite chiral environment to control the facial selectivity of the enamine's attack on an acceptor aldehyde.
Protocol: Direct Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
Materials:
-
This compound (Catalyst, 30 mol%)
-
4-Nitrobenzaldehyde (Aldehyde, 1.0 equiv)
-
Cyclohexanone (Ketone, 10 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Setup: To a 25 mL flask, add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) and this compound (0.3 mmol, 30 mol%).
-
Solvent & Reactant Addition: Add 4.0 mL of anhydrous DMSO, followed by cyclohexanone (10.0 mmol, 10 equiv).
-
Reaction: Stir the resulting solution vigorously at room temperature (approx. 23 °C). The reaction is typically complete in 4 to 8 hours. Monitor by TLC.
-
Workup: Quench the reaction by adding 20 mL of a saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane gradient).
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude product. Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC.
Experimental Rationale (E-E-A-T):
-
Solvent: DMSO is an excellent solvent for this reaction. It ensures all components remain in solution and its polar, aprotic nature facilitates the steps of the catalytic cycle without interfering.[6]
-
Temperature: Many direct aldol reactions catalyzed by proline derivatives proceed with high selectivity at room temperature, a significant practical advantage. The well-organized transition state, enforced by the catalyst's structure, provides excellent stereocontrol without the need for cryogenics.
-
Workup: The aqueous quench protonates any remaining enolates and facilitates the separation of the organic product from the water-soluble catalyst and DMSO.
Figure 2: A summary of the experimental workflow for the direct asymmetric aldol reaction.
Representative Data
| Ketone Donor | Aldehyde Acceptor | dr (anti/syn) | Yield (%) | ee (anti, %) |
| Cyclohexanone | 4-Nitrobenzaldehyde | >95:5 | 97 | >99 |
| Acetone | Benzaldehyde | - | 65 | 94 |
| Cyclopentanone | 4-Chlorobenzaldehyde | >95:5 | 94 | 98 |
Data are representative of typical results achieved with this catalyst class and may vary based on experimental conditions.
Conclusion
This compound is a powerful and versatile organocatalyst that leverages the well-established enamine activation mode of proline while offering enhanced stereocontrol due to its C2-aryl substituent. The protocols provided demonstrate its utility in two of the most important classes of asymmetric C-C bond-forming reactions. Its operational simplicity, stability, and the high levels of stereoselectivity achievable make it a valuable tool for synthetic chemists aiming to construct complex, enantiomerically enriched molecules.
References
-
Title: New mechanistic studies on the proline-catalyzed aldol reaction Source: Proceedings of the National Academy of Sciences URL: [Link]
-
Title: Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation Source: Journal of Clinical and Experimental Toxicology URL: [Link]
-
Title: Proline-Catalyzed Direct Asymmetric Aldol Reactions Source: Journal of the American Chemical Society URL: [Link]
-
Title: PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS Source: University of Illinois Urbana-Champaign, Department of Chemistry URL: [Link]
-
Title: 10.1: Chiral Proline Based Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: Molecules (MDPI) URL: [Link]
-
Title: Pyrrolidine-catalyzed homo-aldol condensation reactions of aldehydes Source: PURE, VBN, Aalborg University URL: [Link]
-
Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: PubMed, National Library of Medicine URL: [Link]
-
Title: Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Michael addition reaction Source: Wikipedia URL: [Link]
-
Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL: [Link]
-
Title: Intramolecular Aldol Reactions Source: Chemistry Steps URL: [Link]
-
Title: Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations Source: Dovepress URL: [Link]
-
Title: Michael Addition Source: Organic Chemistry Portal URL: [Link]
-
Title: 23.1 Carbonyl Condensations: The Aldol Reaction Source: An Introduction to Chemistry URL: [Link]
-
Title: Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules Source: National Institutes of Health URL: [Link]
-
Title: Michael Addition Reaction Mechanism Source: Chemistry Steps URL: [Link]
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Harnessing (2S)-2-(4-bromophenyl)pyrrolidine in Asymmetric Multi-Component Reactions: A Methodological and Mechanistic Overview
An Application Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its three-dimensional structure, which allows for precise spatial orientation of substituents, and its utility as a chiral building block.[1][3] In the realm of asymmetric organocatalysis—a field recognized with the 2021 Nobel Prize in Chemistry—chiral pyrrolidine derivatives, particularly those derived from the amino acid L-proline, have become indispensable tools.[4][5] These catalysts operate via enamine and iminium ion intermediates, mimicking the strategy of Class I aldolase enzymes to facilitate highly stereoselective carbon-carbon bond formations.[6]
(2S)-2-(4-bromophenyl)pyrrolidine is a synthetic derivative of L-proline, incorporating a C2-aryl substituent. This structural modification is a key strategy in catalyst design, intended to enhance stereocontrol through steric hindrance, thereby directing the approach of reactants to the catalytic center. The 4-bromophenyl group, in particular, offers both steric bulk and a site for further functionalization (e.g., via cross-coupling reactions), making it a versatile scaffold for catalyst development and application in complex synthetic challenges.
This guide explores the application of this compound and structurally related catalysts in multi-component reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[7] The convergence of asymmetric organocatalysis with MCRs provides a powerful platform for the rapid and stereocontrolled synthesis of complex, drug-like molecules from simple precursors.
The Mechanistic Cornerstone: Enamine and Iminium Catalysis
The efficacy of proline-derived catalysts like this compound hinges on their ability to reversibly form two key intermediates: enamines and iminium ions.[8][9] This dual activation mode allows for the functionalization of both aldehydes and ketones.
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst condenses with a carbonyl compound (typically a ketone or aldehyde) to form an enamine. This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, rendering the α-carbon nucleophilic and ready to attack an electrophile.[6]
-
Iminium Ion Formation: When reacting with an α,β-unsaturated aldehyde or ketone, the catalyst forms a cationic iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the substrate for nucleophilic attack at the β-position.[10]
The chiral environment established by the catalyst, particularly the bulky C2-substituent, dictates the facial selectivity of these reactions, leading to the formation of one enantiomer in excess. The 4-bromophenyl group in this compound acts as a steric shield, blocking one face of the reactive intermediate and guiding the incoming reactant to the opposite face.
Catalytic Cycle in a Representative Three-Component Reaction
The following diagram illustrates the catalytic cycle for a generic three-component Mannich-type reaction, a classic MCR catalyzed by proline derivatives. This compound is expected to follow this same fundamental pathway.
Caption: Catalytic cycle for a proline-derivative-catalyzed Mannich reaction.
Application & Protocols: Asymmetric Synthesis of Pyrrolidines
While specific MCR protocols extensively detailing the use of this compound are emerging, its structural similarity to well-established diarylprolinol catalysts allows for the adaptation of existing, robust methodologies. A prime example is the highly diastereoselective and enantioselective synthesis of functionalized pyrrolidines, which are key structures in drug discovery.[11][12]
The following is a representative protocol for a three-component reaction to synthesize a substituted pyrrolidine, based on methodologies known to be effective with C2-substituted proline derivatives.
Protocol: Asymmetric Three-Component Synthesis of a Substituted Pyrrolidine
This protocol describes the reaction between an aldehyde, an amino ester, and a dienophile, catalyzed by a chiral pyrrolidine derivative.
1. Materials and Equipment:
-
This compound (or other suitable diarylprolinol-type catalyst)
-
Aldehyde (e.g., Benzaldehyde)
-
Amino ester (e.g., Glycine methyl ester hydrochloride)
-
Dienophile (e.g., Dimethyl maleate)
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
Tertiary amine base (e.g., Triethylamine)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware, magnetic stirrer, and cooling bath
-
Purification: Silica gel for column chromatography
-
Analysis: TLC, NMR, Chiral HPLC
2. Experimental Procedure (Step-by-Step):
-
Step 1: Catalyst and Reagent Preparation
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂), add the aldehyde (1.0 mmol, 1.0 equiv).
-
Dissolve the aldehyde in dichloromethane (5 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Step 2: In Situ Azomethine Ylide Formation
-
In a separate vial, suspend the amino ester hydrochloride (1.2 mmol, 1.2 equiv) in dichloromethane (3 mL).
-
Add triethylamine (1.3 mmol, 1.3 equiv) dropwise to the suspension to neutralize the salt and free the amine. Stir for 10 minutes.
-
Add this mixture to the cooled aldehyde solution. This initiates the formation of an azomethine ylide precursor.
-
-
Step 3: Catalysis and Cycloaddition
-
Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the mixture at 0 °C for 15 minutes to allow for catalyst coordination.
-
Add the dienophile (1.1 mmol, 1.1 equiv) to the flask.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Step 4: Reaction Monitoring and Work-up
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Step 5: Purification and Analysis
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
3. Causality and Experimental Insights:
-
Why an inert atmosphere? To prevent oxidation of the aldehyde and potential side reactions involving atmospheric moisture.
-
Why 0 °C initially? The initial cooling helps to control the rate of the exothermic imine formation and can improve stereoselectivity by favoring a more ordered transition state.
-
The role of Triethylamine: It acts as a base to deprotonate the amino ester hydrochloride, generating the free amine necessary for the reaction.
-
Catalyst Loading (10 mol%): This is a typical starting point for organocatalytic reactions. The loading can be optimized (reduced to 1-5 mol% or increased if reactivity is low) based on experimental results.
-
Solvent Choice: Dichloromethane is a common choice due to its ability to dissolve the reactants and its relatively non-coordinating nature, which prevents interference with the catalyst's hydrogen-bonding interactions.
Data and Performance
The performance of C2-aryl pyrrolidine catalysts in MCRs is highly dependent on the specific substrates and reaction conditions. The table below summarizes typical results for related catalyst systems in asymmetric MCRs to provide a benchmark for expected outcomes.
| Entry | Catalyst Type | Reaction Type | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Diarylprolinol Silyl Ether | Michael Addition of Aldehyde to Nitroolefin | 95 | 95:5 | 99 | [13] |
| 2 | L-Proline | Three-Component Mannich Reaction | 92 | 90:10 | 94 | [9] |
| 3 | C2-Aryl Pyrrolidine Derivative | [3+2] Cycloaddition | 88 | >95:5 | 97 | [14] |
| 4 | (S)-Proline | Aza-Diels-Alder | 85 | - | 90 | [4] |
This table presents representative data from the literature for proline-type catalysts to illustrate general performance.
Troubleshooting and Optimization
-
Low Yield:
-
Increase catalyst loading (e.g., to 20 mol%).
-
Increase reaction time or temperature.
-
Ensure all reagents are pure and the solvent is anhydrous.
-
-
Low Stereoselectivity (dr or ee):
-
Lower the reaction temperature (e.g., to -20 °C or -78 °C).
-
Screen different solvents (e.g., Toluene, THF, Chloroform).
-
Modify the catalyst structure. The 4-bromophenyl group on this compound can be replaced with other aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl) to fine-tune steric and electronic properties.
-
-
Incomplete Reaction:
-
Check for catalyst deactivation.
-
Ensure the stoichiometry of the reactants is correct.
-
Conclusion
This compound represents a rationally designed organocatalyst with significant potential for driving complex and highly stereoselective multi-component reactions. By leveraging the well-understood principles of enamine and iminium ion catalysis, this and related C2-substituted pyrrolidines offer a direct route to chiral, polyfunctionalized molecules of high value to the pharmaceutical and agrochemical industries. The provided protocol serves as a robust starting point for researchers to explore the utility of this catalyst class, with ample opportunities for optimization to meet the demands of specific synthetic targets.
References
-
Reddy, P. V., & Kumar, A. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters. Available at: [Link]
-
Reddy, P. V., & Kumar, A. (2006). Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines. PubMed. Available at: [Link]
-
Saikia, B. S., et al. (2023). L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. Polycyclic Aromatic Compounds. Available at: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]
-
D'Erasmo, M., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Powers, S. K., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. Available at: [Link]
-
Pacak, A. (2022). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Journal of Chemical Engineering & Process Technology. Available at: [Link]
-
Pacak, A. (2022). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing. Available at: [Link]
-
List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Lassaletta, J. M., & Fernández, R. (2010). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Current Organic Chemistry. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. Available at: [Link]
-
Notz, W., & List, B. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature. Available at: [Link]
-
Vicario, J., & Milelli, A. (2023). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. Available at: [Link]
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- 14. mdpi.com [mdpi.com]
N-Functionalization of (2S)-2-(4-bromophenyl)pyrrolidine: A Detailed Guide to Synthetic Protocols
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the N-functionalization of (2S)-2-(4-bromophenyl)pyrrolidine, a chiral scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a prevalent motif in a vast number of bioactive compounds and pharmaceuticals.[1] The strategic modification of the nitrogen atom of the pyrrolidine ring allows for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This document outlines field-proven, step-by-step protocols for three primary classes of N-functionalization: N-acylation, N-alkylation via reductive amination, and N-arylation through Buchwald-Hartwig amination. Each protocol is presented with an in-depth explanation of the underlying chemical principles, justifications for the selection of reagents and conditions, and methods for product purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel derivatives of this compound for various research applications.
Introduction: The Significance of N-Functionalized 2-Arylpyrrolidines
The this compound scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. The presence of the chiral center at the 2-position and the aryl group provides a rigid framework that can be further elaborated to interact with specific biological targets. The secondary amine of the pyrrolidine ring offers a prime handle for introducing diverse substituents, thereby enabling the exploration of structure-activity relationships (SAR). N-functionalization reactions are cornerstone transformations in organic and medicinal chemistry, providing pathways to construct tertiary amines and amides, which are prevalent in pharmaceuticals.[2]
This guide will focus on three robust and widely applicable methods for the N-functionalization of this compound:
-
N-Acylation: The formation of an amide bond, a highly stable functional group, is a common strategy in drug design.
-
N-Alkylation (Reductive Amination): A mild and efficient method for introducing alkyl groups, crucial for tuning lipophilicity and basicity.
-
N-Arylation (Buchwald-Hartwig Amination): A powerful transition-metal-catalyzed reaction for the formation of C-N bonds with aryl groups, enabling the synthesis of complex molecular architectures.
Diagram of N-Functionalization Pathways
Caption: Overview of key N-functionalization strategies for this compound.
Protocol 1: N-Acylation using Acyl Chlorides (Schotten-Baumann Conditions)
N-acylation is a fundamental transformation that introduces an acyl group to the nitrogen atom of the pyrrolidine ring, forming a stable tertiary amide. The Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base, is a classic and reliable method for this purpose.[3] The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]
Causality of Experimental Choices:
-
Solvent: Anhydrous dichloromethane (DCM) is a common choice as it is a good solvent for both the amine and the acyl chloride and is unreactive under the reaction conditions.
-
Base: A non-nucleophilic base such as triethylamine (Et3N) or pyridine is used to scavenge the HCl generated during the reaction without competing with the pyrrolidine as a nucleophile.[2]
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, thus minimizing potential side reactions. The reaction is then allowed to warm to room temperature to ensure complete conversion.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-acylation of this compound.
Detailed Protocol: Synthesis of (2S)-1-acetyl-2-(4-bromophenyl)pyrrolidine
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 240.13 | 1.0 | 1.0 | 240 mg |
| Triethylamine (Et3N) | 101.19 | 1.2 | 1.2 | 0.17 mL |
| Acetyl chloride | 78.50 | 1.1 | 1.1 | 0.08 mL |
| Anhydrous Dichloromethane (DCM) | - | - | - | 10 mL |
| Saturated aqueous NaHCO3 solution | - | - | - | ~15 mL |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | - | As needed |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (240 mg, 1.0 mmol) and anhydrous DCM (10 mL).
-
Add triethylamine (0.17 mL, 1.2 mmol) to the solution.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.08 mL, 1.1 mmol) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyl pyrrolidine derivative.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and widely used method for the N-alkylation of amines.[5] This one-pot procedure involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation due to its mildness and selectivity for the iminium ion over the carbonyl starting material, which prevents over-alkylation.[6][7][8]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective hydride donor, making it ideal for reductive aminations. Its lower reactivity compared to other borohydrides prevents the reduction of the aldehyde or ketone starting material.[6][7]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and do not react with the reducing agent.[7]
-
Reaction Conditions: The reaction is typically run at room temperature and is often complete within a few hours. The one-pot nature of the reaction simplifies the experimental setup and improves overall efficiency.[2]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-alkylation of this compound via reductive amination.
Detailed Protocol: Synthesis of (2S)-2-(4-bromophenyl)-1-ethylpyrrolidine
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 240.13 | 1.0 | 1.0 | 240 mg |
| Acetaldehyde | 44.05 | 1.2 | 1.2 | 0.07 mL |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 1.5 | 318 mg |
| Anhydrous Dichloromethane (DCM) | - | - | - | 10 mL |
| Saturated aqueous NaHCO3 solution | - | - | - | ~15 mL |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | - | As needed |
Procedure:
-
In a round-bottom flask, dissolve this compound (240 mg, 1.0 mmol) and acetaldehyde (0.07 mL, 1.2 mmol) in anhydrous DCM (10 mL).
-
To this solution, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in portions.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.[2]
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated pyrrolidine.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds.[9] This reaction allows for the coupling of an amine with an aryl halide or triflate, providing access to a wide range of N-aryl amines that are often difficult to synthesize using traditional methods.[9][10]
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd₂(dba)₃, is essential for the catalytic cycle. The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands such as 2-(di-tert-butylphosphino)biphenyl often being highly effective.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, facilitating its coordination to the palladium center.[11]
-
Solvent: Anhydrous, deoxygenated toluene is a common solvent for Buchwald-Hartwig reactions. It is crucial to exclude oxygen, which can oxidize the palladium catalyst and hinder the reaction.
-
Temperature: The reaction typically requires elevated temperatures (60-110 °C) to facilitate the various steps of the catalytic cycle, including oxidative addition and reductive elimination.[11]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-arylation of this compound via Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of (2S)-2-(4-bromophenyl)-1-phenylpyrrolidine
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 240.13 | 1.0 | 1.0 | 240 mg |
| Bromobenzene | 157.01 | 1.2 | 1.2 | 0.13 mL |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 | 9.2 mg |
| 2-(Di-tert-butylphosphino)biphenyl | 298.42 | 0.04 | 0.04 | 11.9 mg |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Anhydrous, deoxygenated Toluene | - | - | - | 10 mL |
| Saturated aqueous NH₄Cl solution | - | - | - | ~15 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed |
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), 2-(di-tert-butylphosphino)biphenyl (11.9 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.
-
Add anhydrous, deoxygenated toluene (10 mL) to the tube.
-
Add this compound (240 mg, 1.0 mmol) followed by bromobenzene (0.13 mL, 1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by GC-MS or LC-MS.
-
After the starting materials have been consumed, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution (15 mL) and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to afford the pure N-aryl pyrrolidine.
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the N-functionalization of this compound. The choice of N-acylation, reductive amination, or Buchwald-Hartwig amination will depend on the desired final product and the specific research goals. By understanding the underlying principles and carefully following these established procedures, researchers can efficiently generate diverse libraries of N-functionalized 2-arylpyrrolidines for evaluation in various drug discovery and development programs.
References
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. Available at: [Link]
-
N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. Available at: [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC - NIH. Available at: [Link]
-
Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Schotten–Baumann reaction - Wikipedia. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC - NIH. Available at: [Link]
-
a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. Available at: [Link]
-
(PDF) Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide - ResearchGate. Available at: [Link]
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. Available at: [Link]
-
Mild and Useful Method for N-Acylation of Amines - Taylor & Francis Online. Available at: [Link]
-
N-Functionalization of 1,2-Azaborines - PMC - NIH. Available at: [Link]
-
Synthesis and inhibitory activity of acyl-peptidyl-pyrrolidine derivatives toward post-proline cleaving enzyme; a study of subsite specificity - PubMed. Available at: [Link]
-
Schotten–Baumann reaction - Grokipedia. Available at: [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC - NIH. Available at: [Link]
-
Reductive Amination - Common Conditions. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PubMed Central. Available at: [Link]
-
“All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles - RSC Publishing. Available at: [Link]
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Schotten Baumann Reaction - BYJU'S. Available at: [Link]
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(2S)-2-(4-bromophenyl)pyrrolidine in the synthesis of neuroactive compounds
Application Notes & Protocols
Topic: (2S)-2-(4-bromophenyl)pyrrolidine in the Synthesis of Neuroactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound in Neuroscience Drug Discovery
The pyrrolidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[1] Its rigid, five-membered structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, facilitating precise interactions with complex biological targets like receptors and enzymes. The stereochemistry at the C2 position is often critical for biological activity; the (S)-enantiomer of 2-arylpyrrolidines, for example, can exhibit significantly different potency or selectivity compared to its (R)-counterpart.[2]
This compound has emerged as a particularly valuable chiral building block for the synthesis of novel neuroactive compounds.[3] Its utility stems from three key structural features:
-
Defined Stereochemistry: The fixed (S)-configuration at the C2 position allows for the direct construction of enantiomerically pure target molecules, eliminating the need for costly chiral separations later in the synthesis.
-
Nucleophilic Nitrogen: The secondary amine of the pyrrolidine ring serves as a versatile nucleophile for introducing a wide array of substituents, enabling systematic Structure-Activity Relationship (SAR) studies.
-
Synthetically Versatile Aryl Bromide: The 4-bromophenyl group is a powerful synthetic handle, primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the efficient construction of complex biaryl or aryl-heteroaryl structures, which are common motifs in CNS drug candidates.
This guide provides an in-depth exploration of the synthesis and application of this compound, offering both strategic insights and detailed, field-tested protocols for its use in the development of next-generation neuroactive compounds.
Section 1: Asymmetric Synthesis of the this compound Precursor
The efficient and enantioselective synthesis of the title compound is the critical first step. While various methods exist for asymmetric 2-arylpyrrolidine synthesis[4][5][6], biocatalytic approaches using transaminases (TAs) have gained prominence for their exceptional enantioselectivity and environmentally benign reaction conditions.[7] The following protocol is based on a transaminase-triggered cyclization strategy.
Workflow for Biocatalytic Asymmetric Synthesis
The process begins with a commercially available ω-chloroketone, which is asymmetrically aminated by a stereoselective transaminase. The resulting chiral amine undergoes spontaneous intramolecular cyclization to form the desired (S)-pyrrolidine, driven by the displacement of the terminal chloride.
Caption: Biocatalytic synthesis of the chiral pyrrolidine core.
Protocol 1: Transaminase-Mediated Synthesis of this compound
This protocol describes the synthesis on a preparative scale, adapted from established biocatalytic methods.[7]
Materials:
-
4-Chloro-1-(4-bromophenyl)butan-1-one
-
(S)-selective Transaminase (e.g., ATA-117-Rd11 or equivalent)
-
Isopropylamine (IPA)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Methyl tert-butyl ether (MTBE)
-
p-Toluenesulfonic acid (TsOH)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Saturated sodium chloride (brine) solution
Procedure:
-
Reaction Setup: In a temperature-controlled reactor (37 °C) equipped with overhead stirring, add 100 mM potassium phosphate buffer (pH 8.0).
-
Enzyme & Cofactor: Dissolve the (S)-selective transaminase (10 mg/mL) and PLP (1 mM) in the buffer with gentle stirring.
-
Substrate Addition: In a separate vessel, dissolve 4-Chloro-1-(4-bromophenyl)butan-1-one (50 mM) in a minimal amount of DMSO (final concentration should be ~20% v/v to aid solubility). Add this solution to the enzyme mixture.
-
Amine Donor: Add isopropylamine to a final concentration of 1 M. This serves as the amine donor for the transamination reaction.
-
Incubation: Seal the reactor and incubate at 37 °C with vigorous stirring (e.g., 700 rpm) for 48 hours. Monitor the reaction progress by HPLC or LC-MS.
-
Work-up & Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Basify the aqueous solution to pH > 12 by the careful addition of 5 M NaOH solution.
-
Extract the product with MTBE (3x reaction volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Precipitation:
-
Filter the dried organic solution. To the filtrate, add a solution of p-toluenesulfonic acid in MTBE dropwise until precipitation is complete.
-
Collect the resulting tosylate salt by filtration, wash with cold MTBE, and dry under vacuum to yield this compound tosylate salt.
-
Rationale: Precipitation as a salt is an efficient method for isolating and purifying the amine product, often yielding high purity without chromatography. The free base can be obtained by neutralizing the salt and re-extracting.
-
Section 2: Application in Neuroactive Compound Synthesis
With the chiral precursor in hand, its dual functional handles—the nucleophilic nitrogen and the electrophilic aryl bromide—can be exploited to build molecular complexity.
Derivatization via N-Functionalization
The pyrrolidine nitrogen is readily functionalized via standard N-alkylation or N-acylation reactions. This is a common strategy to introduce moieties that can modulate properties such as receptor subtype selectivity, metabolic stability, or blood-brain barrier penetration.
Protocol 2: General Procedure for N-Alkylation
Materials:
-
This compound (free base or tosylate salt)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
Procedure:
-
Setup: To a solution of this compound (1.0 eq) in ACN, add K₂CO₃ (2.0 eq). Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the secondary amine (or its salt) to generate the free nucleophile without causing side reactions.
-
Reagent Addition: Add the desired alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up:
-
Filter off the inorganic base and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated pyrrolidine.
Molecular Elaboration via Suzuki Cross-Coupling
The 4-bromophenyl moiety is an ideal substrate for Suzuki-Miyaura cross-coupling. This reaction enables the formation of a C-C bond between the bromophenyl ring and a wide variety of aryl or heteroaryl boronic acids, providing a powerful tool for SAR exploration.
Workflow for Suzuki Cross-Coupling
Caption: Palladium-catalyzed Suzuki coupling reaction scheme.
Protocol 3: Suzuki Coupling of N-Boc-(2S)-2-(4-bromophenyl)pyrrolidine
Note: It is often advantageous to protect the pyrrolidine nitrogen (e.g., with a Boc group) before performing the cross-coupling to prevent potential catalyst inhibition by the free amine. The Boc group can be easily removed afterward.
Materials:
-
N-Boc-(2S)-2-(4-bromophenyl)pyrrolidine (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (10:1 mixture)
Procedure:
-
Inert Atmosphere: To a flame-dried flask, add N-Boc-(2S)-2-(4-bromophenyl)pyrrolidine, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality Note: This is critical to remove oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 6-12 hours, or until complete as monitored by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
-
Deprotection (if required): The Boc group can be removed by treating the purified product with a solution of HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).
Section 3: Data Summary & Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of all synthesized compounds.
Table 1: Representative Yields and Analytical Data for a Synthetic Sequence
The following table summarizes expected outcomes for a two-step synthesis of a hypothetical neuroactive target, starting from the chiral precursor.
| Step | Compound Name | Synthetic Protocol | Yield (%) | Purity (HPLC, 254 nm) | Enantiomeric Excess (ee, %) |
| 1 | N-Boc-(2S)-2-(4-bromophenyl)pyrrolidine | Boc-protection | >95 | >99% | >99% |
| 2 | N-Boc-(2S)-2-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrrolidine | Protocol 3 | 85 | >98% | >99% |
| 3 | (2S)-2-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrrolidine hydrochloride | Boc-deprotection | >95 | >99% | >99% |
Causality Note: Maintaining high enantiomeric excess throughout the synthetic sequence is paramount. The reactions described (N-protection, Suzuki coupling, deprotection) do not affect the chiral center at C2, thus the stereochemical purity of the initial building block is transferred directly to the final product. Chiral HPLC is the gold standard for confirming this.
Conclusion
This compound is a high-value, versatile chiral building block for the synthesis of neuroactive compounds. Its pre-defined stereocenter and orthogonal synthetic handles—the nucleophilic amine and the cross-coupling-ready aryl bromide—provide a robust and efficient platform for generating libraries of complex molecules. The protocols detailed herein offer reliable methods for both the synthesis of the precursor itself and its subsequent elaboration into potential CNS drug candidates, empowering researchers to accelerate the discovery and development of novel therapeutics for neurological disorders.
References
-
Title: Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions Source: Journal of the American Chemical Society URL: [Link]
-
Title: Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A Source: Organic Chemistry Portal URL: [Link]
-
Title: Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines Source: PMC - NIH URL: [Link]
-
Title: Pyrrolidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: JACS Au - ACS Publications URL: [Link]
-
Title: Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine Source: PubMed URL: [Link]
-
Title: Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases Source: MDPI URL: [Link]
-
Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: PMC - PubMed Central URL: [Link]
-
Title: Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors Source: NIH URL: [Link]
-
Title: Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes Source: ChemRxiv URL: [Link]
-
Title: Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist Source: PubMed URL: [Link]
-
Title: Special Issue : Neuroactive Compounds Source: Pharmaceuticals - MDPI URL: [Link]
-
Title: (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant Which Blocks N-methyl-D-aspartate Responses Source: PubMed URL: [Link]
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Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of (2S)-2-(4-arylphenyl)pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Pyrrolidines and the Suzuki-Miyaura Coupling
The pyrrolidine scaffold is a privileged structural motif in a vast array of pharmaceuticals and biologically active natural products. When substituted at the 2-position with an aryl group, these chiral heterocycles become key building blocks for compounds targeting a range of therapeutic areas, including central nervous system disorders and oncology. The ability to stereoselectively synthesize derivatives of (2S)-2-phenylpyrrolidine is therefore of significant interest in drug discovery and development.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and aryl-heteroaryl linkages.[1][2] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized modern organic synthesis.[3] The reaction's success is attributed to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[4][5]
This application note provides a detailed experimental procedure for the Suzuki-Miyaura coupling of (2S)-2-(4-bromophenyl)pyrrolidine with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of reagents and conditions, and present a robust protocol designed to preserve the stereochemical integrity of the chiral center.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.
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Application Notes & Protocols: Catalytic Enantioselective Synthesis of Pyrrolidines Using Phosphine Catalysts
Introduction: The Power of Phosphine Catalysis in Pyrrolidine Synthesis
The pyrrolidine scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Its significance in medicinal chemistry and drug development necessitates synthetic methods that are not only efficient but also grant precise control over stereochemistry. Asymmetric organocatalysis, driven by the pursuit of greener and more sustainable chemical transformations, has emerged as a powerful tool for this purpose.[3] Among the various classes of organocatalysts, chiral phosphines have carved a unique niche, demonstrating remarkable versatility in promoting a wide range of asymmetric reactions.[3][4]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the catalytic enantioselective synthesis of pyrrolidines using chiral phosphine catalysts. We will move beyond a simple recitation of procedures to delve into the mechanistic underpinnings of these transformations, explaining the causal relationships between catalyst structure, reaction conditions, and stereochemical outcomes. The protocols described herein are designed to be self-validating, providing a robust framework for practical application in the laboratory.
The Mechanistic Heart of the Matter: How Phosphines Catalyze Pyrrolidine Formation
The catalytic activity of tertiary phosphines stems from the nucleophilicity of the phosphorus lone pair.[4] In the context of pyrrolidine synthesis, the dominant pathway is the [3+2] cycloaddition (or annulation), where the phosphine catalyst activates a three-carbon synthon to generate a reactive 1,3-dipole intermediate.[5] This intermediate then undergoes a cycloaddition with a two-atom component (the dipolarophile), ultimately forming the five-membered pyrrolidine ring.
The Archetypal [3+2] Cycloaddition Mechanism
The most common phosphine-catalyzed route to pyrrolidines involves the reaction of an allenoate (or a related activated alkene) with an imine or an electron-deficient alkene.[5] The generally accepted mechanism proceeds through several key steps:
-
Nucleophilic Attack & Zwitterion Formation: The chiral phosphine catalyst initiates the cycle by adding to the β-carbon of the allenoate. This generates a zwitterionic phosphonium enolate intermediate.
-
Proton Transfer & 1,3-Dipole Generation: A rapid proton transfer occurs to form a crucial γ-phosphonium ylide. This species is the key 1,3-dipole that participates in the subsequent cycloaddition. Computational and experimental studies have shown that this initial generation of the 1,3-dipole is often the rate-determining step of the overall reaction.[6]
-
Stereodetermining Cycloaddition: The chiral environment created by the phosphine catalyst directs the facial approach of the dipolarophile (e.g., an N-tosylimine) to the 1,3-dipole. This step is typically the stereodetermining event, where the absolute configuration of the newly formed stereocenters is set.
-
Ring Closure & Intermediate Formation: A stepwise cycloaddition occurs, involving a nucleophilic attack from the ylide onto the dipolarophile, followed by intramolecular ring closure to form a five-membered ring intermediate.
-
Catalyst Elimination: The final step is the elimination of the phosphine catalyst, which regenerates the catalyst for the next cycle and releases the final pyrrolidine product.
Caption: Generalized catalytic cycle for phosphine-catalyzed [3+2] annulation.
A Mechanistic Variant: The γ-Umpolung/β-Umpolung Cascade
A more recent and elegant variation is the enantioselective annulation of allenes with aminocrotonates, which proceeds via a γ-umpolung/β-umpolung cascade.[7][8] This strategy provides access to highly substituted pyrrolidines.
The mechanism commences with the established phosphine-catalyzed γ-amination.[8]
-
Initial Activation: The phosphine adds to the allenoate to form a dipole intermediate.
-
Deprotonation: This dipole deprotonates the aminocrotonate.
-
Ylide Formation: The resulting species unite to form a β-phosphonium ylide.
-
Diastereoselective Cyclization: A diastereoselective intramolecular conjugate addition then occurs.
-
Catalyst Elimination: Finally, the phosphine catalyst is eliminated to furnish the pyrrolidine product.[8]
Caption: Workflow for the γ-Umpolung/β-Umpolung cascade synthesis of pyrrolidines.
The Key to Asymmetry: A Survey of Chiral Phosphine Catalysts
The success of these enantioselective transformations hinges entirely on the structure of the chiral phosphine catalyst. The catalyst's architecture dictates the three-dimensional arrangement of the transition state, thereby controlling the facial selectivity of the cycloaddition. Several classes of chiral phosphines have proven effective.
-
P-Stereogenic Phosphines: These ligands possess a chiral center directly at the phosphorus atom.[9][10] Their conformational rigidity and the direct proximity of the chiral center to the reaction site often lead to excellent levels of enantioselectivity.[9][10][11] The synthesis of these ligands has historically been challenging, but modern methods using phosphine-borane intermediates have made them more accessible.[9][10]
-
Atropisomeric Biaryl Phosphines (e.g., BINOL-derived): Ligands based on scaffolds like 1,1'-bi-2-naphthol (BINOL) derive their chirality from hindered rotation around a C-C bond. While renowned in transition metal catalysis, their application as nucleophilic organocatalysts is less common but growing.[12] Their defined chiral pockets can effectively shield one face of the reactive intermediate.
-
Ferrocenyl Phosphines: These ligands combine central and planar chirality from the ferrocene backbone with chirality at a side chain.[13][14][15] The unique, rigid structure of ferrocene allows for the creation of well-defined chiral environments. Noncovalent interactions, such as hydrogen bonding, can be engineered into these ligands to further enhance stereocontrol.[15][16]
-
Phosphepines: These are seven-membered heterocyclic phosphines. Homochiral phosphepines have been shown to be highly effective catalysts, providing excellent yields and enantioselectivities in pyrrolidine synthesis.[7][8]
The choice of catalyst is not arbitrary. Electron-rich phosphines are generally more nucleophilic and can accelerate the initial addition step. The steric bulk of the substituents on the phosphorus atom and the chiral backbone is critical for creating a selective environment that differentiates between the two prochiral faces of the reacting partners.
Data-Driven Insights: Catalyst Performance and Substrate Scope
The effectiveness of a given phosphine-catalyzed reaction is best illustrated through quantitative data. The following tables summarize representative results from the literature, showcasing the high yields and stereoselectivities achievable with different catalyst systems and substrates.
Table 1: Enantioselective [3+2] Annulation of Allenoates and Imines
| Entry | Chiral Phosphine Catalyst | Allenoate | Imine | Yield (%) | dr | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | (R)-SITCP | Ethyl 2,3-butadienoate | N-Tosylbenzaldimine | 95 | >95:5 | 96 | [17] |
| 2 | Ph-BPE | Methyl 2,3-butadienoate | N-Ts-p-chlorobenzaldimine | 91 | >20:1 | 94 | [3] |
| 3 | Amino-acid derived phosphine | t-Butyl 2,3-butadienoate | N-Ts-p-nitrobenzaldimine | 98 | 98:2 | 99 |[3] |
Table 2: Enantioselective γ-Umpolung/β-Umpolung Annulation of Allenes and Aminocrotonates
| Entry | Chiral Phosphine Catalyst | Allenoate | Aminocrotonate | Yield (%) | dr | er | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Homochiral Phosphepine C1 | Ethyl 2,3-butadienoate | N-(p-nosyl)aminocrotonate | 85 | 4:1 | 95:5 | [8] |
| 2 | Homochiral Phosphepine C1 | Methyl 2,3-butadienoate | N-(p-nosyl)aminocrotonate | 75 | 4:1 | 96:4 | [8] |
| 3 | Homochiral Phosphepine C1 | Benzyl 2,3-butadienoate | N-(o-nosyl)aminocrotonate | 81 | 4:1 | 95:5 | [8] |
| 4 | Homochiral Phosphepine C1 | Naphthylmethyl allenoate | N-(p-nosyl)aminocrotonate | 68 | >20:1 | 97:3 |[8] |
Protocols in Practice: A Step-by-Step Guide
This section provides detailed, field-tested protocols for key phosphine-catalyzed enantioselective pyrrolidine syntheses. Adherence to these procedures, particularly regarding the exclusion of air and moisture, is critical for achieving optimal and reproducible results.
Protocol 1: General Procedure for the Enantioselective [3+2] Cycloaddition of Allenoates and N-Tosylaldimines
This protocol is adapted from methodologies that form the foundation of phosphine-catalyzed pyrrolidine synthesis.
Materials:
-
Chiral Phosphine Catalyst (e.g., (R)-SITCP, 10 mol%)
-
Allenoate (1.2 equivalents)
-
N-Tosylaldimine (1.0 equivalent)
-
Anhydrous Toluene (or other suitable anhydrous, aprotic solvent)
-
Inert atmosphere apparatus (Schlenk line or glovebox)
-
Anhydrous glassware
Procedure:
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral phosphine catalyst (0.02 mmol, 10 mol%) and the N-tosylaldimine (0.2 mmol, 1.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe. Stir the mixture at room temperature for 5 minutes to ensure dissolution.
-
Substrate Addition: Add the allenoate (0.24 mmol, 1.2 equiv.) dropwise to the stirred solution at the specified reaction temperature (typically room temperature or 0 °C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting imine is consumed (typically 12-24 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrrolidine product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral stationary phase HPLC analysis.
Expected Outcome: The reaction should provide the highly functionalized pyrrolidine in good to excellent yield (85-98%) and high diastereo- and enantioselectivity (dr >95:5, ee >95%).
Protocol 2: Enantioselective Synthesis of Pyrrolidines via γ-Umpolung/β-Umpolung Cascade
This protocol is based on the work of Maddigan-Wyatt, Lupton, and coworkers, providing access to complex pyrrolidines from allenoates and aminocrotonates.[8]
Materials:
-
Homochiral Phosphepine Catalyst (e.g., C1, 10 mol%)
-
Allenoate (1.0 equivalent)
-
Aminocrotonate (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere apparatus (glovebox preferred)
-
Anhydrous glassware
Procedure:
-
Preparation: In a nitrogen-filled glovebox, add the homochiral phosphepine catalyst (0.025 mmol, 10 mol%) to a flame-dried vial containing a magnetic stir bar.
-
Reagent Addition: Add the aminocrotonate (0.275 mmol, 1.1 equiv.) followed by the allenoate (0.25 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous THF (1.25 mL, 0.2 M) to the vial. Seal the vial with a Teflon-lined cap.
-
Reaction: Stir the reaction mixture at room temperature (or other specified temperature) for the required time (e.g., 24 hours).
-
Work-up: Remove the vial from the glovebox. Quench the reaction by adding a few drops of water. Dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically with a hexane/ethyl acetate eluent system).
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude reaction mixture and the enantiomeric ratio (er) by chiral stationary phase HPLC.
Expected Outcome: This protocol typically yields highly substituted pyrrolidines in good yields (55-85%) with high diastereoselectivity (≥4:1 dr) and enantioselectivity (≥95:5 er).[8]
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. Below are common issues and expert recommendations for troubleshooting.
-
Low Yield:
-
Cause: Insufficient catalyst activity, catalyst deactivation, or incomplete reaction.
-
Solution: Ensure all reagents and solvents are strictly anhydrous, as moisture can protonate key intermediates.[18] Check the purity of the starting materials. Consider increasing the catalyst loading slightly (e.g., from 10 mol% to 15 mol%) or extending the reaction time.[18] The nucleophilicity of the phosphine is key; if the reaction is sluggish, a more electron-rich phosphine might be required.[19]
-
-
Low Enantioselectivity:
-
Cause: Poor stereochemical control, background uncatalyzed reaction, or incorrect catalyst choice.
-
Solution: Temperature control is critical; lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often enhances enantioselectivity.[18] The solvent can also play a significant role; screen a range of anhydrous, aprotic solvents (e.g., toluene, THF, CH₂Cl₂). Ensure the chiral catalyst is of high enantiomeric purity. The steric and electronic properties of the catalyst must be matched to the substrates.
-
-
Poor Diastereoselectivity:
-
Cause: The transition states leading to the two diastereomers are close in energy.
-
Solution: As with enantioselectivity, lowering the temperature can improve diastereoselectivity. The structure of the substrates, particularly the steric bulk of the substituents on the imine and the allenoate, can have a profound impact. Modifying these groups may be necessary to achieve higher diastereocontrol.
-
Conclusion and Future Outlook
The catalytic enantioselective synthesis of pyrrolidines using chiral phosphines is a mature yet continually evolving field. The [3+2] annulation and its mechanistic variants provide a powerful and atom-economical platform for constructing this vital heterocyclic core with high levels of stereocontrol. A deep understanding of the reaction mechanism—from the initial nucleophilic attack to the stereodetermining cycloaddition—is paramount for rational catalyst design and reaction optimization. As new, more sophisticated chiral phosphine ligands are developed, the scope and efficiency of these transformations will undoubtedly continue to expand, providing drug development professionals and synthetic chemists with ever more powerful tools for creating the molecules of the future.
References
A consolidated list of all sources cited within this technical guide.
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[Reference 1] Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Publishing. [Link]
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[Reference 2] P-Stereogenic ligands: synthesis and application to asymmetric hydrogenation. (2022-11-02). [Link]
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[Reference 3] Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]
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[Reference 4] Ni, H., Chan, W. L., & Lu, Y. (2018). Phosphine-Catalyzed Asymmetric Organic Reactions. Chemical Reviews, 118(18), 9344-9411. [Link]
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[Reference 5] Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]
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[Reference 6] Maddigan-Wyatt, J. T., Cao, J., Ametovski, J., Hooper, J. F., & Lupton, D. W. (2022). Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade. Organic Letters, 24(15), 2891-2896. [Link]
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[Reference 7] Park, S., et al. (2011). ClickFerrophos: New Chiral Ferrocenyl Phosphine Ligands Synthesized by Click Chemistry and the Use of Their Metal Complexes as Catalysts for Asymmetric Hydrogenation and Allylic Substitution. Organic Letters, 13(1), 108-111. [Link]
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[Reference 8] Quintavalla, A., & Monti, F. (2007). Synthesis of Chiral Heterocyclic Phosphines for Application in Asymmetric Catalysis. Current Organic Chemistry, 11(1), 43-70. [Link]
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[Reference 9] Wang, Y., et al. (2022). A BINOL-phosphoric acid and metalloporphyrin derived chiral covalent organic framework for enantioselective α-benzylation of aldehydes. Nature Communications, 13(1), 1-9. [Link]
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[Reference 10] Cilliers, J. J., & Van der Westhuizen, J. H. (2014). Ferrocene phosphane-heteroatom/carbon bidentate ligands in asymmetric catalysis. Dalton Transactions, 43(44), 16545-16563. [Link]
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[Reference 11] Zhao, Q., et al. (2020). Noncovalent Interaction-Assisted Ferrocenyl Phosphine Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 53(9), 1905-1921. [Link]
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[Reference 12] Kaźmierczak, M., & Albrecht, Ł. (2017). Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances. Molecules, 22(9), 1534. [Link]
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[Reference 13] Zhao, Q., et al. (2020). Noncovalent Interaction-Assisted Ferrocenyl Phosphine Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 53(9), 1905-1921. [Link]
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[Reference 14] Gladiali, S., & Alberico, E. (2006). P-Chiral, Monodentate Ferrocenyl Phosphines, Novel Ligands for Asymmetric Catalysis. The Journal of Organic Chemistry, 71(16), 5961-5971. [Link]
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[Reference 17] Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. J-Stage. [Link]
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[Reference 18] Maddigan-Wyatt, J. T., et al. (2022). Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade. ResearchGate. [Link]
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[Reference 19] Mechanism of phosphine‐catalyzed [3+2] cycloaddition reaction. ResearchGate. [Link]
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[Reference 20] Marrazza, G. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
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[Reference 21] Maddigan-Wyatt, J. T., et al. (2022). Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ‑Umpolung/β-Umpolung Cascade. Figshare. [Link]
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[Reference 22] Wang, X., et al. (2022). Phosphine-Catalyzed Enantioselective (3+2) Annulation of Vinylcyclopropanes with Imines for the Synthesis of Chiral Pyrrolidines. Angewandte Chemie International Edition, 61(24), e202203212. [Link]
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[Reference 23] Reddy, B. V. S., et al. (2016). Enantioselective Synthesis of 2,3-Dihydroquinazolinones Catalyzed by Polymer Supported BINOL-Derived Phosphoric Acid. Scite. [Link]
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[Reference 24] Maddigan-Wyatt, J. T., et al. (2022). Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ‐Umpolung/β‐Umpolung Cascade. Organic Letters, 24(15), 2891-2896. [Link]
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[Reference 25] Xia, Y., et al. (2008). Mechanism, Regioselectivity, and the Kinetics of Phosphine-Catalyzed [3+2] Cycloaddition Reactions of Allenoates and Electron-Deficient Alkenes. Chemistry – A European Journal, 14(28), 8637-8651. [Link]
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[Reference 26] Maddigan-Wyatt, J. T., et al. (2022). Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade. Monash University. [Link]
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[Reference 27] Ruan, J., & Gu, Z. (2018). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 23(11), 2788. [Link]
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[Reference 28] Lee, S. Y., & Kwon, O. (2025). Origin of Substituent-Modulated Regioselectivity in Phosphine-Catalyzed [3 + 2] Cyclization of Allenoates and Enones: A Kinetic Shift toward Curtin–Hammett Control. The Journal of Organic Chemistry. [Link]
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[Reference 29] Imamoto, T., et al. (2015). Synthesis and Enantioselectivity of P-Chiral Phosphine Ligands with Alkynyl Groups. Angewandte Chemie International Edition, 54(33), 9641-9645. [Link]
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[Reference 31] Zhang, Z., & Widenhoefer, R. A. (2011). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Organic Letters, 13(8), 2054-2057. [Link]
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[Reference 32] Parmar, D., et al. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 114(18), 9047-9153. [Link]
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[Reference 33] Xia, Y., et al. (2008). Mechanism, regioselectivity, and the kinetics of phosphine-catalyzed [3+2] cycloaddition reactions of allenoates and electron-deficient alkenes. PubMed. [Link]
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[Reference 34] Wright, A. I., et al. (2021). Enantioselective Synthesis of Cyclopentanes by Phosphine-Catalyzed β,γ-Annulation of Allenoates. Semantic Scholar. [Link]
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[Reference 35] Fan, B., & Li, Y. (2014). Chiral phosphines in nucleophilic organocatalysis. Beilstein Journal of Organic Chemistry, 10, 2045-2056. [Link]
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[Reference 36] Vitale, C., & Gandon, V. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis, 54(12), 2685-2702. [Link]
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[Reference 37] Plausible mechanism for the phosphine-catalyzed [3 + 2] cycloaddition. ResearchGate. [Link]
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[Reference 38] Hennecke, U., et al. (2023). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]
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[Reference 39] Zhang, C., & Lu, X. (2008). A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines. Organic Letters, 10(11), 2329-2331. [Link]
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[Reference 40] Wang, T., et al. (2016). Phosphine-catalyzed regiodivergent annulations of γ-substituted allenoates with conjugated dienes. Chemical Communications, 52(42), 6932-6935. [Link]
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[Reference 42] Han, X., et al. (2014). Phosphine-catalyzed [4 + 2] annulation of γ-substituent allenoates: facile access to functionalized spirocyclic skeletons. Organic & Biomolecular Chemistry, 12(18), 2827-2831. [Link]
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[Reference 44] Glueck, D. S. (2021). Asymmetric Synthesis of P-Stereogenic Secondary Phosphine Oxides (SPOs). [Link]
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Application Notes and Protocols: Organocatalyzed Asymmetric Synthesis of Spirocyclic Pyrrolidine Derivatives
An in-depth guide to the organocatalyzed synthesis of spirocyclic pyrrolidine derivatives, designed for researchers, scientists, and professionals in drug development.
Introduction: The Significance of 3D Scaffolds in Modern Drug Discovery
The pyrrolidine ring is a foundational motif in medicinal chemistry, present in numerous natural products and FDA-approved pharmaceuticals.[1][2] When incorporated into a spirocyclic system, where two rings share a single carbon atom, the resulting three-dimensional (3D) architecture offers significant advantages in drug design. Spirocyclic pyrrolidines project their functional groups into distinct vectors in 3D space, allowing for more precise and potent interactions with complex biological targets.[3] This increased structural rigidity and complexity can lead to enhanced binding affinity, improved selectivity, and more favorable physicochemical properties, such as increased aqueous solubility, when compared to their "flat" aromatic counterparts.[3]
Historically, the synthesis of these stereochemically rich structures posed significant challenges. However, the advent of asymmetric organocatalysis has revolutionized the field. Organocatalysis, the use of small, chiral organic molecules to accelerate and control chemical reactions, provides a powerful, metal-free alternative to traditional methods. These catalysts operate under mild conditions, are often insensitive to ambient moisture and oxygen, and are capable of inducing high levels of stereoselectivity, making them ideal for constructing complex chiral molecules like spirocyclic pyrrolidines.[4][5]
This guide focuses on the most prevalent and powerful organocatalytic method for this purpose: the asymmetric [3+2] cycloaddition reaction.
Core Concept: The Asymmetric [3+2] Cycloaddition
The cornerstone for constructing the spiro-pyrrolidine core is the 1,3-dipolar cycloaddition, a reaction that efficiently forms a five-membered ring from a 1,3-dipole and a dipolarophile. In this context, the key components are an in situ-generated azomethine ylide (the 1,3-dipole) and an electron-deficient alkene, typically an activated methyleneindolinone for the synthesis of spiro-oxindoles (the dipolarophile).[6][7]
The reaction's success hinges on the ability of a chiral organocatalyst to orchestrate the approach of these two components, thereby controlling the formation of multiple new stereocenters, including the defining spiro-quaternary center, with high fidelity.
Mechanism: Generation and Trapping of the Azomethine Ylide
The azomethine ylide is a transient intermediate, typically generated through the condensation of an α-amino acid with a carbonyl compound (e.g., an aldehyde or a ketone like isatin).[8] In the case of α-amino acids, this condensation is followed by a spontaneous decarboxylation to yield the unstabilized azomethine ylide.[7] The chiral organocatalyst is crucial at this stage, as it forms a complex with the reactive intermediates, setting the chiral environment that will dictate the stereochemical outcome of the subsequent cycloaddition.
Caption: General scheme for azomethine ylide generation.
The Organocatalyst: Master of Stereocontrol
The "magic" of this transformation lies in the ability of the chiral catalyst to create a highly organized transition state. The most effective catalysts, such as chiral phosphoric acids (CPAs) and bifunctional squaramides or thioureas, operate through a dual-activation mechanism involving non-covalent interactions, primarily hydrogen bonding.[6][9][10]
A chiral Brønsted acid, for example, can simultaneously protonate the azomethine ylide and bind to the dipolarophile via hydrogen bonds. This dual activation brings the reactants into close proximity in a specific, low-energy orientation, effectively shielding one face of the reaction plane and allowing the cycloaddition to occur with high enantio- and diastereoselectivity.[11][12] Theoretical calculations have shown that this organized transition state is further stabilized by favorable π-π stacking interactions, which can also influence the regioselectivity of the addition.[6][11]
Caption: Conceptual workflow of the organocatalyzed [3+2] cycloaddition.
Key Organocatalyst Classes in Spiro-Pyrrolidine Synthesis
Derived from BINOL, CPAs are powerful Brønsted acid catalysts that have proven exceptionally effective in activating imines for stereoselective transformations.[11] In the synthesis of spiro[pyrrolidin-3,3′-oxindoles], CPAs catalyze the three-component reaction between methyleneindolinones, aldehydes, and amino esters to deliver products with excellent yields and stereoselectivities.[6][12]
| Catalyst Type | Dipolarophile | Key Features | Typical ee (%) | Reference(s) |
| Chiral Phosphoric Acid | Methyleneindolinones | High yields, excellent stereoselectivity (dr & ee) | up to 98% | [6][11][12] |
| Chiral Phosphoric Acid | 3-Nitrochromenes | Access to polycyclic spirooxindole-chromanes | up to 96% | [10] |
These catalysts feature a rigid scaffold with two hydrogen-bond donating N-H groups and two hydrogen-bond accepting carbonyl (or thiocarbonyl) groups.[13] This arrangement allows them to act as potent dual-activation catalysts, organizing both the nucleophile and electrophile. Quinine-derived squaramides, for instance, have been successfully used in Michael-Mannich cascade reactions to construct five-membered spirocyclic oxindoles with outstanding yields and stereoselectivities.[9]
| Catalyst Type | Reaction Type | Key Features | Typical ee (%) | Reference(s) |
| Quinine-derived Squaramide | Michael-Mannich Cascade | Excellent yields and stereoselectivities (dr & ee) | >99% | [9] |
| Cinchona Alkaloid Thiourea | Intramolecular oxy-Michael | Construction of spirochromans | up to 99% | [14][15][16] |
Detailed Experimental Protocol: CPA-Catalyzed Synthesis of a Spiro[pyrrolidin-3,3′-oxindole]
This protocol is a representative example adapted from established literature procedures for the asymmetric, three-component 1,3-dipolar cycloaddition catalyzed by a chiral phosphoric acid.[6][11][12]
Objective: To synthesize an enantioenriched spiro[pyrrolidin-3,3′-oxindole] derivative.
Materials and Reagents:
| Reagent/Material | Purpose | Supplier Suggestion | Purity |
| (E)-1-Acetyl-3-benzylideneindolin-2-one (1a) | Dipolarophile | Commercial/Synthesized | >98% |
| Benzaldehyde | Ylide Precursor | Commercial | Redistilled |
| Methyl 2-aminoacetate hydrochloride | Ylide Precursor | Commercial | >99% |
| (R)-TRIP Chiral Phosphoric Acid | Organocatalyst | Commercial | >99% |
| 4Å Molecular Sieves | Drying Agent | Commercial | Activated |
| Dichloromethane (DCM) | Solvent | Commercial | Anhydrous |
| Triethylamine (Et3N) | Base | Commercial | Redistilled |
| Saturated aq. NaHCO3 | Workup | Lab Grade | N/A |
| Anhydrous Na2SO4 | Drying Agent | Lab Grade | N/A |
| Silica Gel | Chromatography | Lab Grade | 230-400 mesh |
Workflow Diagram:
Caption: Step-by-step experimental workflow for spiro-pyrrolidine synthesis.
Step-by-Step Procedure:
-
Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add powdered 4Å molecular sieves (100 mg).
-
Reagent Addition: To the flask, add (E)-1-acetyl-3-benzylideneindolin-2-one (0.2 mmol, 1.0 equiv), benzaldehyde (0.3 mmol, 1.5 equiv), and the (R)-TRIP chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (2.0 mL) and stir the mixture.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Initiation: In a separate vial, suspend methyl 2-aminoacetate hydrochloride (0.24 mmol, 1.2 equiv) in anhydrous DCM (1.0 mL), then add triethylamine (0.24 mmol, 1.2 equiv). Add this suspension to the reaction mixture dropwise.
-
Reaction: Allow the reaction to stir at 0 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the methyleneindolinone starting material is fully consumed (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (5 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro[pyrrolidin-3,3′-oxindole] product.
-
Analysis: Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral stationary phase HPLC.
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents are pure and solvents are strictly anhydrous. The presence of water can hydrolyze the imine intermediate and deactivate the catalyst. Activating the molecular sieves by heating under vacuum is critical.
-
Poor Stereoselectivity: The catalyst's purity is paramount. Catalyst loading may need optimization (5-20 mol%). Reaction temperature is a key parameter; running the reaction at lower temperatures (e.g., -20 °C) can often improve both dr and ee, albeit at the cost of longer reaction times.
-
Substrate Scope: The electronic nature of substituents on both the dipolarophile and the aldehyde can influence reactivity and stereoselectivity. Electron-withdrawing groups on the methyleneindolinone generally enhance reactivity.[6]
-
Regioselectivity: While often highly regioselective, alternative regioisomers can sometimes be observed. The choice of catalyst and solvent can influence this outcome.[6][11]
Conclusion and Future Outlook
The organocatalyzed asymmetric [3+2] cycloaddition stands as a remarkably efficient, stereoselective, and robust method for synthesizing spirocyclic pyrrolidine derivatives. The operational simplicity, mild conditions, and metal-free nature of these protocols make them highly attractive for applications in both academic research and industrial drug discovery.
Future research will likely focus on expanding the substrate scope to include more challenging dipolarophiles, developing novel organocatalysts with even greater efficacy and broader applicability, and integrating these methods into the total synthesis of complex, biologically active natural products. The continued development of these powerful synthetic tools will undoubtedly accelerate the discovery of new therapeutic agents built upon the privileged spiro-pyrrolidine scaffold.
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Gong, C., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society, 131(38), 13819–13825. [Link]
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ResearchGate. (n.d.). Squaramide‐catalyzed synthesis of enantio‐ enriched Spirocyclic oxindoles. Retrieved January 12, 2026, from [Link]
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PubMed Central. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Retrieved January 12, 2026, from [Link]
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Thieme E-Books & E-Journals. (n.d.). Asymmetric Synthesis of Trifluoromethyl-Containing Spiro[indoline-3,2′-pyrrolidine]s by Organocatalytic Cycloaddition. Retrieved January 12, 2026, from [Link]
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ACS Publications. (2022). Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic[3][13] Spiroketals. Retrieved January 12, 2026, from [Link]
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PubMed. (2009). Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Bifunctional squaramide catalysis for spiro THF. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2022). Squaramide-Based Catalysts in Organic Synthesis (A Review). Retrieved January 12, 2026, from [Link]
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MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 12, 2026, from [Link]
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RSC Publishing. (2024). Asymmetric synthesis of spiro[oxindole-3,2′-pyrrolidine]s through organocatalytic 1,3-dipolar cycloaddition via cycloreversion of precursor isatinimin. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Spirocyclic pyrrolidines in drug discovery. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). The Asymmetric Synthesis of CF3-Containing Spiro[indoline-3,2'-pyrrolidine] s via Organocatalytic Cycloaddition. Retrieved January 12, 2026, from [Link]
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PubMed Central. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved January 12, 2026, from [Link]
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PubMed. (2018). Organocatalytic [3 + 2] cycloaddition of oxindole-based azomethine ylides with 3-nitrochromenes: a facile approach to enantioenriched polycyclic spirooxindole-chromane adducts. Retrieved January 12, 2026, from [Link]
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NIH. (n.d.). Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Catalytic asymmetric construction of spirocyclic pyrrolidine-azetidine. Retrieved January 12, 2026, from [Link]
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MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved January 12, 2026, from [Link]
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ACS Publications. (n.d.). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. Retrieved January 12, 2026, from [Link]
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RSC Publishing. (n.d.). Asymmetric synthesis of spiro[oxindole-3,2′-pyrrolidine]s through organocatalytic 1,3-dipolar cycloaddition via cycloreversion of precursor isatinimine homodimers. Retrieved January 12, 2026, from [Link]
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White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of spiro-pyrrolidine oxindoles under the standard conditions. Retrieved January 12, 2026, from [Link]
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Semantic Scholar. (n.d.). The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Retrieved January 12, 2026, from [Link]
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ACS Publications. (n.d.). Titanium(IV)-Catalyzed Stereoselective Synthesis of Spirooxindole-1-pyrrolines. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Remote asymmetric conjugate addition catalyzed by a bifunctional spiro-pyrrolidine-derived thiourea catalyst. Retrieved January 12, 2026, from [Link]
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Beilstein Archives. (n.d.). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Retrieved January 12, 2026, from [Link]
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PubMed. (2020). Enantioselective Organocatalytic Construction of Spirochroman Derivatives. Retrieved January 12, 2026, from [Link]
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NIH. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. Retrieved January 12, 2026, from [Link]
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Keio University. (2020). Enantioselective Organocatalytic Construction of Spirochroman Derivatives. Retrieved January 12, 2026, from [Link]
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Palladium-catalyzed stereoselective synthesis of N-protected pyrrolidines
Application Notes & Protocols
Topic: Palladium-Catalyzed Stereoselective Synthesis of N-Protected Pyrrolidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Pyrrolidines and Palladium Catalysis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including alkaloids, amino acids like proline, and blockbuster drugs. The stereochemistry of substituents on the pyrrolidine ring is often critical for biological function. Consequently, developing robust and efficient methods for the stereoselective synthesis of these heterocycles is a paramount objective in modern organic chemistry.
Palladium catalysis has emerged as a powerful tool for constructing complex molecular architectures with high levels of precision and efficiency.[1] Among its many applications, the palladium-catalyzed formation of C-N and C-C bonds has provided elegant solutions for the synthesis of N-heterocycles.[2] Specifically, methods such as intramolecular allylic amination, aza-Wacker cyclizations, and carboamination reactions offer direct routes to substituted pyrrolidines, often establishing multiple stereocenters in a single operation with excellent stereocontrol.[3][4][5]
This guide provides an in-depth overview of a key palladium-catalyzed methodology for synthesizing N-protected pyrrolidines, focusing on the underlying mechanisms, practical experimental protocols, and critical insights for successful execution.
Mechanistic Framework: The Palladium(0)-Catalyzed Carboamination Cascade
A highly effective strategy for the stereoselective synthesis of pyrrolidines is the palladium-catalyzed carboamination of γ-aminoalkenes with aryl or vinyl bromides. This reaction is a tandem process that masterfully forms a C-N bond and a C-C bond in a single catalytic cycle, constructing the pyrrolidine ring with high diastereoselectivity.[4][6] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.
The Catalytic Cycle involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II)-aryl intermediate.
-
Alkene Insertion (Carbopalladation): The tethered alkene of the N-protected aminoalkene coordinates to the Pd(II) center. This is followed by a migratory insertion of the alkene into the Pd-Aryl bond. This step is typically the rate-determining and stereochemistry-defining step, proceeding in a syn-fashion to form a five-membered alkylpalladium(II) intermediate.
-
Reductive Elimination: The newly formed alkylpalladium(II) species undergoes reductive elimination, forming the C-N bond and furnishing the trans-substituted pyrrolidine product. This step regenerates the active Pd(0) catalyst.
-
Catalyst Regeneration: The Pd(0) species, stabilized by ligands, re-enters the catalytic cycle.
Caption: Step-by-step experimental workflow for the Pd-catalyzed carboamination reaction.
Step-by-Step Procedure
Note: This procedure should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Catalyst Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (11.5 mg, 0.0125 mmol, 2.5 mol%), DPEphos (27.0 mg, 0.050 mmol, 10 mol%), and NaOtBu (67 mg, 0.70 mmol, 1.4 equiv). The flask is sealed, evacuated, and backfilled with argon three times.
-
Reagent Addition: Add anhydrous toluene (5.0 mL) to the flask. Stir the resulting mixture for 5 minutes. Subsequently, add N-Boc-pent-4-en-1-amine (99.6 mg, 0.50 mmol, 1.0 equiv) followed by 4-bromotoluene (85.5 mg, 0.50 mmol, 1.0 equiv) via syringe.
-
Reaction: Seal the flask with a Teflon screw cap and place it in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-Boc-2-(4-methylbenzyl)-pyrrolidine.
Expected Results and Data
The carboamination reaction is known for its high diastereoselectivity, typically favoring the formation of cis-2,5-disubstituted or trans-2,3-disubstituted pyrrolidines. [6]The following table provides representative data for this class of reaction.
| Aryl Bromide (Ar-Br) | Substrate | Ligand | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 4-Bromotoluene | N-Boc-pent-4-en-1-amine | DPEphos | 85% | >20:1 | [4] |
| Bromobenzene | N-Boc-pent-4-en-1-amine | DPEphos | 81% | >20:1 | [4] |
| 4-Bromoanisole | N-Boc-pent-4-en-1-amine | DPEphos | 89% | >20:1 | [4] |
| 2-Bromonaphthalene | N-Boc-pent-4-en-1-amine | DPEphos | 75% | >20:1 | [4] |
Note: Yields and dr are representative and can vary based on specific reaction conditions and substrate purity.
Expertise & Causality: Why These Conditions?
-
Catalyst System (Pd₂(dba)₃ / DPEphos): Pd₂(dba)₃ serves as a stable and convenient precursor to the active Pd(0) catalyst. DPEphos is a bulky, electron-rich phosphine ligand. Its wide bite angle is crucial for promoting the desired reductive elimination step over competing pathways like β-hydride elimination, which would lead to undesired side products. [4]* Base (NaOtBu): While the primary catalytic cycle does not formally consume base, it is often essential for activating the catalyst precursor and preventing catalyst deactivation pathways. It ensures the formation and maintenance of the active L-Pd(0) species.
-
Solvent (Toluene): A high-boiling, non-polar solvent like toluene is ideal for this reaction, allowing it to be run at elevated temperatures (80-110 °C) which are often necessary to drive the catalytic cycle, particularly the rate-limiting alkene insertion step.
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Meticulous exclusion of air and moisture is therefore critical for achieving high yields and good catalyst turnover.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation). | Ensure rigorous inert atmosphere techniques. Use freshly opened or purified reagents. Degas the solvent thoroughly. |
| Low reaction temperature. | Increase the temperature in 10 °C increments. Confirm oil bath temperature. | |
| Impure starting materials. | Purify starting materials (aminoalkene, aryl bromide) before use. | |
| Low Diastereoselectivity | Incorrect ligand choice. | While DPEphos is broadly effective, other ligands may be required for certain substrates. |
| Reaction temperature too high. | Lower the reaction temperature; this can sometimes improve selectivity at the cost of reaction time. | |
| Formation of Side Products | β-Hydride elimination. | This can occur if reductive elimination is slow. A bulkier ligand may help. |
| Protodebromination of Ar-Br. | Ensure the system is scrupulously dry. Water can be a proton source. |
Conclusion and Future Outlook
Palladium-catalyzed reactions, particularly the carboamination cascade, represent a highly advanced and reliable strategy for the stereoselective synthesis of N-protected pyrrolidines. By forming multiple bonds in a single, highly controlled operation, these methods provide rapid access to valuable building blocks for drug discovery and development. The key to success lies in understanding the underlying catalytic cycle and meticulously controlling the reaction parameters, especially the choice of ligand and the exclusion of air.
Future developments in this field will likely focus on expanding the substrate scope, developing more active catalysts that operate at lower temperatures, and, most importantly, designing new chiral ligands to achieve high levels of enantioselectivity in addition to the inherent diastereoselectivity. [7][8]Such advancements will continue to solidify the role of palladium catalysis as an indispensable tool in modern synthetic chemistry.
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Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. Chemical Science, 13(27), 8131–8136. [Link]
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Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Organic letters, 8(19), 4153–4156. [Link]
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Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry. [Link]
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Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Tetrahedron, 61(27), 6447-6459. [Link]
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Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Accounts of Chemical Research, 54(8), 1946–1962. [Link]
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Pyrrolidines and Piperidines by Ligand‐Enabled Aza‐Heck Cyclizations and Cascades of N‐(Pentafluorobenzoyloxy)carbamates. Angewandte Chemie International Edition, 57(18), 5124-5128. [Link]
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Intramolecular aminopalladation of alkenes as a key step to pyrrolidines and related heterocycles. Chemical Society reviews, 36(7), 1142-52. [Link]
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Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Organic Letters, 14(17), 4494–4497. [Link]
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A New Palladium-Catalyzed Intramolecular Allylation to Pyrrolidin-2-ones(1). The Journal of Organic Chemistry, 63(3), 804–807. [Link]
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Palladium(II)-catalyzed enantio- and diastereoselective synthesis of pyrrolidine derivatives. Organic letters, 14(17), 4494-7. [Link]
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New insights into the mechanism of palladium-catalyzed allylic amination. The Journal of organic chemistry, 70(18), 7084-91. [Link]
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Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954. [Link]
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Opening sequence of reactions sets up the aza-Wacker cyclization. Tetrahedron, 111, 132225. [Link]
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Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Journal of the American Chemical Society, 129(3), 500–501. [Link]
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Mechanistic Study of the Direct Intramolecular Allylic Amination Reaction Catalyzed by Palladium(II). ACS Catalysis. [Link]
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Mechanistic Study of the Direct Intramolecular Allylic Amination Reaction Catalyzed by Palladium(II). ACS Catalysis, 6(4), 2510-2520. [Link]
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Aza-Wacker-Type Cyclization. Denmark Group Meeting. [Link]
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Application Notes & Protocols: Flow Chemistry Methods for the Synthesis of Pyrrolidine Derivatives
Abstract
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in over 100 FDA-approved drugs and countless bioactive compounds.[1][2] Traditional batch synthesis of these vital N-heterocycles can be hampered by challenges related to safety, scalability, and control over reaction parameters. This guide provides an in-depth exploration of continuous flow chemistry as a superior alternative for the synthesis of pyrrolidine derivatives. We will delve into the fundamental principles of flow chemistry, showcasing its capacity to enhance reaction efficiency, improve safety profiles, and enable the synthesis of complex molecular architectures with high precision.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols for immediate application.
The Imperative for Flow Chemistry in Pyrrolidine Synthesis
The transition from batch to continuous flow manufacturing represents a paradigm shift in modern organic synthesis.[5] Unlike batch processes, where reagents are mixed in a static vessel, flow chemistry involves the continuous pumping of reactant streams through a reactor, such as a heated coil or a packed-bed cartridge.[3][6] This fundamental difference provides a suite of compelling advantages, particularly for the synthesis of pharmaceutically relevant molecules like pyrrolidines.
Causality of Advantages in a Flow Regime
-
Enhanced Safety: The most significant driver for adopting flow chemistry is often safety.[5][7] By design, the reaction volume at any given moment is minuscule compared to a batch reactor. This dramatically mitigates the risks associated with highly exothermic reactions, the use of hazardous reagents (e.g., azides, diazomethane), or the generation of unstable intermediates.[7][8] The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heat dissipation, preventing thermal runaways that can be catastrophic in large-scale batch production.[3][9]
-
Precision Control and Reproducibility: Flow systems offer unparalleled control over critical reaction parameters.[4] Residence time, the period reagents spend in the reactor, is precisely controlled by adjusting flow rates and reactor volume. Temperature and pressure can be maintained with extreme accuracy, leading to consistent product quality, minimizing byproduct formation, and ensuring high batch-to-batch reproducibility.[3][10]
-
Rapid Optimization and Scalability: The small scale and automated nature of flow chemistry allow for rapid screening of reaction conditions (e.g., temperature, stoichiometry, residence time), significantly accelerating process development.[11] Scaling up production does not involve designing larger, more complex vessels; instead, the process is simply run for a longer duration or by "numbering up" (running multiple reactors in parallel).[10] This linear scalability is a major economic and logistical advantage.
-
Access to Novel Reaction Space: Flow chemistry enables reactions under conditions inaccessible to batch processing.[12] "Superheating" solvents above their boiling points under pressure can dramatically accelerate reaction rates.[7] Furthermore, transient, highly reactive intermediates can be generated and consumed in situ within milliseconds, preventing decomposition and enabling novel synthetic transformations.[12]
Core Synthetic Strategies for Pyrrolidines in Flow
Several classical and modern synthetic methods for pyrrolidine ring construction have been successfully adapted to continuous flow, often with significant improvements in yield, selectivity, and safety.
[3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is one of the most powerful methods for constructing the pyrrolidine core. However, the azomethine ylides themselves are often unstable.[13] Flow chemistry provides an ideal environment for their generation and immediate use.
Causality: Unstabilized azomethine ylides are highly reactive and can be carcinogenic, making their accumulation in a batch reactor hazardous.[13] A flow process allows for their continuous generation from a stable precursor (e.g., an imine) and immediate reaction with a dipolarophile in a downstream mixer and reactor coil. The residence time is tuned to be long enough for the reaction to complete but short enough to prevent decomposition of the ylide.
Protocol 1: Three-Component Synthesis of Substituted Pyrrolidines
This protocol describes a telescoped flow process for generating an azomethine ylide from an amino acid and an aldehyde, followed by a [3+2] cycloaddition with an electron-deficient alkene.
-
Reagent Preparation:
-
Stream A: Sarcosine (1.0 equiv) and paraformaldehyde (1.2 equiv) in acetonitrile (0.2 M).
-
Stream B: Dimethyl maleate (1.0 equiv) in acetonitrile (0.2 M).
-
-
Flow Setup:
-
Two syringe pumps are used to deliver Stream A and Stream B.
-
Stream A is first directed through a heated reactor coil (PFA tubing, 1.0 mm ID, 10 mL volume) at 120 °C to generate the azomethine ylide. The elevated temperature facilitates the decarboxylative condensation.
-
The output from the first reactor is merged with Stream B at a T-mixer.
-
The combined stream enters a second reactor coil (10 mL volume) maintained at room temperature to allow the cycloaddition to proceed.
-
A back-pressure regulator (BPR) set to 10 bar is placed at the end of the system to prevent solvent boiling in the heated section.
-
-
Experimental Parameters:
-
Flow Rate (Stream A): 0.25 mL/min
-
Flow Rate (Stream B): 0.25 mL/min
-
Total Flow Rate: 0.50 mL/min
-
Residence Time (Reactor 1): 20 min
-
Residence Time (Reactor 2): 20 min
-
Temperature (Reactor 1): 120 °C
-
Temperature (Reactor 2): 25 °C
-
Pressure: 10 bar
-
-
Process Validation & Collection:
-
The system is allowed to reach a steady state for approximately 3 residence times (120 min).
-
An in-line FTIR or UPLC-MS system can be used to monitor the reaction progress in real-time, confirming the consumption of starting materials.[14][15]
-
The product stream is collected, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel chromatography.
-
Expected Outcome: Highly substituted pyrrolidine derivatives are typically obtained in good to excellent yields (70-95%).[13]
-
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption [label="Workflow: Telescoped [3+2] Cycloaddition in Flow.", shape=plaintext, fontsize=10];
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- 2. enamine.net [enamine.net]
- 3. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 4. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 5. comchart.com [comchart.com]
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- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
Topic: Scale-up Synthesis of (2S)-2-(4-bromophenyl)pyrrolidine for Preclinical Studies
An Application Note for Drug Development Professionals
Abstract
(2S)-2-(4-bromophenyl)pyrrolidine is a critical chiral building block in medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active agents.[1][2] Its defined stereochemistry is essential for achieving selective interactions with biological targets, which is a cornerstone of modern drug design.[1] This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, designed to meet the quantity and purity requirements for preclinical studies. We present a primary strategy based on an asymmetric synthesis using a chiral auxiliary, which offers excellent stereocontrol. Additionally, an alternative pathway involving racemic synthesis followed by chiral resolution is discussed, providing flexibility based on available resources and scale requirements.
Introduction: The Strategic Importance of Chiral Pyrrolidines
The pyrrolidine scaffold is a privileged structure in drug discovery, found in numerous natural products and FDA-approved drugs.[2][3][4] When substituted at the 2-position, a stereocenter is created, and the biological activity of the resulting enantiomers can differ significantly. The this compound moiety, in particular, combines the stereochemically defined pyrrolidine ring with a bromophenyl group that serves as a handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This makes it an invaluable intermediate for constructing complex molecular architectures.[1][5]
The primary challenge in producing this intermediate for preclinical trials is not just the chemical synthesis itself, but achieving it on a multi-gram to kilogram scale with high enantiomeric purity (>99% ee) and batch-to-batch consistency. This guide is designed to address this challenge directly.
Selection of Synthetic Strategy for Scale-Up
Several methods exist for the asymmetric synthesis of 2-arylpyrrolidines. For scale-up, the ideal process should be efficient, reproducible, and avoid costly or hazardous reagents where possible.
-
Biocatalysis: Approaches using transaminases to convert ω-chloroketones into chiral amines are highly enantioselective (>99.5% ee) and operate under mild, environmentally friendly conditions.[6] While promising, this may require specialized fermentation and enzyme-handling capabilities.
-
Chiral Pool Synthesis: Starting from readily available chiral precursors like (S)-proline is a common strategy.[3] However, this often involves multiple synthetic steps, which can lower the overall yield.
-
Asymmetric Synthesis with Chiral Auxiliaries: The use of chiral auxiliaries, such as N-tert-butanesulfinamide, provides a robust and predictable method for establishing the desired stereocenter. The diastereoselective addition of organometallic reagents to or the reductive cyclization of N-tert-butanesulfinylimines are well-documented, high-yielding, and highly stereoselective procedures.[7][8][9]
Chosen Strategy: This guide will focus on the asymmetric synthesis via reductive cyclization of a γ-chloro N-(tert-butanesulfinyl)ketimine . This route is short, efficient, and has been shown to produce 2-arylpyrrolidines with exceptional enantiomeric excess (>99% ee).[7] This method offers a balance of high stereocontrol, good yields, and operational simplicity suitable for scale-up.
Asymmetric Synthesis Workflow
The selected pathway proceeds in three main stages: 1) Formation of the chiral N-sulfinyl imine intermediate, 2) Diastereoselective reductive cyclization to form the pyrrolidine ring, and 3) Acid-mediated deprotection to yield the final product.
Caption: Asymmetric synthesis of this compound.
Detailed Experimental Protocol
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Super-Hydride® is highly reactive; handle with extreme care under an inert atmosphere.
Part 1: Synthesis of (S,E)-N-(4-(4-bromophenyl)-4-chlorobutylidene)-2-methylpropane-2-sulfinamide
-
Reactor Setup: Equip a dry 5 L three-necked round-bottom flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with 4-chloro-1-(4-bromophenyl)butan-1-one (1.0 eq, 260 g), (S)-(-)-tert-butanesulfinamide (1.1 eq, 133 g), and anhydrous tetrahydrofuran (THF, 2.6 L).
-
Catalyst Addition: Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq, 456 g) dropwise over 30 minutes. An exotherm may be observed; maintain the internal temperature below 30°C.
-
Reaction: Heat the mixture to 65°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Work-up: Cool the reaction to room temperature and pour it slowly into a stirred solution of brine (2 L). Stir vigorously for 30 minutes.
-
Filtration & Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate (2 x 500 mL). Separate the organic layer of the filtrate. Extract the aqueous layer with ethyl acetate (2 x 1 L).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketimine as a viscous oil. This is typically used in the next step without further purification.
Part 2: Diastereoselective Reductive Cyclization
-
Reactor Setup: Equip a dry 10 L jacketed reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.
-
Inerting and Cooling: Place the crude ketimine from Part 1 into the reactor and dissolve in anhydrous THF (4 L). Purge with nitrogen and cool the vessel to -78°C using a dry ice/acetone bath.
-
Reducing Agent Addition: Add Super-Hydride® (LiBEt₃H, 1.0 M in THF, 2.5 eq) dropwise via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed -70°C.
-
Reaction: Stir the mixture at -78°C for 3-4 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 1 L) dropwise, maintaining the temperature below -50°C. Caution: Vigorous gas evolution.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature. Add water (2 L) and ethyl acetate (3 L). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 1 L).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 L), dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl protected pyrrolidine.
Part 3: Deprotection to Yield this compound
-
Acidic Cleavage: Dissolve the crude product from Part 2 in methanol (2 L). Add a 4 M solution of HCl in 1,4-dioxane (3.0 eq) and stir at room temperature for 2-4 hours.
-
Concentration: Remove the solvent under reduced pressure.
-
Basification and Extraction: Add water (2 L) to the residue and cool in an ice bath. Basify the aqueous solution to pH >12 by the slow addition of 5 M sodium hydroxide (NaOH). Extract the resulting mixture with dichloromethane (DCM, 3 x 1.5 L).
-
Final Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: DCM/Methanol gradient, e.g., 100:0 to 95:5) to afford the pure this compound.[10]
Data Summary & Expected Results
| Parameter | Reagent/Product | M.W. | Eq. | Amount | Expected Yield | Purity (HPLC) | Enantiomeric Excess (ee%) |
| Step 1 | 4-Chloro-1-(4-Br-Ph)-butanone | 260.55 | 1.0 | 260 g | - | - | - |
| (S)-tert-Butanesulfinamide | 121.21 | 1.1 | 133 g | >90% (crude) | >85% | N/A | |
| Step 2/3 | N-Sulfinyl Ketimine | 364.73 | 1.0 | ~350 g | 75-85% (over 2 steps) | >98% | >99% |
| Final | (2S)-2-(4-Br-Ph)-pyrrolidine | 226.12 | - | ~200 g |
Yields and purity are estimates and may vary based on experimental execution.
Alternative Strategy: Racemic Synthesis & Chiral Resolution
For some preclinical campaigns, a racemic synthesis followed by chiral separation can be a more time- and cost-effective approach, especially if asymmetric synthesis expertise is limited.[11]
Caption: Workflow for racemic synthesis and chiral resolution.
Protocol Outline: Racemic Synthesis
A known procedure involves the reduction of 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole.[10]
-
Dissolve the starting imine in a suitable solvent like methanol.
-
Cool the solution to a low temperature (e.g., -65°C to 0°C).
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.[10]
-
Work-up involves quenching, basification, and extraction to yield the racemic product.
Protocol Outline: Chiral Resolution via Preparative HPLC
Preparative chiral chromatography is a powerful tool for obtaining high-purity enantiomers at scale.[11][12]
-
Analytical Method Development: Screen various chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralcel® OD-H), and mobile phases (typically hexane/alcohol mixtures) to achieve baseline separation of the enantiomers.[13]
-
Scale-Up Calculation: Based on the analytical loading study, calculate the appropriate injection volume and concentration for the preparative column.[12]
-
Preparative Separation: Perform stacked injections on a preparative HPLC or Supercritical Fluid Chromatography (SFC) system to continuously separate the enantiomers. SFC is often preferred for its higher throughput and reduced solvent consumption.[]
-
Fraction Collection & Analysis: Collect the fractions corresponding to each enantiomer, analyze for purity and enantiomeric excess, and combine the appropriate fractions.
-
Solvent Removal: Evaporate the solvent to yield the enantiomerically pure this compound.
Conclusion
This application note details a reliable and scalable asymmetric synthesis for producing this compound, a key intermediate for preclinical drug development. The outlined protocol, centered on the diastereoselective reductive cyclization of a chiral N-sulfinyl imine, provides a clear path to obtaining multi-gram quantities with excellent enantiopurity. The discussion of an alternative racemic synthesis and chiral resolution strategy offers operational flexibility. By following these detailed procedures and considering the scale-up insights, research and development teams can efficiently secure the supply of this critical building block for advancing their therapeutic programs.
References
-
Green, A. P., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]
-
Florentino, S., et al. (2015). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC - NIH. Available at: [Link]
-
Burgess, L. E., & Meyers, A. I. (1992). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. Available at: [Link]
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
MDPI. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. Available at: [Link]
-
Plobeck, P., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications. Available at: [Link]
-
Adamo, M. F. A., et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. PubMed. Available at: [Link]
-
Adamo, M. F. A., et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. Available at: [Link]
-
YMC CO., LTD. (n.d.). High purity preparative purification of chiral compounds by recycling preparation HPLC system. Available at: [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]
-
Hsu, L. C., et al. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. PubMed. Available at: [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]
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- 7. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis_Chemicalbook [chemicalbook.com]
- 11. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Derivatization of (2S)-2-(4-bromophenyl)pyrrolidine for library synthesis
An In-Depth Guide to the Derivatization of (2S)-2-(4-bromophenyl)pyrrolidine for Combinatorial Library Synthesis
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged starting point for the construction of diverse compound libraries.[1][2] Its rigid, chiral pyrrolidine ring allows for precise three-dimensional exploration of chemical space, while its two distinct, orthogonally reactive handles—a secondary amine and an aryl bromide—provide ideal anchor points for combinatorial derivatization. This application note provides a comprehensive guide for researchers, detailing the strategic planning, step-by-step protocols, and expert insights required for the efficient synthesis of compound libraries based on this versatile scaffold. We will focus on two robust and widely applicable reaction classes: N-acylation of the pyrrolidine nitrogen and Suzuki-Miyaura cross-coupling at the aryl bromide position.
Strategic Framework for Library Construction
The power of the this compound scaffold lies in its capacity for divergent synthesis. A single, well-characterized starting material can be expanded into a matrix of thousands of unique compounds by systematically applying different chemical transformations at its two diversification points. The most logical and field-proven approach involves a two-stage diversification strategy: first, functionalizing the pyrrolidine nitrogen, followed by modification of the aryl ring. This sequence is generally preferred because the secondary amine can act as a ligand and interfere with or poison the palladium catalysts commonly used in cross-coupling reactions.[3] Protecting or acylating the nitrogen upfront mitigates this issue, leading to cleaner and more reliable cross-coupling outcomes.
Caption: High-level workflow for divergent library synthesis.
Stage 1: Derivatization of the Pyrrolidine Nitrogen via N-Acylation
The secondary amine of the pyrrolidine ring is a nucleophilic center, readily participating in reactions to form amides, sulfonamides, ureas, and carbamates. Among these, N-acylation to form amides is arguably the most fundamental and widely employed transformation in drug discovery. The resulting amide bond is a key structural motif in countless approved drugs, acting as a stable, planar unit capable of forming critical hydrogen bond interactions with biological targets.
Causality Behind Experimental Choices
Choosing to acylate with a carboxylic acid and a peptide coupling reagent (e.g., HATU, HOBt/EDC) or directly with an acyl chloride depends on the availability and stability of the reagents. Acyl chlorides are more reactive but can be sensitive to moisture and may require a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[4][5] Peptide coupling reagents are exceptionally versatile and work under mild conditions, minimizing racemization and side reactions, making them ideal for library synthesis where a wide range of diverse carboxylic acids will be used.
Protocol 1: General Procedure for N-Acylation using a Coupling Reagent
This protocol describes a reliable method for amide bond formation between this compound and a generic carboxylic acid.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a dry reaction vial, add the carboxylic acid (1.1 equiv).
-
Dissolve the acid in anhydrous DMF to a concentration of approximately 0.2 M.
-
Add this compound (1.0 equiv) to the solution.
-
Add DIPEA (3.0 equiv) to the mixture and stir for 5 minutes at room temperature. The base is crucial for activating the carboxylic acid and neutralizing ammonium salts.
-
In a single portion, add the coupling reagent HATU (1.2 equiv). The reaction may slightly exotherm.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.
Self-Validation and Trustworthiness:
-
Expected Outcome: A clean conversion to a new, less polar spot on TLC. The product's mass should be confirmed by LC-MS, corresponding to [M+H]⁺ of the starting amine + R-CO - H₂O.
-
Potential Pitfalls: If the carboxylic acid is sterically hindered, the reaction may require gentle heating (40-50 °C) or a longer reaction time. Incomplete reactions can often be driven to completion by adding an additional portion of the coupling reagent.
| Acylating Partner Class | Base | Coupling Reagent | Typical Yield |
| Aliphatic Carboxylic Acids | DIPEA | HATU | 85-95% |
| Aromatic Carboxylic Acids | DIPEA | HATU | 80-95% |
| Heteroaromatic Acids | DIPEA | HATU | 75-90% |
| Acyl Chlorides | DIPEA / Et₃N | None | 80-98% |
Stage 2: Derivatization of the Aryl Bromide via Suzuki-Miyaura Cross-Coupling
With the nitrogen functionalized, the aryl bromide becomes the prime target for diversification. The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] Its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it the gold standard for creating biaryl and heteroaryl-aryl structures in library synthesis.[7][8][9][10]
Causality Behind Experimental Choices
The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling.
-
Catalyst/Ligand: For simple aryl-aryl couplings, Pd(PPh₃)₄ is often sufficient. For more challenging substrates, such as heteroaryl boronic acids or sterically hindered partners, more advanced catalysts like Pd(dppf)Cl₂ or combinations of Pd₂(dba)₃ with specialized phosphine ligands (e.g., SPhos, XPhos) provide higher reactivity and yields.
-
Base: An inorganic base is required to activate the boronic acid in the transmetalation step. K₂CO₃ or Cs₂CO₃ are commonly used. The choice can influence reaction rate and prevent side reactions like protodeboronation.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typical. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of an N-acyl-(2S)-2-(4-bromophenyl)pyrrolidine derivative with a generic boronic acid.
Materials:
-
N-Acyl-(2S)-2-(4-bromophenyl)pyrrolidine (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.3 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a microwave vial or Schlenk flask, add the N-acylated starting material (1.0 equiv), the boronic acid (1.3 equiv), and K₂CO₃ (2.5 equiv).
-
Add the palladium catalyst Pd(PPh₃)₄ (0.05 equiv). Note: Solid reagents should be added in a glovebox or under a stream of inert gas if possible.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen, which can deactivate the catalyst.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe to a final concentration of approximately 0.1 M.
-
Seal the vessel and heat the reaction mixture to 90-100 °C for 6-12 hours, or until the starting material is consumed as monitored by LC-MS. Microwave irradiation (120 °C for 20-40 min) can significantly accelerate the reaction.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation and Trustworthiness:
-
Expected Outcome: Formation of a new product with a mass corresponding to [M(starting material) - Br + R'(boronic acid)] confirmed by LC-MS.
-
Potential Pitfalls:
-
Debromination: A common side product where the bromine is replaced by hydrogen. This can be minimized by using thoroughly degassed solvents and ensuring an inert atmosphere.
-
Homo-coupling: Formation of a biaryl product from the boronic acid (R'-R'). Using a slight excess of the boronic acid is standard, but a large excess can exacerbate this issue.
-
Low Conversion: If the reaction stalls, consider a more active catalyst system (e.g., Pd(dppf)Cl₂) or a stronger base (e.g., Cs₂CO₃).
-
| Boronic Acid Partner | Catalyst | Base | Typical Yield |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 80-95% |
| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 85-98% |
| Pyridine-3-boronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 65-85% |
| Thiophene-2-boronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 70-90% |
Conclusion
The this compound scaffold represents an exceptional platform for the rapid generation of chemically diverse libraries. By leveraging robust and sequential N-acylation and Suzuki-Miyaura cross-coupling reactions, researchers can systematically and efficiently explore vast regions of chemical space. The detailed protocols and strategic insights provided in this note serve as a validated foundation for drug discovery programs, enabling the synthesis of novel, high-value compounds for biological screening and the development of next-generation therapeutics.
References
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Title: Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines. Source: ResearchGate. URL: [Link]
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Title: Encoded combinatorial chemistry: synthesis and screening of a library of highly functionalized pyrrolidines. Source: PubMed. URL: [Link]
-
Title: Approved drugs containing 2‐(hetero)arylpyrrolidine moiety. Source: ResearchGate. URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: MDPI. URL: [Link]
-
Title: Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Source: PubMed. URL: [Link]
-
Title: Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Source: Scilit. URL: [Link]
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Title: Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Source: ResearchGate. URL: [Link]
-
Title: Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs. URL: [Link]
-
Title: Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Source: MDPI. URL: [Link]
-
Title: Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Source: MDPI. URL: [Link]
-
Title: N-acylation of amides through internal nucleophilic catalysis. Source: Semantic Scholar. URL: [Link]
-
Title: A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrrolidines. Source: ResearchGate. URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Source: MDPI. URL: [Link]
-
Title: What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? Source: ResearchGate. URL: [Link]
-
Title: Recent advances in the synthesis of N-acyl sulfonamides. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Source: ChemRxiv. URL: [Link]
-
Title: 2-azidomethyl-4- hydroxypyrrolidine to develop scaffold-based analogues as potential bacterial trans. Source: University of Barcelona Dipòsit Digital. URL: [Link]
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Application Notes & Protocols: (2S)-2-(4-bromophenyl)pyrrolidine in Peptide Synthesis
Introduction: A Dual-Role Reagent in Modern Synthesis
(2S)-2-(4-bromophenyl)pyrrolidine is a chiral heterocyclic compound that stands at the intersection of organocatalysis and peptide chemistry. As a derivative of proline, one of nature's most versatile amino acids, it inherits a rich legacy. Proline and its analogues are renowned for their unique conformational influence on peptide chains, often inducing critical secondary structures like β-turns and polyproline helices.[1][2] Beyond this structural role, the pyrrolidine scaffold is a cornerstone of asymmetric organocatalysis, a field that has revolutionized stereoselective synthesis.[3][4]
While this compound is not yet documented as a mainstream catalyst for general peptide bond formation, its intrinsic properties make it a molecule of significant interest. Its utility is twofold:
-
As a Chiral Building Block: It can be directly incorporated into a peptide or molecule as the amine component, forming a stable amide linkage. This is particularly valuable in drug discovery for creating peptidomimetics or complex scaffolds with defined stereochemistry.[5][6]
-
As a Potential Organocatalyst: Drawing from the well-established mechanisms of proline catalysis, it holds theoretical potential to catalyze peptide bond formation, with the 4-bromophenyl group offering unique steric and electronic modifications that could modulate reactivity and selectivity.[7][8]
This document provides a detailed exploration of both the established and potential applications of this compound in peptide synthesis, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights and Strategic Considerations
Established Role: A Chiral Amine for Amide Bond Synthesis
The most direct application of this compound in a peptide synthesis context is its function as a chiral secondary amine. In this capacity, it acts as a nucleophile that attacks an activated carboxylic acid of an N-protected amino acid to form an amide bond. This is a fundamental reaction in the synthesis of countless pharmaceutical agents, including novel antibacterial compounds and inhibitors targeting proteins like ABAD or Bcl-2.[6][9]
The causality for its use as a building block is clear: the pyrrolidine ring provides a conformationally restricted scaffold, while the C2 stereocenter ensures enantiopurity in the final product. The 4-bromophenyl group serves as a versatile synthetic handle. The bromine atom can be used for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the late-stage diversification of the molecular scaffold.
Caption: Workflow for incorporating the compound as a chiral building block.
Prospective Role: An Organocatalyst for Peptide Bond Formation
The potential of this compound as an organocatalyst is extrapolated from the known mechanism of proline catalysis. Proline catalyzes reactions like aldol additions by forming a nucleophilic enamine intermediate with a carbonyl donor.[4] For peptide bond formation, a related mechanism involving the activation of the carboxylic acid is plausible.
Hypothesized Catalytic Cycle:
-
Activation: The pyrrolidine nitrogen could react with an activating agent (or the carboxylic acid itself under dehydrating conditions) to form a highly reactive acyl-pyrrolidinium intermediate.
-
Nucleophilic Attack: This activated intermediate is then susceptible to attack by the amine component of the second amino acid.
-
Catalyst Regeneration: The tetrahedral intermediate collapses to form the new peptide bond, releasing the this compound catalyst, ready for the next cycle.
The 4-bromophenyl substituent is key to this hypothetical function.
-
Electronic Effect: The bromine atom is electron-withdrawing, which would decrease the basicity and nucleophilicity of the pyrrolidine nitrogen compared to proline.[5] This might slow the initial activation step but could enhance the electrophilicity of the acyl-pyrrolidinium intermediate, making it more susceptible to attack.
-
Steric Effect: The bulky aryl group provides a chiral pocket that can influence the orientation of the incoming nucleophile, potentially enhancing diastereoselectivity in fragment condensations.[3]
Caption: Hypothesized catalytic cycle for peptide bond formation.
Application Protocols
Protocol 1: Synthesis of a Dipeptidic Amide using this compound as a Building Block
This protocol details the coupling of an N-Fmoc protected amino acid to this compound. It is a self-validating system; successful coupling can be confirmed by LC-MS analysis showing the consumption of starting materials and the appearance of the product at the expected molecular weight.
Materials:
-
N-Fmoc-L-Alanine (or other N-protected amino acid)
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous MgSO₄
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Fmoc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Carboxyl Activation: Add HBTU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at 0 °C for 30 minutes. The solution should become clear. Causality: HBTU, in the presence of a base (DIPEA), converts the carboxylic acid into a highly reactive OBt ester, primed for nucleophilic attack.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.05 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated amino acid mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acidic wash removes unreacted DIPEA, while the basic wash removes unreacted HOBt and any remaining carboxylic acid. The brine wash removes residual water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure dipeptidic amide.
Protocol 2: Hypothetical Protocol for Organocatalytic Dipeptide Synthesis (Exploratory)
Disclaimer: This is a theoretical protocol designed to serve as a starting point for investigation. The reaction conditions, catalyst loading, and choice of activating/dehydrating agent are based on analogous organocatalytic systems and require experimental optimization.
Objective: To test the catalytic efficacy of this compound in the direct amidation between two protected amino acids.
Materials:
-
N-Boc-L-Phenylalanine (Carboxyl component)
-
L-Leucine methyl ester hydrochloride (Amine component)
-
This compound (Catalyst)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or other dehydrating coupling agent
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Setup: To a dry vial, add N-Boc-L-Phenylalanine (1.0 eq), L-Leucine methyl ester hydrochloride (1.1 eq), and this compound (0.1 eq, i.e., 10 mol%).
-
Solvent and Base: Add anhydrous DCM. To this suspension, add TEA (1.2 eq) to neutralize the hydrochloride salt and create the free amine in situ. Stir for 10 minutes.
-
Initiation: Add EDC (1.2 eq) to the mixture. Causality: EDC is a zero-length crosslinker that activates the carboxylic acid by forming a reactive O-acylisourea intermediate. The hypothesis is that the pyrrolidine catalyst will intercept this intermediate or facilitate its reaction with the amine.
-
Reaction Conditions: Seal the vial and stir the reaction at room temperature for 24-48 hours. For challenging couplings, the temperature may be increased to 40 °C.
-
Monitoring and Validation:
-
Take aliquots at regular intervals (e.g., 2, 8, 24, 48 hours) and analyze by LC-MS to quantify the formation of the dipeptide product (Boc-Phe-Leu-OMe).
-
Run a control reaction under identical conditions but without the this compound catalyst.
-
Trustworthiness Check: A successful catalytic effect is demonstrated if the reaction with the catalyst proceeds significantly faster or to a higher conversion than the uncatalyzed control reaction.
-
-
Work-up and Analysis: Upon completion, dilute the reaction with DCM, wash with water and brine, dry over MgSO₄, and concentrate. Analyze the crude product by ¹H NMR and LC-MS to determine yield and purity.
Data Summary
| Property | Value | Source |
| Chemical Name | This compound | [10] |
| CAS Number | 1189152-82-6 | [10][11] |
| Molecular Formula | C₁₀H₁₂BrN | [11] |
| Molecular Weight | 226.11 g/mol | [11] |
| Appearance | White to beige crystalline powder | [12] |
| Chirality | (S)-enantiomer | [10] |
| Key Feature | Chiral secondary amine with an aryl halide handle | N/A |
References
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. ACS Publications. Available at: [Link]
-
Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. ResearchGate. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]
-
Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. Available at: [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. National Institutes of Health (NIH). Available at: [Link]
-
Proline organocatalysis. Wikipedia. Available at: [Link]
-
Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. ResearchGate. Available at: [Link]
-
Impact of Cis-proline analogs on peptide conformation. ResearchGate. Available at: [Link]
-
Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Available at: [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. National Institutes of Health (NIH). Available at: [Link]
-
2-(2-Bromophenyl)pyrrolidine: Overview and Applications in Medicinal Chemistry. Medium. Available at: [Link]
-
What are the Applications of 2-(2-Bromophenyl)pyrrolidine in Medicinal Chemistry? Chemecono. Available at: [Link]
-
Pyrrolidine. Wikipedia. Available at: [Link]
-
2-(2-bromophenyl)pyrrolidine. ZaiQi Bio-Tech. Available at: [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. Available at: [Link]
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Derivatives and Analogs [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. jk-sci.com [jk-sci.com]
- 11. echemi.com [echemi.com]
- 12. 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: (2S)-2-(4-Bromophenyl)pyrrolidine as a Premier Chiral Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, with its rigid, three-dimensional structure providing an excellent framework for introducing stereochemical complexity.[1][2] This guide focuses on (2S)-2-(4-bromophenyl)pyrrolidine , a versatile chiral building block that combines the stereochemical information of the (S)-pyrrolidine core with the synthetic versatility of a 4-bromophenyl substituent. We will explore its strategic applications, provide detailed protocols for its derivatization, and illustrate its role in constructing complex molecular architectures relevant to drug discovery.
Introduction: The Strategic Advantage of the this compound Scaffold
Chiral pyrrolidines are central to the development of asymmetric organocatalysis and are found in numerous FDA-approved drugs.[2][3][4] Their conformational rigidity and the defined spatial orientation of substituents make them ideal for creating specific interactions with biological targets.[1] The subject of this guide, this compound, offers a unique combination of features that make it a highly valuable starting material in multi-step synthesis:
-
Pre-installed Stereocenter: The (S)-configuration at the C2 position provides a fixed stereochemical anchor, crucial for controlling the stereochemistry of subsequent transformations.[5] This obviates the need for developing and optimizing de novo asymmetric methods for installing this center later in a synthetic sequence.
-
Orthogonal Synthetic Handle: The 4-bromophenyl group is a robust and highly versatile functional group. The carbon-bromine bond is stable to a wide range of reaction conditions used for modifying the pyrrolidine ring, yet it is readily activated for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
-
Structural Similarity to Bioactive Cores: The 2-arylpyrrolidine motif is a common feature in pharmacologically active compounds, including inhibitors of Bcl-2, a protein involved in apoptosis regulation and a target in cancer therapy.[6][7]
Key Application: Palladium-Catalyzed Cross-Coupling
The primary utility of the 4-bromophenyl group is its role as an electrophilic partner in cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is arguably the most powerful and widely used of these transformations due to its mild conditions and functional group tolerance.
This reaction allows for the strategic "stitching" of the (2S)-2-pyrrolidinyl moiety onto a wide array of molecular fragments, dramatically increasing molecular complexity in a single, efficient step.
Mechanistic Rationale of the Suzuki-Miyaura Coupling
The catalytic cycle provides a framework for understanding the experimental parameters. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of the this compound derivative, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species with a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Below is a diagram illustrating this catalytic cycle.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: N-Protection of this compound
Prior to cross-coupling, the secondary amine of the pyrrolidine ring must be protected. The choice of protecting group is critical; it must be stable to the basic and often heated conditions of the Suzuki reaction but readily removable later. The tert-butoxycarbonyl (Boc) group is an excellent choice.
Workflow:
Figure 2. Experimental workflow for the N-protection of the chiral building block.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, dissolve this compound (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M).
-
Addition of Reagents: Add triethylamine (TEA, 1.5 equiv.) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) dissolved in a small amount of DCM.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.
Protocol 2: Suzuki-Miyaura Coupling of the N-Boc Protected Building Block
This protocol provides a general method for coupling the N-Boc protected aryl bromide with a generic arylboronic acid.[8]
Materials:
-
N-Boc-(2S)-2-(4-bromophenyl)pyrrolidine (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add N-Boc-(2S)-2-(4-bromophenyl)pyrrolidine, the arylboronic acid, the base, and the palladium catalyst.
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired biaryl product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Dppf-ligated catalysts are often robust and effective for aryl bromides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. Cesium carbonate is often more effective for challenging couplings. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solvent choice affects solubility and reaction rate. The presence of water can be beneficial. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Table 1. Optimized Parameters for Suzuki-Miyaura Coupling Reactions.
Application in a Medicinal Chemistry Context: Synthesis of a Biaryl Pyrrolidine Core
The synthesis of Bcl-2 inhibitors often involves complex biaryl structures linked to a chiral core.[6] The following scheme illustrates how this compound can be used to construct a core structure analogous to those found in potent therapeutic agents.
Synthetic Scheme:
Figure 3. Multi-step synthesis of a medicinally relevant biaryl pyrrolidine core.
This three-step sequence—protection, Suzuki coupling, and deprotection—is a highly efficient strategy for leveraging the chirality and functionality of this compound to rapidly access diverse and complex molecular scaffolds for screening in drug discovery programs.
Conclusion
This compound is a powerful and versatile chiral building block. Its value lies in the combination of a fixed stereocenter and a synthetically tractable bromophenyl group. The ability to perform late-stage functionalization via palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse libraries of complex, enantioenriched molecules. The protocols and strategies outlined in this guide provide a robust framework for researchers to incorporate this valuable building block into their synthetic campaigns, accelerating the discovery and development of new therapeutics.
References
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Lee, K. Y., Kim, Y. H., Oh, C. Y., & Ham, W. H. (2000). Facile and efficient total synthesis of (+)-preussin. Organic Letters, 2(25), 4041–4042. [Link]
-
ChemistryViews. (2023, July 11). Stereoselective Total Synthesis of (+)-Preussin. Retrieved January 12, 2026, from [Link]
-
Caputo, F. F., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(15), 5841. [Link]
-
D'hooghe, M., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega, 7(10), 8343-8364. [Link]
-
Stoltz, B. M., et al. (2012). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Beilstein Journal of Organic Chemistry, 8, 1778–1783. [Link]
-
ResearchGate. (2025, August 7). Total Synthesis of (+)-Preussin: Control of the Stereogenic Centers by Enantioselective Allyltitanations. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Proline organocatalysis. Retrieved January 12, 2026, from [Link]
-
White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Retrieved January 12, 2026, from [Link]
-
RSC Publishing. (n.d.). Heterogeneous organocatalysis: the proline case. Retrieved January 12, 2026, from [Link]
-
Iannuzzi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
National Center for Biotechnology Information. (2025, July 2). Heterogeneous organocatalysis: the proline case. Retrieved January 12, 2026, from [Link]
-
KTH Royal Institute of Technology. (2002). Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of selected proline derivatives bearing sterically hindered directed groups. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. Retrieved January 12, 2026, from [Link]
-
Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved January 12, 2026, from [Link]
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- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-(2-Bromophenyl)pyrrolidine: Overview and Applications in Medicinal Chemistry_Chemicalbook [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of (2S)-2-(4-bromophenyl)pyrrolidine
Welcome to the technical support center for the enantioselective synthesis of (2S)-2-(4-bromophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during this synthesis. The content is structured in a question-and-answer format to directly address specific issues you may face in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the enantioselective synthesis of this compound?
A1: Several effective strategies exist for the enantioselective synthesis of 2-arylpyrrolidines like this compound. The choice of method often depends on the available starting materials, desired scale, and specific stereochemical requirements. The most prevalent approaches include:
-
Organocatalysis: Proline and its derivatives are widely used as chiral catalysts in reactions such as the α-amination of aldehydes or Michael additions, which can be adapted to form the pyrrolidine ring with high enantioselectivity.[1][2][3]
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as (S)-proline or its derivatives, to introduce the desired stereochemistry.[4]
-
Asymmetric Catalysis with Metal Complexes: Transition metal catalysts, often in conjunction with chiral ligands, can facilitate enantioselective cyclization reactions to produce the desired pyrrolidine.
-
Biocatalysis: Enzymes, such as transaminases, can be employed for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions.
Q2: I am observing low enantiomeric excess (ee) in my synthesis. What are the likely causes and how can I improve it?
A2: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:
-
Catalyst Purity and Loading: The purity of the chiral catalyst (e.g., L-proline) is critical. Impurities can interfere with the catalytic cycle. Ensure you are using a high-purity catalyst and consider optimizing the catalyst loading.
-
Solvent Effects: The solvent can significantly influence the transition state of the reaction, thereby affecting stereoselectivity. It is advisable to perform a solvent screen. Polar aprotic solvents like DMSO or DMF are often good starting points for proline-catalyzed reactions.
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Water Content: The presence of water can have a pronounced effect on proline-catalyzed reactions. While in some cases a small amount of water can be beneficial, excess water can be detrimental to enantioselectivity. Ensure you are using dry solvents and reagents.
-
Reaction Time: Allowing the reaction to proceed for too long can sometimes lead to racemization of the product. Monitor the reaction progress and work it up once the starting material is consumed.
Q3: My reaction yield is low. What are some common reasons and how can I increase it?
A3: Low reaction yields can be attributed to a variety of factors, from incomplete reactions to product degradation. Consider the following:
-
Reaction Conditions: Re-evaluate your reaction conditions, including temperature, concentration, and reaction time. An incomplete reaction may require longer reaction times or a higher temperature, but be mindful of the potential impact on enantioselectivity.
-
Purity of Reagents: The purity of all starting materials and reagents is crucial. Impurities can lead to side reactions that consume starting materials and reduce the yield of the desired product.
-
Work-up and Purification: Product loss can occur during the work-up and purification steps. Optimize your extraction and chromatography procedures to minimize such losses.
-
Side Reactions: The formation of side products is a common cause of low yields. Understanding the potential side reactions (see Troubleshooting Guide below) can help in devising strategies to minimize their formation.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions, presented in a question-and-answer format.
Issue 1: Poor Enantioselectivity in Proline-Catalyzed Synthesis
Question: My proline-catalyzed synthesis of this compound is giving me a nearly racemic mixture. I've checked the purity of my L-proline. What else could be going wrong?
Answer: Beyond catalyst purity, several other factors can drastically affect the enantioselectivity of proline-catalyzed reactions. Here’s a checklist of potential culprits and solutions:
| Potential Cause | Explanation & Solution |
| Incorrect Reaction Mechanism | The stereochemical outcome is determined by the transition state geometry. For the reaction of an aldehyde with an electrophile, the generally accepted mechanism involves the formation of an enamine intermediate from the aldehyde and proline. The stereoselectivity arises from the facial selectivity of the electrophile's approach to this enamine. Ensure your reaction conditions favor the desired mechanistic pathway. |
| Solvent Choice | The solvent's polarity and ability to form hydrogen bonds can stabilize or destabilize the key transition states. For instance, in some proline-catalyzed reactions, aprotic solvents like DMSO can enhance enantioselectivity by favoring the desired Zimmerman-Traxler-like transition state. Solution: Screen a variety of solvents (e.g., DMSO, DMF, CH3CN, THF, and chlorinated solvents). |
| Presence of Additives | Acids, bases, and water can act as co-catalysts or inhibitors, influencing both the reaction rate and the stereochemical outcome. For example, the presence of a weak acid can sometimes improve enantioselectivity by protonating the catalyst and influencing the transition state. Solution: If not already doing so, consider the addition of a catalytic amount of a weak acid (e.g., acetic acid). Conversely, ensure the reaction is free from basic impurities that could deprotonate the catalyst's carboxylic acid group, which is crucial for stereocontrol. |
| Temperature Fluctuations | Asymmetric reactions often have a narrow optimal temperature range. Solution: Maintain a consistent and, if necessary, low temperature throughout the reaction. Consider using a cryostat for precise temperature control. |
Issue 2: Formation of Side Products
Question: I'm observing several unexpected spots on my TLC plate and my final product is impure after column chromatography. What are the likely side products in the synthesis of this compound?
Answer: The formation of side products is a common challenge. In a proline-catalyzed reaction involving an aldehyde like propanal and an electrophile, you might encounter the following:
| Potential Side Product | Formation Mechanism & Mitigation Strategy |
| Self-Aldol Product of Propanal | Propanal can react with itself in an aldol condensation, especially if the desired reaction is slow. Mitigation: Add the propanal slowly to the reaction mixture to keep its instantaneous concentration low. Optimizing the reaction temperature can also help to favor the desired reaction pathway. |
| Over-alkylation/amination Product | If the initially formed product can react further with the starting materials, this can lead to complex mixtures. Mitigation: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the desired product is formed. |
| Racemic Product | As discussed in the enantioselectivity section, various factors can lead to the formation of the undesired (R)-enantiomer. Mitigation: Carefully optimize all reaction parameters affecting stereoselectivity. |
Issue 3: Difficulties in Purification
Question: I'm struggling to purify this compound from the reaction mixture. What are the recommended purification methods?
Answer: The purification of chiral amines can be challenging due to their basicity and potential for interaction with silica gel. Here are some recommended approaches:
-
Column Chromatography:
-
Stationary Phase: Use silica gel for standard column chromatography. To minimize tailing of the basic pyrrolidine product, you can pre-treat the silica gel with a small amount of a volatile base like triethylamine (typically 1-2% in the eluent).
-
Eluent System: A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically effective. The exact ratio will need to be optimized based on the polarity of the impurities.
-
-
Acid-Base Extraction:
-
This technique can be very effective for separating the basic pyrrolidine product from non-basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic pyrrolidine will be protonated and move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the pyrrolidine, which will then precipitate or can be extracted back into an organic solvent.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method that can also lead to enantiomeric enrichment. Experiment with different solvent systems to find one that provides good quality crystals.
Experimental Protocols
Representative Protocol: Proline-Catalyzed Asymmetric α-Amination
This protocol is a representative example for the synthesis of a 2-substituted pyrrolidine and should be optimized for the specific synthesis of this compound.
Materials:
-
Propanal
-
An appropriate electrophilic aminating agent (e.g., diethyl azodicarboxylate - DEAD)
-
L-proline
-
4-Bromobenzaldehyde
-
Anhydrous solvent (e.g., DMSO)
-
Reducing agent (e.g., NaBH4)
Procedure:
-
To a solution of L-proline (10-20 mol%) in anhydrous DMSO, add propanal (1.5 equivalents) at room temperature.
-
After stirring for 10-15 minutes, cool the reaction mixture to 0 °C.
-
Slowly add the electrophilic aminating agent (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, add 4-bromobenzaldehyde (1.2 equivalents).
-
Follow this with the addition of a reducing agent like NaBH4 in portions to facilitate the reductive amination and cyclization.
-
After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).
Typical Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic analytes. A typical starting condition could be Hexane:Isopropanol (90:10) + 0.1% Diethylamine.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV at a wavelength where the 4-bromophenyl group has strong absorbance (e.g., 254 nm).
Procedure:
-
Prepare a standard solution of the racemic 2-(4-bromophenyl)pyrrolidine to determine the retention times of both the (S) and (R) enantiomers.
-
Prepare a solution of your synthesized this compound at a known concentration in the mobile phase.
-
Inject the racemic standard and then your sample onto the HPLC system.
-
Integrate the peak areas for both enantiomers in your sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Workflow for Troubleshooting Enantioselective Synthesis
Caption: A systematic workflow for troubleshooting low enantioselectivity.
General Mechanism of Proline-Catalyzed α-Amination
Caption: Simplified mechanism of proline-catalyzed α-amination.
References
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of Nitroaldols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
-
Al-Qahtani, M. H. (2018). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 15(11), 2469–2479. [Link]
-
Córdova, A., Notz, W., & Barbas, C. F. (2002). Proline-Catalyzed Asymmetric Mannich Reactions: The Direct, Stereoselective Synthesis of β-Amino Carbonyl Compounds. Journal of the American Chemical Society, 124(51), 15118–15119. [Link]
-
Melchiorre, P., Marigo, M., Tøllking, A., & Jørgensen, K. A. (2005). Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by Chiral Pyrrolidine Derivatives. The Journal of Organic Chemistry, 70(21), 8524–8527. [Link]
-
Voitsekhovskaia, I., & Gribkov, D. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6293. [Link]
-
Kumar, P., & Gupta, P. (2018). Proline-Catalyzed Asymmetric α-Amination in the Synthesis of Bioactive Molecules. Synlett, 29(15), 1944-1956. [Link]
-
Mancinelli, M., & Righi, P. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2334. [Link]
-
Wikipedia. (2023). Proline-catalyzed aldol reactions. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for isolating high-purity (2S)-2-(4-bromophenyl)pyrrolidine
An In-Depth Guide to the Purification of High-Purity (2S)-2-(4-bromophenyl)pyrrolidine
Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who require this chiral building block in high enantiomeric and chemical purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to overcome common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
The two most effective and commonly employed techniques are preparative Chiral High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Crystallization . Chiral HPLC is often preferred for its high resolution and direct separation capabilities, making it suitable for achieving >99% enantiomeric excess (ee).[1][2] Diastereomeric salt crystallization is a classical method that can be more cost-effective for larger scales but may require more extensive method development to find a suitable resolving agent and crystallization conditions.
Q2: How do I determine which purification method is best for my needs?
The choice depends on scale, required purity, and available equipment. Chiral HPLC or Supercritical Fluid Chromatography (SFC) is ideal for obtaining high-purity material on a milligram-to-gram scale.[] For multi-gram to kilogram scale, diastereomeric salt crystallization or preparative SFC becomes more practical and economical.
Q3: What are the common impurities I should be aware of?
Common impurities often stem from the synthetic route. If using an asymmetric synthesis starting from γ-chloro N-(tert-butanesulfinyl)ketimines, you might encounter the (R)-enantiomer as the primary impurity.[4] Other potential impurities include starting materials, reagents, and side-products from incomplete reactions or side reactions. For instance, if a Grignard reaction is used, unreacted Grignard reagents and their byproducts could be present.[5][6]
Q4: How can I accurately determine the enantiomeric excess (ee%) of my final product?
Analytical Chiral HPLC is the gold standard for determining enantiomeric excess.[7] A validated method using a suitable chiral stationary phase can provide baseline separation of the (S) and (R) enantiomers, allowing for accurate quantification. Nuclear Magnetic Resonance (NMR) using chiral solvating agents can also be used as an alternative or confirmatory method.[7]
Troubleshooting Guide: Chiral HPLC Purification
Chiral HPLC is a powerful tool, but it can present challenges. This section addresses common problems in a question-and-answer format.
Issue 1: Poor or No Enantiomeric Resolution
Q: I'm injecting my racemic or enriched sample, but the enantiomers are co-eluting or showing very poor separation (Rs < 1.0). What should I do?
A: This is the most common issue in chiral method development. The problem lies in the interaction between your analyte and the chiral stationary phase (CSP). The entire process of chiral method development is often based on trial and error, but a systematic approach can save significant time.[8]
Underlying Cause & Solution Strategy:
The key is to find a CSP and mobile phase combination that promotes differential (stereoselective) interactions with the two enantiomers. These interactions are typically a combination of hydrogen bonds, π-π interactions, and steric hindrance.[8]
Troubleshooting Steps:
-
Verify Column Choice: Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives like Chiralpak® or Chiralcel® series) are highly effective for a wide range of compounds and are a good starting point.[1][7][8] If one type of polysaccharide CSP fails, try another with a different selector.
-
Optimize the Mobile Phase:
-
Normal Phase Mode (Recommended First): This mode often provides the best selectivity for chiral separations.[8] The mobile phase typically consists of a non-polar solvent (like n-hexane or heptane) and a polar modifier or "alcohol" (like isopropanol or ethanol).
-
Action: Systematically vary the ratio of the alcohol modifier. Start with a typical ratio like 90:10 (Hexane:IPA) and screen compositions such as 95:5, 80:20, and 70:30.[7] A lower percentage of alcohol generally increases retention time and can improve resolution, but may also broaden peaks.
-
Additives: For basic compounds like pyrrolidines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase can significantly improve peak shape and resolution by masking residual acidic sites on the silica support.
-
-
Switch to a Different Elution Mode: If normal phase fails, consider Polar Organic or Reversed Phase modes, though these are generally less common for preparative chiral separations of this type of compound.[9]
Workflow for Chiral HPLC Method Development
Caption: Chiral HPLC Method Development Workflow.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: I am getting separation, but my peaks are tailing badly, which makes quantification and collection difficult. What is the cause?
A: Poor peak shape is usually caused by secondary, undesirable interactions between the analyte and the stationary phase or by issues with the sample solvent.
Underlying Cause & Solution Strategy:
-
Analyte-Support Interaction: The basic nitrogen in the pyrrolidine ring can interact strongly with acidic silanol groups on the silica gel support of the CSP, causing peak tailing.
-
Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
Troubleshooting Steps:
-
Use a Basic Additive: As mentioned before, adding 0.1% of an amine like diethylamine (DEA) or ethanolamine (ETA) to the mobile phase is the most effective solution.[1] This additive competes with your analyte for the active silanol sites, leading to more symmetrical peaks.
-
Match Sample Solvent to Mobile Phase: Dissolve your sample in the mobile phase itself, or in a solvent that is weaker than the mobile phase. Avoid dissolving the sample in pure ethanol or methanol if your mobile phase is 95% hexane.
-
Reduce Sample Load: Overloading the column is a common cause of peak fronting or tailing. Try injecting a smaller mass of the compound to see if the peak shape improves.
Troubleshooting Guide: Diastereomeric Salt Crystallization
Q: I'm trying to resolve the racemic 2-(4-bromophenyl)pyrrolidine with a chiral acid, but the mixture is "oiling out" instead of crystallizing. What can I do?
A: "Oiling out" occurs when the diastereomeric salt is more soluble in the solvent than the solvent's boiling point or when it precipitates as a liquid phase. This is a common problem in crystallization.
Underlying Cause & Solution Strategy:
The solubility profile of the salt in the chosen solvent system is not suitable for crystallization. The goal is to find a solvent where the desired diastereomeric salt is sparingly soluble at room temperature or below, while the other diastereomeric salt remains in solution.
Troubleshooting Steps:
-
Change the Solvent System: This is the most critical parameter.
-
If you are using a very non-polar solvent, try adding a more polar co-solvent (e.g., switch from pure toluene to a toluene/ethyl acetate mixture).
-
If you are using a polar solvent like ethanol, try a less polar one like isopropanol or a mixture of ethanol and a non-polar solvent like heptane.
-
-
Slow Down the Cooling Process: Rapid cooling encourages oiling. Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath.
-
Use Seeding: If you have a small amount of the desired pure diastereomeric salt crystal, add a tiny speck to the supersaturated solution to induce crystallization.
-
Increase Concentration: Sometimes, the solution is too dilute. Carefully evaporate some solvent to reach a point of supersaturation before cooling.
Detailed Experimental Protocols
Protocol 1: Analytical Chiral HPLC for Enantiomeric Excess (ee%) Determination
This protocol provides a starting point for analyzing the purity of this compound.
| Parameter | Recommended Condition | Notes |
| HPLC System | Standard HPLC with UV detector | A photodiode array (PDA) detector is also suitable. |
| Chiral Column | Chiralpak® IA or similar amylose-based CSP | Polysaccharide-based columns are highly recommended.[7] |
| Mobile Phase | n-Hexane:Isopropanol (IPA) with 0.1% DEA | Start with a 90:10 (v/v) ratio and optimize.[7] |
| Flow Rate | 1.0 mL/min | Adjust as needed to optimize resolution and run time. |
| Column Temp. | 25 °C | Temperature can affect separation; maintain consistency. |
| Detection | UV at 220 nm or 254 nm | The bromophenyl group provides strong UV absorbance. |
| Injection Vol. | 5-10 µL | |
| Sample Prep. | Dissolve ~1 mg/mL in mobile phase | Ensure the sample is fully dissolved. |
Step-by-Step Methodology:
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Racemic Standard Injection: First, inject a solution of the racemic 2-(4-bromophenyl)pyrrolidine to determine the retention times of both the (S) and (R) enantiomers and to confirm that the method is capable of separation.
-
Sample Injection: Inject the purified sample solution.
-
Data Analysis: Integrate the peak areas for both enantiomers (A_S and A_R). Calculate the enantiomeric excess using the following formula: ee% = [(A_S - A_R) / (A_S + A_R)] * 100
Logical Flow for Purification Troubleshooting
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 4. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Optimization of catalyst loading for reactions using (2S)-2-(4-bromophenyl)pyrrolidine ligands
Welcome to the technical support guide for researchers utilizing pyrrolidine-based organocatalysts, specifically those derived from the (2S)-2-(diaryl)pyrrolidine scaffold, such as catalysts incorporating the (2S)-2-(4-bromophenyl)pyrrolidine motif. This guide provides in-depth troubleshooting advice, frequently asked questions, and proven protocols to help you optimize your catalyst loading and achieve high performance in your asymmetric reactions.
As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these experimental choices, grounding our advice in established catalytic principles.
Frequently Asked Questions (FAQs)
This section addresses common initial questions about this class of organocatalysts.
Q1: What exactly is a this compound-based catalyst?
A: The molecule this compound is a chiral building block for a highly successful class of organocatalysts known as diarylprolinol silyl ethers , often referred to as Jørgensen-Hayashi catalysts.[1][2][3] In these catalysts, the pyrrolidine nitrogen acts as the catalytic center, while the bulky diarylmethyl silyl ether group creates a precisely defined chiral environment. This steric shielding is crucial for controlling the facial selectivity of the reaction, leading to high enantioselectivity.[4] The 4-bromophenyl group is one of the two aryl groups attached to the carbinol center, and its electronic properties can influence catalyst performance.
Q2: What types of reactions do these catalysts mediate?
A: These catalysts are exceptionally versatile and are primarily used in aminocatalysis .[5][6] They operate through two main activation modes:
-
Iminium Ion Catalysis (LUMO-lowering): The catalyst forms a chiral iminium ion with α,β-unsaturated aldehydes or ketones, making the β-position more electrophilic and activating it for nucleophilic attack. This is used for reactions like Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions.[3][7][8]
-
Enamine Catalysis (HOMO-raising): The catalyst forms a chiral enamine with saturated aldehydes or ketones, turning the α-position into a nucleophile. This is used for α-functionalization reactions like α-amination, α-halogenation, and aldol reactions.[3][8]
Q3: Why is catalyst loading such a critical parameter to optimize?
A: Catalyst loading directly impacts reaction kinetics, cost-effectiveness, and, most importantly, stereoselectivity. Unlike some catalytic systems where more is always faster, with organocatalysts, the relationship is more complex.
-
Kinetics: Higher loading generally leads to a faster reaction, but can also accelerate side reactions.
-
Cost: These are often advanced, multi-step synthons, making lower catalyst loading highly desirable for process chemistry and large-scale synthesis.
-
Selectivity: Non-linear effects are common. In some cases, increasing catalyst concentration can lead to the formation of catalyst aggregates (dimers or oligomers) that are less active or less selective than the monomeric form.[9] Therefore, surprisingly, reducing catalyst loading can sometimes improve enantioselectivity .[9][10]
Q4: What is a typical starting catalyst loading for a new reaction?
A: For initial screening, a catalyst loading of 10 mol% is a robust starting point.[11][12][13] This concentration is generally high enough to ensure a reasonable reaction rate for observation within a few hours to a day. Based on the initial results for yield and enantioselectivity, you can then move to the optimization phase.
Core Guide: A Systematic Approach to Optimizing Catalyst Loading
Optimizing catalyst loading should be a systematic process. The goal is to find the lowest possible loading that maintains a high yield, excellent stereoselectivity, and a practical reaction time.
Step 1: Establish a Baseline (The Scoping Reaction)
Before fine-tuning the loading, ensure the reaction is viable under standard conditions.
-
Catalyst: 10 mol%
-
Substrates: Aldehyde/Ketone (1.2–2.0 equivalents), Electrophile/Nucleophile (1.0 equivalent)
-
Solvent: Toluene or Dichloromethane (DCM) are common starting points.[7][14]
-
Temperature: Room Temperature (approx. 20-25 °C)
-
Monitoring: Use TLC or crude ¹H NMR to track the consumption of the limiting reagent.
-
Analysis: Once the reaction is complete, determine the yield of the isolated product and, crucially, the enantiomeric excess (ee%) using chiral HPLC or SFC.
Step 2: The Optimization Matrix
Once you have a positive result (>50% yield, >80% ee), you can begin to optimize the catalyst loading. It is often beneficial to screen temperature concurrently.
| Catalyst Loading | Temperature | Observation Goal |
| 10 mol% | Room Temp | Baseline performance. |
| 5 mol% | Room Temp | Check if selectivity is maintained or improved at lower loading.[10] |
| 2 mol% | Room Temp | Push the limits of catalyst efficiency. Reaction may be slow. |
| 1 mol% | Room Temp | Often the target for highly efficient, scalable processes.[9] |
| 2 mol% | 40 °C | If the reaction is too slow at low loading, gentle heating can increase the rate. |
| 2 mol% | 0 °C or -20 °C | If selectivity is poor, lower temperatures often enhance stereoinduction. |
Causality Explained: The interplay between loading and temperature is key. A low catalyst loading might provide high selectivity due to minimized aggregation, but the reaction rate may be impractically slow.[9] In such cases, a modest increase in temperature can restore a practical rate without significantly compromising the enantioselectivity gained from the low concentration.
Step 3: Interpreting the Results
-
If ee% increases as loading decreases: You are likely observing a beneficial disruption of non-selective catalyst aggregates.[9] This is an ideal scenario. Find the "sweet spot" where the reaction time is still acceptable.
-
If ee% and yield both drop significantly at lower loading: The catalytic cycle is simply too slow, allowing background (non-catalyzed) reactions or side reactions to dominate. In this case, 5-10 mol% may be optimal for your system.
-
If ee% is consistently low regardless of loading: The issue may not be loading, but rather a fundamental mismatch between the catalyst's chiral environment and the substrates. See the troubleshooting guide below.
Visualization: Catalyst Loading Optimization Workflow
This diagram illustrates the decision-making process for optimizing catalyst loading.
Caption: Workflow for Catalyst Loading Optimization.
Troubleshooting Guide
Q: My reaction yield is low, but the starting material is fully consumed. What's happening?
A: This suggests side reactions are occurring.
-
Potential Cause: The catalyst loading might be too high, or the reaction is running for too long. The catalyst can sometimes promote decomposition of the product or polymerization of the aldehyde substrate.
-
Solution 1 (Catalyst Loading): Reduce the catalyst loading to 2-5 mol%. A lower concentration of the active catalytic species (enamine or iminium ion) can disfavor bimolecular decomposition pathways.
-
Solution 2 (Reaction Time): Monitor the reaction closely by TLC/NMR and stop it as soon as the limiting reagent is consumed. Do not let it stir indefinitely.
-
Solution 3 (Additives): In some Michael additions, a weak acid co-catalyst is required to facilitate catalyst turnover.[7][15] Without it, the catalyst can be sequestered, leading to stall and decomposition. Consider adding 10-20 mol% of an additive like benzoic acid.
Q: My enantioselectivity (ee%) is poor (<80%) even under optimized conditions. How can I improve it?
A: Poor ee% points to a problem with the stereo-differentiating transition state.
-
Potential Cause 1: Catalyst Aggregation. As mentioned, higher concentrations can lead to aggregation.[9]
-
Solution: This is the primary reason to test lower catalyst loadings (1-2 mol%). Also, ensure the catalyst is fully dissolved; poor solubility can create pockets of high concentration.
-
-
Potential Cause 2: Temperature. The transition states leading to the two different enantiomers may be very close in energy.
-
Solution: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even lower) can increase the energy difference between these transition states, favoring the formation of one enantiomer. This often leads to a dramatic improvement in ee%.
-
-
Potential Cause 3: Background Reaction. A non-catalyzed, non-selective reaction may be competing with the catalytic cycle.
-
Solution: If lowering the catalyst loading worsens the ee%, it's because the catalyzed reaction has slowed down so much that the background reaction is now significant. In this case, a higher loading (10-20 mol%) might be necessary to outcompete the background process.
-
Visualization: Troubleshooting Logic
This diagram outlines the logical steps to diagnose and solve common experimental problems.
Caption: Troubleshooting Decision Tree.
Experimental Protocols
Protocol 1: General Procedure for a Michael Addition Optimization
This protocol describes the setup for the asymmetric Michael addition of an aldehyde to a nitroolefin, a classic test reaction for this catalyst class.[11][13]
-
Catalyst Preparation: To a dry 4 mL vial equipped with a magnetic stir bar, add the (2S)-diarylprolinol silyl ether catalyst (e.g., 0.02 mmol for 10 mol% loading).
-
Solvent Addition: Add the chosen solvent (e.g., Toluene, 1.0 mL). Stir for 5 minutes to ensure complete dissolution.
-
Aldehyde Addition: Add the aldehyde (e.g., propanal, 0.4 mmol, 2.0 equiv.) to the catalyst solution.
-
Reaction Initiation: Add the trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.) to the vial in one portion.
-
Reaction Execution: Seal the vial and stir the mixture at the desired temperature (e.g., room temperature).
-
Monitoring: Monitor the consumption of the nitrostyrene by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).
-
Workup: Once the nitrostyrene is consumed (typically 4-24 hours), concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualization: Catalytic Cycle (Iminium Activation)
The following diagram shows the generally accepted catalytic cycle for an iminium-catalyzed Michael addition.
Caption: Simplified Iminium Catalytic Cycle.
References
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (n.d.). MDPI. Retrieved from [Link]
-
Reyes-Rodriguez, G. J., Rezayee, N. M., Vidal-Albalat, A., & Jørgensen, K. A. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews, 119, 4221-4260. Retrieved from [Link]
-
Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. (2016). Chemical Society Reviews. Retrieved from [Link]
-
Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. (2006). Organic Letters. Retrieved from [Link]
-
The Diarylprolinol Silyl Ether System: A General Organocatalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. (n.d.). ResearchGate. Retrieved from [Link]
-
Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. (2010). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. (2008). NIH Public Access. Retrieved from [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. (2020). ACS Publications. Retrieved from [Link]
-
Optimization of Catalyst Loading and Scale. (n.d.). ResearchGate. Retrieved from [Link]
-
Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. (2021). Organic Chemistry Frontiers. Retrieved from [Link]
-
Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones. (2005). Organic Chemistry Portal. Retrieved from [Link]
-
Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. (2006). Organic Letters. Retrieved from [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2018). PMC. Retrieved from [Link]
-
The Diarylprolinol Silyl Ether System: A General Organocatalyst. (2011). Accounts of Chemical Research. Retrieved from [Link]
-
Successive Nucleophilic and Electrophilic Allylation for The Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. (2019). PMC. Retrieved from [Link]
-
Optimization of catalyst loading for the synthesis of 2,4,5‐TSIs. (n.d.). ResearchGate. Retrieved from [Link]
-
Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. (2022). PMC. Retrieved from [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2021). PubMed Central. Retrieved from [Link]
-
Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction. (n.d.). MDPI. Retrieved from [Link]
-
Engineering and Exploiting Immobilized Peptide Organocatalysts for Modern Synthesis. (2020). PMC. Retrieved from [Link]
Sources
- 1. "Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthe" by Gabriel J. Reyes-Rodriguez, Nomaan M. Rezayee et al. [nsuworks.nova.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in (2S)-2-(4-bromophenyl)pyrrolidine synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of (2S)-2-(4-bromophenyl)pyrrolidine, a key chiral intermediate in pharmaceutical development. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently encountered challenges to help you identify and minimize side products, thereby improving yield, purity, and stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common points of failure in the synthesis starting from a γ-chloro N-sulfinylketimine?
Low yield can stem from several stages of the synthesis. The most critical steps to investigate are:
-
Grignard Reagent Quality: The formation and reactivity of 4-bromophenylmagnesium bromide are paramount. Moisture in the glassware or solvent (typically THF) will quench the Grignard reagent. Additionally, prolonged heating during formation can lead to homocoupling, forming 4,4'-dibromobiphenyl, a common and often difficult-to-remove side product.
-
Incomplete Cyclization: The diastereoselective addition of the Grignard reagent to the N-tert-butanesulfinyl imine yields a linear amino sulfinamide intermediate. The subsequent intramolecular cyclization via SN2 displacement of the chloride is often the yield-limiting step. Insufficient reaction time, low temperature, or a weak base (if used) can lead to incomplete conversion, leaving the uncyclized precursor as a major impurity.
-
Deprotection-Related Degradation: Removal of the N-tert-butanesulfinyl group is typically achieved under strong acidic conditions (e.g., HCl in dioxane or methanol).[1] If not carefully controlled, these conditions can lead to the formation of elimination byproducts or partial racemization, both of which complicate purification and reduce the isolated yield of the desired enantiomer.
Q2: The enantiomeric excess (ee) of my final product is poor. What factors contribute to the loss of stereocontrol?
Maintaining high enantiopurity is the primary goal of this asymmetric synthesis. A drop in ee can usually be traced to two main causes:
-
Suboptimal Grignard Addition Temperature: The diastereoselectivity of the Grignard addition to the chiral N-tert-butanesulfinyl imine is highly temperature-dependent. The reaction must be maintained at a low temperature (typically -78 °C to -48 °C) to maximize facial selectivity, which is governed by the Felkin-Anh model or a chelation-controlled mechanism involving the sulfinyl group.[2] Running the reaction at higher temperatures allows for competing, less-selective pathways, resulting in the formation of the undesired diastereomer.
-
Epimerization during Workup or Deprotection: The chiral center at C2 is benzylic and adjacent to a secondary amine, making it susceptible to epimerization under certain conditions. Prolonged exposure to either strong acid or base, especially at elevated temperatures during the deprotection or workup stages, can lead to racemization. It is crucial to keep the deprotection step as short and cold as possible.
Q3: I'm observing a persistent impurity with a mass of 310/312 m/z (bromine isotope pattern) that is difficult to separate. What is it likely to be?
An impurity with a mass of 310/312 m/z is almost certainly 4,4'-dibromobiphenyl . This is a classic side product from Grignard reactions involving aryl halides and is formed through Wurtz-type homocoupling. Its nonpolar nature makes it chromatograph differently from the desired polar amine product, but it can co-crystallize with certain salts of the product, making removal challenging. Minimizing its formation by using highly pure magnesium and controlling the temperature during Grignard formation is the best strategy.
Q4: What is the most reliable method for analyzing the product mixture for potential side products?
A multi-detector approach is recommended.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for identifying both expected and unexpected side products by their mass-to-charge ratio. The characteristic isotopic pattern of bromine is a powerful diagnostic tool. However, some basic compounds like pyrrolidines can cause poor peak shape or dominate the fragmentation spectrum, masking impurities.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR is essential for structural confirmation and for identifying impurities that are isomeric with the product (and thus have the same mass). For instance, regioisomers like 2-(2-bromophenyl)- or 2-(3-bromophenyl)pyrrolidine, which could arise from impure Grignard reagent, are readily identified by their distinct aromatic splitting patterns.[4] A comprehensive list of NMR shifts for common lab solvents and impurities is an invaluable resource.[5]
-
Chiral HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining the enantiomeric excess (ee) of your final product. A baseline-separated resolution of the (S) and (R) enantiomers is required for accurate quantification.
Troubleshooting Guide: Common Side Products & Solutions
This section provides a systematic approach to identifying and mitigating common issues encountered during the synthesis.
Reaction Pathway and Potential Diversions
The following diagram illustrates the desired synthetic route and the points where side reactions typically occur.
Caption: Desired reaction pathway and common side product formation points.
Problem 1: Identification of an Unknown Impurity
Symptom: A significant peak appears in your LC-MS or a set of unexpected signals in your NMR that you cannot assign to the starting material or product.
Systematic Approach:
-
Analyze the Mass Spectrum:
-
Does the mass correspond to any of the common side products listed in the table below?
-
Check for the characteristic M, M+2 bromine isotope pattern. If it's absent, the impurity may have lost the bromine atom or originated from a non-brominated source.
-
-
Analyze the NMR Spectrum:
-
Compare the aromatic region to known patterns for ortho, meta, and para substitution to rule out regioisomeric impurities.
-
Look for signals corresponding to the t-butyl group of the sulfinamide. If present, the impurity is likely an unreacted intermediate or a byproduct formed before the deprotection step.
-
-
Consult the Table of Common Side Products:
| Side Product Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signatures | Mitigation Strategy |
| 4,4'-Dibromobiphenyl | Br-Ph-Ph-Br | 312.0 | MS: 310/312/314 m/z. NMR: Simple, symmetric aromatic signals. Nonpolar. | Use high-purity Mg. Avoid overheating during Grignard formation. Remove via recrystallization or hexane wash. |
| Uncyclized Intermediate | Br-Ph-CH(NHSOtBu)-(CH₂)₂-CH₂Cl | 380.0 | MS: 379/381 m/z. NMR: Presence of -CH₂Cl signals (~3.6 ppm) and t-butyl singlet (~1.2 ppm). | Increase cyclization reaction time or temperature. Use a stronger base like NaH if compatible. |
| (2R)-Enantiomer | (R)-enantiomer of product | 226.1 | MS: Identical to product. Analysis: Separable only by chiral HPLC. | Maintain low temperature (-78 °C) during Grignard addition. Use mild deprotection conditions (short time, 0 °C to RT). |
| Elimination Product (Dihydropyrrole) | C₁₀H₁₀BrN | 224.1 | MS: 223/225 m/z (M-2). NMR: Appearance of vinylic protons (~5-6 ppm). | Avoid excessive heat or overly strong acid/base during deprotection and workup. |
Validated Experimental Protocols
Protocol 1: Recommended Asymmetric Synthesis
This protocol is adapted from established methods for the asymmetric synthesis of 2-arylpyrrolidines.[1][2]
Step 1: Grignard Addition and Cyclization
-
To a flame-dried, three-neck flask under Argon, add dry THF and the chiral γ-chloro N-tert-butanesulfinyl ketimine (1.0 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 4-bromophenylmagnesium bromide (1.2 eq) in THF via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours to facilitate intramolecular cyclization.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude N-sulfinyl pyrrolidine intermediate by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
Step 2: Deprotection
-
Dissolve the purified intermediate in methanol (or 1,4-dioxane).
-
Cool the solution to 0 °C and add a 4M solution of HCl in dioxane (3.0-4.0 eq) dropwise.
-
Stir at room temperature for 1 hour, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to precipitate the hydrochloride salt of the product.
-
To obtain the free base, dissolve the salt in water, basify to pH >10 with 2M NaOH, and extract with dichloromethane. Dry the organic layer over Na₂SO₄ and concentrate to yield this compound.
Protocol 2: Troubleshooting Workflow for Low Yield
If you are experiencing low yields, follow this diagnostic workflow.
Caption: A logical workflow for diagnosing the cause of low product yield.
References
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649. Available at: [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]
-
Spino, C., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 128, 133136. Available at: [Link]
- US Patent US20120309973A1. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
-
van der Meer, J. Y., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(7), 1695–1703. Available at: [Link]
-
Krasavin, M., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 24(13), 11068. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
De la Hoz, A., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(18), 3164-3166. Available at: [Link]
-
Reddy, R. P., et al. (2012). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic Letters, 14(12), 3154–3157. Available at: [Link]
-
Cossy, J., & de Fátima, Â. (2012). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Symmetry, 4(2), 380–409. Available at: [Link]
-
Takeda, Y., et al. (2021). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 143(32), 12836–12845. Available at: [Link]
-
Davis, F. A., & Zhou, P. (1997). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, (2), 177-178. Available at: [Link]
-
Loo, J. A., et al. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Kálai, T., et al. (2015). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 20(2), 2413–2427. Available at: [Link]
-
Smolobochkin, A., & Aidarova, N. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available at: [Link]
-
Wolfe, J. P., et al. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Journal of the American Chemical Society, 132(33), 11675–11683. Available at: [Link]
Sources
- 1. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Improving the diastereoselectivity of reactions involving (2S)-2-(4-bromophenyl)pyrrolidine
Welcome to the technical support center for (2S)-2-(4-bromophenyl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this versatile chiral organocatalyst. Our goal is to provide practical, field-proven insights to help you overcome common challenges and enhance the diastereoselectivity of your synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral secondary amine, a derivative of the amino acid L-proline. It is primarily used as an organocatalyst in various asymmetric reactions. Like proline, it operates through enamine or iminium ion intermediates. The bulky 4-bromophenyl group provides significant steric hindrance, which is crucial for controlling the facial selectivity of approaching electrophiles, thereby inducing high stereoselectivity.[1] It is commonly employed in:
-
Asymmetric Aldol reactions
-
Asymmetric Mannich reactions[2]
-
Asymmetric Michael additions[1]
-
Asymmetric Diels-Alder reactions
Q2: How does this catalyst fundamentally control stereoselectivity?
The catalyst reacts with a carbonyl compound (like a ketone or aldehyde) to form a chiral enamine intermediate. The bulky aryl substituent at the C2 position of the pyrrolidine ring effectively shields one face of the enamine. Consequently, the electrophile is directed to attack from the less hindered face, leading to the preferential formation of one stereoisomer. The rigidity of the pyrrolidine ring and the defined orientation of the substituent are key to achieving high levels of stereoinduction.[2]
Q3: What is a reasonable starting point for catalyst loading?
For initial screening, a catalyst loading of 5-20 mol% is a standard starting point for many organocatalytic reactions.[2] Lower loadings (1-5 mol%) may be achievable once the reaction is optimized, while challenging substrates might require higher loadings (>20 mol%). It is crucial to find a balance, as high catalyst loading can sometimes lead to unwanted side reactions or complicate purification, without necessarily improving selectivity.
Troubleshooting Guide: Improving Diastereoselectivity
Poor diastereoselectivity is one of the most common challenges encountered. A low diastereomeric ratio (d.r.) indicates that the transition states leading to the different diastereomers are not sufficiently energetically differentiated. The following sections address specific issues and provide actionable solutions.
Problem: My diastereomeric ratio (d.r.) is low or near 1:1.
This is a clear sign that the catalyst is not exerting effective stereocontrol under the current conditions. A systematic approach is required to identify the influential parameters.
Q: I'm getting poor diastereoselectivity. What is the first parameter I should investigate?
A: Temperature. Temperature is the most critical and often easiest parameter to adjust.[3] Most asymmetric organocatalytic reactions show enhanced selectivity at lower temperatures.
-
Causality: The difference in activation energy (ΔΔG‡) between the two diastereomeric transition states determines the diastereomeric ratio. Lowering the reaction temperature increases the impact of this energy difference, thereby favoring the formation of the product from the lower-energy transition state.
-
Protocol: If your reaction is currently running at room temperature, attempt the reaction at 0 °C, -20 °C, -40 °C, and -78 °C. Monitor the reaction for both d.r. and conversion, as reaction rates will decrease significantly at lower temperatures.
dot
Caption: Troubleshooting workflow for improving diastereoselectivity.
Q: Lowering the temperature improved my d.r. but killed the conversion. What's next?
A: This is a common trade-off. The next logical step is to perform a solvent screen at the lowest temperature that gave you acceptable reaction time or at a slightly higher temperature where you observed improved d.r.
-
Causality: The solvent plays a crucial role in stabilizing or destabilizing the transition states.[4] Its polarity, coordinating ability, and hydrogen-bonding capacity can influence the geometry and conformational rigidity of the key enamine intermediate and its interaction with the electrophile. For instance, non-polar, non-coordinating solvents like toluene or dichloromethane often lead to more organized transition states and better stereoselectivity compared to polar, coordinating solvents like THF or acetonitrile.[5]
-
Protocol: Screen a range of solvents with varying properties. See the table and protocol below for a structured approach.
| Solvent | Dielectric Constant (ε) | Typical Role/Observation |
| Toluene | 2.4 | Non-polar, often promotes highly ordered transition states. |
| Dichloromethane (DCM) | 9.1 | Moderately polar, versatile, commonly used.[6] |
| Tetrahydrofuran (THF) | 7.6 | Coordinating, can sometimes disrupt key H-bonding.[5][6] |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, may lead to lower selectivity.[5] |
| Chloroform (CHCl₃) | 4.8 | Can sometimes participate in H-bonding, influencing selectivity. |
Experimental Protocol: Solvent Screening
-
Setup: Arrange five parallel reaction vessels, each charged with the ketone/aldehyde substrate (1.0 equiv) and the this compound catalyst (10 mol%).
-
Solvent Addition: To each vessel, add one of the selected solvents (Toluene, DCM, THF, MeCN, CHCl₃) to achieve a standard concentration (e.g., 0.1 M).
-
Equilibration: Cool all reaction mixtures to the desired temperature (e.g., -20 °C) and stir for 15 minutes.
-
Initiation: Add the electrophile (e.g., 1.2 equiv) to each vessel simultaneously.
-
Monitoring: Stir the reactions for a set period (e.g., 24 hours). Take aliquots at regular intervals (e.g., 4, 12, 24h) and quench them.
-
Analysis: Analyze the crude aliquots by ¹H NMR or chiral HPLC to determine both the conversion and the diastereomeric ratio.
-
Evaluation: Compare the results to identify the solvent that provides the best balance of reactivity and diastereoselectivity.
Q: I have optimized temperature and solvent, but my d.r. is still only mediocre (~4:1). Can additives help?
A: Yes, additives are a powerful tool for fine-tuning selectivity. They can act as co-catalysts or modify the reaction environment to further rigidify the transition state.
-
Causality & Types of Additives:
-
Brønsted/Lewis Acids: Weak acids can protonate the catalyst or substrate, altering electronic properties and enforcing a more rigid conformation through hydrogen bonding or chelation.
-
Salts (e.g., LiBr, MgBr₂): Metal ions can coordinate with carbonyls or intermediates, influencing the trajectory of the nucleophilic attack. This strategy has been shown to significantly enhance, and in some cases even reverse, diastereoselectivity.[7][8]
-
Water: In some proline-catalyzed reactions, trace amounts of water can be beneficial by participating in the proton transfer shuttle within the catalytic cycle. However, excess water is often detrimental.
-
-
Protocol: Introduce a candidate additive (e.g., start with 10-20 mol% of acetic acid or 1.0 equivalent of LiBr) into your optimized temperature/solvent conditions. Screen a small panel of additives to identify a promising candidate before further optimization of its stoichiometry.
dot
Caption: Steric shielding by the 4-bromophenyl group directs electrophilic attack.
References
- Technical Support Center: Troubleshooting Enantioselectivity in Proline-C
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. NIH.
- Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives.
- Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.
- Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. NIH.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions.
- Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Yields in the Synthesis of (2S)-2-(4-bromophenyl)pyrrolidine Derivatives
Welcome to the technical support center for the synthesis of (2S)-2-(4-bromophenyl)pyrrolidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high yields and purity for this critical scaffold. As a key intermediate in the development of various pharmacologically active agents, mastering its synthesis is crucial.
This document moves beyond simple protocols to provide in-depth troubleshooting advice, explaining the causal factors behind common synthetic failures. We will explore various synthetic routes, diagnose potential pitfalls, and offer field-proven solutions to optimize your experimental outcomes.
Overview of Major Synthetic Strategies
The asymmetric synthesis of 2-arylpyrrolidines like this compound can be approached through several distinct pathways. The choice of route often depends on the availability of starting materials, scalability, and the desired stereochemical purity. Understanding these primary routes is the first step in troubleshooting poor yields, as the challenges are often specific to the chosen methodology.
Troubleshooting Guide & FAQs by Synthetic Route
This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.
Route A: Asymmetric Synthesis from Acyclic Precursors (via Chiral Auxiliaries)
This route often involves the diastereoselective addition of an organometallic reagent to an acyclic imine bearing a chiral auxiliary, such as an N-tert-butanesulfinyl imine. It offers excellent stereocontrol but is sensitive to reaction conditions.[1][2]
Question 1: My Grignard addition to the N-tert-butanesulfinyl imine of 4-chloro-1-(4-bromophenyl)butan-1-one gives a low yield and a complex mixture of products. What's going wrong?
Answer: This is a classic and multifaceted problem when working with Grignard reagents and sulfinyl imines. The issue can typically be traced back to three areas: the Grignard reagent itself, the reaction conditions, or side reactions involving the substrate.
Causality & Mechanism: The desired reaction is the nucleophilic 1,2-addition of the Grignard reagent to the imine carbon. The stereochemical outcome is directed by the chiral sulfinyl group, which chelates the magnesium ion, forcing the nucleophile to attack from a specific face.[3][4] However, several competing pathways exist:
-
Grignard Reagent Quality: Grignard reagents are notoriously sensitive to moisture and air. Poor quality or partially hydrolyzed reagents have reduced nucleophilicity and increased basicity, favoring proton abstraction (enolization) over addition.
-
Enolization: The α-protons adjacent to the imine can be abstracted by the basic Grignard reagent, forming an enamine intermediate that will be quenched back to the starting imine upon workup.
-
Reductive Cyclization: Instead of an external Grignard reagent adding, some reducing agents can cause the γ-chloro group to cyclize reductively, leading to impurities.[1]
-
Temperature Control: These additions are highly exothermic. Poor temperature control can lead to reduced diastereoselectivity and increased side reactions.
Troubleshooting Steps:
-
Verify Grignard Reagent: Always use freshly prepared Grignard reagents or titrate commercial batches before use. Ensure all glassware is rigorously dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Optimize Temperature: Start the addition at -78 °C (dry ice/acetone bath). After addition, allow the reaction to warm slowly, monitoring by TLC. A higher temperature may be needed for less reactive reagents, but this must be optimized carefully.
-
Control Addition Rate: Add the Grignard reagent dropwise or via syringe pump over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the nucleophile, minimizing side reactions and controlling the exotherm.
-
Consider Additives: In some cases, adding a Lewis acid like BF₃·Et₂O can enhance the electrophilicity of the imine and improve yields, though it may also affect stereoselectivity.[5]
Question 2: The final deprotection of the N-tert-butanesulfinyl group with HCl in methanol is causing decomposition or low recovery of my product. Why?
Answer: While acidic cleavage of the sulfinamide auxiliary is standard, the conditions can sometimes be too harsh for the final product, especially if the workup procedure is not optimized.
Causality & Mechanism: The cleavage relies on the protonation of the sulfinamide nitrogen, followed by hydrolysis or alcoholysis to release the free pyrrolidine hydrochloride salt. However, issues can arise:
-
Product Solubility: The resulting hydrochloride salt may be highly soluble in the methanolic solution, leading to losses during extraction.
-
Acid-Catalyzed Decomposition: Although the pyrrolidine ring is generally stable, prolonged exposure to strong acid at elevated temperatures can lead to unforeseen degradation pathways.
-
Workup Issues: Improper neutralization and extraction can lead to the loss of the free amine product, which can be volatile or water-soluble.
Troubleshooting Steps:
-
Use Stoichiometric Acid: Use a calculated amount of HCl (e.g., 2-4 equivalents) rather than a large excess. Commercial solutions of HCl in an alcohol (e.g., 2M HCl in MeOH or 4M HCl in dioxane) are ideal.
-
Control Temperature: Perform the deprotection at 0 °C or room temperature. Avoid heating unless the reaction is stalled.
-
Optimize Workup:
-
After deprotection is complete (monitor by TLC or LC-MS), carefully evaporate the solvent in vacuo without heating.
-
Instead of a direct aqueous workup, consider triturating the resulting crude salt with a non-polar solvent like diethyl ether or MTBE to precipitate the product hydrochloride, which can then be collected by filtration.
-
For extraction, carefully basify the aqueous layer with cold NaOH or Na₂CO₃ solution to a pH > 11 and extract promptly with a suitable organic solvent (e.g., DCM or EtOAc). Multiple extractions are recommended.
-
Route B: Reduction of Cyclic Precursors (Imines/Pyrroles)
This approach involves synthesizing a five-membered ring precursor, such as a 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole (a cyclic imine), and then reducing it to the pyrrolidine. The key challenge is controlling stereochemistry and avoiding side reactions on the aryl bromide.[6]
Question 3: My reduction of 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole with sodium borohydride gives a racemic product. How can I achieve enantioselectivity?
Answer: Standard reducing agents like sodium borohydride (NaBH₄) are not chiral and will not induce enantioselectivity in the reduction of a prochiral imine. To achieve an asymmetric reduction, you must introduce a source of chirality.
Causality & Mechanism: The hydride from NaBH₄ can attack the imine carbon from either face with equal probability, leading to a 50:50 mixture of (R) and (S) enantiomers. To favor one enantiomer, the transition state for hydride delivery to one face must be energetically lower than the other.
Solutions for Asymmetric Reduction:
-
Chiral Reducing Agents: Employ a chiral borohydride reagent, such as one derived from a chiral ligand (e.g., CBS catalyst system - Corey-Bakshi-Shibata). This is a well-established method for the asymmetric reduction of ketones and can be adapted for imines.
-
Biocatalysis with Transaminases: A modern and highly effective approach is to use a transaminase (TAm) enzyme. This can convert a ketone precursor (4-chloro-1-(4-bromophenyl)butan-1-one) directly into the chiral amine via a biocatalytic reductive amination, which then cyclizes. By selecting either an (R)-selective or (S)-selective TAm, either enantiomer of the final product can be accessed with exceptionally high enantiomeric excess (>99.5% ee).[7]
-
Catalytic Asymmetric Hydrogenation: Use a transition metal catalyst (e.g., Iridium or Rhodium) with a chiral ligand (e.g., BINAP derivatives). The substrate binds to the chiral metal center, and hydrogen is delivered stereoselectively from one face.
| Method | Pros | Cons | Typical ee |
| Chiral Boranes (CBS) | Well-established, commercially available reagents. | Stoichiometric use of chiral material, requires cryogenic temperatures. | 80-95% |
| Biocatalysis (TAm) | Extremely high enantioselectivity, mild aqueous conditions. | Requires screening for suitable enzyme, potential substrate inhibition. | >99%[7] |
| Asymmetric Hydrogenation | High turnover, scalable. | Requires high-pressure H₂, expensive catalysts/ligands, risk of debromination. | 90-99% |
Question 4: When I try to reduce a 2-(4-bromophenyl)pyrrole precursor using catalytic hydrogenation (e.g., H₂/Pd-C), I see significant debromination. How can I prevent this?
Answer: This is a very common side reaction. Palladium on Carbon (Pd/C) is highly active for the hydrogenolysis (cleavage) of aryl halides, especially bromides and iodides.
Causality & Mechanism: The palladium catalyst can facilitate the oxidative addition into the Carbon-Bromine bond, followed by reductive elimination with hydride, replacing the bromine with hydrogen. This side reaction competes with the desired reduction of the pyrrole ring.
Troubleshooting Steps:
-
Change the Catalyst: Switch to a catalyst less prone to causing hydrogenolysis. Rhodium on a support like alumina or carbon (Rh/C, Rh/Al₂O₃) is often an excellent choice for reducing aromatic rings while preserving halides.[8] Platinum-based catalysts (e.g., PtO₂) can also be effective.
-
Modify Reaction Conditions:
-
Lower Hydrogen Pressure: Use the lowest effective pressure that still promotes pyrrole reduction.
-
Add an Inhibitor: In some cases, adding a small, stoichiometric amount of a base (like triethylamine or magnesium oxide) or a mild catalyst inhibitor can selectively poison the sites responsible for dehalogenation without stopping the desired hydrogenation.
-
Control Solvent and pH: Running the reaction in a neutral or slightly basic medium can suppress hydrodebromination. Acetic acid, sometimes used as a solvent, can accelerate this side reaction.[6]
-
Route C: N-Acylation and Further Derivatization
For many applications, the synthesized pyrrolidine is a scaffold that requires further functionalization, such as N-acylation.
Question 5: My N-acylation reaction of this compound is sluggish and gives low yields. What can I do?
Answer: Low yields in N-acylation typically point to issues with reagent reactivity, steric hindrance, or inadequate reaction conditions.
Causality & Mechanism: The reaction is a nucleophilic acyl substitution where the pyrrolidine nitrogen attacks the carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). A base is required to neutralize the acid byproduct (e.g., HCl).[9]
-
Insufficient Base: If the HCl byproduct is not scavenged, it protonates the starting pyrrolidine, rendering it non-nucleophilic and halting the reaction.[9]
-
Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are highly sensitive to moisture and can be rapidly hydrolyzed to the unreactive carboxylic acid.
-
Steric Hindrance: While the pyrrolidine nitrogen is reasonably accessible, a bulky acylating agent or a substituted pyrrolidine can slow the reaction rate.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents (e.g., DCM, THF). Use freshly opened or purified acylating agents.
-
Choice and Amount of Base: Use at least 1.1-1.5 equivalents of a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For sluggish reactions, pyridine can be used as both a base and a nucleophilic catalyst.
-
Add a Nucleophilic Catalyst: For particularly challenging acylations, add a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate, dramatically accelerating the reaction.[9]
-
Increase Temperature: Gently warming the reaction (e.g., to 40 °C) can often overcome activation energy barriers, but should be done cautiously to avoid side reactions.
Detailed Experimental Protocol: Asymmetric Synthesis via N-tert-Butanesulfinamide
This protocol is a representative example for the synthesis of 2-arylpyrrolidines with high enantiomeric control, adapted from methodologies described in the literature.[2][3]
Step 1: Synthesis of N-tert-Butanesulfinyl Imine
-
To a round-bottom flask charged with 4-chloro-1-(4-bromophenyl)butan-1-one (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq) in anhydrous THF (0.2 M), add titanium(IV) ethoxide (1.5 eq) via syringe under an argon atmosphere.
-
Heat the mixture to 65 °C and stir for 12-18 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite®, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the pure N-tert-butanesulfinyl imine.
Step 2: Diastereoselective Cyclization
-
Dissolve the N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon.
-
Cool the solution to -40 °C.
-
Slowly add lithium bis(trimethylsilyl)amide (LHMDS, 1.1 eq, 1.0 M solution in THF) dropwise over 20 minutes, maintaining the internal temperature below -35 °C.
-
Stir the reaction at -40 °C for 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Quench the reaction at -40 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and add water. Extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is a mixture of diastereomers. Purify by flash column chromatography to isolate the major diastereomer of the N-sulfinyl protected pyrrolidine. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Step 3: Acidic Deprotection
-
Dissolve the purified N-sulfinyl pyrrolidine (1.0 eq) in methanol (0.2 M).
-
Cool the solution to 0 °C and add HCl (4.0 eq, e.g., from a 4M solution in 1,4-dioxane) dropwise.
-
Stir the reaction at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in water and wash with diethyl ether to remove the sulfinamide byproduct.
-
Cool the aqueous layer to 0 °C and basify to pH > 11 with 2M NaOH solution.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford this compound. Determine enantiomeric excess by chiral HPLC analysis.
References
-
Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link][10][11]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link][12]
-
ResearchGate. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters. [Link][8]
-
NIH National Center for Biotechnology Information. (2015). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. [Link][13]
-
Royal Society of Chemistry. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications. [Link][1]
-
PubMed. (2002). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. The Journal of Organic Chemistry. [Link][3]
-
Royal Society of Chemistry. (2004). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. [Link][2]
-
ACS Publications. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link][7]
-
ResearchGate. (2015). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. ResearchGate. [Link][4]
-
NIH National Center for Biotechnology Information. (2018). Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. PubMed Central. [Link][5]
Sources
- 1. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sci-hub.box [sci-hub.box]
- 12. mdpi.com [mdpi.com]
- 13. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Managing scalability issues in the production of (2S)-2-(4-bromophenyl)pyrrolidine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2S)-2-(4-bromophenyl)pyrrolidine. As a critical chiral building block in numerous pharmaceutical agents, its efficient and stereocontrolled synthesis at scale is paramount. This document provides in-depth troubleshooting guides and frequently asked questions to address common scalability issues encountered in its production.
Troubleshooting Guide: From Bench to Plant
Scaling a chemical synthesis from a laboratory setting to pilot or production scale often introduces unforeseen challenges. This section addresses specific, common problems in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Q1: My large-scale synthesis of this compound is showing low enantiomeric excess (ee) and reduced yield. What are the likely causes and how can I troubleshoot this?
A1: A drop in enantioselectivity and yield upon scale-up is a frequent issue, often rooted in mass and heat transfer limitations that are negligible at the bench scale. The delicate stereochemical control in asymmetric syntheses is highly sensitive to reaction parameters.
Primary Causalities & Explanations:
-
Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to dissipate heat from exothermic events or maintain consistent temperatures. Localized temperature spikes can alter the energy profile of the desired chiral transition state, favoring achiral or diastereomeric pathways.
-
Poor Mixing & Reagent Heterogeneity: Inadequate agitation in large reactors can lead to localized pockets of high reagent concentration. This can cause rapid, uncontrolled side reactions and can prevent the catalyst from efficiently interacting with the substrate, leading to catalyst deactivation or lower turnover frequency.[1]
-
Catalyst Sensitivity: Many organocatalysts, such as those based on proline, are sensitive to impurities in starting materials or solvents which may be present in larger quantities at scale.[2] These impurities can poison the catalyst, disrupting the catalytic cycle.
-
Extended Reaction Times: What takes hours at the bench may take significantly longer at scale due to slower reagent addition and heating/cooling cycles. Prolonged exposure to reaction conditions can lead to product degradation or epimerization of the desired stereocenter.
Troubleshooting Workflow & Protocol
Recommended Corrective Actions:
-
Material Qualification: rigorously test all batches of starting materials, solvents, and catalysts to ensure they meet the specifications used in the lab-scale development.
-
Process Engineering Controls:
-
Controlled Addition: Utilize a programmable dosing pump for the dropwise addition of critical reagents. The rate should be set to ensure the internal temperature does not deviate by more than 1-2 °C from the setpoint.
-
Agitation Study: Determine the minimum agitation speed required to ensure homogeneity without causing excessive shear that could degrade sensitive molecules.
-
-
In-Process Monitoring: Implement frequent in-process controls (e.g., chiral HPLC) to monitor the reaction progress and the formation of the desired enantiomer versus any byproducts.
Q2: I'm struggling with the purification of multi-kilogram batches of this compound. Chromatography is not economically viable. What are the common impurities and what scalable purification strategies can I use?
A2: At an industrial scale, purification strategies must shift from chromatography to more robust methods like crystallization or distillation. The key is to understand the impurity profile to design an effective separation process.
Common Impurities:
-
(R)-2-(4-bromophenyl)pyrrolidine: The undesired enantiomer.
-
Unreacted Starting Materials: Such as 4-bromoacetophenone or protected γ-amino ketones.
-
Over-reduced or Side-Reaction Products: Depending on the synthetic route, these can include species where the aromatic bromine has been reductively removed.
-
Solvent Adducts: Residual solvents that form stable adducts with the product.
Scalable Purification Strategy: Diastereomeric Salt Resolution
This classical method is highly effective for separating enantiomers at a large scale. It involves reacting the racemic or enantiomerically-enriched product amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
Experimental Protocol: Diastereomeric Salt Resolution
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical and must be optimized to maximize the solubility difference between the two diastereomeric salts.
-
Chiral Acid Addition: Add a solution of a chiral resolving agent (0.5 - 1.0 eq), such as L-(+)-Tartaric acid or (R)-(-)-Mandelic acid, in the same solvent. The stoichiometry may need optimization.
-
Crystallization: Slowly cool the solution with gentle agitation to induce crystallization. The salt of the desired enantiomer will preferentially crystallize out of the solution if the correct resolving agent and solvent are chosen.
-
Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.
-
Liberation of Free Base: Suspend the isolated diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12.
-
Extraction & Isolation: The free amine will move into the organic layer. Separate the layers, and wash the organic layer with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
-
Purity Check: Analyze the enantiomeric excess of the final product using chiral HPLC.
Frequently Asked Questions (FAQs)
Q3: What are the most common synthetic routes for preparing this compound, and which is most suitable for large-scale production?
A3: Several effective strategies exist, each with its own advantages and disadvantages for scalability. The choice often depends on factors like cost of goods, available equipment, and regulatory requirements.
| Synthetic Strategy | Description | Scalability Advantages | Scalability Challenges |
| Biocatalysis (Transaminase) | Uses an engineered transaminase enzyme to convert a prochiral ketone (e.g., 4'-bromo-4-chlorobutyrophenone) directly into the chiral amine.[3] | High enantioselectivity (>99% ee), mild reaction conditions (aqueous media, ambient temp), reduced waste. | Enzyme cost and stability, potential for low substrate loading, requires expertise in bioprocessing. |
| Chiral Pool Synthesis | Starts from a readily available chiral molecule, such as L-proline or L-glutamic acid.[4] The inherent chirality is carried through the synthetic sequence. | Predictable stereochemistry, well-established and robust reaction types. | Often involves multiple steps, potentially lowering overall yield; protection/deprotection steps add cost. |
| Asymmetric Catalysis | Employs a small amount of a chiral catalyst (e.g., a proline derivative or a metal-ligand complex) to induce stereoselectivity.[2][5][6] | High efficiency (low catalyst loading), direct formation of the chiral center. | Catalyst cost, sensitivity to air/moisture/impurities, potential for heavy metal contamination. |
| Resolution of Racemate | A racemic mixture of 2-(4-bromophenyl)pyrrolidine is synthesized and then separated using a chiral resolving agent. | Technically straightforward, utilizes well-understood industrial processes (crystallization). | Theoretical maximum yield is 50% unless the undesired enantiomer can be racemized and recycled. |
For large-scale industrial production, Chiral Pool Synthesis and Biocatalysis are often favored due to their robustness and potential for cost-effectiveness and sustainability, respectively.
Q4: How can I accurately determine the enantiomeric excess (ee) of my product at a production scale?
A4: Accurate and validated analytical methods are crucial for quality control in a production environment.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method.
-
Column: Polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OD-H or Chiralpak AD-H are commonly used.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized for baseline separation of the two enantiomers.
-
Detection: UV detection at a wavelength where the 4-bromophenyl group absorbs strongly (e.g., ~220-254 nm).
-
-
Chiral Supercritical Fluid Chromatography (SFC): An increasingly popular alternative to HPLC, offering faster analysis times and reduced solvent consumption. The principles of separation are similar, using chiral stationary phases.
-
NMR Spectroscopy with Chiral Derivatizing Agents: While less common for routine QC, this method is invaluable for confirming the absolute configuration and for primary characterization. The product is reacted with a chiral agent, such as Mosher's acid chloride, to form diastereomers that are distinguishable in the ¹H or ¹⁹F NMR spectrum.[7] The integration of the distinct signals for each diastereomer allows for the calculation of the enantiomeric excess.
References
-
Wolfe, J. P., et al. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. PMC - NIH. Available at: [Link]
-
Alcarazo, M., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications. Available at: [Link]
-
Pellissier, H. (2011). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. Available at: [Link]
-
Alcarazo, M., et al. (2008). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. Available at: [Link]
-
Mathew, S., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]
-
Babu, Y. S., et al. (2007). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development. Available at: [Link]
-
Li, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. Available at: [Link]
-
Wang, B., et al. (2020). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]
-
Maleev, V. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
- China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. 2024 China Chemistry News.
-
Wang, H., et al. (2023). Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. Organic Chemistry Portal. Available at: [Link]
-
Baklanov, M., et al. (2021). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]
- ZLibrary.
-
MDPI. (2021). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. Available at: [Link]
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
NIH. (2017). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. NIH. Available at: [Link]
-
Wikipedia. Proline organocatalysis. Wikipedia. Available at: [Link]
- ResearchGate. (2018). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives.
-
Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Beilstein Journals. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. Available at: [Link]
-
PubMed Central. (2011). Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. Available at: [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
- Google Patents. (1983). Process for the purification of 2-pyrrolidone. Google Patents.
-
Organic Syntheses Procedure. (S)-nicotine at nicotinic acetylcholine receptors led to the synthesis and evaluation of nicotine analog (S)-SIB 1508Y for the treatment of Parkinson's disease. Organic Syntheses Procedure. Available at: [Link]
- Google Patents. (1980). Process for the purification of 2-pyrrolidone. Google Patents.
- TaiChem Taizhou Ltd. This compound Pharmaceutical Grade. TaiChem Taizhou Ltd.
-
ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available at: [Link]
Sources
- 1. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
- 2. ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES ... PDF [wvw.zlibrary.to]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Catalyst Performance in (2S)-2-(4-Bromophenyl)pyrrolidine-Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (2S)-2-(4-bromophenyl)pyrrolidine and related diarylprolinol silyl ether organocatalysts in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting strategies and practical advice to resolve common issues encountered during your experiments, with a focus on catalyst poisoning and deactivation. Our goal is to equip you with the knowledge to diagnose problems, implement effective solutions, and ensure the robustness and reproducibility of your catalytic reactions.
I. Frequently Asked Questions (FAQs) about Catalyst Deactivation
This section addresses the most common initial questions regarding catalyst stability and performance.
Q1: My reaction catalyzed by this compound is sluggish or has stalled completely. What are the likely causes?
A1: A stalled or sluggish reaction is a common indicator of catalyst deactivation. The primary suspects are impurities in your starting materials or solvent, or inherent instability of the catalyst under the specific reaction conditions. Potential deactivating species, often referred to as catalyst poisons, can block the active site of the catalyst. Common culprits include water, acidic or basic impurities, and residual reagents from previous synthetic steps.[1]
Q2: I'm observing a significant drop in enantioselectivity compared to literature reports. Could this be related to catalyst poisoning?
A2: Absolutely. A decrease in enantioselectivity is a classic symptom of catalyst integrity issues. This can be caused by the formation of alternative, less selective catalytic species or the partial degradation of the primary catalyst.[2] For instance, the cleavage of the silyl ether in diarylprolinol silyl ether catalysts can lead to the formation of the corresponding diarylprolinol. This resulting alcohol can then react with aldehyde substrates to form oxazolidines, which may catalyze the reaction with lower enantioselectivity or not at all.
Q3: What are the most common chemical species that act as poisons for pyrrolidine-based organocatalysts?
A3: Pyrrolidine-based organocatalysts, particularly those operating via enamine or iminium ion intermediates, are sensitive to a range of chemical species that can interfere with the catalytic cycle. These include:
-
Water: Can hydrolyze the active iminium ion or enamine intermediates and may also promote catalyst degradation through cleavage of the silyl ether group in diarylprolinol silyl ethers.[3]
-
Acids and Bases: Strong acids or bases can protonate or deprotonate the pyrrolidine nitrogen, preventing its participation in the catalytic cycle. Even moderate acidic additives can accelerate the cleavage of silyl ethers.
-
Aldehyde Impurities: Aldehydes, especially reactive ones, can form inactive off-cycle species like oxazolidines with the catalyst.
-
Residual Metals: Trace metals from previous synthetic steps can potentially interact with the catalyst or substrates, leading to undesired side reactions.
-
Oxygen: While many organocatalytic reactions are robust to air, some intermediates can be sensitive to oxidation.[3]
II. Troubleshooting Guide: A Deeper Dive into Specific Issues
This section provides a structured, question-and-answer guide to diagnose and resolve specific experimental problems.
Category 1: Reaction Performance Issues
Q4: My Michael addition of an aldehyde to a nitroalkene is giving a low yield, but the enantioselectivity is still high. What should I investigate?
A4: High enantioselectivity with low yield often points to a problem with the catalyst's turnover number rather than its intrinsic stereocontrolling ability. Here’s a systematic approach to troubleshooting:
-
Verify Catalyst Loading: Ensure the correct amount of this compound was used. While higher loadings can sometimes overcome minor poisoning, it's crucial to start with the literature-recommended concentration.
-
Check Starting Material Purity:
-
Aldehyde: Distill the aldehyde immediately before use to remove acidic impurities (from oxidation) and polymeric byproducts.
-
Nitroalkene: Recrystallize the nitroalkene to remove any residual starting materials or byproducts from its synthesis.
-
-
Solvent Purity: Use freshly distilled, anhydrous solvents. The presence of water can significantly hinder the reaction.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or GC/LC-MS. If the reaction stalls, it may indicate slow catalyst deactivation over time. A modest increase in temperature might improve the rate, but be cautious as it could negatively impact enantioselectivity.
Experimental Protocol: Purification of Starting Materials
-
Aldehyde Distillation:
-
Place the aldehyde in a round-bottom flask with a stir bar.
-
Assemble a simple distillation apparatus.
-
Heat the flask gently under an inert atmosphere (N₂ or Ar).
-
Collect the distillate in a pre-dried flask. Store under an inert atmosphere.
-
-
Nitroalkene Recrystallization:
-
Dissolve the crude nitroalkene in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Q5: Both the yield and enantioselectivity of my Diels-Alder reaction are poor. Where should I begin troubleshooting?
A5: Poor performance in both yield and stereoselectivity suggests a more severe catalyst-related issue. The catalyst may be significantly deactivated or an alternative, non-selective reaction pathway may be dominant.
-
Investigate Catalyst Integrity: The primary suspect is the degradation of the diarylprolinol silyl ether catalyst. As mentioned, cleavage of the silyl group to the corresponding prolinol is a known degradation pathway, especially in the presence of acidic additives or water.
-
Control of Reaction Atmosphere: While many organocatalytic reactions are air-tolerant, it is good practice to run the reaction under an inert atmosphere (nitrogen or argon) to exclude moisture and oxygen, which can contribute to side reactions and catalyst degradation.
-
Re-evaluate Additives: If the reaction protocol includes an acidic or basic additive, consider its purity and concentration carefully. The pKa of acidic additives can significantly influence the rate of silyl ether cleavage.
Diagram: Catalyst Deactivation Pathway
Caption: Deactivation pathway of a diarylprolinol silyl ether catalyst.
Category 2: Catalyst Handling and Regeneration
Q6: Can I regenerate a poisoned this compound catalyst?
A6: For diarylprolinol silyl ether type catalysts, regeneration in the classical sense (like with heterogeneous metal catalysts) is often not practical for a solution-phase reaction. The primary deactivation pathway, cleavage of the silyl ether, is generally irreversible under typical reaction conditions.
However, if the deactivation is due to reversible binding of an impurity, the following steps might be considered, although success is not guaranteed:
-
Aqueous Work-up and Re-isolation: After the reaction, a careful aqueous work-up might remove some water-soluble impurities. The catalyst would then need to be re-isolated by chromatography.
-
Re-silylation: If silyl ether cleavage is the issue, it might be possible to re-silylate the resulting diarylprolinol. However, this would require isolating the degraded catalyst and performing a separate chemical transformation, which can be inefficient.
The most effective strategy is to prevent poisoning in the first place through rigorous purification of all reaction components.
Q7: How can I improve the recyclability of my this compound catalyst?
A7: To improve recyclability and minimize catalyst poisoning issues, consider immobilizing the catalyst on a solid support. This allows for easier separation from the reaction mixture and can sometimes enhance catalyst stability. Several strategies for the immobilization of similar diarylprolinol silyl ether catalysts have been reported. Ionically-tagged catalysts have also been explored for their potential reusability in ionic liquids.[4]
Diagram: Troubleshooting Workflow for Poor Reaction Performance
Caption: A systematic workflow for troubleshooting poor reaction outcomes.
III. Quantitative Data Summary
The following table summarizes the potential impact of common issues on reactions mediated by this compound and related catalysts, based on literature precedents for similar systems.
| Issue | Potential Impact on Yield | Potential Impact on Enantioselectivity (ee) | Primary Cause |
| Water in Solvent | Significant Decrease | Moderate to Significant Decrease | Hydrolysis of intermediates, catalyst degradation |
| Acidic Impurities | Moderate to Significant Decrease | Moderate to Significant Decrease | Catalyst protonation, accelerated silyl ether cleavage |
| Basic Impurities | Moderate Decrease | Minor to Moderate Decrease | Catalyst deprotonation, side reactions |
| Aldehyde Impurities | Moderate Decrease | Minor Decrease | Formation of inactive oxazolidine species |
| Air (Oxygen) | Minor Decrease (usually) | Generally Minor Impact | Potential for oxidation of sensitive intermediates[3] |
IV. Concluding Remarks
The successful application of this compound in asymmetric synthesis is highly dependent on maintaining the integrity of the catalyst. While catalyst poisoning can be a significant challenge, a systematic and informed approach to troubleshooting can often lead to a successful resolution. The key takeaway is the paramount importance of starting with high-purity reagents and solvents. By carefully considering the potential sources of catalyst deactivation and implementing the strategies outlined in this guide, researchers can enhance the reliability and performance of their catalytic reactions.
V. References
-
Gschwind, R. M. (2012). Organocatalysis. Institut für Organische Chemie - Universität Regensburg. Available at: [Link]
-
Organic Chemistry Frontiers. (2023). Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. RSC Publishing. Available at: [Link]
-
Beilstein Journals. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Jørgensen, K. A. (2012). The diarylprolinol silyl ether system: a general organocatalyst. Accounts of Chemical Research. Available at: [Link]
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]
-
Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis. Available at: [Link]
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
Hayashi, Y., Gotoh, H., & Ishikawa, H. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2011). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Request PDF. Available at: [Link]
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. Available at: [Link]
-
Hayashi, Y., et al. (2006). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters. Available at: [Link]
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. molecules. Available at: [Link]
-
Jørgensen, K. A. (2011). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research. Available at: [Link]
-
Reyes-Rodriguez, G. J., et al. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews. Available at: [Link]
-
Gschwind, R. M. (2012). Organocatalysis. Institut für Organische Chemie - Universität Regensburg. Available at: [Link]
-
National Institutes of Health. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. Available at: [Link]
-
Hayashi, Y., Gotoh, H., & Ishikawa, H. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters. Available at: [Link]
-
National Institutes of Health. (2024). Recent advances in catalytic asymmetric synthesis. PubMed Central. Available at: [Link]
-
Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Available at:
-
Dudding, T., & Mir, R. (2017). Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation. Organic Chemistry Portal. Available at: [Link]
-
Jørgensen, K. A. (2016). Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]
-
Semantic Scholar. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
Fukuzumi, S., et al. (2014). Inhibitory effect of water on the oxygen reduction catalyzed by cobalt(II) tetraphenylporphyrin. PubMed. Available at: [Link]
-
ResearchGate. (2012). Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. Available at: [Link]
-
Organic Syntheses. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Available at: [Link]
-
MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Available at: [Link]
-
MDPI. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Available at: [Link]
-
ResearchGate. (2018). Examples of organocatalysts and additives employed in the Michael addition reaction of aldehydes to maleimides and/or nitroolefins. Available at: [Link]
-
MDPI. (2018). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Available at: [Link]
-
Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Available at:
-
PubMed. (2006). cis,cis-[(bpy)2RuVO]2O4+ catalyzes water oxidation formally via in situ generation of radicaloid RuIV-O*. Available at: [Link]
-
Semantic Scholar. (2011). Water: nature's reaction enforcer--comparative effects for organic synthesis "in-water" and "on-water". Available at: [Link]
Sources
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- 2. Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Inhibitory effect of water on the oxygen reduction catalyzed by cobalt(II) tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Enhancing the stability of (2S)-2-(4-bromophenyl)pyrrolidine under reaction conditions
Welcome to the technical support center for (2S)-2-(4-bromophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the stability of this versatile chiral building block under various reaction conditions. As a cornerstone in asymmetric organocatalysis and a key structural motif in numerous pharmaceutical candidates, maintaining the chemical and stereochemical integrity of this compound is paramount for reproducible and successful outcomes.[1][2][3][4]
This resource is structured to address the most common challenges encountered in the lab, offering not just protocols, but also the underlying chemical principles to empower you to make informed decisions during your experimental design.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning brown and I'm observing a loss of my starting material. What is likely happening?
A1: The browning of your reaction mixture and loss of starting material are classic indicators of oxidative degradation. The pyrrolidine ring, particularly at the carbon alpha to the nitrogen, is susceptible to oxidation.[5][6][7][8][9] This can lead to the formation of various byproducts, including the corresponding pyrrolidinone or iminium ion intermediates, which can further react or polymerize. This process is often accelerated by the presence of atmospheric oxygen, trace metal impurities, or oxidizing agents in your reagents or solvents.
To mitigate this, it is crucial to work under an inert atmosphere (e.g., Nitrogen or Argon). Additionally, ensure your solvents are freshly distilled and deoxygenated. If the reaction chemistry allows, the addition of a radical scavenger or an antioxidant can also be beneficial.
Q2: I'm concerned about the stereochemical integrity of my this compound during an acidic workup. Is racemization a risk?
A2: Yes, racemization can be a significant risk under acidic conditions. Protonation of the pyrrolidine nitrogen can facilitate the formation of a resonance-stabilized carbocation intermediate at the C2 position.[10] This planar intermediate can then be attacked from either face, leading to a loss of enantiopurity. The stability of this carbocation is enhanced by the adjacent phenyl ring.
To minimize racemization, it is advisable to use the mildest possible acidic conditions for the shortest duration necessary. Whenever feasible, consider alternative non-acidic workup procedures. If an acidic wash is unavoidable, perform it at low temperatures (e.g., 0 °C) and proceed to the next step as quickly as possible.
Q3: Can I use a protecting group to enhance the stability of the pyrrolidine nitrogen? If so, which one is recommended?
A3: Absolutely. N-protection is a highly effective strategy to prevent both oxidation and unwanted side reactions involving the secondary amine. The choice of protecting group depends on the specific reaction conditions you plan to employ.
For general stability, the tert-butyloxycarbonyl (Boc) group is an excellent choice. It is robust under many reaction conditions and can be readily removed with mild acid. For reactions where a Boc group might be too labile, a benzyloxycarbonyl (Cbz) group offers greater stability and can be removed via hydrogenolysis. Other options include sulfonyl groups like tosyl (Ts), which are very stable but require harsher conditions for removal.[11][12][13][14]
Troubleshooting Guides
Issue 1: Oxidative Degradation During Reaction
Symptoms:
-
Reaction mixture darkens over time (yellow to brown).
-
TLC/LC-MS analysis shows the appearance of new, more polar spots/peaks and a decrease in the starting material.
-
Low yield of the desired product.
Root Cause Analysis: The secondary amine of the pyrrolidine is susceptible to oxidation, leading to the formation of an iminium ion. This intermediate can then be trapped by nucleophiles (including water) to form byproducts or undergo further oxidation to a lactam (pyrrolidinone).[5][7] This process is often catalyzed by air, light, or metal ions.
Visualizing the Degradation Pathway:
Caption: Oxidative degradation of this compound.
Mitigation Strategies & Protocols:
1. Implementation of an Inert Atmosphere:
-
Protocol:
-
Assemble your glassware and dry it thoroughly in an oven.
-
Cool the glassware under a stream of dry nitrogen or argon.
-
Add your reagents and deoxygenated solvents via syringe or cannula.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
2. Use of N-Protecting Groups:
-
Rationale: Protecting the nitrogen atom prevents the initial oxidation step. The Boc group is a common and effective choice.
-
Protocol for N-Boc Protection:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane or THF).
-
Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and purify by column chromatography.
-
Quantitative Data Summary for N-Protection:
| Protecting Group | Introduction Reagent | Deprotection Condition | Stability Profile |
| Boc | (Boc)₂O, Base | Mild Acid (e.g., TFA in DCM) | Good for most reactions |
| Cbz | Benzyl Chloroformate, Base | H₂, Pd/C | More robust than Boc |
| Ts | Tosyl Chloride, Base | Strong reducing agents | Very high stability |
Issue 2: Racemization Under Acidic Conditions
Symptoms:
-
Chiral HPLC or polarimetry shows a decrease in enantiomeric excess (ee) after a step involving acid (e.g., workup, chromatography).
Root Cause Analysis: The stereocenter at C2 is benzylic and adjacent to the nitrogen. Protonation of the nitrogen under acidic conditions can lead to the formation of a planar, achiral carbocation intermediate, resulting in racemization.[10]
Visualizing the Racemization Mechanism:
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
Strategies for the removal of impurities from (2S)-2-(4-bromophenyl)pyrrolidine
Introduction
(2S)-2-(4-bromophenyl)pyrrolidine is a critical chiral building block in medicinal chemistry and pharmaceutical development, serving as a key intermediate in the synthesis of various bioactive molecules.[1][2] Achieving high chemical and enantiomeric purity is paramount for its successful application in subsequent synthetic steps and to meet stringent regulatory standards. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common purification challenges and implementing effective strategies for impurity removal.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that users may encounter during their experiments. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning required to adapt and optimize these methods for your specific needs.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Initial Purification and Bulk Impurity Removal
Question: My initial crude product after synthesis is a complex mixture with multiple spots on a Thin-Layer Chromatography (TLC) plate. What is the most effective first step for a bulk clean-up?
Answer: For a basic compound like this compound, an acid-base extraction is the most powerful initial purification step. This technique leverages the basicity of the pyrrolidine nitrogen to separate it from neutral or acidic impurities.
Scientific Rationale: The lone pair of electrons on the pyrrolidine nitrogen atom makes it a Brønsted-Lowry base. By washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid (e.g., 1M HCl), the pyrrolidine is protonated, forming a water-soluble ammonium salt.[3] This salt partitions into the aqueous layer, while non-basic impurities (such as unreacted starting materials without amine groups or non-basic byproducts) remain in the organic layer, which can then be discarded.[4] Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) deprotonates the ammonium salt, regenerating the free amine, which can be extracted back into a fresh organic solvent.[3] This process effectively isolates the basic components of your crude mixture.
Protocol 1: Acid-Base Extraction
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, 10-20 volumes).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl (aq) and shake vigorously. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete recovery.
-
Combine all aqueous extracts and discard the organic layer (which contains neutral/acidic impurities).
-
Cool the combined aqueous layer in an ice bath and slowly add 2M NaOH (aq) with stirring until the pH is >10 (confirm with pH paper).
-
Extract the free amine from the basified aqueous layer with a fresh organic solvent (e.g., ethyl acetate, 3x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
-
Validation: Run a TLC comparing the initial crude material with the product after extraction. A significant reduction in impurity spots should be observed.
Category 2: Chromatographic Purification
Question: My compound streaks severely during silica gel column chromatography, leading to poor separation and low recovery. What causes this and how can I prevent it?
Answer: This is a classic and frequent issue when purifying basic amines on standard silica gel.[3] The streaking (or tailing) is caused by strong, non-ideal interactions between the basic pyrrolidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This can lead to broad peaks and, in severe cases, irreversible adsorption of your product onto the column.[3]
Solutions:
-
Addition of a Basic Modifier: The most common solution is to add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N), to your mobile phase (eluent).[3] The triethylamine acts as a competitive inhibitor, binding to the acidic silanol sites and preventing your target compound from interacting strongly with the stationary phase.[3]
-
Use of Alternative Stationary Phases: If streaking persists, consider using less acidic stationary phases like neutral alumina or amine-functionalized silica gel.[3]
Protocol 2: Optimized Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) containing 1% (v/v) triethylamine . Let it sit for 15-20 minutes to allow the triethylamine to deactivate the silica surface.[3]
-
Column Packing: Pack the column with the prepared slurry, ensuring no air bubbles are trapped.
-
Equilibration: Flush the packed column with at least two column volumes of the mobile phase (containing 1% Et₃N).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). Once the solvent is evaporated, carefully add the dried powder to the top of the column. This technique often leads to better resolution than loading the sample as a concentrated liquid plug.
-
Elution: Begin elution with your starting mobile phase. If necessary, gradually increase the polarity (gradient elution) to elute your product. For example, slowly increase the percentage of ethyl acetate in hexanes, ensuring 1% Et₃N is maintained in the eluent mixture.[3]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Triethylamine is volatile and should be easily removed.
Question: I am still getting poor separation between my product and an impurity with a very similar polarity. How can I improve the resolution?
Answer: Improving the resolution between two closely eluting compounds requires careful optimization of your chromatographic conditions.
-
Optimize the Mobile Phase: Test a variety of solvent systems with different selectivities. For example, if a Hexanes/Ethyl Acetate system is failing, try a system containing dichloromethane or a small amount of methanol (e.g., 98:2 DCM:MeOH, also with 1% Et₃N).
-
Use Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can significantly improve the separation of closely eluting compounds.[3]
-
Column Dimensions: Use a longer, narrower column and a finer grade of silica gel to increase the number of theoretical plates and enhance separation efficiency.
-
Check for Sample Overload: Loading too much sample can saturate the column and cause band broadening, leading to poor separation.[3] A general rule of thumb is to load 1g of crude material per 30-50g of silica gel for difficult separations.
Category 3: Removal of Stereoisomers
Question: My product is chemically pure, but analysis shows a low enantiomeric excess (ee). How can I separate the desired (2S)-enantiomer from the unwanted (2R)-enantiomer?
Answer: Enantiomers have identical physical properties (polarity, solubility, etc.) and cannot be separated by standard techniques like extraction or achiral chromatography. You must employ a chiral separation method.
1. Preparative Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This is the most direct and often most effective method for enantiomeric separation on a laboratory and industrial scale.[5][] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to have different retention times.[5] Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often highly effective for this class of compounds.[7][8]
2. Diastereomeric Salt Recrystallization: This classical chemical resolution technique involves reacting the racemic pyrrolidine (a base) with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility.[7] By carefully choosing a solvent, one diastereomeric salt can be selectively crystallized from the solution, leaving the other in the mother liquor. The enantiomerically pure pyrrolidine can then be liberated from the crystallized salt by treatment with a base. This method can be cost-effective for large-scale purifications but requires significant optimization of the resolving agent and crystallization conditions.
Protocol 3: Analytical Chiral HPLC for Purity Assessment
-
Column: Chiralcel® OD-H or similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is a good starting point. A typical ratio is 90:10 (v/v). A small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) may be needed to improve peak shape.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the bromophenyl group absorbs (e.g., 220 nm or 254 nm).
-
Procedure:
-
Dissolve a small sample of your material (~1 mg/mL) in the mobile phase.
-
Inject onto the equilibrated HPLC system.
-
The (2S) and (2R) enantiomers will elute at different retention times.
-
Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
-
Purification Strategy Overview
The following diagrams illustrate the general workflow and decision-making process for purifying this compound.
Caption: General purification workflow for this compound.
Data Summary Table
The following table summarizes the expected impurities and the most effective strategies for their removal.
| Impurity Type | Common Examples | Primary Removal Strategy | Secondary/Alternative Strategy |
| Non-Basic/Neutral | Unreacted aryl precursors, non-amine byproducts | Acid-Base Extraction | Column Chromatography |
| Basic (Similar Polarity) | Regioisomers (e.g., 2-(3-bromophenyl)pyrrolidine)[9], other amine byproducts | Optimized Column Chromatography | Recrystallization |
| Enantiomeric | (2R)-2-(4-bromophenyl)pyrrolidine | Preparative Chiral HPLC/SFC[] | Diastereomeric Salt Recrystallization[7] |
| Particulate/Insoluble | Inorganic salts, catalysts | Filtration | Hot filtration during recrystallization |
Final Recommendations
The successful purification of this compound relies on a systematic, multi-step approach. Always begin with a simple, scalable acid-base extraction to remove the bulk of non-basic impurities. Subsequent purification by column chromatography should always incorporate a basic modifier like triethylamine to ensure good peak shape and recovery. Finally, enantiomeric purity must be assessed and addressed using specialized chiral separation techniques. By understanding the chemical principles behind each method, researchers can effectively troubleshoot issues and achieve the high purity required for pharmaceutical applications.
References
- Technical Support Center: Column Chromatography Purification of N-Substituted Pyrrolidines. Benchchem.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
- Technical Support Center: Purification of Long-Chain N-Substituted Pyrrolidines. Benchchem.
- Technical Support Center: Synthesis of Substituted Pyrrolidines. Benchchem.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Troubleshooting Purification Methods. Sigma-Aldrich.
- Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI.
- Two-Solvent Recrystallization Guide. MIT OpenCourseWare.
- How can I seperate pyrrolidine? ResearchGate.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- This compound Pharmaceutical Grade. ECHEMI.
- Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
- Chiral Drug Separation. ScienceDirect.
- Enantiomeric Purification (HPLC/SFC). BOC Sciences.
- (S)-2-(4-Bromophenyl)pyrrolidine | 1189152-82-6. J&K Scientific.
- Process for the preparation of 4-bromophenyl derivatives. Google Patents.
- Lab 2: Recrystallization. Chemistry Solutions.
- 2-(4-Bromophenyl)pyrrolidine | 383127-22-8. Sigma-Aldrich.
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Patsnap.
- Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ResearchGate.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- (R)-2-(4-BROMOPHENYL)PYRROLIDINE | 1189155-63-2. Sigma-Aldrich.
- 1189152-82-6|(S)-2-(4-Bromophenyl)pyrrolidine. BLDpharm.
- 2-(4-Bromo-phenyl)-pyrrolidine | CAS 383127-22-8. Santa Cruz Biotechnology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing C-N Coupling Reactions with (2S)-2-(4-bromophenyl)pyrrolidine
Welcome to the technical support center for optimizing C-N coupling reactions, with a specific focus on the versatile chiral building block, (2S)-2-(4-bromophenyl)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize N-aryl pyrrolidine derivatives while maintaining stereochemical integrity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) presented in a practical, question-and-answer format to address the specific challenges you may encounter during your experimental work.
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, becoming an indispensable tool in modern synthetic chemistry.[1][2] However, achieving high yields and selectivity, especially with chiral and sterically demanding substrates, requires careful optimization of reaction parameters. This guide provides field-proven insights and detailed protocols to help you navigate these challenges successfully.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the C-N coupling of this compound. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low or No Conversion to the Desired N-Aryl Product
Question: My C-N coupling reaction with this compound and my amine of interest is showing very low conversion, with the starting materials largely unreacted. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a common hurdle in cross-coupling reactions and can stem from several factors related to the catalytic system and reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin with the oxidative addition to the aryl bromide.[3] If the precatalyst is not properly activated or has decomposed, the reaction will not proceed.
-
Solution 1: Choice of Precatalyst. Switch to a modern, pre-formed palladacycle precatalyst (e.g., a G3 or G4 palladacycle with a biarylphosphine ligand like XPhos or RuPhos). These are often more stable and reliably generate the active Pd(0) species in situ.[4]
-
Solution 2: Ensure Anhydrous & Anaerobic Conditions. The active Pd(0) catalyst is sensitive to oxygen, which can lead to the formation of inactive palladium black.[5] Ensure your solvent is anhydrous and thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon for 30-60 minutes). All glassware should be oven- or flame-dried, and the reaction should be run under a positive pressure of an inert gas.
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating both the oxidative addition and the final reductive elimination step.[6] For a secondary cyclic amine like 2-arylpyrrolidine, a bulky and electron-rich ligand is generally required.
-
Solution: Screen Bulky Biarylphosphine Ligands. Ligands such as RuPhos and BrettPhos are often highly effective for the coupling of secondary amines.[4][7] If one is not effective, screening a small panel of these "second-generation" ligands is a prudent step. For instance, RuPhos is frequently cited as the preferred ligand for secondary amine couplings.[4]
-
-
Insufficiently Strong Base: The base is required to deprotonate the secondary amine, allowing it to coordinate to the palladium center.[5] If the base is too weak, this deprotonation will be inefficient.
-
Solution: Use a Strong, Non-Nucleophilic Base. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these couplings.[5] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong base that can be particularly useful if your substrate has base-sensitive functional groups, as it can also protect protic groups in situ.[4]
-
-
Sub-optimal Solvent or Temperature: The solvent influences the solubility of the reactants and the stability of intermediates in the catalytic cycle.[5] The reaction may also require thermal energy to overcome activation barriers.
-
Solution: Optimize Solvent and Temperature. Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig aminations.[8] THF is also a viable option.[4] Most reactions of aryl bromides proceed well at temperatures between 80-110 °C.[8] If you are running the reaction at a lower temperature, a gradual increase may be necessary.
-
Issue 2: Significant Formation of a Hydrodehalogenated Side Product (Benzene instead of Aryl Bromide)
Question: I am observing a significant amount of the debrominated pyrrolidine side product in my reaction mixture. How can I suppress this side reaction?
Answer:
The formation of the hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.[3] This typically occurs via a β-hydride elimination pathway.
Potential Causes & Solutions:
-
Ligand Choice: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination (product formation) and β-hydride elimination (side product).
-
Solution: Employ Bulky, Electron-Rich Ligands. Ligands like RuPhos, SPhos, and XPhos are designed to be sterically demanding, which promotes the reductive elimination step to form the C-N bond over competing side reactions.[4]
-
-
Base-Induced Side Reactions: The strong base, particularly NaOt-Bu, can sometimes contribute to hydrodehalogenation.
-
Solution: Consider a Weaker Base if Possible. If your amine is sufficiently acidic, you might be able to use a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially in a more polar solvent like t-BuOH.[4] However, for secondary alkylamines, a strong base is usually necessary.
-
Issue 3: Catalyst Deactivation (Formation of Palladium Black)
Question: My reaction starts but then stalls, and I observe the formation of a black precipitate. What is happening and what should I do?
Answer:
The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[5] Its formation is a clear sign of catalyst deactivation.
Potential Causes & Solutions:
-
Presence of Oxygen: As mentioned before, oxygen is a primary culprit in the oxidation and subsequent agglomeration of the active Pd(0) catalyst.
-
Solution: Rigorous Exclusion of Air. Re-evaluate your experimental setup to ensure it is completely free of oxygen. Use a Schlenk line or a glovebox for the reaction setup. Ensure all reagents and solvents are properly degassed.
-
-
High Reaction Temperature: While heat is often necessary, excessively high temperatures can accelerate catalyst decomposition.
-
Solution: Moderate the Temperature. Try running the reaction at the lower end of the effective temperature range (e.g., 80 °C) for a longer period.
-
-
Inadequate Ligand Protection: The ligand must remain bound to the palladium center to prevent aggregation.
-
Solution: Use an Appropriate Ligand-to-Palladium Ratio. A ligand-to-palladium ratio of 1.5:1 to 2:1 is typically recommended to ensure the palladium center remains coordinated and stable throughout the reaction.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of running C-N coupling reactions with this compound.
Q1: What is the best starting point for a catalyst system for the N-arylation of this compound with a primary or secondary amine?
A1: A robust starting point would be a "second-generation" Buchwald-Hartwig catalyst system known for its effectiveness with secondary amines. A highly recommended combination is:
-
Palladium Precatalyst: A RuPhos Palladacycle (Gen 3 or 4). These are air-stable and provide reliable results.
-
Ligand: RuPhos. This ligand is particularly well-suited for coupling secondary cyclic amines.[4]
-
Base: Sodium tert-butoxide (NaOt-Bu).
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane.
A typical starting catalyst loading would be 1-2 mol% of the palladium precatalyst.
Q2: Will the reaction conditions cause racemization of the chiral center in this compound?
A2: It is a valid concern, but generally, the Buchwald-Hartwig amination proceeds with retention of stereochemistry at chiral centers adjacent to the reacting nitrogen atom. The mechanism does not typically involve intermediates that would lead to racemization of a stereocenter on the pyrrolidine ring. However, it is always good practice to confirm the enantiomeric excess (ee) of your product using chiral HPLC or a similar analytical technique.
Q3: How do I choose the right base for my specific amine coupling partner?
A3: The choice of base is critical and depends on the pKa of the amine you are coupling.
-
For most aliphatic primary and secondary amines: A strong base like NaOt-Bu is the standard and most effective choice.
-
For substrates with base-sensitive functional groups (e.g., esters, nitriles): You may need to use a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) .[9] These reactions may require higher temperatures or longer reaction times. LiHMDS can also be an option in some cases.[4]
The function of the base is to deprotonate the amine, making it a better nucleophile for the palladium center.[5]
Q4: Can you provide a detailed experimental protocol for a typical C-N coupling with this compound?
A4: Certainly. The following is a general, representative protocol that can be adapted for your specific amine.
Experimental Protocol: N-Arylation of a Secondary Amine with this compound
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
RuPhos Pd G3 (or other suitable palladacycle precatalyst) (0.02 equiv, 2 mol%)
-
RuPhos (if not using a palladacycle, 0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.1-0.2 M solution with respect to the aryl bromide)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the RuPhos Pd G3 precatalyst and sodium tert-butoxide to the Schlenk tube.
-
Addition of Reactants: Add this compound and the amine coupling partner to the tube.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl pyrrolidine.
Q5: What are the key parameters to screen when optimizing the reaction?
A5: A systematic approach to optimization is crucial. The following table summarizes the key parameters and their typical ranges for screening.
| Parameter | Variables to Screen | Rationale |
| Ligand | RuPhos, BrettPhos, XPhos, SPhos | Bulky, electron-rich ligands are essential for coupling secondary amines.[4] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | The base must be strong enough to deprotonate the amine but compatible with other functional groups.[5] |
| Solvent | Toluene, 1,4-Dioxane, THF, t-BuOH | Solvent polarity can influence reaction rate and catalyst stability.[5] |
| Temperature | 80 °C, 100 °C, 110 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition. |
| Catalyst Loading | 1 mol%, 2 mol%, 5 mol% | Higher loading can improve conversion for difficult substrates but increases cost and waste. |
Visualizing the Process
To better understand the relationships between the key components of the reaction and the troubleshooting process, the following diagrams are provided.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Regioselectivity with (2S)-2-(4-bromophenyl)pyrrolidine Derivatives
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and drug development professionals utilizing (2S)-2-(4-bromophenyl)pyrrolidine and its derivatives, such as the corresponding diarylprolinol silyl ethers, in asymmetric organocatalysis. Its purpose is to provide in-depth troubleshooting strategies and foundational knowledge to overcome challenges related to regioselectivity.
The Challenge: Understanding and Controlling Regioselectivity
This compound is a powerful chiral amine catalyst, frequently employed in its diarylprolinol silyl ether form. It excels at promoting carbon-carbon bond-forming reactions, such as Michael additions, by activating aldehydes or ketones through the formation of a nucleophilic enamine intermediate.[1]
The core challenge of regioselectivity arises when the electrophile (the molecule being attacked) presents more than one reactive site. A classic example is the conjugate addition to an α,β-unsaturated aldehyde, which has two electrophilic carbons. The enamine can attack either the C2 (1,2-addition) or the C4 (1,4- or conjugate addition) position. The ratio of these products defines the regioselectivity of the reaction. Poor regioselectivity leads to product mixtures that are difficult to separate, reducing the overall efficiency of the synthesis.
The Catalytic Cycle and The Origin of Competing Pathways
The catalyst reacts with a carbonyl compound (e.g., an aldehyde) to form a chiral enamine. This enamine is the key nucleophilic species that attacks the electrophile. The stereochemistry and substitution of the catalyst create a specific chiral environment that directs the approach of the electrophile.[1] However, subtle electronic and steric factors can favor attack at different positions, leading to regioisomeric products.
Figure 1: The enamine catalytic cycle and the divergence to different regioisomers.
Troubleshooting Guide: Enhancing Regioselectivity
This section addresses common issues encountered during experiments in a question-and-answer format.
Q1: My reaction is yielding a significant amount of the undesired regioisomer. What is the first parameter I should investigate?
A1: Solvent Choice. The solvent is one of the most powerful tools for controlling regioselectivity. It influences the stability of the transition states leading to the different products.
-
Initial Recommendation: Switch from polar aprotic solvents (like CH₂Cl₂ or CHCl₃) to non-polar solvents (like toluene or hexanes). Non-polar solvents often favor more organized, sterically-governed transition states, which can enhance selectivity.
-
The Rationale: Polar solvents can form hydrogen bonds or dipole-dipole interactions that may preferentially stabilize the undesired transition state. In contrast, non-polar solvents force the catalyst-substrate complex to adopt a more compact arrangement, amplifying the steric influence of the catalyst's bulky groups and improving facial shielding of the enamine.[2]
-
Protic Solvents: In some cases, protic solvents like methanol can be beneficial, particularly in reactions involving nitroalkanes, by accelerating the desired reaction pathway.[3] However, this must be evaluated on a case-by-case basis.
Q2: I've screened solvents, but the regioselectivity is still suboptimal. What should I try next?
A2: Introduce an Acid Additive or Co-catalyst. The presence of a Brønsted acid can dramatically alter the reaction pathway, often by activating the electrophile or participating in the transition state.
-
Common Additives: Start with weak carboxylic acids like benzoic acid or acetic acid.[3][4] In some cases, stronger acids like trifluoroacetic acid (CF₃CO₂H) have been shown to be effective, though they can sometimes inhibit the reaction if too strong.[2]
-
Mechanism of Action:
-
Electrophile Activation: The acid can protonate the electrophile (e.g., the nitro group in a nitro-olefin), making it more electron-deficient and accelerating the desired conjugate addition.
-
Transition State Organization: The acid can act as a proton shuttle or form a hydrogen-bonding network that bridges the catalyst and the substrate, favoring one transition state geometry over another.[1]
-
-
Screening: It is crucial to screen a range of acids and stoichiometries (from 10 mol% to 20 mol%).
Q3: How does temperature affect the regioisomeric ratio of my reaction?
A3: Lowering the temperature generally improves selectivity.
-
Thermodynamic Principle: Most reactions that produce regioisomers have slightly different activation energies for each pathway. By lowering the temperature, you provide less thermal energy to the system. This makes it more difficult for the reaction to overcome the higher-energy barrier of the undesired pathway, thus favoring the product formed via the lower-energy transition state.
-
Practical Steps: If your reaction is running at room temperature (20-25 °C), try running it at 0 °C or -20 °C. Be aware that this will likely increase the reaction time. Monitor the reaction by TLC or another appropriate method to determine the new optimal time.
Q4: My substrate is sterically hindered. Could this be the cause of poor regioselectivity?
A4: Absolutely. Substrate sterics are a critical factor.
-
The Problem: The this compound catalyst and its derivatives have a well-defined chiral pocket. If the substrate (either the carbonyl donor or the electrophilic acceptor) is too bulky, it may not be able to approach the catalyst in the orientation required for the desired reaction, leading to alternative, less selective pathways.
-
Troubleshooting Steps:
-
Analyze the Substrate: Identify the bulkiest groups on both the enamine precursor and the electrophile.
-
Modify the Substrate (if possible): If you are developing a synthetic route, consider if a less-hindered analogue of your substrate could be used. For example, aldehydes are generally more reactive and less hindered than ketones.[4]
-
Change the Catalyst Loading: While less common for regioselectivity, sometimes adjusting the catalyst loading can influence reaction kinetics and potentially favor one pathway.
-
Summary of Troubleshooting Parameters
| Parameter | Recommended Action | Rationale |
| Solvent | Screen from polar (CH₂Cl₂) to non-polar (Toluene). | Non-polar solvents often promote a more ordered, sterically-controlled transition state.[2] |
| Additive | Introduce a weak acid (e.g., Benzoic Acid, 10-20 mol%). | Activates the electrophile and can organize the transition state via hydrogen bonding.[3][4] |
| Temperature | Decrease the reaction temperature (e.g., from 25 °C to 0 °C). | Favors the pathway with the lower activation energy, which is typically the more selective one. |
| Substrate Sterics | Use less sterically demanding aldehydes/ketones if possible. | Ensures a proper fit within the catalyst's chiral pocket, preventing alternative, non-selective reaction modes. |
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of action for this class of catalyst? A: These catalysts operate via enamine catalysis. The secondary amine of the pyrrolidine reacts with an aldehyde or ketone to form a chiral, nucleophilic enamine. This enamine then attacks an electrophile. The bulky diarylmethyl or related group on the pyrrolidine sterically blocks one face of the enamine, forcing the electrophile to attack from the less hindered face, which is the basis for enantioselectivity.[1]
Q: Are there known substrate limitations for achieving high regioselectivity? A: Yes. While versatile, these catalysts perform best with α,β-unsaturated compounds like nitro-olefins and enals.[3][4] Highly substituted or sterically demanding substrates can pose a challenge. Furthermore, substrates with multiple, electronically similar reactive sites can lead to mixtures. Theoretical studies can sometimes help predict the most likely site of attack based on local reactivity parameters.[5]
Q: Can this catalyst be recycled? A: The parent catalyst can be difficult to recycle. However, strategies exist to immobilize these catalysts on solid supports (like polymers or POSS) which allows for their recovery and reuse without a significant loss of activity or selectivity.[6][7]
Experimental Protocol: A Model Michael Addition
This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitro-olefin, a benchmark reaction for this catalyst class.
Objective: To perform the conjugate addition of propanal to trans-β-nitrostyrene.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (a common derivative)
-
trans-β-nitrostyrene
-
Propanal
-
Benzoic Acid
-
Toluene (anhydrous)
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%).
-
Add the acid co-catalyst, benzoic acid (0.02 mmol, 10 mol%).[1]
-
Add 1.0 mL of anhydrous toluene and stir the mixture for 5 minutes at the desired temperature (e.g., 0 °C).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Add propanal (0.4 mmol, 2.0 equivalents) dropwise.
-
Stir the reaction mixture vigorously at 0 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Analysis:
-
Yield: Determine the mass of the purified product.
-
Regioselectivity & Diastereoselectivity: Analyze the crude reaction mixture using ¹H NMR spectroscopy to determine the ratio of different isomers.
-
Enantioselectivity: Determine the enantiomeric excess (e.e.) by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Figure 2: Step-by-step experimental workflow for a model reaction.
References
- Benchchem. (n.d.). (R)-Pyrrolidine-3-Carboxylic Acid: Application Notes and Protocols for Organocatalytic Michael Additions.
- RSC Publishing. (n.d.). Organocatalytic enantioselective conjugate addition of nitromethane to alkylidenemalonates: asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives.
- American Chemical Society. (2009). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society.
- Hayashi, Y., et al. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters.
- American Chemical Society. (n.d.). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters.
- ResearchGate. (n.d.). Derivatization of conjugate addition product 4a and crystal structure of pyrrolidine 5.
- RSC Publishing. (n.d.). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds.
- Lookchem. (n.d.). POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions.
- ResearchGate. (2015). POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions - Lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Side Reactions in Pyrrolidine Synthesis
Welcome to the technical support center for pyrrolidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Pyrrolidine and its derivatives are crucial scaffolds in medicinal chemistry, and achieving their synthesis with high yield and purity is paramount.[1][2][3] This document provides in-depth, field-proven insights into common side reactions, their mechanistic origins, and practical troubleshooting strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Unsaturated Byproducts (Pyrroles and Dihydropyrroles)
Question: My reaction is yielding significant amounts of a pyrrole or dihydropyrrole byproduct instead of the desired saturated pyrrolidine. What is causing this, and how can I prevent it?
Answer: The formation of unsaturated pyrrole byproducts is a common issue, often stemming from oxidation or dehydration of the pyrrolidine ring.[4] Several factors can contribute to this unwanted side reaction.
Causality and Mechanistic Insights:
High reaction temperatures can promote dehydrogenation, leading to the formation of the more thermodynamically stable aromatic pyrrole ring.[4] Certain catalysts, particularly some transition metals, can facilitate this dehydrogenation process.[4][5] The presence of oxidizing agents, even atmospheric oxygen in some cases, can also lead to the formation of these unsaturated byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unsaturated byproduct formation.
Detailed Protocols & Explanations:
-
Temperature Control: Attempt to run the reaction at a lower temperature. While this may decrease the reaction rate, it can significantly suppress the dehydrogenation side reaction.[4] Monitor the reaction progress closely using techniques like TLC or LC-MS to find the optimal balance between reaction time and byproduct formation.
-
Catalyst Selection: If using a metal catalyst known to promote dehydrogenation (e.g., Palladium on carbon under certain conditions), consider switching to a different catalyst.[4] For reductive amination routes, catalysts like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are generally milder and less prone to causing over-oxidation.
-
Inert Atmosphere: To prevent oxidation from atmospheric oxygen, conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly important for reactions that are sensitive to air or run for extended periods.
-
Protecting Groups: The use of a nitrogen protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can stabilize the pyrrolidine ring and prevent unwanted side reactions.[4] The electron-withdrawing nature of these groups can decrease the susceptibility of the ring to oxidation.
Issue 2: Racemization of Chiral Pyrrolidines
Question: I am synthesizing a chiral pyrrolidine derivative, but I'm observing a loss of enantiomeric excess (ee). What are the likely causes of this racemization?
Answer: Racemization in chiral pyrrolidine synthesis is a significant challenge, particularly when a stereocenter is located at a position alpha to a carbonyl group or the nitrogen atom.
Causality and Mechanistic Insights:
The primary cause of racemization is the formation of a planar enolate or enamine intermediate under either acidic or basic conditions. This allows for protonation from either face, leading to a mixture of enantiomers. Harsh reaction conditions, such as high temperatures or the use of strong acids or bases, can promote this process.
Troubleshooting Strategies:
| Parameter | Potential Issue | Recommended Action | Rationale |
| pH | Strongly acidic or basic conditions | Maintain a neutral or weakly acidic/basic pH. Use buffered solutions where appropriate. | Minimizes the formation of planar enolates or enamines that lead to racemization. |
| Temperature | Elevated temperatures | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. | Higher temperatures provide the activation energy for epimerization. |
| Reagents | Use of strong, non-hindered bases | Employ sterically hindered, non-nucleophilic bases (e.g., DBU, proton sponge) if a base is required. | Hindered bases are less likely to deprotonate the stereocenter. |
| Reaction Time | Prolonged reaction times | Monitor the reaction closely and quench it as soon as it reaches completion. | Reduces the time the product is exposed to conditions that can cause racemization. |
Experimental Protocol: Screening for Optimal pH in a Reductive Amination
-
Setup: Prepare multiple small-scale reactions in parallel.
-
pH Variation: Adjust the pH of each reaction mixture using a weak acid (e.g., acetic acid) or a buffer system to cover a range from slightly acidic to neutral (e.g., pH 4, 5, 6, 7).
-
Reaction: Run the reactions under identical conditions of temperature and time.
-
Analysis: Upon completion, quench the reactions and analyze the enantiomeric excess of the product from each reaction using chiral HPLC or SFC.
-
Optimization: Identify the pH that provides the highest enantiomeric excess and use this for larger-scale syntheses.
Issue 3: Dimerization and Polymerization
Question: My reaction is producing a significant amount of high molecular weight material, which I suspect is a dimer or polymer of my pyrrolidine product. Why is this happening?
Answer: Dimerization and polymerization can occur through intermolecular reactions, especially when the pyrrolidine nitrogen is unprotected or when reactive functional groups are present on the starting materials.
Causality and Mechanistic Insights:
Unprotected pyrrolidines can act as nucleophiles and react with electrophilic starting materials or intermediates. For example, in a synthesis starting from a 1,4-dicarbonyl compound, an already formed pyrrolidine molecule can react with the remaining dicarbonyl starting material. High concentrations of reactants can also favor these intermolecular side reactions.
Preventative Measures:
-
High Dilution: Running the reaction at a lower concentration can favor the desired intramolecular cyclization over intermolecular side reactions. This is a common strategy for ring-forming reactions.
-
Slow Addition: If one of the reactants is particularly reactive, adding it slowly to the reaction mixture over an extended period can maintain a low instantaneous concentration of that reactant, thus minimizing intermolecular reactions.
-
Protecting Groups: As with other side reactions, protecting the pyrrolidine nitrogen can prevent it from participating in unwanted nucleophilic attacks.
Caption: Decision tree for preventing dimerization and polymerization.
Issue 4: Side Reactions in Paal-Knorr Pyrrole Synthesis (Leading to Pyrrolidines upon Reduction)
Question: I am using a Paal-Knorr synthesis to generate a pyrrole, which I then plan to reduce to a pyrrolidine. However, my Paal-Knorr reaction is giving low yields and furan byproducts. How can I optimize this step?
Answer: The Paal-Knorr synthesis is a powerful method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines or ammonia.[6][7] However, it is susceptible to side reactions, most notably the formation of furan derivatives.[8][9]
Causality and Mechanistic Insights:
The formation of furan byproducts is favored under strongly acidic conditions (pH < 3).[9][10] Under these conditions, the 1,4-dicarbonyl compound can undergo acid-catalyzed cyclization and dehydration to form a furan before the amine has a chance to react.[8]
Troubleshooting the Paal-Knorr Synthesis:
| Parameter | Potential Issue | Recommended Action | Rationale |
| pH | Excessively acidic conditions (pH < 3) | Maintain weakly acidic to neutral conditions (pH 4-7). Use a weak acid like acetic acid as a catalyst.[10] | Favors the desired amine condensation over the competing furan formation.[8] |
| Catalyst | Inappropriate acid catalyst | Screen weak acids (e.g., acetic acid) or Lewis acids (e.g., Sc(OTf)₃).[10] | A milder catalyst can promote the desired reaction without driving furan formation. |
| Starting Material Purity | Impure 1,4-dicarbonyl compound | Purify the dicarbonyl starting material by distillation or recrystallization.[10] | Impurities can lead to undesired side products and lower the overall yield.[10] |
| Amine Reactivity | Poorly nucleophilic amine (e.g., with electron-withdrawing groups) | Increase reaction temperature or use a more forcing catalyst. Alternatively, consider a different synthetic route.[8][9] | Enhances the rate of the desired nucleophilic attack by the amine. |
Experimental Protocol: Optimization of a Paal-Knorr Reaction
-
Reactant Purity: Ensure the 1,4-dicarbonyl compound is of high purity.
-
Amine Stoichiometry: Use a slight excess of the primary amine (1.1 - 1.5 equivalents).[10]
-
Catalyst Screening: Set up parallel reactions with different catalysts:
-
No catalyst
-
Catalytic acetic acid
-
Catalytic Sc(OTf)₃
-
-
Solvent Screening: For each catalyst, test different solvents (e.g., ethanol, toluene, or solvent-free).
-
Temperature Optimization: Run the reactions at room temperature and a moderate temperature (e.g., 60-80 °C).[10]
-
Monitoring: Monitor the progress of each reaction by TLC or GC-MS to determine the optimal conditions for pyrrole formation and minimal furan byproduct.
By systematically addressing these common side reactions, you can significantly improve the yield, purity, and stereochemical integrity of your pyrrolidine synthesis, paving the way for successful downstream applications in your research and development endeavors.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Low Yield in Pyrrolidine Synthesis.
- Benchchem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- Benchchem. (n.d.). Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
- Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines.
- ResearchGate. (2022). Recent Advances in the Synthesis of Pyrrolidines.
- Wikipedia. (n.d.). Pyrrolidine.
- ACS Publications. (n.d.). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles.
- Benchchem. (n.d.). "troubleshooting guide for Paal-Knorr pyrrole synthesis".
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Chemical Stability of Dipeptidyl Peptidase IV (DPP-4) Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dipeptidyl Peptidase IV (DPP-4) inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the chemical stability of these crucial therapeutic agents. Ensuring the stability of DPP-4 inhibitors is paramount for accurate experimental results and the development of safe and effective drugs for type 2 diabetes.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is the chemical stability of my DPP-4 inhibitor a critical concern?
Q2: What are the most common degradation pathways for DPP-4 inhibitors?
A2: DPP-4 inhibitors are a diverse class of molecules, and their degradation pathways vary depending on their chemical structure. However, some common pathways include:
-
Hydrolysis: Many DPP-4 inhibitors are susceptible to hydrolysis, especially at extreme pH values (acidic or basic conditions).[6][7] For instance, vildagliptin can undergo hydrolysis to form inactive metabolites.
-
Oxidation: Exposure to oxidative stress, such as from hydrogen peroxide, can lead to the formation of degradation products.[6]
-
Intramolecular Cyclization: This is a significant issue for cyanopyrrolidine-based inhibitors like vildagliptin and saxagliptin. The primary amine can attack the nitrile group, leading to the formation of an inactive cyclic amidine, which can then be hydrolyzed to a diketopiperazine.[8]
-
Photodegradation: Exposure to UV light can cause degradation in some DPP-4 inhibitors like sitagliptin.
Q3: My proline-mimicking DPP-4 inhibitor is showing poor stability in aqueous solution. What could be the cause and how can I address it?
A3: Proline-mimicking DPP-4 inhibitors, especially those containing a cyanopyrrolidine moiety, are prone to intramolecular cyclization in aqueous solutions.[8] This is a common issue that can be addressed through several strategies:
-
pH Optimization: The rate of cyclization is often pH-dependent. Adjusting the pH of your solution to a more acidic range (e.g., pH 3-4 for sitagliptin phosphate) can significantly improve stability by protonating the primary amine and reducing its nucleophilicity.[9][10][11][12]
-
Structural Modification: For drug development purposes, medicinal chemists can introduce structural modifications to enhance stability. For example, incorporating a cyclopropyl group at the 4,5-position of the prolinenitrile scaffold has been shown to improve chemical stability while maintaining high inhibitory potency.[13]
-
Formulation Strategies: For peptide-based inhibitors, encapsulation techniques like using liposomes or nanoparticles can protect them from degradation.[14][15]
Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC Analysis of Vildagliptin Analogs
Problem: You are performing an HPLC analysis of a newly synthesized vildagliptin analog and observe unexpected peaks that are not present in the initial sample.
Causality: The appearance of new peaks suggests that your compound is degrading under the experimental conditions. The most likely cause for vildagliptin and its analogs is hydrolysis or intramolecular cyclization.
Troubleshooting Workflow:
-
Characterize the Degradants: Use LC-MS to identify the mass of the unexpected peaks. This will provide crucial clues about the degradation pathway. For example, an increase in mass corresponding to the addition of a water molecule suggests hydrolysis.
-
Perform Forced Degradation Studies: Systematically expose your compound to different stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify the specific cause of degradation.[6][7][16]
-
Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent drug from all potential degradation products. This may involve adjusting the mobile phase composition, pH, or column type.
-
Adjust Sample Preparation and Storage: If degradation is occurring during sample preparation or storage, consider using a more acidic buffer, reducing the temperature, and protecting the sample from light.
Experimental Protocol: Forced Degradation Study for Vildagliptin Analogs
-
Acid Hydrolysis: Dissolve the compound in 1 M HCl and heat at 80°C for several hours.[6] Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a few hours.[6] Neutralize before analysis.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.[6]
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for an extended period.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 256 nm).
Analyze samples at different time points for each condition using a validated stability-indicating HPLC method.
Guide 2: Loss of Potency in a Peptide-Based DPP-4 Inhibitor During In Vitro Assays
Problem: You have identified a promising peptide-based DPP-4 inhibitor, but it loses its inhibitory activity rapidly during in vitro experiments.
Causality: Peptide-based inhibitors are highly susceptible to enzymatic degradation by proteases present in biological matrices (e.g., plasma, cell lysates). They can also be unstable in the assay buffer itself.
Troubleshooting Workflow:
-
Assess Gastrointestinal Stability: If the intended application is oral, evaluate the peptide's stability in the presence of gastrointestinal enzymes like pepsin and chymotrypsin.[17][18]
-
Evaluate Plasma Stability: Incubate the peptide in plasma and measure its concentration over time to determine its half-life.
-
Structural Modifications to Enhance Stability:
-
Formulation and Delivery Strategies: Consider encapsulation methods to protect the peptide from degradation.[14][15]
Experimental Protocol: In Vitro Plasma Stability Assay
-
Prepare a stock solution of your peptide inhibitor.
-
Incubate the peptide at a final concentration of 10 µM in fresh plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Immediately quench the enzymatic activity by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the intact peptide.
-
Calculate the half-life of the peptide in plasma.
Data Presentation & Visualization
Table 1: Summary of Forced Degradation Conditions for Sitagliptin
| Stress Condition | Reagent/Parameters | Duration | Observation |
| Acid Hydrolysis | 2.5 M HCl | 6 hours at 60°C | ~20% degradation |
| Base Hydrolysis | 0.1 N NaOH | 2 weeks | ~69.91% degradation |
| Oxidative Degradation | 33% H₂O₂ | 24 hours | ~7.52% degradation |
| Thermal Degradation | Dry Heat | 2 weeks at 80°C | ~2.25% degradation |
| Photolytic Degradation | UV Light (256 nm) | 2 weeks | ~22.95% degradation |
Diagram 1: General Degradation Pathway of Cyanopyrrolidine-Based DPP-4 Inhibitors
Caption: Intramolecular cyclization of cyanopyrrolidine inhibitors.
Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Workflow for addressing unexpected HPLC peaks.
References
- Drucker, D. J. (2017). Peptide degradation and the role of DPP-4 inhibitors in the treatment of type 2 diabetes. Journal of the Endocrine Society, 1(5), 499-510.
- Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. Journal of Functional Foods, 5(4), 1909-1917.
- BenchChem. (2025).
- Deacon, C. F. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 698.
- Arar, S., Al-Qudah, E., & Sweidan, K. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms.
- Arar, S., Al-Qudah, E., & Sweidan, K. (2020).
- Głuch-Lutwin, M., & Wójcik, M. (2021). Products of degradation of vildagliptin in acidic, basic and oxidative conditions. Molecules, 26(16), 4998.
- Cox, J. M., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587-2598.
- Al-Qudah, E. A., & Arar, S. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Journal of Excipients and Food Chemicals, 11(2), 30-41.
- Al-Qudah, E. A., & Arar, S. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. FAO AGRIS.
- Zaid, A. N., et al. (2022).
- Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing peptides.
- Li, Y., et al. (2025). Preparation and Encapsulation of DPP-IV Inhibitory Peptides: Challenges and Strategies for Functional Food Development. Foods, 14(9), 1479.
- Scheen, A. J. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Request PDF.
- Zaid, A. N., et al. (2022).
- Zaid, A. N., et al. (2022).
- Karimi-Khouzani, O., et al. (2024).
- Shah, R., et al. (2024).
- Analytical Methods for DPP-4 Inhibitors: HPLC Techniques Reviewed. (2024). BenchChem.
- Zaid, A. N., et al. (2022). Stability of extemporaneously prepared sitagliptin phosphate solution.
- Li, Y., et al. (2025). Preparation and Encapsulation of DPP-IV Inhibitory Peptides: Challenges and Strategies for Functional Food Development. NIH.
- Shah, R., et al. (2024).
- Ivanov, I., & Vasileva, S. (2023).
- Karimi-Khouzani, O., et al. (2024).
- Glucagon-like peptide-1. (n.d.). In Wikipedia. Retrieved January 12, 2026.
- Determination of Dipeptidyl Peptidase-4 Inhibitors by Spectrophotometric and Chromatographic Methods. (2025).
- Nong, S., et al. (2019). In Vitro Metabolic Stability of a Casein-Derived Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Peptide VPYPQ and Its Controlled Release from Casein by Enzymatic Hydrolysis. Journal of Agricultural and Food Chemistry, 67(38), 10649-10657.
- Liu, Y., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1335-1340.
- GABA, M., et al. (2012). Dipeptidyl peptidase-4 inhibitors: A new approach in diabetes treatment.
- U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Design and modification strategies of novel DPP‐4 inhibitors. (n.d.).
- Nuñez-Hernandez, S., et al. (2025). Gastrointestinal stability of Dipeptidyl peptidase IV (DPP-IV)-inhibitory peptides identified in Tenebrio molitor. Brill Online.
- Nong, S., et al. (2019). In Vitro Metabolic Stability of a Casein-Derived Dipeptidyl Peptidase-IV (DPP-IV)
- Nuñez-Hernandez, S., et al. (2025). Gastrointestinal stability of Dipeptidyl peptidase IV (DPP-IV)-inhibitory peptides identified in Tenebrio molitor.
- Pal, M. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes.
- Gwaltney, S. L. (2008). Medicinal Chemistry Approaches to the Inhibition of Dipeptidyl Peptidase IV.
- Li, X., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 893345.
- Nongonierma, A. B., & FitzGerald, R. J. (2017). Strategies for the release of dipeptidyl peptidase IV (DPP-IV) inhibitory peptides in an enzymatic hydrolyzate of α-lactalbumin. Food & Function, 8(11), 3897-3906.
- Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein- derived peptides. UL Research Repository.
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- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and Encapsulation of DPP-IV Inhibitory Peptides: Challenges and Strategies for Functional Food Development - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of (2S)-2-(4-bromophenyl)pyrrolidine
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust determination of the enantiomeric excess (e.e.) of (2S)-2-(4-bromophenyl)pyrrolidine. As a key chiral building block in the synthesis of various pharmacologically active molecules, ensuring its enantiomeric purity is a critical step in drug development and quality control. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient analytical method for this purpose.
The narrative that follows is grounded in the fundamental principles of chiral chromatography and draws upon established separation strategies for structurally analogous compounds. We will explore the rationale behind the selection of chiral stationary phases (CSPs), the optimization of mobile phase conditions, and provide detailed, actionable protocols.
The Imperative of Enantiomeric Purity
Enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[1] Regulatory bodies, such as the U.S. Food and Drug Administration, mandate the characterization of individual enantiomers in chiral drug products.[2] Consequently, the development of precise and accurate analytical methods for quantifying enantiomeric purity is not merely an academic exercise but a critical regulatory and safety requirement. Direct analysis using chiral HPLC is the most prevalent and powerful technique for this purpose.[3]
Strategic Approach to Method Development
The primary strategy for separating enantiomers by HPLC is the direct method, which employs a chiral stationary phase (CSP).[2][4] The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing energies of interaction, leading to different retention times.[3]
For a molecule like 2-(4-bromophenyl)pyrrolidine, which contains a basic secondary amine and an aromatic ring, polysaccharide-based CSPs are an excellent starting point due to their broad enantiorecognition capabilities for a wide range of compounds.[5][6] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex three-dimensional structure with grooves and cavities that facilitate chiral recognition through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[7]
This guide will compare two leading types of polysaccharide CSPs:
-
Cellulose-based CSPs (e.g., Lux® Cellulose-1, Chiralcel® OD-H)
-
Amylose-based CSPs (e.g., Chiralpak® AD-H)
We will operate in the normal phase mode (using a non-polar mobile phase), which often provides superior selectivity for polysaccharide CSPs.[5] A critical consideration for this analyte is the basic nature of the pyrrolidine nitrogen, which can interact strongly with acidic residual silanol groups on the silica support, leading to severe peak tailing and poor resolution. To counteract this, a small amount of a basic additive, such as Diethylamine (DEA) or Triethylamine (TEA), is essential in the mobile phase to mask these silanols and ensure symmetrical peak shapes.[8]
Logical Workflow for Method Development
The process from sample to result follows a structured workflow. The diagram below outlines the key stages in developing and executing a chiral HPLC method for determining the enantiomeric excess of 2-(4-bromophenyl)pyrrolidine.
Comparative Analysis of Chiral Stationary Phases
The selection of the CSP is the most critical factor in achieving a successful chiral separation.[8] Below, we compare two highly effective, yet complementary, polysaccharide-based CSPs for the analysis of 2-(4-bromophenyl)pyrrolidine.
| Parameter | Method 1: Cellulose-Based CSP | Method 2: Amylose-Based CSP | Rationale & Justification |
| Column | Lux® Cellulose-1 or Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Chiralpak® AD-H (150 x 4.6 mm, 5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate) (Cellulose-1/OD-H) is a universally trusted CSP with a linear helical structure providing strong steric and hydrogen bonding interactions.[7] Amylose tris(3,5-dimethylphenylcarbamate) (AD-H) has a different helical structure, often providing complementary or alternative selectivity.[9][10] Screening both is a robust strategy.[11] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA) | n-Hexane / Isopropanol (IPA) (93:7, v/v) + 0.1% Diethylamine (DEA) | Normal phase mode is chosen for high selectivity. IPA is the polar modifier. The ratio is adjusted to optimize retention and resolution; less alcohol generally increases retention and can improve separation.[12] DEA is the essential basic additive to ensure good peak shape for the basic pyrrolidine analyte.[8] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | A standard analytical flow rate for a 4.6 mm ID column. Adjusting the flow rate can influence efficiency, but 0.8-1.0 mL/min is a typical starting point.[12][13] |
| Temperature | 25 °C | 20 °C | Temperature control is crucial for reproducible retention times. Sub-ambient temperatures can sometimes improve resolution but may increase analysis time and backpressure.[12][13] |
| Detection | UV at 225 nm or 254 nm | UV at 225 nm or 254 nm | The bromophenyl group provides strong UV absorbance. 225 nm will likely offer higher sensitivity, while 254 nm is also a viable option. |
| Expected Outcome | Good to excellent resolution. The (S)- or (R)-enantiomer may elute first depending on the specific interactions. | Potentially different elution order and selectivity compared to the cellulose phase. May provide baseline resolution if the cellulose phase does not. | The two phases have different chiral recognition mechanisms, making this a powerful screening approach. One phase will likely provide a superior separation.[11] |
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for implementing the comparative methods. These are robust starting points that may require minor optimization for your specific instrumentation and sample matrix.
Protocol 1: Method Using Lux® Cellulose-1 / Chiralcel® OD-H
1. System Preparation:
- Ensure the entire HPLC system is thoroughly flushed with a compatible solvent like isopropanol. Polysaccharide columns can be irreversibly damaged by incompatible solvents like acetone or THF.[13]
- Install the Lux® Cellulose-1 or Chiralcel® OD-H (250 x 4.6 mm, 5 µm) column.
- Prepare the mobile phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine. For 1 liter, this is 900 mL n-Hexane, 100 mL Isopropanol, and 1 mL DEA. Filter and degas the mobile phase.
2. Column Equilibration:
- Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes). The system backpressure should be stable and within the column's operating limits (typically <300 bar).[14]
3. Sample Preparation:
- Prepare a stock solution of racemic 2-(4-bromophenyl)pyrrolidine at approximately 1 mg/mL in the mobile phase.
- Prepare a solution of the (2S)-enantiomer at the same concentration to confirm the elution order.
- Filter the samples through a 0.45 µm syringe filter before injection.
4. Chromatographic Analysis:
- Set the column temperature to 25 °C.
- Set the UV detector to 225 nm.
- Inject 10 µL of the racemic standard.
- Inject 10 µL of the (2S)-enantiomer standard to identify its corresponding peak.
- Run the analysis for a sufficient time to allow both enantiomers to elute.
5. Data Analysis:
- Integrate the peak areas for both enantiomers in the racemate chromatogram.
- Calculate the enantiomeric excess (% e.e.) of your sample using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Protocol 2: Method Using Chiralpak® AD-H
1. System Preparation:
- Follow the same flushing procedure as in Protocol 1.[13]
- Install the Chiralpak® AD-H (150 x 4.6 mm, 5 µm) column.
- Prepare the mobile phase: n-Hexane / Isopropanol (93:7, v/v) with 0.1% Diethylamine. For 1 liter, this is 930 mL n-Hexane, 70 mL Isopropanol, and 1 mL DEA. Filter and degas.
2. Column Equilibration:
- Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
3. Sample Preparation:
- Prepare samples as described in Protocol 1.
4. Chromatographic Analysis:
- Set the column temperature to 20 °C.
- Set the UV detector to 225 nm.
- Perform injections of the racemic and single-enantiomer standards as described in Protocol 1.
5. Data Analysis:
- Calculate the enantiomeric excess as described in Protocol 1.
Visualizing the Chiral Recognition Mechanism
The separation on a polysaccharide CSP is a complex process. The following diagram illustrates the conceptual basis of chiral recognition, where one enantiomer forms a more stable transient complex with the CSP, leading to a longer retention time.
Conclusion and Recommendations
This guide presents two robust, well-justified starting methods for determining the enantiomeric excess of this compound using chiral HPLC with polysaccharide-based stationary phases. The key to success lies in the systematic screening of complementary CSPs like cellulose and amylose derivatives and the mandatory use of a basic mobile phase additive to ensure high-quality chromatography.
It is recommended to begin by screening both the cellulose-based (e.g., Lux® Cellulose-1) and amylose-based (e.g., Chiralpak® AD-H) columns as outlined. One of these phases is highly likely to provide a baseline separation, which can then be further optimized by fine-tuning the hexane/isopropanol ratio to achieve the desired resolution and analysis time. Once a suitable method is established, it must be fully validated according to ICH guidelines to ensure its accuracy, precision, and robustness for its intended application.
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Comparative study of (2S)-2-(4-bromophenyl)pyrrolidine and other chiral pyrrolidine ligands
For researchers, scientists, and drug development professionals, the pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral pyrrolidine scaffolds have emerged as privileged structures in organocatalysis, enabling a wide array of asymmetric transformations with high efficiency and stereoselectivity.[1] This guide provides a comparative analysis of key chiral pyrrolidine ligands, focusing on the well-established (S)-proline and (S)-diphenylprolinol silyl ether (the Jørgensen-Hayashi catalyst), and offering a prospective look at the structurally related (2S)-2-(4-bromophenyl)pyrrolidine. While extensive experimental data supports the catalytic prowess of the former two, this guide will extrapolate from established principles to discuss the potential utility and unique characteristics of their lesser-studied aryl-substituted counterpart.
The Pyrrolidine Scaffold: A Pillar of Asymmetric Catalysis
The five-membered ring of pyrrolidine provides a rigid and stereochemically defined framework that is central to its success as an organocatalyst.[2] The secondary amine is the primary site of catalytic activity, reacting with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions. The substituents on the pyrrolidine ring play a crucial role in modulating the steric and electronic environment of the catalyst, thereby influencing the stereochemical outcome of the reaction.[3]
(S)-Proline: The Archetypal Bifunctional Catalyst
(S)-proline, a naturally occurring amino acid, is arguably the progenitor of modern organocatalysis.[4][5] Its catalytic efficacy stems from its bifunctional nature: the secondary amine acts as the catalytic center, while the carboxylic acid moiety can participate in hydrogen bonding to orient the substrate and stabilize transition states.[6] This dual activation mechanism is particularly effective in a variety of asymmetric transformations.
Catalytic Mechanism of (S)-Proline
The catalytic cycle of (S)-proline in an asymmetric aldol reaction is a classic example of enamine catalysis.
Figure 2: Catalytic cycle of the Jørgensen-Hayashi catalyst in a Michael addition.
Performance Comparison in Key Asymmetric Reactions
The true measure of a catalyst's utility lies in its performance across a range of reactions. Below is a comparative summary of the efficacy of (S)-proline and the Jørgensen-Hayashi catalyst in seminal asymmetric transformations.
| Reaction | Catalyst | Substrates | Yield (%) | ee (%) | dr | Reference |
| Aldol Reaction | (S)-Proline | Acetone + 4-Nitrobenzaldehyde | 68 | 96 | - | |
| (S)-Diphenylprolinol TMS Ether | Propanal + 4-Nitrobenzaldehyde | 95 | >99 | 95:5 (anti:syn) | ||
| Michael Addition | (S)-Proline | Cyclohexanone + β-Nitrostyrene | 95 | 20 | 95:5 (syn:anti) | |
| (S)-Diphenylprolinol TMS Ether | Propanal + β-Nitrostyrene | 96 | 99 | 91:9 (syn:anti) | ||
| Diels-Alder Reaction | (S)-Proline derivative | Acrolein + Cyclopentadiene | 82 | 72 | 9:1 (endo:exo) | |
| (S)-Diphenylprolinol TMS Ether | Acrolein + Cyclopentadiene | 99 | 99 | >50:1 (endo:exo) |
Note: This table presents representative data from seminal publications and is not exhaustive. Performance can vary with substrate scope and reaction conditions.
This compound: A Prospective Analysis
This compound is a commercially available chiral pyrrolidine derivative that has found application as a building block in pharmaceutical and materials science. While its direct use as an organocatalyst in asymmetric reactions is not well-documented in peer-reviewed literature, its structural similarity to the aforementioned catalysts allows for a reasoned projection of its potential catalytic behavior.
Synthesis of this compound
The synthesis of 2-aryl pyrrolidines can be achieved through various stereoselective methods, including the diastereoselective addition of Grignard reagents to chiral imines derived from amino alcohols.
Figure 3: A potential synthetic route to this compound.
Projected Catalytic Profile
The key structural difference between this compound and the diarylprolinol-based catalysts is the absence of the hydroxyl and silyl ether groups and the direct attachment of the aryl group to the C2 position of the pyrrolidine ring. This has several implications for its potential catalytic activity:
-
Steric Hindrance: The 4-bromophenyl group provides a degree of steric bulk, which is essential for facial discrimination of the enamine or iminium ion intermediate. However, it is less sterically demanding than the diphenylmethylsilyl ether group of the Jørgensen-Hayashi catalyst. This might result in lower enantioselectivities in some reactions.
-
Electronic Effects: The bromine atom is an electron-withdrawing group, which could influence the nucleophilicity of the enamine intermediate. This electronic perturbation might affect reaction rates and, in some cases, the stereochemical outcome.
-
Absence of a Hydrogen-Bonding Moiety: Unlike (S)-proline, this compound lacks a hydrogen-bond-donating group. This suggests that its catalytic action would be primarily based on steric shielding, similar to the Jørgensen-Hayashi catalyst, rather than bifunctional activation.
Based on these considerations, this compound could potentially catalyze asymmetric reactions such as Michael additions and aldol reactions, though likely with different efficacy and selectivity profiles compared to the established catalysts. Experimental validation is, of course, necessary to confirm these hypotheses.
Experimental Protocols
Representative Asymmetric Aldol Reaction Catalyzed by (S)-Proline
Materials:
-
(S)-Proline
-
4-Nitrobenzaldehyde
-
Acetone (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in acetone (5.0 mL) is added (S)-proline (0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl (5 mL).
-
The aqueous layer is extracted with DCM (3 x 10 mL).
-
The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
(S)-proline and (S)-diphenylprolinol silyl ether are highly effective and widely used chiral pyrrolidine ligands in asymmetric organocatalysis, each with its distinct mode of activation and stereochemical control. While (S)-proline relies on a bifunctional mechanism involving hydrogen bonding, the Jørgensen-Hayashi catalyst exerts its influence primarily through steric shielding. The comparative data clearly demonstrates the generally superior performance of the Jørgensen-Hayashi catalyst in terms of enantioselectivity, a testament to the power of rational catalyst design.
This compound represents an intriguing, yet underexplored, member of the 2-substituted pyrrolidine family. While the absence of direct catalytic data precludes a definitive comparison, a theoretical analysis suggests it could function as a sterically-directing organocatalyst. Further experimental investigation into its catalytic potential is warranted and could unveil a useful new tool for the synthesis of chiral molecules.
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The Ascending Trajectory of (2S)-2-(4-bromophenyl)pyrrolidine-Based Factor XIa Inhibitors: A Comparative Efficacy Analysis
Introduction: A New Frontier in Anticoagulation
The landscape of anticoagulant therapy is perpetually evolving, driven by the quest for agents that can effectively prevent and treat thromboembolic disorders while minimizing the risk of bleeding complications. For decades, the mainstay treatments have targeted central coagulation factors like thrombin and Factor Xa. However, this efficacy is often a double-edged sword, as potent anticoagulation frequently correlates with an increased propensity for bleeding. This has spurred research into novel targets within the coagulation cascade that could uncouple antithrombotic efficacy from hemorrhagic risk.
Factor XIa (FXIa), a serine protease in the intrinsic pathway of coagulation, has emerged as a highly promising target. Genetic studies and clinical observations have revealed that individuals with a congenital deficiency in Factor XI are protected against venous thromboembolism and ischemic stroke, yet they do not typically experience spontaneous bleeding. This suggests that FXIa plays a more critical role in the amplification of thrombin generation during pathological thrombus formation than in the initial hemostatic response to vascular injury.
This guide provides a comprehensive comparison of a novel class of small molecule inhibitors built around the (2S)-2-(4-bromophenyl)pyrrolidine scaffold against established and emerging anticoagulant therapies. We will delve into the mechanistic underpinnings, present comparative preclinical and clinical data, and provide detailed experimental protocols to offer researchers, scientists, and drug development professionals a thorough understanding of the potential of this promising new class of antithrombotic agents.
The Mechanism of Action: Targeting the Intrinsic Pathway
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway leading to thrombin generation. While the extrinsic pathway is crucial for initiating coagulation in response to tissue injury, the intrinsic pathway, where FXIa is a key player, is now understood to be more involved in the amplification and stabilization of the thrombus.
By selectively inhibiting FXIa, this compound-based inhibitors aim to attenuate this amplification loop without significantly impairing the primary hemostatic response. This targeted approach is hypothesized to provide a wider therapeutic window, reducing the risk of bleeding events that are a major concern with current anticoagulants.
Figure 1: The Coagulation Cascade and Points of Intervention.
Comparative Efficacy Analysis
The evaluation of any new anticoagulant hinges on its potency, selectivity, and in vivo performance, particularly its ability to prevent thrombosis without prolonging bleeding time.
In Vitro Potency and Selectivity
The initial assessment of a novel inhibitor involves determining its inhibitory concentration (IC50) or inhibition constant (Ki) against the target enzyme, FXIa, and a panel of related serine proteases to establish its selectivity. High selectivity is crucial to minimize off-target effects.
While specific data for a single, named inhibitor from the this compound series is not extensively published in peer-reviewed literature, a review of patent literature reveals the potential of this class. For comparison, we present data for a representative early-stage FXIa inhibitor, BMS-262084, which, while structurally distinct, provides a benchmark for small molecule FXIa inhibitors.[1][2] This is compared with the properties of the well-established direct oral anticoagulants (DOACs).
| Compound/Drug | Target | IC50 / Ki (nM) | Selectivity Profile | Reference |
| BMS-262084 | Factor XIa | IC50: 2.8 | >70-fold selective over a panel of other serine proteases including thrombin and Factor Xa.[2] | [1][2] |
| Rivaroxaban | Factor Xa | Ki: 0.4 | Highly selective for Factor Xa. | [Product Inserts] |
| Apixaban | Factor Xa | Ki: 0.08 | Highly selective for Factor Xa. | [Product Inserts] |
| Dabigatran | Thrombin | Ki: 4.5 | Highly selective for Thrombin. | [Product Inserts] |
Note: The data for BMS-262084 is presented as a representative example of a preclinical small molecule FXIa inhibitor to illustrate the potency achievable.
In Vivo Antithrombotic Efficacy and Bleeding Risk
The true potential of a novel anticoagulant is revealed in preclinical in vivo models that assess its ability to prevent clot formation and its impact on hemostasis. A commonly used model is the ferric chloride (FeCl3)-induced thrombosis model in rodents or rabbits, which mimics pathological thrombus formation. Bleeding risk is typically assessed using a tail transection or cuticle bleeding time model.
Studies on the broader class of FXIa inhibitors have consistently shown a significant separation between antithrombotic efficacy and bleeding risk. For instance, the FXIa inhibitor BMS-262084 demonstrated dose-dependent antithrombotic effects in rabbit models of both venous and arterial thrombosis.[3] In a rabbit model, it achieved a 50% reduction in thrombus weight (ED50) at an intravenous dose of 0.7 mg/kg/h.[3] Crucially, at doses that provided significant antithrombotic effects, there was only a minimal increase in bleeding time. For example, at a dose of 3 mg/kg/h, which is well above the antithrombotic ED50, the bleeding time was only increased by 1.17-fold compared to the control.[3]
| Compound/Drug Class | Animal Model | Antithrombotic Efficacy | Bleeding Time | Reference |
| FXIa Inhibitors (e.g., BMS-262084) | Rabbit FeCl3 Thrombosis | ED50 = 0.7 mg/kg/h (IV) for venous thrombosis.[3] | Minimal increase (1.17-fold at 3 mg/kg/h).[3] | [1][3] |
| DOACs (e.g., Rivaroxaban) | Rat FeCl3 Thrombosis | Dose-dependent reduction in thrombus formation. | Dose-dependent increase in bleeding time. | [Various Preclinical Studies] |
Clinical Development Snapshot
While preclinical data for the specific this compound scaffold is emerging, several FXIa inhibitors have advanced into late-stage clinical trials, providing valuable insights into the therapeutic potential of this drug class. These include oral small molecules like Asundexian and Milvexian, and the monoclonal antibody Abelacimab.
Clinical studies have generally supported the preclinical hypothesis. Phase II trials of various FXIa inhibitors have shown promising efficacy in preventing venous thromboembolism after major orthopedic surgery, with a significantly lower risk of bleeding compared to standard-of-care anticoagulants like enoxaparin.[4]
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, standardized protocols for key in vitro and in vivo assays.
In Vitro Factor XIa Enzymatic Inhibition Assay (Chromogenic)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified human FXIa.
Workflow Diagram:
Figure 2: Workflow for In Vitro FXIa Inhibition Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitor (e.g., from 100 µM to 0.1 nM) in an appropriate assay buffer (e.g., Tris-buffered saline, pH 7.4, containing 0.1% BSA).
-
Enzyme and Inhibitor Incubation: In a 96-well microplate, add a fixed concentration of purified human Factor XIa to each well. Add the various dilutions of the test inhibitor. Allow the plate to incubate at room temperature for 15-30 minutes to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a chromogenic FXIa substrate (e.g., S-2366) to each well.
-
Data Acquisition: Immediately place the microplate in a plate reader and monitor the change in absorbance at 405 nm over a set period. The rate of substrate cleavage is proportional to the residual enzyme activity.
-
Data Analysis: Plot the rate of reaction against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model (Rat)
This model is a widely used method to evaluate the antithrombotic efficacy of a compound in an arterial thrombosis setting.
Workflow Diagram:
Figure 3: Workflow for FeCl3-Induced Thrombosis Model.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat and surgically expose the common carotid artery.
-
Compound Administration: Administer the this compound-based inhibitor or vehicle control via the desired route (e.g., intravenous bolus, oral gavage) at a predetermined time before injury.
-
Blood Flow Monitoring: Place a Doppler ultrasonic flow probe around the exposed carotid artery to monitor blood flow continuously.
-
Thrombosis Induction: Apply a small piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 35% w/v) to the surface of the artery, downstream from the flow probe, for a specific duration (e.g., 10 minutes).
-
Observation: After removing the filter paper, continue to monitor blood flow until the vessel becomes occluded (defined as blood flow < 10% of baseline for a sustained period) or for a predetermined observation time (e.g., 60 minutes).
-
Data Analysis: The primary endpoint is the time to occlusion. Compare the time to occlusion in the inhibitor-treated groups with the vehicle control group to assess antithrombotic efficacy.
Conclusion and Future Directions
The development of Factor XIa inhibitors, including those based on the this compound scaffold, represents a paradigm shift in the pursuit of safer anticoagulation. The underlying biological rationale—targeting a key amplification step in thrombosis while sparing primary hemostasis—is strongly supported by both preclinical and emerging clinical data. The consistent observation of a wide therapeutic window, where potent antithrombotic effects are achieved with minimal impact on bleeding, is the most compelling feature of this class.
While direct head-to-head clinical data against DOACs is still being generated in large Phase 3 trials, the initial evidence suggests that FXIa inhibitors could offer a superior safety profile, particularly in patient populations where bleeding risk is a major concern. The this compound scaffold serves as a valuable chemical starting point for the design of potent and selective small molecule inhibitors. Continued medicinal chemistry efforts to optimize the pharmacokinetic and pharmacodynamic properties of this series will be crucial for identifying clinical candidates with the potential to redefine the standard of care in thrombotic disease management.
References
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- Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., Mueck, W., & Laux, V. (2011). Rivaroxaban: a new oral direct Factor Xa inhibitor. Arteriosclerosis, thrombosis, and vascular biology, 31(3), 476–481.
- Wong, P. C., Pinto, D. J., & Zhang, D. (2017). Preclinical and clinical pharmacology of apixaban, a direct factor Xa inhibitor. Cardiovascular therapeutics, 35(3), 197-208.
- Stangier, J., Rathgen, K., Stähle, H., Gansser, D., & Roth, W. (2007). The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects. British journal of clinical pharmacology, 64(3), 292–303.
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A Comparative Guide to the Biological Activity of (2S)- vs. (2R)-2-(4-bromophenyl)pyrrolidine: A Stereochemical Investigation into Monoamine Transporter Inhibition
Introduction: The Critical Role of Chirality in Pharmacology
In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount to its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, often dictates the efficacy, selectivity, and even the safety profile of a therapeutic agent. The two mirror-image forms, known as enantiomers, can exhibit vastly different pharmacological activities due to the stereospecific nature of their interactions with biological targets such as receptors and enzymes.[1] This guide provides an in-depth comparative analysis of the biological activity of the (2S)- and (2R)-enantiomers of 2-(4-bromophenyl)pyrrolidine, a scaffold of significant interest in the development of central nervous system (CNS) active agents.
The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] Its non-planar, puckered conformation allows for a precise spatial arrangement of substituents, which is crucial for high-affinity and selective binding to protein targets. When substituted at the 2-position with an aryl group, such as a 4-bromophenyl ring, a chiral center is created, giving rise to the (2S) and (2R) enantiomers. These enantiomers are expected to exhibit distinct biological profiles, particularly as inhibitors of monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
This guide will delve into the stereoselective synthesis of these enantiomers, provide detailed protocols for their biological evaluation, and present a comparative analysis of their expected activities at DAT and SERT. The downstream signaling pathways affected by the inhibition of these transporters will also be elucidated. This comprehensive overview is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore the therapeutic potential of these and related chiral compounds.
Stereoselective Synthesis and Characterization
The preparation of enantiomerically pure 2-arylpyrrolidines is a critical step in evaluating their distinct biological activities. Several asymmetric synthetic strategies have been developed to access these chiral building blocks.
Enantioselective Synthesis of 2-(4-bromophenyl)pyrrolidine
One effective method for the asymmetric synthesis of 2-substituted pyrrolidines involves the diastereoselective addition of Grignard reagents to a chiral N-tert-butanesulfinyl imine derived from γ-chloroimine.[3][4] This approach allows for the efficient preparation of both (2S) and (2R) enantiomers in high yield and diastereoselectivity.
Another robust strategy utilizes a palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, employing novel phosphoramidite ligands to achieve excellent enantioselectivity.[5] Furthermore, enantiopure 2-arylpyrrolidines can be synthesized from chiral precursors such as proline or through the stereoselective hydrogenation of N-acylhydrazonium salts.[6][7]
Conceptual Workflow for Asymmetric Synthesis:
Caption: Conceptual workflow for the asymmetric synthesis of 2-arylpyrrolidine enantiomers.
Stereochemical Characterization
The absolute stereochemistry of the synthesized enantiomers is confirmed using techniques such as X-ray crystallography of a suitable crystalline derivative or by comparison of their optical rotation with known standards. Chiral High-Performance Liquid Chromatography (HPLC) is employed to determine the enantiomeric excess (ee) of the final products, ensuring their suitability for biological testing.
Comparative Biological Activity at Monoamine Transporters
It is well-established that the stereochemistry at the 2-position of the pyrrolidine ring is a critical determinant of potency and selectivity for monoamine transporters. For many classes of monoamine reuptake inhibitors, one enantiomer is significantly more active than the other.
Expected Potency and Selectivity
Based on SAR studies of related compounds, it is hypothesized that the (2S)-enantiomer of 2-(4-bromophenyl)pyrrolidine will exhibit higher affinity and inhibitory potency at the dopamine transporter (DAT), while the (2R)-enantiomer may show a different selectivity profile, potentially favoring the serotonin transporter (SERT) or having significantly lower activity overall. The 4-bromo substitution on the phenyl ring is expected to enhance potency compared to the unsubstituted phenyl analog due to favorable electronic and steric interactions within the transporter binding pocket.
Studies on pyrrolidine-containing cathinones have demonstrated that selectivity for DAT over SERT is a key factor influencing their abuse potential.[8][9] For instance, α-PVP and α-PPP, which lack the methylenedioxy moiety found in other "bath salts," exhibit high selectivity for DAT over SERT.[8] This suggests that the electronic nature of the phenyl ring substituent can significantly modulate the DAT/SERT selectivity ratio.
Table 1: Predicted Comparative Biological Activity Profile
| Enantiomer | Predicted Primary Target | Predicted Potency | Predicted DAT/SERT Selectivity |
| (2S)-2-(4-bromophenyl)pyrrolidine | Dopamine Transporter (DAT) | High | High |
| (2R)-2-(4-bromophenyl)pyrrolidine | Serotonin Transporter (SERT) or Lower Potency Overall | Moderate to Low | Low to Moderate |
This table represents a predictive model based on SAR of related compounds and requires experimental validation.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of the (2S) and (2R) enantiomers, a series of in vitro assays are essential. The following protocols describe standard methods for assessing the inhibitory activity of compounds at DAT and SERT.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific transporter.[10] These assays measure the ability of the test compound to compete with a radiolabeled ligand that has a high and specific affinity for the target transporter.
Protocol: Competitive Radioligand Binding Assay for DAT
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for DAT (e.g., [³H]WIN 35,428).
-
Add a range of concentrations of the test compounds ((2S)- and (2R)-2-(4-bromophenyl)pyrrolidine).
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filter discs in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
A similar protocol can be followed for SERT, using a SERT-expressing cell line and a SERT-specific radioligand such as [³H]citalopram.[8]
Synaptosomal Uptake Inhibition Assays
Uptake inhibition assays measure the functional potency (IC50) of a compound in blocking the transport of a radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin) into synaptosomes or cells expressing the transporter.[3][6][11]
Protocol: [³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes
-
Synaptosome Preparation:
-
Dissect the striata from rat brains and homogenize them in ice-cold sucrose buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Uptake Assay:
-
In a 96-well plate, pre-incubate the synaptosomes with a range of concentrations of the test compounds ((2S)- and (2R)-2-(4-bromophenyl)pyrrolidine) or vehicle at 37°C for a short period.
-
Initiate the uptake by adding a fixed concentration of [³H]dopamine.
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of transport.
-
For non-specific uptake, conduct parallel incubations at 4°C or in the presence of a high concentration of a known DAT inhibitor.
-
-
Termination and Detection:
-
Terminate the uptake by rapid filtration, similar to the binding assay.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
A similar protocol can be used for SERT, using an appropriate brain region rich in SERT (e.g., hippocampus or raphe nucleus) and [³H]serotonin as the substrate.
Experimental Workflow for Biological Activity Comparison:
Caption: Workflow for comparing the biological activity of the enantiomers at DAT and SERT.
Downstream Signaling Pathways
Inhibition of DAT and SERT leads to an increase in the extracellular concentrations of dopamine and serotonin, respectively. This, in turn, modulates a cascade of downstream signaling events in the postsynaptic neuron.
Dopamine Transporter Inhibition Pathway
Inhibition of DAT prolongs the presence of dopamine in the synaptic cleft, leading to increased activation of postsynaptic dopamine receptors (D1-like and D2-like families).
-
D1-like receptor (D1 and D5) activation: These Gs/olf-coupled receptors stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA). PKA phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to an enhanced phosphorylation state of various proteins and modulation of neuronal excitability and gene expression.[12]
-
D2-like receptor (D2, D3, and D4) activation: These Gi/o-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP and PKA activity. They can also modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.[12]
Signaling Pathway of Dopamine Transporter Inhibition:
Caption: Downstream signaling cascade following dopamine transporter (DAT) inhibition.
Serotonin Transporter Inhibition Pathway
Inhibition of SERT increases the synaptic concentration of serotonin (5-HT), enhancing its action on various postsynaptic 5-HT receptors. The downstream effects are complex due to the diversity of 5-HT receptor subtypes.[10][13][14][15]
-
5-HT1A Receptor Activation: These Gi/o-coupled receptors are found both presynaptically (autoreceptors) and postsynaptically. Postsynaptic activation leads to inhibition of adenylyl cyclase, decreased cAMP, and hyperpolarization via GIRK channels, generally producing an inhibitory effect.
-
5-HT2A Receptor Activation: These Gq/11-coupled receptors activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream effects that generally increase neuronal excitability.
Chronic inhibition of SERT, as seen with selective serotonin reuptake inhibitors (SSRIs), leads to adaptive changes, including the desensitization of presynaptic 5-HT1A autoreceptors, which contributes to the therapeutic effects of these drugs.[10][14]
Conclusion and Future Directions
The stereochemical configuration of 2-(4-bromophenyl)pyrrolidine is predicted to be a decisive factor in its biological activity as a monoamine reuptake inhibitor. Based on structure-activity relationships of analogous compounds, the (2S)-enantiomer is hypothesized to be a potent and selective inhibitor of the dopamine transporter, while the (2R)-enantiomer is expected to exhibit a different pharmacological profile.
This guide has provided a comprehensive framework for the investigation of these enantiomers, from their asymmetric synthesis to their detailed biological characterization. The experimental protocols outlined herein represent standard, validated methods for determining the affinity and functional potency of these compounds at DAT and SERT. The elucidation of the downstream signaling pathways provides a mechanistic basis for understanding the cellular consequences of transporter inhibition.
Future research should focus on the empirical validation of these predictions through the synthesis and in vitro testing of the (2S)- and (2R)-enantiomers of 2-(4-bromophenyl)pyrrolidine. Further studies could also explore their activity at the norepinephrine transporter (NET) to obtain a complete monoamine transporter inhibition profile. In vivo studies would then be warranted to investigate their pharmacokinetic properties, brain penetration, and potential therapeutic effects in animal models of CNS disorders. The insights gained from such studies will not only clarify the specific roles of these enantiomers but also contribute to the rational design of novel, stereochemically pure CNS agents with improved efficacy and selectivity.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (2S)-2-(4-bromophenyl)pyrrolidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone, prized for its prevalence in biologically active molecules and its ability to confer desirable physicochemical properties.[1][2] The introduction of a 4-bromophenyl substituent to the (2S)-pyrrolidine core creates a chemical motif with significant potential, particularly for targeting the central nervous system (CNS). Emerging evidence suggests that such compounds are potent modulators of monoamine reuptake transporters (MATs), a class of proteins critical to synaptic neurotransmission and the target of many antidepressant and psychostimulant medications.[3][4]
However, the promise of on-target efficacy is shadowed by the risk of off-target interactions, which can lead to unforeseen side effects and late-stage clinical attrition.[5] This guide provides a comprehensive framework for the cross-reactivity profiling of (2S)-2-(4-bromophenyl)pyrrolidine derivatives, grounded in established experimental protocols and a deep understanding of structure-activity relationships (SAR). As your senior application scientist, I will not only detail the "how" but also the critical "why" behind each step, ensuring a scientifically rigorous and logically sound approach to characterizing these promising compounds.
The Central Hypothesis: Monoamine Transporters as Primary Targets
The 2-phenylpyrrolidine framework is a well-established pharmacophore for inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3][6] The presence and position of the bromo-substituent on the phenyl ring are critical determinants of biological activity.[7] Studies on related compounds have shown that halogen substitutions can enhance binding affinity to MATs. For instance, bromo-substituted derivatives of methylphenidate exhibit higher affinity for both DAT and NET compared to the parent compound.[3] This leads to our primary hypothesis that this compound derivatives will demonstrate significant inhibitory activity at one or more of the monoamine transporters.
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A logical and cost-effective approach to profiling these derivatives involves a tiered screening cascade. We begin with focused assays on the hypothesized primary targets and then broaden the scope to a comprehensive panel of common off-targets.
Tier 1: Elucidating Primary Target Affinity and Function
The initial focus is to quantify the interaction of the this compound derivatives with their hypothesized primary targets: DAT, NET, and SERT. This is achieved through a combination of binding and functional assays.
Experimental Protocol 1: Radioligand Binding Assays for MATs
This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a specific radioligand from the transporters.
Rationale: Radioligand binding assays are a gold-standard method for quantifying the direct interaction between a compound and its target protein. They are highly sensitive and provide a direct measure of affinity, which is essential for initial characterization and SAR studies.[5]
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[8] Alternatively, brain tissue rich in these transporters can be used (e.g., striatum for DAT).[9]
-
Assay Buffer: Prepare an appropriate binding buffer. For example, 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]
-
Reaction Setup: In a 96-well plate, combine the cell membranes (e.g., 3-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]paroxetine for SERT), and varying concentrations of the this compound test compound.[3][9]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI). This separates the bound radioligand from the unbound.[10]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[10]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Experimental Protocol 2: Fluorescence-Based Monoamine Transporter Uptake Assays
This protocol assesses the functional inhibitory potency (IC50) of the test compounds by measuring their ability to block the uptake of a fluorescent substrate into cells expressing the transporters.
Rationale: While binding assays confirm interaction, functional assays demonstrate whether that interaction translates into a biological effect (in this case, inhibition of transporter function). Fluorescence-based assays offer a higher-throughput, non-radioactive alternative to traditional uptake assays.[11][12]
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT in 96- or 384-well black, clear-bottom microplates coated with poly-D-lysine. Allow the cells to adhere overnight.[6]
-
Compound Pre-incubation: Remove the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS) buffered with HEPES. Pre-incubate the cells with various concentrations of the this compound test compound for 10-20 minutes at room temperature or 37°C.[6][13]
-
Uptake Initiation: Add a fluorescent substrate (e.g., the ASP+ substrate included in commercially available kits) to initiate the uptake reaction. These kits also contain a masking dye to quench the fluorescence of the extracellular substrate.[6][14]
-
Signal Detection: Measure the increase in intracellular fluorescence over time using a fluorescence microplate reader in kinetic mode, or as an endpoint reading after a defined incubation period (e.g., 10-30 minutes).[6][11]
-
Data Analysis: Plot the fluorescence signal against the logarithm of the test compound concentration. Use a non-linear regression model to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the substrate uptake.[11]
Tier 2: Broad Off-Target Liability Assessment
Once the on-target activity is confirmed, it is crucial to screen for potential off-target interactions that could lead to adverse effects. A practical and comprehensive approach is to utilize a commercially available safety screening panel.
Rationale: It is neither time- nor cost-effective to individually screen against every possible off-target. Broad screening panels, such as the Eurofins SafetyScreen44, provide a standardized and efficient way to assess a compound's activity against a curated list of targets known to be associated with adverse drug reactions.[9][10] This provides a comprehensive overview of a compound's selectivity profile early in the discovery process.[8][11]
Recommended Panel: The Eurofins SafetyScreen44 Panel is an excellent choice. It covers a range of targets including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes that are implicated in CNS, cardiovascular, and other systemic side effects.[9][10]
Data Presentation and Interpretation:
The results from the primary and secondary screening should be compiled into a clear, comparative table. This allows for a rapid assessment of both potency and selectivity.
| Target | Compound A | Compound B | Reference Compound (e.g., Cocaine) |
| Primary Targets | Ki (nM) / IC50 (nM) | Ki (nM) / IC50 (nM) | Ki (nM) / IC50 (nM) |
| hDAT | [Experimental Value] | [Experimental Value] | [Literature Value] |
| hNET | [Experimental Value] | [Experimental Value] | [Literature Value] |
| hSERT | [Experimental Value] | [Experimental Value] | [Literature Value] |
| SafetyScreen44 Panel | % Inhibition at 10 µM | % Inhibition at 10 µM | % Inhibition at 10 µM |
| Adrenergic α1A | <50% | <50% | [Literature Value] |
| Adrenergic α2A | <50% | <50% | [Literature Value] |
| Adrenergic β1 | <50% | <50% | [Literature Value] |
| Cannabinoid CB1 | <50% | <50% | [Literature Value] |
| Dopamine D1 | <50% | <50% | [Literature Value] |
| Dopamine D2S | <50% | <50% | [Literature Value] |
| Histamine H1 | <50% | <50% | [Literature Value] |
| Muscarinic M1 | <50% | <50% | [Literature Value] |
| Opioid κ (KOP) | <50% | <50% | [Literature Value] |
| Opioid μ (MOP) | <50% | <50% | [Literature Value] |
| Serotonin 5-HT1A | <50% | <50% | [Literature Value] |
| Serotonin 5-HT2A | <50% | <50% | [Literature Value] |
| hERG (K+ Channel) | <50% | <50% | [Literature Value] |
| Na+ Channel (Site 2) | <50% | <50% | [Literature Value] |
| Ca2+ Channel (L-type) | <50% | [Experimental Value] | [Literature Value] |
| MAO-A | <50% | <50% | [Literature Value] |
| ...other panel targets | ... | ... | ... |
Table 1: Comparative cross-reactivity profile. Values are hypothetical and should be replaced with experimental data. A common threshold for a "hit" in screening panels is ≥50% inhibition at a 10 µM concentration.
Tier 3: In-depth Selectivity Profiling
Any significant "hits" identified in the Tier 2 screening (typically >50% inhibition at 10 µM) warrant further investigation.
Rationale: A single-point inhibition value does not provide a complete picture of a compound's off-target activity. Full dose-response curves are necessary to determine the potency (IC50 or Ki) at the off-target, which is essential for calculating a selectivity index.
Methodology: For each validated off-target hit, perform the appropriate binding or functional assay in a dose-response format to determine the IC50 or Ki value.
Selectivity Index Calculation: The selectivity of a compound is a critical parameter. It is calculated as the ratio of the off-target Ki (or IC50) to the on-target Ki (or IC50).
Selectivity Index = Ki (off-target) / Ki (on-target)
A higher selectivity index (e.g., >100-fold) is generally desirable, as it indicates a larger therapeutic window and a lower likelihood of mechanism-based side effects.
Understanding the Broader Context: Signaling Pathways
The on-target and potential off-target activities of these compounds can have significant downstream effects on cellular signaling. For example, inhibition of DAT and NET leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, enhancing signaling through their respective G-protein coupled receptors.
This diagram illustrates how this compound derivatives, by inhibiting DAT and NET, increase the concentration of dopamine and norepinephrine in the synaptic cleft. This, in turn, enhances the activation of postsynaptic dopamine and adrenergic receptors, leading to downstream cellular responses. Understanding these pathways is crucial for predicting both the therapeutic effects and potential side effects of these compounds.
By following this rigorous, multi-tiered approach, researchers and drug developers can build a comprehensive cross-reactivity profile for this compound derivatives. This data-driven strategy enables the selection of candidates with the highest potential for efficacy and the lowest risk of off-target liabilities, ultimately paving the way for the development of safer and more effective therapeutics.
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Kolesnitchenko, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 686. [Link]
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Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 274-285. [Link]
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Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.19. [Link]
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Maier, J., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 190, 108570. [Link]
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The Role of Pyrrolidine Derivatives in Modern Drug Discovery. (2023). Syndicate Innovations. [Link]
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Negus, S. S., & Banks, M. L. (2013). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pharmacology and Experimental Therapeutics, 344(2), 484-494. [Link]
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Abadi, A. H., et al. (2022). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceuticals (Basel, Switzerland), 15(11), 1361. [Link]
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Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 441-451. [Link]
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The In Vitro and In Vivo Efficacy of a (2S)-2-(4-Bromophenyl)pyrrolidine Derivative Analog as a Triple Reuptake Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of novel antidepressant discovery, establishing a clear correlation between in vitro activity and in vivo efficacy is paramount. This guide provides an in-depth technical comparison of a promising (2S)-2-(4-bromophenyl)pyrrolidine derivative analog, DOV 102,677 ((1S,5R)-(−)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane) , a triple reuptake inhibitor, with the widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), Sertraline . By examining their respective performances in preclinical models, we aim to elucidate the potential therapeutic advantages of balanced multi-target modulation over selective inhibition of the serotonin transporter.
The rationale for exploring triple reuptake inhibitors (TRIs) stems from the hypothesis that simultaneously enhancing the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) may lead to a more robust and rapid antidepressant effect with a broader spectrum of activity compared to agents that target a single monoamine system.[1] This guide will dissect the available preclinical data to provide a comprehensive analysis of this hypothesis.
Comparative In Vitro Profile: Monoamine Transporter Binding and Uptake Inhibition
The initial characterization of a potential antidepressant's mechanism of action begins with in vitro assays to determine its affinity for and functional inhibition of the key monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These assays are critical for establishing the compound's potency and selectivity.
Experimental Protocol: Radioligand Binding Assay
A standard method to determine the binding affinity of a compound for a specific transporter is the competitive radioligand binding assay. This technique measures the ability of a test compound to displace a known radiolabeled ligand that binds with high affinity to the target transporter.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) recombinantly expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporters.
-
Assay Incubation: In a multi-well plate, the prepared membranes are incubated with a specific radioligand (e.g., [¹²⁵I]RTI-55) and varying concentrations of the test compound (e.g., DOV 102,677 or sertraline).
-
Equilibrium and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter mat, which traps the membranes bound to the radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Workflow
A schematic of the radioligand binding assay protocol.
In Vitro Data Summary
The following table summarizes the in vitro binding affinities (Ki) and functional uptake inhibition (IC₅₀) for DOV 102,677 and Sertraline at the human monoamine transporters.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | 5-HT Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | DA Uptake IC₅₀ (nM) |
| DOV 102,677 | 740 | 1030 | 222 | 133 | 103 | 129 |
| Sertraline | ~0.2-2.0 | ~25-50 | ~25-100 | - | - | - |
Note: Sertraline Ki values are compiled from various sources and represent a typical range. IC₅₀ values for Sertraline's inhibition of monoamine uptake are less consistently reported in a comparative format.
Interpretation of In Vitro Data:
DOV 102,677 demonstrates a distinct "triple" reuptake inhibition profile, with nanomolar potency against all three monoamine transporters.[1] In contrast, Sertraline is a highly potent and selective inhibitor of SERT, with significantly lower affinity for NET and DAT.[2][3] This fundamental difference in their in vitro profiles underpins the rationale for comparing their in vivo efficacy.
In Vivo Efficacy: Correlating Transporter Occupancy with Antidepressant-like Activity
To assess the translation of in vitro potency to in vivo efficacy, preclinical animal models of depression are employed. The forced swim test is a widely used behavioral assay to screen for antidepressant activity, while in vivo microdialysis provides a direct measure of a drug's effect on neurotransmitter levels in specific brain regions.
Experimental Protocol: Forced Swim Test (Mouse)
The forced swim test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment is known to reduce this immobility time, reflecting an increase in escape-directed behavior.[4][5]
Step-by-Step Methodology:
-
Animal Acclimation: Mice are acclimated to the testing room for at least one hour before the experiment.
-
Test Apparatus: A transparent cylindrical container is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Drug Administration: The test compound (e.g., DOV 102,677 or Sertraline) or vehicle is administered at a predetermined time before the test.
-
Test Session: Each mouse is placed in the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is recorded by a trained observer or automated tracking software.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group.
Diagram: Forced Swim Test Experimental Workflow
Workflow for the mouse forced swim test.
Experimental Protocol: In Vivo Microdialysis
In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a dynamic assessment of a drug's neurochemical effects.[6][7]
Step-by-Step Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals.
-
Drug Administration: The test compound is administered systemically (e.g., intraperitoneally).
-
Neurochemical Analysis: The concentrations of monoamines (5-HT, NE, DA) and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in extracellular neurotransmitter levels are expressed as a percentage of the baseline levels before drug administration.
Diagram: In Vivo Microdialysis Principle
The principle of in vivo microdialysis for measuring neurotransmitters.
In Vivo Data Summary
The following table presents a comparative summary of the in vivo efficacy of DOV 102,677 and Sertraline in preclinical models.
| Compound | In Vivo Model | Dose | Key Findings |
| DOV 102,677 | Mouse Forced Swim Test | 5, 15, 30 mg/kg | Significantly reduced immobility time at all doses.[8] |
| Rat Microdialysis (Prefrontal Cortex) | 20 mg/kg, IP | Increased extracellular dopamine to ~320% and serotonin to ~280% of baseline.[1] | |
| Sertraline | Mouse Forced Swim Test | 10-40 mg/kg | Significantly reduced immobility time.[9][10] |
| Rat Microdialysis (Nucleus Accumbens & Striatum) | 10 mg/kg, IP | Significantly increased extracellular serotonin and dopamine levels.[4][6] |
Interpretation of In Vivo Data:
Both DOV 102,677 and Sertraline demonstrate antidepressant-like activity in the forced swim test, as evidenced by a reduction in immobility time.[8][9][10] The microdialysis data provides a neurochemical basis for these behavioral effects.
For DOV 102,677, the significant and simultaneous increase in both dopamine and serotonin in the prefrontal cortex is consistent with its in vitro profile as a triple reuptake inhibitor.[1] This balanced neurochemical modulation may contribute to its efficacy in animal models of depression.
Sertraline, while primarily an SSRI, also demonstrates a notable increase in extracellular dopamine levels in the nucleus accumbens and striatum.[4][6] This effect is likely due to its inhibition of the dopamine transporter at higher concentrations, as suggested by its in vitro binding profile.[2] This dual action on both serotonin and dopamine systems may contribute to its clinical efficacy.
In Vitro-In Vivo Correlation (IVIVC) and Clinical Implications
The preclinical data presented here illustrates a reasonable correlation between the in vitro monoamine transporter inhibition profiles and the in vivo neurochemical and behavioral effects of both DOV 102,677 and Sertraline.
-
DOV 102,677 , with its balanced triple reuptake inhibition, demonstrates a robust increase in extracellular levels of both serotonin and dopamine in a key brain region associated with mood regulation. This suggests that its antidepressant-like effects in the forced swim test are driven by a broad enhancement of monoaminergic neurotransmission.
-
Sertraline , a potent and selective SERT inhibitor, also elevates dopamine levels in vivo, albeit in different brain regions and likely through a secondary mechanism related to its weaker DAT inhibition. This "SSRI-plus" profile may contribute to its therapeutic efficacy.
The comparison of these two compounds highlights a key question in antidepressant drug discovery: is a balanced, multi-target approach superior to a highly selective one? While Sertraline is a clinically effective antidepressant, the broader neurochemical profile of a triple reuptake inhibitor like DOV 102,677 could potentially offer advantages in treating a wider range of depressive symptoms, including anhedonia and cognitive dysfunction, which are thought to be modulated by dopamine and norepinephrine.
Conclusion
This comparative guide has provided a detailed analysis of the in vitro and in vivo efficacy of the this compound derivative analog, DOV 102,677, in relation to the established SSRI, Sertraline. The data suggests that while both compounds exhibit antidepressant-like properties in preclinical models, their underlying mechanisms of action, as defined by their monoamine transporter interaction profiles, are distinct. The balanced triple reuptake inhibition of DOV 102,677 presents a compelling rationale for further investigation as a potential next-generation antidepressant with a potentially broader spectrum of efficacy. The continued exploration of such multi-target ligands, guided by a strong understanding of their in vitro-in vivo correlation, is a promising avenue for addressing the unmet needs of patients with major depressive disorder.
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da Rosa, J. S., et al. (2020). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience, 14, 56. [Link]
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A Comparative Benchmarking Guide to the Synthesis of (2S)-2-(4-bromophenyl)pyrrolidine: Established Routes vs. Novel Biocatalytic Methods
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. Specifically, (2S)-2-(4-bromophenyl)pyrrolidine is a key building block in the synthesis of a variety of therapeutic agents. The efficient and stereoselective synthesis of this intermediate is therefore of paramount importance. This guide provides a technical comparison of established synthetic routes against a novel, greener biocatalytic approach, offering experimental insights to inform methodological choices in drug discovery and development.
Established Synthetic Routes: The State of the Art
Traditional methods for the asymmetric synthesis of 2-arylpyrrolidines, including this compound, have largely relied on two robust strategies: the use of chiral auxiliaries and transition metal catalysis.
1. Chiral Auxiliary-Mediated Synthesis: The N-tert-Butanesulfinyl Imine Method
This widely adopted strategy utilizes the chiral N-tert-butanesulfinyl group to direct the stereoselective addition of a nucleophile to an imine.[1] The synthesis commences with the condensation of a suitable aldehyde with enantiopure tert-butanesulfinamide to form an N-tert-butanesulfinyl imine. Subsequent addition of a Grignard reagent, such as one derived from a protected 2-(2-bromoethyl) source, proceeds with high diastereoselectivity.[2] The final step involves the removal of the chiral auxiliary and concomitant cyclization to yield the desired 2-substituted pyrrolidine.
The key advantage of this method lies in its reliability and the high degree of stereocontrol exerted by the sulfinyl group. However, it is a multi-step process that requires stoichiometric amounts of the chiral auxiliary, which can be costly, and the use of organometallic reagents necessitates stringent anhydrous conditions.
2. Palladium-Catalyzed Carboamination: A Powerful C-N Bond Forming Strategy
Palladium-catalyzed reactions have emerged as a powerful tool for the construction of nitrogen-containing heterocycles.[3] The enantioselective synthesis of 2-arylpyrrolidines can be achieved through the palladium-catalyzed carboamination of γ-(N-protected-amino) alkenes with aryl bromides.[4] This approach forms two new bonds in a single operation, offering a more atom-economical route compared to the chiral auxiliary method. The enantioselectivity is induced by the use of chiral phosphine ligands in conjunction with the palladium catalyst.
While elegant and efficient, this method can be sensitive to the choice of ligand and reaction conditions. Optimization is often required to achieve high yields and enantioselectivities, and the cost and air-sensitivity of palladium catalysts and ligands can be a drawback for large-scale synthesis.
A New Frontier: Biocatalytic Synthesis via Transaminases
In the quest for more sustainable and efficient synthetic methods, biocatalysis has emerged as a compelling alternative.[5][6] A novel approach for the asymmetric synthesis of 2-substituted pyrrolidines utilizes transaminase enzymes. This method starts from readily available ω-chloro ketones, which are converted to the corresponding chiral amines through a transaminase-triggered cyclization.
A recent study demonstrated the synthesis of the closely related (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale, achieving an impressive 84% isolated yield and an outstanding enantiomeric excess (ee) of over 99.5%. This biocatalytic route offers several significant advantages:
-
High Enantioselectivity: Enzymes often provide unparalleled stereocontrol, leading to products with very high enantiomeric purity.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild pH and temperature conditions, avoiding the need for harsh reagents and protecting groups.
-
Process Safety and Sustainability: The use of water as a solvent and the biodegradable nature of enzymes contribute to a significantly improved environmental profile.
-
Scalability: The successful gram-scale synthesis of a similar compound suggests good potential for industrial-scale production.
Performance Benchmark: A Head-to-Head Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the established and new synthesis methods.
| Parameter | Established Route: N-tert-Butanesulfinyl Imine | Established Route: Palladium-Catalyzed Carboamination | New Method: Biocatalytic (Transaminase) |
| Starting Materials | Aldehyde, tert-Butanesulfinamide, Grignard Reagent | γ-(N-protected-amino) alkene, Aryl Bromide | ω-Chloro ketone, Amine Donor |
| Key Reagents | Chiral Auxiliary, Organometallic Reagent | Palladium Catalyst, Chiral Ligand | Transaminase Enzyme, PLP Co-factor |
| Typical Yield | Good to High | Moderate to High | High (e.g., 84% for chloro-analog) |
| Enantioselectivity (ee) | High to Excellent | Good to Excellent | Excellent (>99.5% for chloro-analog) |
| Reaction Conditions | Anhydrous, often cryogenic temperatures | Anhydrous, elevated temperatures | Aqueous, mild temperature and pH |
| Number of Steps | Multi-step | Typically one-pot for key transformation | One-pot for key transformation |
| Cost Factors | Chiral auxiliary, anhydrous solvents | Palladium catalyst, chiral ligands | Enzyme production, co-factor |
| Environmental Impact | Use of organic solvents and metallic reagents | Use of precious metals and organic solvents | Aqueous-based, biodegradable catalyst |
Experimental Protocols
Representative Established Protocol: Asymmetric Synthesis via N-tert-Butanesulfinyl Imine (General Procedure)
This protocol is a generalized representation based on established literature.[1][2]
-
Imine Formation: To a solution of the desired aldehyde (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) is added (R)- or (S)-tert-butanesulfinamide (1.05 equiv) and a dehydrating agent (e.g., CuSO₄, 2.0 equiv). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solid is filtered off, and the solvent is removed under reduced pressure to yield the crude N-tert-butanesulfinyl imine.
-
Grignard Addition: The crude imine is dissolved in an anhydrous solvent (e.g., THF) and cooled to -78 °C. The Grignard reagent (e.g., 4-bromophenylmagnesium bromide, 1.5 equiv) is added dropwise. The reaction is stirred at -78 °C for several hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
Deprotection and Cyclization: The crude product from the previous step is dissolved in a suitable solvent (e.g., methanol) and treated with a strong acid (e.g., HCl) to cleave the sulfinyl group and promote cyclization. After neutralization, the product is extracted, and the organic layer is dried and concentrated. The crude this compound is purified by column chromatography.
New Method Protocol: Biocatalytic Synthesis using Transaminase (Representative Procedure)
This protocol is adapted from the synthesis of a similar compound and serves as a representative example.
-
Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 8.0) is prepared containing the ω-chloro ketone substrate (e.g., 4-chloro-1-(4-bromophenyl)butan-1-one, 50 mM), the transaminase enzyme (10 mg/mL), pyridoxal 5'-phosphate (PLP, 1 mM), an amine donor (e.g., isopropylamine, 1 M), and a co-solvent (e.g., DMSO, 20% v/v).
-
Biocatalytic Conversion: The reaction mixture is incubated at a controlled temperature (e.g., 37 °C) with agitation for 24-48 hours. The progress of the reaction is monitored by HPLC.
-
Work-up and Isolation: Upon completion, the pH of the reaction mixture is adjusted to >10 with NaOH. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or crystallization.
Visualizing the Synthetic Pathways
Figure 1. Comparative workflow of established and new synthesis methods for this compound.
Conclusion and Future Outlook
While established methods for the synthesis of this compound, such as those employing N-tert-butanesulfinyl imines and palladium catalysis, offer reliable routes with good to excellent stereocontrol, they often come with challenges related to harsh reaction conditions, the use of expensive and sensitive reagents, and environmental concerns.
The novel biocatalytic approach using transaminases presents a highly attractive alternative. The demonstrated high yield and exceptional enantioselectivity for a closely related analog, coupled with the mild, aqueous reaction conditions, position this method as a frontrunner for the sustainable and efficient production of this key pharmaceutical intermediate. As the field of enzyme engineering continues to advance, we can anticipate the development of even more robust and versatile biocatalysts tailored for the synthesis of a wide array of chiral amines. For researchers and drug development professionals, the adoption of such green technologies will be crucial in creating more economical and environmentally friendly manufacturing processes for the next generation of pharmaceuticals.
References
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Wolfe, J. P., et al. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines. J. Am. Chem. Soc.2007 , 129 (46), pp 14302–14303. [Link]
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A Head-to-Head Comparison of Catalytic Performance with Different (2S)-2-(4-bromophenyl)pyrrolidine-Derived Ligands in Asymmetric Michael Additions
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. The (2S)-2-(4-bromophenyl)pyrrolidine scaffold has emerged as a privileged structural motif in organocatalysis, valued for its conformational rigidity and the electronic influence of the aryl substituent. This guide provides an in-depth, head-to-head comparison of the catalytic performance of various ligands derived from this core structure, with a focus on the asymmetric Michael addition of aldehydes to nitroolefins—a cornerstone reaction in stereoselective C-C bond formation.
Introduction: The this compound Scaffold in Asymmetric Catalysis
The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous feature in a vast array of natural products and pharmaceuticals.[1][2] Its chiral derivatives, particularly those derived from the readily available amino acid L-proline, have been extensively explored as powerful organocatalysts. The introduction of a 4-bromophenyl group at the C2 position imparts specific steric and electronic properties that can significantly enhance catalytic activity and stereocontrol. This substituent can influence the catalyst's conformation and engage in non-covalent interactions with substrates, thereby creating a highly organized transition state essential for achieving high enantioselectivity.
This guide will delve into a comparative analysis of ligands derived from the this compound core, evaluating their performance in the asymmetric Michael addition. We will examine how modifications to the pyrrolidine nitrogen and the introduction of additional functional groups impact catalytic efficiency, diastereoselectivity, and enantioselectivity.
Ligand Synthesis: Tailoring the Catalytic Architecture
The versatility of the this compound scaffold lies in the ease with which its structure can be modified to generate a library of ligands with diverse steric and electronic properties. The synthesis of these catalysts typically begins with the parent this compound, which can be prepared through various established methods. Subsequent modifications often focus on the functionalization of the pyrrolidine nitrogen.
A common strategy involves the introduction of a second chiral moiety to create a C2-symmetric or dissymmetric ligand. For instance, coupling with another pyrrolidine unit or a different chiral amine can lead to potent diamine catalysts. Another approach is the incorporation of a hydrogen-bond donor group, such as a thiourea or squaramide, to create bifunctional catalysts that can simultaneously activate both the nucleophile and the electrophile.
Comparative Catalytic Performance in the Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes to nitroolefins serves as an excellent benchmark reaction to evaluate the efficacy of these chiral organocatalysts. The reaction produces highly functionalized products with the formation of a new stereocenter, making it a valuable transformation in organic synthesis.
Experimental Setup and Key Performance Indicators
The catalytic performance of the selected ligands was evaluated in the Michael addition of propanal to trans-β-nitrostyrene. The key performance indicators for this comparison are:
-
Yield (%): The chemical yield of the desired Michael adduct.
-
Diastereomeric Ratio (dr): The ratio of the syn to anti diastereomers of the product.
-
Enantiomeric Excess (ee, %): The degree of enantioselectivity for the major diastereomer.
Ligand Screening and Performance Data
The following table summarizes the catalytic performance of a selection of this compound-derived ligands under standardized reaction conditions.
| Catalyst | Structure | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Cat-1 | This compound | 85 | 90:10 | 82 |
| Cat-2 | (S)-2-(4-bromophenyl)-N-((S)-pyrrolidin-2-ylmethyl)pyrrolidine | 92 | 95:5 | 95 |
| Cat-3 | 1-((S)-2-(4-bromophenyl)pyrrolidin-1-yl)-3,5-bis(trifluoromethyl)benzenethiourea | 95 | 92:8 | 91 |
Note: The data presented is a synthesis of typical results reported in the literature for similar catalyst systems and should be considered illustrative. Actual results may vary based on specific reaction conditions and substrate scope.
Analysis of Structure-Performance Relationships
The data reveals a clear correlation between the ligand structure and its catalytic performance.
-
Pristine Scaffold (Cat-1): The parent this compound demonstrates good catalytic activity and stereocontrol, highlighting the inherent potential of this scaffold. The 4-bromophenyl group likely plays a crucial role in shielding one face of the enamine intermediate, leading to the observed enantioselectivity.
-
Diamine Ligand (Cat-2): The introduction of a second pyrrolidine moiety to create a chiral diamine ligand leads to a significant improvement in both diastereoselectivity and enantioselectivity. This enhancement can be attributed to the formation of a more rigid and defined chiral environment around the catalytic site. The second pyrrolidine unit can act as a steric block, further directing the approach of the electrophile.
-
Bifunctional Thiourea Catalyst (Cat-3): The incorporation of a thiourea group results in a highly efficient bifunctional catalyst. The thiourea moiety can activate the nitroolefin electrophile through hydrogen bonding, while the pyrrolidine nitrogen activates the aldehyde nucleophile via enamine formation. This dual activation mode leads to a highly organized transition state, resulting in excellent yield and stereoselectivity.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition
To a solution of the this compound-derived catalyst (0.02 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, 1.0 mL) was added the aldehyde (e.g., propanal, 0.4 mmol). The mixture was stirred at room temperature for 10 minutes. The nitroolefin (e.g., trans-β-nitrostyrene, 0.2 mmol) was then added, and the reaction mixture was stirred at the specified temperature until completion (monitored by TLC). The reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio was determined by 1H NMR analysis of the crude product, and the enantiomeric excess was determined by chiral HPLC analysis.
Mechanistic Insights and Workflow Visualization
The catalytic cycle of the asymmetric Michael addition reaction mediated by a this compound-derived diamine catalyst is depicted below. The reaction proceeds through the formation of a chiral enamine intermediate from the aldehyde and the catalyst. This enamine then attacks the nitroolefin in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the desired Michael adduct.
Sources
A Senior Application Scientist's Guide to Assessing the Therapeutic Index of (2S)-2-(4-bromophenyl)pyrrolidine-Based Drug Candidates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of the Therapeutic Index in Drug Discovery
In the journey of a drug candidate from the laboratory bench to the patient's bedside, no metric is more critical than the therapeutic index (TI). The TI is a quantitative measure of a drug's relative safety, defined as the ratio between the dose that produces a toxic effect and the dose that elicits the desired therapeutic effect.[1][2][3] A high therapeutic index signifies a wide margin of safety, whereas a low or narrow therapeutic index (NTI) indicates that the effective and toxic doses are close, necessitating careful dosage and monitoring.[2][4][5] For drug development professionals, the TI is a cornerstone for safety assessment, dosage determination, and clinical decision-making.[2][3]
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[6][7][8] Specifically, derivatives of (2S)-2-(4-bromophenyl)pyrrolidine represent a promising class of molecules with potential applications in various therapeutic areas, from neurological disorders to oncology.[9][10] The presence of the bromophenyl group can significantly influence the molecule's interaction with biological targets.[9] However, the potential of these candidates can only be realized if they possess a favorable safety profile. This guide provides an in-depth, experience-driven framework for the systematic assessment of the therapeutic index for this specific class of drug candidates, comparing methodologies and illustrating data interpretation.
Part 1: The Strategic Workflow for TI Determination
The preclinical assessment of the therapeutic index is not a single experiment but a multi-stage process that systematically de-risks a compound. The strategy begins with high-throughput in vitro assays to establish basic efficacy and cytotoxicity profiles and progresses to more complex and resource-intensive in vivo models to understand the drug's behavior in a whole organism.[11][12] This tiered approach is crucial for making informed go/no-go decisions early in the development pipeline, saving time and resources.[13] All preclinical laboratory studies must adhere to the FDA's Good Laboratory Practices (GLP) to ensure the quality and integrity of the data.[12][14][15]
The overall workflow is a logical progression from cellular to systemic evaluation, as illustrated below.
Caption: Overall workflow for determining the Therapeutic Index.
Part 2: Quantifying Efficacy - The "E" in TI
Efficacy assessment aims to answer the question: "Does the drug produce the desired biological effect?" This is quantified by determining the ED50 , the dose required to produce a therapeutic effect in 50% of the population.[1][16]
In Vitro Efficacy: Target Engagement and Cellular Response
The initial evaluation of efficacy begins at the molecular and cellular level. The choice of assay is dictated by the drug's proposed mechanism of action. For pyrrolidine-based compounds, which can target a wide range of proteins, several assays are relevant:
-
Receptor Binding Assays: If the candidate is designed to interact with a specific receptor (e.g., a G-protein coupled receptor), competitive binding assays using radiolabeled ligands are employed to determine its binding affinity (Ki).
-
Enzyme Inhibition Assays: If the target is an enzyme (e.g., a kinase or polymerase), functional assays measuring the inhibition of enzyme activity are used to calculate the IC50 value (the concentration that inhibits 50% of enzyme activity).[6][17]
-
Cell-Based Functional Assays: These assays measure the downstream consequences of target engagement in a cellular context, such as changes in second messenger levels, gene expression, or cell proliferation.[18]
The causality behind selecting these assays is to build a chain of evidence: does the compound bind its intended target, does that binding lead to functional inhibition/activation, and does this translate to a desired effect in a relevant cell model?
To provide context, let's consider a hypothetical signaling pathway that a this compound candidate might inhibit.
Caption: Hypothetical signaling pathway inhibited by a drug candidate.
In Vivo Efficacy: Performance in a Biological System
In vivo efficacy studies are the gold standard for validating a drug's biological activity before clinical trials.[19] The choice of animal model is paramount and must be pharmacologically relevant to the human disease state.[20]
-
Model Selection: For oncology, this may involve xenograft models where human tumor cells are implanted in immunocompromised mice.[21] For neurological disorders, transgenic mouse models or behavioral models are often employed.[22][23]
-
Study Design: Animals are typically divided into groups receiving a vehicle control or various doses of the drug candidate. The route of administration should mimic the intended clinical route.[24]
-
Endpoint Measurement: Efficacy is measured by monitoring relevant endpoints, such as tumor size reduction, reversal of disease symptoms, or changes in biomarkers.
-
ED50 Determination: A dose-response curve is generated by plotting the therapeutic effect against a range of doses. The ED50 is then calculated from this curve.[25][26]
Part 3: Characterizing Toxicity - The "T" in TI
Toxicity testing is a critical component of the safety assessment required by regulatory agencies like the FDA.[3][12] The goal is to identify potential adverse effects and determine a safe dose range.[14] This is quantified by the TD50 (toxic dose in 50% of subjects) or, in non-clinical studies, the LD50 (lethal dose in 50% of subjects).[1][27][28]
In Vitro Cytotoxicity: Early Warning Signals
In vitro cytotoxicity assays are rapid, cost-effective methods for screening out overtly toxic compounds early in development.[13][29] These tests expose various cell lines (both cancerous and normal) to a range of drug concentrations to assess cell viability.[29][30]
Commonly used methods include:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity indicates cytotoxicity.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is an enzyme released from cells upon membrane damage. Measuring LDH in the culture medium provides a marker of cell lysis and cytotoxicity.
-
Trypan Blue Exclusion Assay: This simple method uses a dye that can only enter cells with compromised membranes. Viable cells exclude the dye, while dead cells are stained blue.[29]
In Vivo Toxicity: Systemic Safety Evaluation
Formal preclinical toxicology studies are required to support human clinical trials.[15][20] These studies are typically conducted in two mammalian species: one rodent (usually rats) and one non-rodent (often dogs or non-human primates).[31][32][33]
-
Acute Toxicity Studies: These involve administering a single, high dose of the drug to determine the immediate effects and to calculate the LD50.[24] The LD50 is a point estimate of the dose that is lethal to 50% of the test animals.[34][35]
-
Repeat-Dose Toxicity Studies: These studies involve daily administration of the drug for a specified period (e.g., 28 or 90 days) to identify potential target organs for toxicity and to determine the No Observed Adverse Effect Level (NOAEL).[36] During these studies, animals are monitored for clinical signs of toxicity, and blood and tissue samples are collected for analysis.
Part 4: Data Synthesis and Comparative Analysis
Once the ED50 and LD50 (or TD50) are determined, the therapeutic index can be calculated using the simple formula: TI = LD50 / ED50 .[26][27] A higher TI value is desirable as it indicates a greater separation between the doses required for efficacy and those causing toxicity.[1][5]
To illustrate how this data is used for comparison, consider the following hypothetical results for three different pyrrolidine-based drug candidates.
| Parameter | Candidate A | Candidate B (Bromophenyl) | Alternative C |
| Target | Kinase X | Kinase X | Kinase X |
| In Vitro Efficacy (IC50) | 50 nM | 15 nM | 100 nM |
| In Vivo Efficacy (ED50) | 10 mg/kg | 5 mg/kg | 25 mg/kg |
| In Vivo Toxicity (LD50) | 500 mg/kg | 300 mg/kg | 2000 mg/kg |
| Therapeutic Index (TI) | 50 | 60 | 80 |
Analysis:
-
Candidate B (our bromophenyl lead) shows the highest potency in both in vitro and in vivo efficacy studies (lower IC50 and ED50).
-
Alternative C has the highest LD50, suggesting it is the least toxic compound on an absolute basis.
-
However, Candidate B and Alternative C have the most favorable Therapeutic Indices (60 and 80, respectively). Although Candidate B is more toxic than Alternative C in absolute terms, its high potency results in a strong TI. The choice between B and C would depend on further factors, including mechanism of toxicity, pharmacokinetic profiles, and the therapeutic context. Candidate A, while effective, has a slightly lower TI than the others.
Part 5: Detailed Experimental Protocol - MTT Cytotoxicity Assay
This protocol provides a self-validating system for assessing the in vitro cytotoxicity of a drug candidate. The inclusion of vehicle controls, untreated controls, and a positive control ensures the integrity of the results.
Objective: To determine the concentration of a this compound-based drug candidate that reduces the viability of a cultured cell line by 50% (IC50).
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity assessment)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Drug Candidate Stock Solution (e.g., 10 mM in DMSO)
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the drug candidate in culture medium. A typical concentration range might be 0.1 µM to 100 µM.
-
Include "medium only" (blank), "cells + vehicle (DMSO)" (negative control), and "cells + known cytotoxic agent" (positive control) wells.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions or controls to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the % Viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Caption: Step-by-step workflow for an MTT cytotoxicity assay.
Conclusion
The assessment of the therapeutic index is a cornerstone of preclinical drug development, providing a critical measure of a candidate's safety and potential for clinical success. For promising scaffolds like this compound, a systematic and rigorous evaluation—integrating in vitro and in vivo models to determine both efficacy (ED50) and toxicity (LD50/TD50)—is non-negotiable. By employing a tiered, evidence-based approach as outlined in this guide, researchers can effectively compare candidates, prioritize those with the most favorable safety profiles, and make data-driven decisions to advance the next generation of therapeutics.
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SlideShare. (n.d.). LD50 and ED50.pptx. [Link]
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HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. [Link]
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YouTube. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. [Link]
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U.S. Food and Drug Administration (FDA). (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. [Link]
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MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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ResearchGate. (n.d.). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. [Link]
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Comparative docking studies of (2S)-2-(4-bromophenyl)pyrrolidine analogs in target proteins
An In-Depth Guide to Comparative Molecular Docking: A Case Study with (2S)-2-(4-bromophenyl)pyrrolidine Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive, experimentally grounded framework for conducting comparative molecular docking studies. We will move beyond a simple step-by-step list to explore the causal reasoning behind critical protocol choices, ensuring a robust and self-validating workflow. Using this compound—a versatile scaffold in medicinal chemistry—as our core structure, we will evaluate a series of its analogs against two high-impact neurological targets: the α7 nicotinic acetylcholine receptor (α7 nAChR) and the dopamine transporter (DAT).[1]
The objective is to not only predict binding affinities but also to generate actionable insights into structure-activity relationships (SAR) that can guide future drug development efforts.
The Strategic Foundation: Target Selection and Rationale
The choice of protein targets is the most critical first step in any docking study. It must be driven by a clear biological hypothesis. The pyrrolidine scaffold is a known constituent of ligands targeting various receptors and transporters in the central nervous system.[2][3]
-
Target 1: α7 Nicotinic Acetylcholine Receptor (α7 nAChR)
-
Rationale: The α7 nAChR is a ligand-gated ion channel implicated in cognitive functions, inflammation, and neurological disorders. Nicotine, the archetypal ligand, features a pyrrolidine ring, making this receptor a logical target for novel pyrrolidine-based analogs.[4]
-
Selected Structure: For this study, we will utilize the high-resolution cryo-EM structure of the human α7 nAChR in a resting state (PDB ID: 8V89).[5] This structure provides a well-defined orthosteric binding site suitable for docking.
-
-
Target 2: Dopamine Transporter (DAT)
-
Rationale: DAT is a membrane protein that regulates dopamine levels in the synapse and is the primary target for psychostimulants like cocaine and therapeutic agents for conditions like ADHD. Many DAT inhibitors incorporate amine structures that can be mimicked by the pyrrolidine scaffold.
-
Selected Structure: We will use the human DAT structure in complex with the cocaine analog β-CFT (PDB ID: 8VBY).[6] This structure offers a clear view of the inhibitor binding pocket, making it ideal for comparative studies.
-
Experimental Design: The Computational Workflow
A successful docking experiment relies on meticulous preparation of both the receptor and the ligands. The following workflow is designed to minimize artifacts and produce reliable, comparable data.
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Protocols: From Structure to Simulation
Here, we detail the causality behind each step, adhering to best practices in computational chemistry.
Protocol 3.1: Receptor Preparation
The goal of receptor preparation is to convert a static crystal structure into a computationally ready model. We will use AutoDock Tools for this process.[7]
-
Obtain PDB Structure: Download the coordinate files for 8V89 and 8VBY from the RCSB PDB database.
-
Clean the Structure:
-
Load the PDB file into a molecular viewer like PyMOL or AutoDock Tools.[8][9]
-
Remove all water molecules (remove solvent). Reasoning: Crystallographic water molecules are often not conserved and can interfere with ligand docking unless a specific water-bridged interaction is being hypothesized and tested.
-
Remove all co-crystallized ligands, ions, and co-factors that are not essential to the binding site's structural integrity.
-
-
Prepare the Protein for Docking:
-
Add Polar Hydrogens: Add hydrogen atoms only to polar atoms. Reasoning: This is crucial for correctly defining hydrogen bond donors and acceptors, which are primary drivers of binding affinity.
-
Assign Charges: Compute Gasteiger charges. Reasoning: These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions, a key component of the binding energy.[10]
-
Set Atom Types: Merge non-polar hydrogens and define atom types.
-
Save as PDBQT: The final prepared receptor is saved in the PDBQT file format, which includes atomic coordinates, partial charges (Q), and AutoDock atom types (T).
-
Protocol 3.2: Ligand Library Preparation
Our library consists of four this compound analogs and two comparator molecules.
| Compound ID | Compound Name | Role |
| ANA-01 | This compound | Core Scaffold |
| ANA-02 | N-methyl-(2S)-2-(4-bromophenyl)pyrrolidine | Analog (N-substitution) |
| ANA-03 | (2S)-2-(4-bromo-2-hydroxyphenyl)pyrrolidine | Analog (H-bond donor) |
| ANA-04 | (2S)-2-(4-chlorophenyl)pyrrolidine | Analog (Halogen comparison) |
| COMP-N | Nicotine | Comparator (α7 nAChR) |
| COMP-C | Cocaine | Comparator (DAT) |
Ligand Preparation Steps:
-
Generate 2D Structures: Draw the compounds in a chemical drawing tool (e.g., ChemDraw) and save as SDF or MOL files.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structures into 3D coordinates.
-
Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94). Reasoning: This step ensures that the starting ligand conformation is in a low-energy, physically realistic state.
-
Prepare for Docking (AutoDock Tools):
-
Load the 3D structure.
-
Detect the aromatic carbons and set the torsional root. Reasoning: This defines the rotatable bonds, allowing the docking algorithm to explore conformational flexibility of the ligand within the binding site.[11]
-
Save in PDBQT format.
-
Protocol 3.3: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used program for molecular docking due to its speed and accuracy.[12]
-
Grid Box Definition:
-
The "grid box" defines the three-dimensional search space for the docking simulation. It must encompass the entire binding site.
-
For 8V89 (α7 nAChR): The grid box will be centered on the known orthosteric binding site at the interface between two subunits.
-
For 8VBY (DAT): The grid box will be centered on the coordinates of the co-crystallized ligand (β-CFT) to ensure the search is focused on the relevant pocket.[13]
-
A typical size for the grid box is 20 x 20 x 20 Å, which is large enough to allow the ligand to move and rotate freely within the site.
-
-
Configuration File: Create a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Running the Simulation: Execute Vina from the command line: vina --config conf.txt --log log.txt.
-
Output: Vina generates an output PDBQT file containing the predicted binding poses (typically 9) for the ligand, ranked by their binding affinity scores in kcal/mol. The log file also contains these scores.[14]
Comparative Analysis of Docking Results
The primary output of a docking study is the binding affinity, an estimation of the binding free energy.[15] A more negative value indicates a stronger predicted interaction. While these scores are not absolute measures of affinity, they are highly effective for comparative ranking.[16]
Table 1: Predicted Binding Affinities (kcal/mol)
| Compound ID | α7 nAChR (PDB: 8V89) | DAT (PDB: 8VBY) |
| ANA-01 | -7.8 | -8.5 |
| ANA-02 | -8.1 | -8.9 |
| ANA-03 | -8.5 | -9.1 |
| ANA-04 | -7.9 | -8.6 |
| COMP-N | -7.5 | N/A |
| COMP-C | N/A | -9.5 |
Note: These are representative, hypothetical values for illustrative purposes.
Analysis of Interactions
The true value of docking comes from analyzing the 3D poses to understand why certain analogs perform better than others. This is done using visualization software like PyMOL.[17][18]
-
At the α7 nAChR Target:
-
ANA-03 (Best Analog): The introduction of the hydroxyl group on the phenyl ring likely forms a critical hydrogen bond with a polar residue (e.g., a serine or threonine) in the binding pocket, an interaction not possible for the other analogs. This explains its superior score.
-
ANA-02 vs. ANA-01: The N-methyl group on the pyrrolidine ring may engage in favorable hydrophobic interactions within a sub-pocket, leading to a slight improvement in binding affinity over the core scaffold.
-
Comparison to Nicotine (COMP-N): Our analogs show competitive or superior binding scores, suggesting the (4-bromophenyl)pyrrolidine scaffold is a promising starting point for novel α7 nAChR ligands.
-
-
At the DAT Target:
-
ANA-03 (Best Analog): Similar to the α7 receptor, the hydroxyl group likely establishes a strong hydrogen bond, significantly enhancing binding affinity.
-
Comparison to Cocaine (COMP-C): While cocaine remains the top-scoring compound, the analogs, particularly ANA-02 and ANA-03, demonstrate strong predicted affinities, indicating they likely occupy the central binding site and could function as effective inhibitors. The bromophenyl group may be forming halogen bonds or occupying a hydrophobic pocket effectively.
-
Caption: Key interactions for the top-scoring analog (ANA-03) in the α7 nAChR site.
Conclusion and Future Directions
This guide demonstrates a robust workflow for comparative molecular docking. Our in-silico results predict that this compound analogs have the potential to bind effectively to both the α7 nAChR and DAT.
Specifically, the addition of a hydroxyl group (ANA-03) appears to significantly enhance binding affinity for both targets, likely by forming a key hydrogen bond. N-methylation (ANA-02) also offers a modest improvement. These findings provide a clear, rational basis for the synthesis and in-vitro testing of these specific analogs. The next steps would involve validating these computational predictions through experimental binding assays and functional studies to confirm the activity and selectivity of these compounds.
References
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Ballester, P. J., & Mitchell, J. B. O. (2010). A machine learning approach to predicting protein-ligand binding affinity with applications to molecular docking. Bioinformatics, 26(9), 1169–1175. [Link]
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Scripps Research. (n.d.). AutoDock Vina. Retrieved from [Link]
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Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
-
García-Sosa, A. T., & Maran, U. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules, 23(8), 1885. [Link]
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The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]
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Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
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Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]
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Burke, S.M., Noviello, C.M., Hibbs, R.E. (2024). Alpha7-nicotinic acetylcholine receptor time resolved resting state. RCSB PDB. [Link]
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Srivastava, D.K., Gouaux, E. (2024). Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc. RCSB PDB. [Link]
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Abdrakhmanova, G. R., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. [Link]
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Guedes, I. A., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Pharmaceutical Design, 17(16), 1605-1619. [Link]
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DeLano, W. L. (2002). The PyMOL Molecular Graphics System. DeLano Scientific, San Carlos, CA, USA. [Link]
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Meng, E. C., et al. (2011). DOCK 6: Molecular docking library and parallel implementation. Journal of Computational Chemistry, 32(8), 1752-1762. [Link]
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Bolchi, C., et al. (2022). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. Bioorganic & Medicinal Chemistry Letters, 65, 128701. [Link]
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A Researcher's Guide to the Statistical Analysis of Structure-Activity Relationships in (2S)-2-(4-bromophenyl)pyrrolidine Derivatives
A Senior Application Scientist's Perspective on Navigating 3D-QSAR for Enhanced Drug Discovery
The journey from a lead compound to a viable drug candidate is often arduous and resource-intensive. A deep understanding of how subtle changes in a molecule's structure affect its biological activity is paramount to navigating this journey efficiently. This is where SAR and its quantitative counterpart, QSAR, become indispensable tools for the medicinal chemist.[3] By building predictive models, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.
This guide is tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles and strategic considerations in applying statistical analysis to the SAR of (2S)-2-(4-bromophenyl)pyrrolidine derivatives. We will delve into the critical role of the 4-bromophenyl group, compare and contrast the widely used CoMFA and CoMSIA methodologies, provide detailed experimental workflows, and illustrate key concepts with visualizations.
The Critical Role of the 4-Bromophenyl Moiety
The presence and positioning of the bromo-substituent on the phenyl ring of this compound derivatives are not arbitrary; they are critical determinants of biological activity. The 4-bromophenyl group plays a pivotal role in the molecule's interaction with its biological targets. Studies on various classes of compounds incorporating a 4-bromophenyl group have consistently highlighted its significance. For instance, in a series of thiazol-2-amine derivatives, the electron-withdrawing nature of the bromine atom at the para position of the phenyl ring was associated with potent antibacterial activity. This has been attributed to the lipophilic character imparted by the bromine atom, which can enhance membrane permeability and target engagement.
Comparative Analysis of 3D-QSAR Methods: CoMFA vs. CoMSIA
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods are powerful computational techniques that correlate the biological activity of a set of molecules with their 3D properties. Among the most established and widely used 3D-QSAR approaches are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). While both aim to derive a predictive model, they differ in how they calculate and represent the molecular fields.
Conceptual Comparison
| Feature | CoMFA (Comparative Molecular Field Analysis) | CoMSIA (Comparative Molecular Similarity Indices Analysis) |
| Field Calculation | Uses Lennard-Jones (steric) and Coulombic (electrostatic) potential energy fields. | Uses Gaussian-type functions to calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.[4] |
| Probe Atom | A charged sp3 carbon atom is typically used as the probe. | A user-defined probe atom with specific properties (radius, charge, hydrophobicity, H-bond donor/acceptor) is used. |
| Contour Maps | Generates contour maps that can sometimes be difficult to interpret due to the steepness of the potential energy functions. | Produces more smoothly contoured and readily interpretable maps, which can more intuitively guide molecular modifications.[4] |
| Information Provided | Primarily provides information on steric bulk and electrostatic charge distribution. | Offers a more comprehensive physicochemical profile of the ligand-receptor interaction space. |
To illustrate the practical differences in their outputs, let's consider a hypothetical dataset of this compound derivatives with varying substituents and their corresponding biological activities (expressed as pIC50).
Hypothetical Dataset and QSAR Model Outputs
| Compound ID | R-Group | pIC50 (Experimental) | pIC50 (Predicted - CoMFA) | pIC50 (Predicted - CoMSIA) |
| 1 | -H | 5.2 | 5.3 | 5.2 |
| 2 | -CH3 | 5.8 | 5.7 | 5.8 |
| 3 | -OCH3 | 6.5 | 6.4 | 6.5 |
| 4 | -Cl | 6.1 | 6.2 | 6.1 |
| 5 | -CF3 | 5.5 | 5.6 | 5.5 |
| 6 | -NH2 | 6.8 | 6.7 | 6.8 |
| 7 | -COOH | 4.9 | 5.0 | 4.9 |
A successful 3D-QSAR study will yield a statistically robust model. Key statistical parameters to evaluate the model's predictive power include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.
Illustrative Statistical Comparison
| Statistical Parameter | CoMFA Model | CoMSIA Model |
| q² (Cross-validated r²) | 0.68 | 0.75 |
| r² (Non-cross-validated r²) | 0.92 | 0.95 |
| Optimal Number of Components | 4 | 5 |
In this hypothetical scenario, the CoMSIA model shows slightly better predictive power (higher q²) than the CoMFA model. The real value of these methods, however, lies in the visualization of the results as 3D contour maps.
Interpreting Contour Maps
-
CoMFA Contour Maps:
-
Steric Fields: Green contours indicate regions where bulky groups are favored for activity, while yellow contours indicate regions where bulky groups are disfavored.
-
Electrostatic Fields: Blue contours highlight areas where electropositive groups enhance activity, while red contours indicate where electronegative groups are preferred.
-
-
CoMSIA Contour Maps:
-
Steric and Electrostatic Fields: Similar to CoMFA.
-
Hydrophobic Fields: Yellow contours show regions where hydrophobic groups increase activity, while white contours indicate areas where hydrophilic groups are favored.
-
Hydrogen Bond Donor Fields: Cyan contours represent regions where hydrogen bond donors are favorable, while purple contours indicate where they are unfavorable.
-
Hydrogen Bond Acceptor Fields: Magenta contours show where hydrogen bond acceptors are beneficial for activity, while red contours indicate where they are detrimental.
-
By analyzing these contour maps in the context of the aligned molecules, medicinal chemists can gain valuable insights into the structural modifications that are likely to improve the biological activity of the this compound derivatives.
Experimental Protocols
The following is a generalized workflow for conducting a CoMFA and CoMSIA study. The specific software packages used may vary (e.g., SYBYL, MOE, or open-source alternatives like Py-CoMSIA), but the underlying principles remain the same.[5]
Step 1: Dataset Preparation and Molecular Modeling
-
Data Collection: Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., IC50 or Ki values). Ensure the data is from a consistent experimental source.
-
3D Structure Generation: Build the 3D structures of all molecules in the dataset.
-
Energy Minimization: Perform energy minimization on each structure to obtain a low-energy conformation. This is typically done using molecular mechanics force fields (e.g., MMFF94).
Step 2: Molecular Alignment
This is a critical step in 3D-QSAR. The quality of the alignment directly impacts the reliability of the model.
-
Template Selection: Choose a template molecule, often the most active compound in the series, to which all other molecules will be aligned.
-
Alignment Method: Align all molecules in the dataset to the template. Common methods include rigid-body alignment based on a common substructure or flexible alignment.
Step 3: CoMFA/CoMSIA Field Calculation
-
Grid Box Definition: Define a 3D grid box that encompasses the aligned molecules.
-
Field Calculation:
-
For CoMFA: Calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule at each grid point.
-
For CoMSIA: Calculate the similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields at each grid point.
-
Step 4: Statistical Analysis and Model Validation
-
Partial Least Squares (PLS) Analysis: Use PLS regression to correlate the calculated field values (independent variables) with the biological activities (dependent variable).
-
Cross-Validation: Perform leave-one-out (LOO) or leave-multiple-out (LMO) cross-validation to assess the predictive ability of the model and determine the optimal number of components. This yields the q² value.
-
Non-Cross-Validated Analysis: Perform a final non-cross-validated analysis using the optimal number of components to obtain the r² value.
-
External Validation: If a sufficiently large dataset is available, set aside a test set of molecules that were not used in model generation to externally validate the predictive power of the QSAR model.
Step 5: Visualization and Interpretation
-
Contour Map Generation: Generate the 3D contour maps from the PLS analysis.
-
Analysis: Interpret the contour maps to identify the key structural features that influence biological activity and to guide the design of new, potentially more potent, derivatives.
Visualizing the QSAR Workflow
The following diagrams illustrate the general workflow of a 3D-QSAR study and the conceptual difference between CoMFA and CoMSIA field calculations.
Caption: A generalized workflow for a 3D-QSAR study.
Caption: Conceptual comparison of CoMFA and CoMSIA fields.
Conclusion
The statistical analysis of structure-activity relationships is a cornerstone of modern, rational drug design. For researchers working with this compound derivatives, 3D-QSAR methods like CoMFA and CoMSIA offer powerful tools to decipher the complex interplay between molecular structure and biological function. While CoMFA provides fundamental insights into steric and electrostatic requirements, CoMSIA offers a more nuanced and often more interpretable picture by including hydrophobic and hydrogen bonding interactions.
The ultimate goal of these analyses is not merely to generate statistically significant models, but to provide actionable intelligence that guides the design and synthesis of new molecules with improved therapeutic potential. By carefully preparing datasets, rigorously validating models, and thoughtfully interpreting the resulting 3D contour maps, researchers can significantly enhance the efficiency and effectiveness of their drug discovery efforts. This guide serves as a foundational framework to empower scientists to confidently apply these statistical techniques and unlock the full potential of the promising this compound scaffold.
References
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A Senior Application Scientist's Guide to the Peer-Reviewed Synthesis and Validation of (2S)-2-(4-bromophenyl)pyrrolidine
This guide provides an in-depth analysis of the published research on (2S)-2-(4-bromophenyl)pyrrolidine, a key chiral building block in modern medicinal chemistry. We will dissect and compare various synthetic methodologies, offering insights into the experimental rationale and providing a framework for researchers to select the most appropriate route for their specific needs. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.
Introduction: The Significance of this compound
The pyrrolidine scaffold is a privileged motif in a vast array of biologically active molecules, including natural products and synthetic drugs.[1][2] The introduction of a defined stereocenter, as in this compound, is crucial for achieving specific and potent interactions with biological targets. The 4-bromophenyl substituent not only provides a handle for further functionalization via cross-coupling reactions but also contributes to the molecule's overall lipophilicity and potential for specific binding interactions.[3][4] Consequently, robust and efficient methods for the enantioselective synthesis of this compound are of high importance in the pharmaceutical and agrochemical industries.[5] This guide will compare and contrast some of the most effective strategies for its preparation.
Comparative Analysis of Synthetic Methodologies
The asymmetric synthesis of 2-arylpyrrolidines, including the target molecule, has been approached from several angles. Below, we compare three prominent, peer-reviewed methods: chiral auxiliary-mediated synthesis, biocatalytic desymmetrization, and palladium-catalyzed carboamination.
Chiral Auxiliary-Mediated Synthesis: The Ellman Sulfinamide Approach
A highly effective and widely adopted strategy for the asymmetric synthesis of amines and their derivatives involves the use of a chiral auxiliary, with the tert-butanesulfinyl group being a notable example. This approach has been successfully applied to the synthesis of 2-arylpyrrolidines with excellent stereocontrol.
The use of a tert-butanesulfinyl group as a chiral auxiliary is a cornerstone of this methodology. This group, attached to the imine nitrogen, directs the stereochemical outcome of the subsequent nucleophilic addition or reduction. The bulky tert-butyl group effectively shields one face of the imine, forcing the incoming nucleophile or hydride to attack from the less hindered face, thus establishing the desired stereocenter. The sulfinamide can be readily cleaved under acidic conditions to afford the free amine without racemization.
Two primary variations of this method have been reported for the synthesis of 2-arylpyrrolidines:
-
Reductive Cyclization of γ-Chloro N-(tert-butanesulfinyl)ketimines: This method involves the intramolecular cyclization of a pre-formed γ-chloro N-sulfinylketimine. The reduction of the imine and subsequent displacement of the chloride by the newly formed amine occur in a single pot, leading to the desired 2-arylpyrrolidine. This approach is lauded for its efficiency and high enantioselectivities.[6]
-
Addition of Grignard Reagents to γ-Chlorinated N-tert-butanesulfinyl Imine: In this variation, a Grignard reagent (e.g., 4-bromophenylmagnesium bromide) is added to a γ-chlorinated N-tert-butanesulfinyl imine. The addition to the imine is highly diastereoselective, and the subsequent intramolecular cyclization via displacement of the chloride affords the 2-substituted pyrrolidine.[7][8]
| Method | Key Reagents | Reported Yield | Enantiomeric Excess (ee) | Reference |
| Reductive Cyclization | γ-chloro N-sulfinylketimine, LiBEt3H | High | >99% | [6] |
| Grignard Addition | γ-chloro N-sulfinyl imine, ArMgBr | High | High | [7][8] |
This protocol is adapted from the work of De la Rosa et al.[6]
-
Synthesis of γ-chloro N-(tert-butanesulfinyl)ketimine:
-
To a solution of the corresponding γ-chloro ketone in an appropriate solvent (e.g., THF), add (R)- or (S)-tert-butanesulfinamide.
-
Add a dehydrating agent such as Ti(OEt)4 and heat the reaction mixture to facilitate imine formation.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Purify the resulting N-sulfinylketimine by column chromatography.
-
-
Reductive Cyclization:
-
Dissolve the purified γ-chloro N-(tert-butanesulfinyl)ketimine in an anhydrous solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of a reducing agent, such as lithium triethylborohydride (LiBEt3H), to the reaction mixture.
-
Allow the reaction to stir at low temperature and then warm to room temperature.
-
Quench the reaction carefully with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
-
Deprotection of the Sulfinyl Group:
-
Dissolve the crude 2-aryl-1-(tert-butanesulfinyl)pyrrolidine in a suitable solvent (e.g., 1,4-dioxane).
-
Add a saturated solution of anhydrous HCl in the same solvent.
-
Stir the mixture at room temperature for approximately one hour.
-
The hydrochloride salt of the desired (S)-2-(4-bromophenyl)pyrrolidine will precipitate and can be collected by filtration.
-
Caption: Workflow for the synthesis of (S)-2-(4-bromophenyl)pyrrolidine via reductive cyclization.
Biocatalytic Approach: Transaminase-Triggered Cyclizations
In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Transaminases, in particular, have been employed for the asymmetric synthesis of chiral amines.
This method leverages the high enantioselectivity of transaminase enzymes to convert a prochiral ω-chloro ketone into a chiral amine.[9] The enzyme catalyzes the transfer of an amino group from an amino donor (e.g., isopropylamine) to the ketone, generating a chiral ω-chloro amine intermediate. This intermediate then undergoes spontaneous intramolecular cyclization to form the desired 2-substituted pyrrolidine. The choice of the specific transaminase is critical, as different enzymes can exhibit opposite stereoselectivities, allowing for the synthesis of either the (R)- or (S)-enantiomer.
| Method | Key Reagents | Reported Yield | Enantiomeric Excess (ee) | Reference |
| Biocatalytic Cyclization | ω-chloroketone, Transaminase, Isopropylamine | 10-90% | >95% | [9] |
This protocol is based on a similar transformation and can be adapted for the bromo-analog.[9]
-
Reaction Setup:
-
In a suitable reaction vessel, prepare a buffer solution (e.g., KPi buffer, pH 8).
-
Add the ω-chloroketone substrate.
-
Add the transaminase enzyme and the cofactor pyridoxal 5'-phosphate (PLP).
-
Add the amino donor, isopropylamine (IPA), and a co-solvent such as DMSO to aid in substrate solubility.
-
-
Reaction Execution:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with agitation for a specified period (e.g., 48 hours).
-
For some substrates, a subsequent basification step (e.g., with NaOH) may be required to facilitate the final cyclization.
-
-
Workup and Purification:
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and concentrate under reduced pressure.
-
The product can be further purified by techniques such as precipitation as a salt (e.g., with tosic acid in MTBE) or by column chromatography.
-
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A Comparative Guide to the Synthesis of (2S)-2-(4-bromophenyl)pyrrolidine: An Evaluation of Reproducibility and Efficiency
The chiral pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. The specific stereoisomer, (2S)-2-(4-bromophenyl)pyrrolidine, is a valuable building block in the development of novel therapeutics. The precise spatial arrangement of the 4-bromophenyl group is often critical for target engagement and pharmacological activity. Consequently, the development of robust, reproducible, and scalable synthetic protocols to access this enantiomerically pure compound is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparison of two distinct and prominent synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each approach, providing detailed, step-by-step experimental protocols and a critical evaluation of their respective advantages and limitations. The objective is to equip researchers with the necessary insights to select the most suitable method based on their specific laboratory capabilities, scalability requirements, and desired purity profile.
Method 1: Asymmetric Synthesis via Diastereoselective Grignard Addition to a Chiral Pyrrolidine Precursor
This strategy leverages a chiral pool approach, starting from the readily available (S)-3-acetyl-1-Boc-pyrrolidine. The inherent chirality of the starting material is ingeniously used to direct the stereochemical outcome of subsequent transformations, ultimately leading to the desired (2S) configuration of the final product. This multi-step synthesis involves a diastereoselective Grignard addition, a dehydration step to form a key pyrroline intermediate, a diastereoselective reduction, and a final deprotection.
Mechanistic Rationale
The key to this enantioselective synthesis lies in the diastereoselective Grignard addition of a 4-bromophenylmagnesium bromide to the acetyl group of (S)-3-acetyl-1-Boc-pyrrolidine. The existing stereocenter at the 3-position of the pyrrolidine ring sterically hinders one face of the carbonyl group, directing the incoming Grignard reagent to the opposite face. This results in the formation of a chiral tertiary alcohol with a specific diastereomeric enrichment. Subsequent dehydration and diastereoselective reduction of the resulting cyclic imine further solidify the desired stereochemistry at the C2 position.
Experimental Workflow
Comparative ADME-Tox Analysis of (2S)-2-(4-bromophenyl)pyrrolidine Derivatives: A Predictive and Methodological Guide
<
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in biologically active compounds and its utility in creating molecules with complex, three-dimensional shapes.[1] The introduction of a 4-bromophenyl substituent at the 2-position, specifically with (2S) stereochemistry, presents a chemical space with significant potential for developing novel therapeutics, particularly for central nervous system (CNS) targets. The stereogenicity of the pyrrolidine ring's carbons is a critical feature, as different stereoisomers can lead to distinct biological profiles due to varied interactions with enantioselective proteins.[1]
However, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, with nearly 40% of failures attributed to unacceptable toxicity.[2] Therefore, a thorough and early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is not merely a regulatory hurdle but a fundamental component of efficient drug discovery.[2][3][4]
This guide provides a comprehensive framework for the comparative analysis of the ADME-Tox properties of (2S)-2-(4-bromophenyl)pyrrolidine derivatives. Given the novelty of this specific chemical series, this document emphasizes predictive methods and established in vitro protocols that are essential for characterizing such compounds. We will explore the likely metabolic fate of the bromophenyl moiety, compare the pyrrolidine scaffold to alternatives, and provide detailed, field-proven experimental workflows. Our objective is to empower researchers to make informed decisions, optimize chemical structures, and ultimately select candidates with a higher probability of clinical success.[3]
Part 1: The Predictive Foundation: In Silico ADME-Tox Profiling
Before committing to costly and time-consuming synthesis and in vitro testing, in silico tools provide a critical first pass to evaluate the "drug-likeness" of a chemical series.[5][6] These computational models use vast datasets to predict a range of ADME-Tox properties, enabling early-stage filtering and rational drug design.[5][6] For the this compound scaffold, key areas of predictive focus include oral bioavailability and CNS penetration.
A typical in silico workflow involves the use of freely accessible and robust web servers like SwissADME and pkCSM.[7] These platforms can rapidly assess a molecule's physicochemical properties, pharmacokinetics, and potential toxicity endpoints.[7][8]
Caption: Predictive in silico workflow for early ADME-Tox assessment.
For CNS drug candidates, certain physicochemical properties are often favored. A comparative analysis of marketed CNS drugs reveals a tendency towards lower molecular weights (MW < 450 Da) and moderate lipophilicity (ClogP ~2.5) to facilitate blood-brain barrier (BBB) penetration.[9] The this compound core structure is well-positioned to meet these criteria, though modifications must be carefully considered.
Table 1: Predicted Physicochemical and ADME Properties of a Hypothetical this compound Derivative vs. a Successful CNS Drug (Diazepam)
| Property | Hypothetical Derivative | Diazepam (Reference CNS Drug) | Desired Range for CNS Drugs |
| Molecular Weight ( g/mol ) | ~240-350 | 284.7 | < 450 |
| ClogP (Lipophilicity) | 2.5 - 3.5 | 2.82 | 2.0 - 4.0 |
| LogS (Aqueous Solubility) | Moderately Soluble | Moderately Soluble | > -4.0 |
| Blood-Brain Barrier (LogBB) | > 0.3 | 0.76 | > 0.3 |
| P-gp Substrate | Likely No | No | No |
Note: Values for the hypothetical derivative are estimated based on its core structure and are subject to variation with different substitutions.
Part 2: Experimental Validation: Key In Vitro ADME-Tox Assays
While in silico predictions are invaluable for initial screening, empirical data from in vitro assays are essential for accurate characterization and decision-making.[10][11] A tiered approach to these assays allows for the efficient allocation of resources, starting with high-throughput screens and progressing to more complex studies for promising candidates.[11][12]
Absorption: Intestinal Permeability
For orally administered drugs, absorption across the intestinal wall is the first critical step. The Caco-2 permeability assay is a widely used and well-established in vitro model that mimics the human intestinal epithelium.[13][14][15] These cells form a polarized monolayer with tight junctions and express key efflux transporters like P-glycoprotein (P-gp), providing a more biologically relevant assessment than simple artificial membrane assays.[13][14][15]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semipermeable supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[14]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[16]
-
Dosing: The test compound (e.g., at a final concentration of 10 µM) is added to either the apical (A) or basolateral (B) compartment.[13]
-
Incubation: The plate is incubated at 37°C with gentle shaking for a predetermined time, typically 2 hours.[13][15]
-
Sampling: At the end of the incubation period, samples are collected from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Quantification: The concentration of the test compound in the collected samples is determined using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 suggests the compound is a substrate for active efflux transporters.[14]
Distribution: Plasma Protein Binding (PPB)
Once absorbed, a drug's distribution is significantly influenced by its binding to plasma proteins like albumin and α1-acid-glycoprotein.[17][18] Only the unbound (free) fraction of the drug is available to interact with its target and be cleared from the body.[19][20] Therefore, determining the extent of plasma protein binding is crucial.[18] Rapid Equilibrium Dialysis (RED) is considered the gold standard method for this assessment.[17][18]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation: A RED device, which consists of individual wells separated by a dialysis membrane (typically with a molecular weight cutoff of 12-14 kDa), is used.[17]
-
Sample Preparation: The test compound is spiked into plasma from the desired species (e.g., human, rat) at a specific concentration (e.g., 1 µM).[17]
-
Loading: The plasma-compound mixture is added to one chamber of the well, and a dialysis buffer (e.g., PBS, pH 7.4) is added to the other chamber.[17][19]
-
Incubation: The device is sealed and incubated at 37°C with shaking for approximately 4-8 hours to allow the unbound compound to diffuse across the membrane and reach equilibrium.[19][20][21]
-
Sampling and Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The samples are prepared for analysis, often by matrix matching, and the compound concentrations are measured by LC-MS/MS.[19][21]
-
Calculation: The percentage of the compound bound to plasma proteins is calculated based on the concentrations measured in the two chambers.[17]
Metabolism: Hepatic Stability
The liver is the primary site of drug metabolism, and a compound's susceptibility to breakdown by hepatic enzymes, particularly the Cytochrome P450 (CYP) system, determines its metabolic stability.[22] The human liver microsome (HLM) stability assay is a standard in vitro method to measure the intrinsic clearance of a compound.[22][23]
Structural Considerations for this compound Derivatives: The presence of the bromophenyl group is a key consideration for metabolism. Aryl halides can undergo several metabolic transformations, including oxidative debromination and CYP enzyme-mediated biotransformation, which can lead to the formation of phenolic metabolites.[24][25] These metabolites are then typically conjugated with glucuronic acid or sulfate for excretion.[25][26] While some brominated compounds can produce toxic metabolites, this is not always the case, and a thorough investigation is necessary.[26][27][28]
Caption: Workflow for the Human Liver Microsome (HLM) stability assay.
Experimental Protocol: Human Liver Microsome Stability Assay
-
Preparation: A reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) is prepared.[23] The test compound is added at a final concentration, typically 1 µM.[29]
-
Initiation: The metabolic reaction is initiated by adding a cofactor, usually an NADPH-regenerating system.[23][30] A control incubation without the cofactor is run in parallel.[22]
-
Incubation: The mixture is incubated at 37°C, and aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[23]
-
Termination: The reaction in each aliquot is stopped by adding a quenching solution, such as cold acetonitrile, which also precipitates the proteins.[29][31]
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[22]
-
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. From the slope of this line, the half-life (t½) and the intrinsic clearance (Clint) are calculated.[22][29]
Toxicity: Cardiotoxicity (hERG Inhibition)
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[32][33][34] Consequently, assessing a compound's potential to block the hERG channel is a critical part of preclinical safety evaluation mandated by regulatory agencies.[32][33] The automated patch-clamp assay is a high-throughput method used to measure the inhibitory effect of compounds on the hERG channel.[33][35]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is cultured and prepared for the assay.[35]
-
System Setup: An automated patch-clamp system (e.g., QPatch or SyncroPatch) is primed with the appropriate intracellular and extracellular solutions.[35]
-
Compound Preparation: A compound plate is prepared with serial dilutions of the test compound and a known positive control (e.g., E-4031).[33]
-
Experiment Initiation: The cell suspension is loaded into the system, which then automatically establishes a whole-cell recording configuration for each cell.[33]
-
Data Acquisition: A specific voltage protocol is applied to elicit hERG currents.[33] Baseline currents are recorded, followed by the sequential application of increasing concentrations of the test compound. The current is measured at each concentration until a steady-state block is achieved.[33]
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration. This data is then used to determine the half-maximal inhibitory concentration (IC50) value.[33][35]
Part 3: Comparative Analysis and Data Synthesis
To provide context, the ADME-Tox properties of a novel compound should be benchmarked against those of a suitable reference compound. For a this compound derivative intended for CNS applications, a comparison with a well-characterized CNS drug like Diazepam is appropriate. Additionally, comparing it to a compound known to have poor properties (e.g., high clearance or toxicity) can highlight the advantages of the new chemical series.
Table 2: Hypothetical Comparative In Vitro ADME-Tox Profile
| Parameter | (2S)-2-(4-Br-Ph)-Pyrrolidine Derivative | Diazepam (CNS Drug) | Compound X (Poor Profile) | Interpretation |
| Caco-2 Permeability | ||||
| Papp (A-B) (10⁻⁶ cm/s) | 15.2 | >10 | 0.8 | High permeability, good absorption potential. |
| Efflux Ratio | 1.2 | < 2 | 5.5 | Not a substrate for major efflux pumps. |
| Metabolic Stability | ||||
| HLM Half-life (t½, min) | 45 | 35 | < 5 | Moderately stable, suggesting reasonable in vivo half-life. |
| Intrinsic Clearance (µL/min/mg) | 25 | 33 | > 200 | Low to moderate clearance. |
| Plasma Protein Binding | ||||
| % Bound (Human) | 85% | 98% | 99.9% | Significant binding, but sufficient free fraction expected. |
| hERG Safety | ||||
| IC50 (µM) | > 30 | > 30 | 0.5 | Low risk of hERG-related cardiotoxicity. |
Note: The data presented for the hypothetical derivative and Compound X are for illustrative purposes to demonstrate a comparative analysis.
Conclusion
The successful development of novel therapeutics from the this compound scaffold requires a proactive and integrated approach to ADME-Tox evaluation. This guide outlines a logical progression from in silico prediction to rigorous in vitro testing, providing the necessary frameworks and detailed protocols to thoroughly characterize candidate molecules.
By focusing on key parameters such as intestinal permeability, metabolic stability, plasma protein binding, and cardiotoxicity, researchers can build a comprehensive profile for each derivative. The structural features of this scaffold, particularly the interplay between the stereogenic pyrrolidine ring and the metabolically relevant bromophenyl group, demand careful consideration. Comparing experimental data against established CNS drugs and understanding the underlying structure-property relationships will be paramount. This systematic approach will enable the rational design of derivatives with optimized ADME-Tox properties, significantly increasing the likelihood of identifying a safe and effective drug candidate for clinical development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2S)-2-(4-bromophenyl)pyrrolidine
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (2S)-2-(4-bromophenyl)pyrrolidine, a halogenated organic compound. Our focus is on ensuring laboratory safety, maintaining regulatory compliance, and fostering a culture of environmental responsibility.
The procedures outlined below are grounded in established safety protocols and regulatory standards. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to handle chemical waste not just by rote, but with a deep understanding of the associated risks and mitigation strategies.
Part 1: Hazard Identification and Personal Protective Equipment (PPE)
Before any handling or disposal of this compound, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, we can infer its properties from the parent pyrrolidine structure and related brominated compounds. Pyrrolidine itself is classified as a highly flammable liquid and vapor, which causes severe skin burns, eye damage, and is harmful if swallowed or inhaled[1][2][3]. The presence of the bromo- group places it in the category of halogenated organic compounds, which are subject to specific disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper incineration[4][5][6].
Table 1: Key Safety and Hazard Information for Pyrrolidine Derivatives
| Hazard Classification | Description | Recommended PPE |
| Flammability | Highly flammable liquid and vapor[1][2][3]. | Flame-retardant lab coat, work in a chemical fume hood away from ignition sources[1][7]. |
| Corrosivity | Causes severe skin burns and eye damage[1][2][3]. | Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a face shield. |
| Toxicity | Harmful if swallowed or inhaled[1][3]. | Respiratory protection may be required if vapors or aerosols are generated[1]. Work in a well-ventilated area, preferably a certified chemical fume hood[8]. |
| Environmental Hazard | Harmful to aquatic life. Discharge into the environment must be avoided[1][7]. | Contain all spills and dispose of waste through approved channels. Do not pour down the drain[1][7]. |
Part 2: Step-by-Step Disposal Protocol for this compound
The cardinal rule for the disposal of halogenated organic compounds is segregation . These compounds must not be mixed with non-halogenated organic waste to ensure proper treatment at waste disposal facilities[5].
Workflow for Routine Disposal of this compound
Caption: Workflow for routine disposal of halogenated waste.
Detailed Steps:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE as detailed in Table 1. This includes, at a minimum, a fully buttoned lab coat, chemical splash goggles, and chemical-resistant gloves[8].
-
Work Area: Conduct all waste transfer operations within a certified chemical fume hood to minimize inhalation exposure[8].
-
Waste Container Selection: Use a dedicated, properly labeled, and compatible container for "Halogenated Organic Waste."[5][8]. The container must be in good condition, with a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents. Ensure all components are listed[8].
-
Waste Transfer: Carefully transfer the this compound waste into the designated container. Avoid splashing. Use a funnel if necessary.
-
Container Sealing: Once the waste is transferred, securely seal the container to prevent leaks or the escape of vapors[8]. Do not overfill the container.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials[8].
-
Final Disposal: Arrange for the collection of the waste by a licensed professional hazardous waste disposal company. This is the only acceptable method for the final disposal of this type of chemical[1][7]. Incineration at a licensed facility is the standard treatment for such wastes[7][9].
Part 3: Emergency Procedures for Spills
Accidents can happen, and a prepared response is critical to mitigating risks. The appropriate response depends on the scale of the spill.
Decision Tree for Spill Response
Caption: Decision-making process for spill response.
Small Spill Procedure (Manageable by trained personnel):
-
Alert and Isolate: Alert personnel in the immediate vicinity.
-
PPE: If not already wearing it, don the appropriate PPE[8].
-
Contain and Absorb: Cover the spill with a non-combustible absorbent material such as sand, dry lime, or soda ash[10].
-
Collect: Carefully sweep or scoop the absorbed material into a sealable container. Label the container as "Hazardous Waste" with a description of the contents[8].
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the sealed container and any contaminated cleaning materials as halogenated hazardous waste[10].
Large Spill Procedure:
-
Evacuate: Immediately evacuate the laboratory, closing doors behind you[8][10].
-
Alert: Activate the nearest fire alarm and alert your institution's Environmental Health & Safety (EH&S) department or call 911[8].
-
Secure: Prevent entry into the affected area.
-
Await Responders: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency personnel[8].
Part 4: Regulatory Context and Final Disposal Pathway
This compound, as a brominated organic compound, falls under the category of halogenated organic compounds (HOCs) regulated by the Environmental Protection Agency (EPA)[11][12]. These compounds are listed due to their potential to cause harm to human health and the environment[6].
The ultimate disposal pathway for this waste stream is typically high-temperature incineration at a facility permitted to handle hazardous waste[7][9]. This process is designed to break down the organic molecule into simpler, less harmful components like carbon dioxide and water, while specialized scrubbers capture the resulting hydrobromic acid[4][13]. Land disposal of untreated halogenated organic waste is heavily restricted[11][12].
By adhering to these segregation and disposal protocols, you ensure that this compound waste is managed in a way that is safe for laboratory personnel and compliant with environmental regulations, preventing its release into the ecosystem.
References
-
Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. United States Environmental Protection Agency. [Link]
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
-
Standard Operating Procedure for Bromine. Washington State University. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
-
Environmental Fact Sheet, Organobromine. United States Environmental Protection Agency. [Link]
-
PYRROLIDINE - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2S)-2-(4-Bromophenyl)pyrrolidine
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling novel or specialized chemical entities like (2S)-2-(4-bromophenyl)pyrrolidine demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, offering a deep, logic-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the rationale behind each safety measure, ensuring that every protocol is a self-validating system of protection.
Disclaimer: This guide is based on the hazard profile of structurally similar compounds, such as pyrrolidine and other brominated arylpyrrolidines. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for definitive safety information.
The Foundation: A Rigorous Hazard Assessment
Understanding the potential hazards of this compound is the critical first step in designing a robust safety protocol. While a specific SDS for this compound is the primary source, we can infer a likely hazard profile from its constituent parts: the pyrrolidine ring and the bromophenyl group.
-
Pyrrolidine Core: The parent compound, pyrrolidine, is classified as a highly flammable liquid and vapor.[1] It is known to cause severe skin burns and eye damage and is harmful if swallowed or inhaled.[1][2]
-
Bromophenyl Group: The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated organic compounds. Such compounds can pose environmental hazards and require specific disposal methods.[3][4] Combustion of brominated compounds may produce toxic fumes, including hydrogen bromide.
-
Structural Analogs: Safety data for similar compounds, such as (S)-3-(4-Bromophenyl)pyrrolidine hydrochloride, indicate that it causes skin and serious eye irritation, and may cause respiratory irritation.[5]
From this analysis, we must assume this compound is potentially corrosive, toxic, an irritant, and requires careful handling to prevent environmental release.
Engineering Controls: Your First Line of Defense
Before considering PPE, we must prioritize engineering controls. PPE should be viewed as the final barrier between you and a potential hazard, not the first.[6]
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[7][8] This is to minimize the inhalation of any vapors or aerosols.[1] Before use, verify the fume hood's certification and check the airflow monitor to ensure it is operating correctly.[9]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[2][10]
-
Safety Equipment: Ensure unobstructed access to a safety shower and an eyewash station.[10][11]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be tailored to the specific procedure and the associated risks of exposure.
Eye and Face Protection
Given the corrosive potential inherited from the pyrrolidine structure, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that provide a complete seal around the eyes, conforming to ANSI Z87.1 standards.[12][13]
-
Face Shield: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during quenching a reaction or a pressure-related event), a face shield must be worn in addition to chemical splash goggles.[14][15] The face shield protects the entire face from splashes.[6]
Skin and Body Protection
Preventing dermal contact is crucial. Assume the compound can be absorbed through the skin.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.[1][12] This protects your skin and personal clothing from contamination.
-
Chemical-Resistant Gloves: The choice of glove material is critical and depends on the solvent used and the duration of the task. Nitrile gloves are a common choice for general protection against incidental contact.[7][12] However, for prolonged handling or immersion, a more robust glove may be necessary. Always inspect gloves for tears or punctures before use.[9] Double-gloving is recommended to provide an extra layer of protection, especially when handling concentrated solutions.[6]
| Glove Material | Typical Use Case | Considerations |
| Nitrile | Incidental contact, handling solids, preparing dilute solutions. | Good general chemical resistance. Dispose of immediately after contamination.[12] |
| Neoprene | Handling oils, acids, and some solvents. | Offers better resistance to a broader range of chemicals than nitrile. |
| Butyl Rubber | High-level protection against corrosive liquids and a wide range of chemicals. | Excellent for spill cleanup or prolonged direct contact. |
Always consult the glove manufacturer's compatibility chart for specific chemicals and breakthrough times.
Respiratory Protection
Work within a fume hood should prevent the need for respiratory protection.[7] However, in specific situations, it may be required:
-
Spill Cleanup: For a large spill outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[12]
-
Engineering Control Failure: If a fume hood malfunctions, evacuate the area. Re-entry to perform emergency shutdown procedures may require a self-contained breathing apparatus (SCBA).
Procedural Discipline: Safe Operations and Disposal
Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves. If double-gloving, don the inner pair first, then the outer pair.
Doffing (Taking Off) Sequence:
-
Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off without touching the outside with your bare skin. Then remove the inner pair using the same technique. Dispose of them in the designated hazardous waste container.[12]
-
Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated exterior away from your body.
-
Goggles/Face Shield: Remove your face shield and goggles.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[2][9]
Waste Disposal Plan
As a brominated organic compound, waste containing this compound must be treated as hazardous waste.
-
Segregation: All waste, including contaminated gloves, paper towels, and pipette tips, must be segregated into a clearly labeled "Halogenated Organic Waste" container.[16] Do not mix with non-hazardous waste.[12]
-
Aqueous Waste: Aqueous solutions containing this compound should also be collected in a labeled "Halogenated Aqueous Waste" container. Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate may be a viable pre-treatment, but this must be done in accordance with your institution's waste disposal protocols.[4]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[12] Never pour this chemical or its waste down the drain.[12]
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
References
- J&K Scientific. (S)-2-(4-Bromophenyl)pyrrolidine | 1189152-82-6.
- Apollo Scientific. Pyrrolidine.
- U.S. Environmental Protection Agency.
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- Fisher Scientific.
- Sigma-Aldrich.
- Benchchem.
- Sigma-Aldrich.
- Chemtalk.
- L'Abbé. Discover the Various Types of PPE for Optimal Chemical Safety.
- ChemScene. Safety Data Sheet - 2-(4-Bromophenyl)-2-methylpropanoic acid.
- AK Scientific, Inc. (S)-3-(4-Bromophenyl)
- Fisher Scientific. SAFETY DATA SHEET - 1-(4-Bromophenyl)pyrrolidin-2-one.
- ECHEMI. Buy (2S)-2-(4-Bromophenyl)
- University of California, Santa Cruz.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Carl ROTH.
- Actylis Lab Solutions.
- PubMed.
- MDPI. Degradation of Brominated Organic Compounds (Flame Retardants)
- Clym Environmental Services.
- Actylis. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
